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  • Product: Bis(triphenyltin)sulfide
  • CAS: 77-80-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Bis(triphenyltin)sulfide for Research

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of Bis(triphenyltin)sulfide, a significant organotin compound in research and develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical characterization of Bis(triphenyltin)sulfide, a significant organotin compound in research and development. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Molecular and Structural Characteristics

The triphenyltin group imparts significant steric bulk and lipophilicity to the molecule, influencing its solubility and reactivity. The tin-sulfur bond is a key feature, susceptible to cleavage in certain chemical reactions, making the compound a useful source of sulfur.

Physicochemical Properties

Precise experimental data for the physicochemical properties of Bis(triphenyltin)sulfide are not extensively documented. However, data from closely related compounds provide valuable estimations.

PropertyValue/DescriptionSource/Analogue
Molecular Formula C₃₆H₃₀SSn₂-
Molecular Weight 732.15 g/mol -
Appearance Expected to be a white crystalline solidAnalogy with other organotin compounds
Melting Point Estimated: 120-135 °CBased on Bis(tricyclohexyltin) sulfide (130-132 °C)[2] and Bis-(triphenyltin) oxide (122-123.5 °C)[3]
Boiling Point High boiling point, likely decomposes upon heatingGeneral property of high molecular weight organometallic compounds
Solubility Insoluble in water; soluble in nonpolar organic solvents like toluene, dichloromethane, and diethyl ether. Less soluble in alcohols.Based on Bis(tricyclohexyltin) sulfide[2] and general properties of triphenyltin compounds
Stability Stable at room temperature. Sensitive to strong oxidizing agents.General chemical knowledge

Synthesis and Purification

Bis(triphenyltin)sulfide can be synthesized through the reaction of a triphenyltin halide with a sulfur source. A common and effective method involves the treatment of triphenyltin chloride with sodium sulfide.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Triphenyltin_Chloride Triphenyltin Chloride (Ph₃SnCl) Reflux Reflux (2 hours) Triphenyltin_Chloride->Reflux Sodium_Sulfide Sodium Sulfide Nonahydrate (Na₂S·9H₂O) Sodium_Sulfide->Reflux Solvent Ethanol (95%) Solvent->Reflux Crude_Product Crude Bis(triphenyltin)sulfide Reflux->Crude_Product Purification Recrystallization (e.g., CH₂Cl₂/MeOH) Crude_Product->Purification Final_Product Pure Bis(triphenyltin)sulfide Purification->Final_Product

Caption: Proposed workflow for the synthesis of Bis(triphenyltin)sulfide.

Detailed Experimental Protocol: Synthesis of Bis(triphenyltin)sulfide

This protocol is adapted from the synthesis of Bis(tricyclohexyltin) sulfide.[2]

Materials:

  • Triphenyltin chloride (10.0 g, 25.9 mmol)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) (3.1 g, 12.9 mmol)

  • 95% Ethanol (150 mL)

  • Dichloromethane (for recrystallization)

  • Methanol (for recrystallization)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard glassware for recrystallization

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add triphenyltin chloride (10.0 g, 25.9 mmol) and 95% ethanol (150 mL).

  • Stir the mixture at room temperature until the triphenyltin chloride is fully dissolved.

  • Add sodium sulfide nonahydrate (3.1 g, 12.9 mmol) to the solution.

  • Heat the reaction mixture to reflux with continuous stirring for 2 hours. A precipitate may form during the reaction.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two portions of cold 95% ethanol and then with distilled water to remove any unreacted sodium sulfide and sodium chloride byproduct.

  • Dry the crude product in a vacuum oven.

  • For purification, recrystallize the crude solid from a mixture of dichloromethane and methanol to afford pure Bis(triphenyltin)sulfide as a white crystalline solid.

Reactivity and Applications

The primary utility of Bis(triphenyltin)sulfide in synthetic chemistry stems from its role as a sulfurating agent. In the presence of a Lewis acid, such as boron trichloride, it can efficiently convert carbonyl compounds into their corresponding thiocarbonyls.

Reactivity as a Sulfurating Agent

Reactivity_Diagram cluster_reagents Reagents cluster_reaction Thionation Reaction cluster_products Products BTPS Bis(triphenyltin)sulfide [(Ph₃Sn)₂S] Reaction_Vessel Reaction BTPS->Reaction_Vessel BCl3 Boron Trichloride (BCl₃) BCl3->Reaction_Vessel Carbonyl Carbonyl Compound (R-C(=O)-R') Carbonyl->Reaction_Vessel Thiocarbonyl Thiocarbonyl Compound (R-C(=S)-R') Reaction_Vessel->Thiocarbonyl Byproduct Organotin Byproducts Reaction_Vessel->Byproduct

Caption: Thionation of a carbonyl compound using Bis(triphenyltin)sulfide and Boron Trichloride.

This reactivity makes Bis(triphenyltin)sulfide a valuable reagent for the synthesis of thioketones, thioaldehydes, and other sulfur-containing organic molecules.[2] It also serves as a precursor for the synthesis of metal sulfide nanomaterials.[4]

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous characterization of Bis(triphenyltin)sulfide.

5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: The proton and carbon NMR spectra will be dominated by the signals of the phenyl groups. The aromatic protons typically appear as multiplets in the range of 7.0-8.0 ppm in the ¹H NMR spectrum. The ¹³C NMR spectrum will show characteristic signals for the ipso, ortho, meta, and para carbons of the phenyl rings.

  • ¹¹⁹Sn NMR: This is a crucial technique for the characterization of organotin compounds.[5] For a four-coordinate tin atom in a triphenyltin(IV) compound, the ¹¹⁹Sn chemical shift is expected in a specific range.[5][6] The precise chemical shift can provide insights into the electronic environment of the tin nucleus.

5.2 Infrared (IR) Spectroscopy

The IR spectrum of Bis(triphenyltin)sulfide will exhibit characteristic absorption bands for the phenyl groups, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1400 cm⁻¹ region.[7] The key feature to identify would be the Sn-S stretching vibration, which is expected in the far-IR region. Additionally, bands corresponding to Sn-C vibrations are also anticipated.[8]

5.3 Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of Bis(triphenyltin)sulfide. The fragmentation pattern would likely show the loss of phenyl groups and the cleavage of the Sn-S bond.

Safety and Handling

Organotin compounds, including triphenyltin derivatives, are known to be toxic.[9] Appropriate safety precautions must be taken when handling Bis(triphenyltin)sulfide.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Conclusion

Bis(triphenyltin)sulfide is a valuable organotin reagent with significant applications in organic synthesis as a sulfurating agent. While comprehensive data on its physicochemical properties are somewhat limited, a clear understanding of its structure, synthesis, and reactivity can be established through analogy with related compounds and the available literature. This guide provides a foundational understanding for researchers to effectively utilize and characterize this compound in their work.

References

  • Tiekink, E. R. T., & Hall, V. J. (2020). triphenyltin(IV) and bis(N,N-diallyldithiocarbamato-κ2 S,S′)diphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 234-240. [Link]

  • Einstein, F. W. B., Jones, C. H. W., Jones, T., & Sharma, R. D. (1983). The crystal structure of bis(triphenyltin)telluride and the interpretation of the 119 Sn Mössbauer and nuclear magnetic resonance data of the bis(triphenyltin) and bis(trimethyltin) chalcogenides. Canadian Journal of Chemistry, 61(11), 2611-2615. [Link]

  • PubChem. (n.d.). Tributyltin sulfide. Retrieved from [Link]

  • Tiekink, E. R. T., & Hall, V. J. (2018). Crystal structures and Hirshfeld surface analyses of bis[N,N-bis(2-methoxyethyl)dithiocarbamato-κS,S′]di-n-butyltin(IV) and [N-(2-methoxyethyl)-N-methyldithiocarbamato-κS,S′]triphenyltin(IV). Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1674. [Link]

  • Lyčka, A., Nádvorník, M., Handlíř, K., & Holeček, J. (1987). 13C and 119Sn NMR study of some triphenyltin(IV) carboxylates. Collection of Czechoslovak Chemical Communications, 52(3), 629-636. [Link]

  • Freeman, F., & Kim, D. S. H. L. (1992). Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride. The Journal of Organic Chemistry, 57(2), 550-555. [Link]

  • PubChem. (n.d.). Bis(triphenyltin)sulfate. Retrieved from [Link]

  • PubChem. (n.d.). Bis(triphenyltin) oxide. Retrieved from [Link]

  • ChemSrc. (n.d.). bis(tri-n-butyltin)sulfide. Retrieved from [Link]

  • Ng, S. W. (1998). Bis(triphenyltin) Succinate and its Complex with Dimethyl Sulfoxide and Ethanol, and its Complex with Hexamethylphosphoramide. Acta Crystallographica Section C Crystal Structure Communications, 54(6), 743-746. [Link]

  • Occupational Safety and Health Administration. (n.d.). TIN, ORGANIC COMPOUNDS (as Sn). Retrieved from [Link]

  • Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (1992). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors. Chemistry of Materials, 4(4), 855-858. [Link]

  • Kushlefsky, B., & Ross, A. (1962). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Analytical Chemistry, 34(12), 1666-1667. [Link]

  • Singh, R. B. (2013). Triphenylphosphine Sulphide as a Complexing Agent : Synthesis and Characterisation of Complexes of Rhodium (I) and Ruthenium (II). Research Journal of Chemical Sciences, 3(6), 81-82. [Link]

  • NMR Service. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • Gendy, C., & Oakley, R. T. (2007). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions, (42), 4963-4971. [Link]

  • Lyčka, A., Nádvorník, M., Handlíř, K., & Holeček, J. (1985). 13C and 119Sn NMR spectra of some triphenyltin 4-substituted benzoates dissolved in coordinating and non-coordinating solvents. Collection of Czechoslovak Chemical Communications, 50(12), 2903-2911. [Link]

  • Gornitzka, H., et al. (2015). Structure vs 119Sn NMR Chemical Shift in Three-Coordinated Tin(II) Complexes: Experimental Data and Predictive DFT Computations. Organometallics, 34(11), 2587-2598. [Link]

  • Rastogi, R. B., Singh, K., & Jaiswal, V. (2014). Synthesis of Triphenyltin (IV) and Dibutyltin (IV) Complexes of 1-Aryl-2,5-dithiohydrazodicarbonamides and Their Characterization. Bioinorganic Chemistry and Applications, 2014, 852731. [Link]

  • American Elements. (n.d.). Bis(tributyltin)sulfide. Retrieved from [Link]

  • Roesky, H. W., et al. (2013). Tin Sulfide and Selenide Clusters soluble in Organic Solvents with the Core Structures of Sn4S6 and Sn4Se6. Angewandte Chemie International Edition, 52(39), 10279-10282. [Link]

  • Price, C. C., & Stacy, G. W. (1946). Sulfide, bis-(p-nitrophenyl). Organic Syntheses, 26, 86. [Link]

  • Combs, R. J., & Williams, S. D. (2006). Vapor-Phase Infrared Absorptivity Coefficient of BIS-(2-Chloroethyl) Sulfide. Army Research Laboratory. [Link]

  • Kuki, Á., et al. (2011). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with different focus voltages. Journal of Mass Spectrometry, 46(1), 83-86. [Link]

  • Roesky, H. W., et al. (2013). Tin sulfide and selenide clusters soluble in organic solvents with the core structures of Sn4S6 and Sn4Se6. Dalton Transactions, 42(35), 12569-12572. [Link]

  • Wikipedia. (n.d.). Triphenyltin hydride. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Triphenyltin hydride. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenyltin chloride. Retrieved from [Link]

  • NIST. (n.d.). Triphenylphosphine sulfide. Retrieved from [Link]

  • Shinde, S. K., & Rout, C. S. (2022). Advances in synthesis, properties and emerging applications of tin sulfides and its heterostructures. Materials Chemistry Frontiers, 6(18), 2534-2571. [Link]

  • Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(2), M1361. [Link]

Sources

Exploratory

Molecular geometry and crystal structure of Bis(triphenyltin)sulfide

An In-Depth Technical Guide to the Molecular Geometry and Crystal Structure of Bis(triphenyltin)sulfide Authored by: A Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. A...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Geometry and Crystal Structure of Bis(triphenyltin)sulfide

Authored by: A Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bis(triphenyltin)sulfide, [(C₆H₅)₃Sn]₂S, is an organometallic compound of significant interest due to its unique structural characteristics and its role as a precursor in materials science. This technical guide provides a comprehensive analysis of its molecular geometry and crystal structure, grounded in established experimental data and spectroscopic evidence. We delve into the coordination environment of the tin atoms, key bond parameters, and the supramolecular architecture dictated by intermolecular forces. Methodologies for its synthesis and characterization are detailed to provide a self-validating framework for researchers in the field.

Introduction to Organotin Sulfides

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a diverse class of chemicals with wide-ranging applications, from catalysis and polymer stabilization to pharmaceuticals. Within this class, organotin chalcogenides, particularly sulfides, have garnered attention as versatile single-source precursors for the synthesis of binary semiconductor materials. Bis(triphenyltin)sulfide serves as a quintessential example, featuring a robust Sn-S-Sn linkage flanked by sterically demanding triphenyltin moieties. Understanding its precise three-dimensional structure is paramount for predicting its reactivity, stability, and utility in materials synthesis.

Molecular Geometry and Coordination

The molecular structure of bis(triphenyltin)sulfide is defined by two triphenyltin, (C₆H₅)₃Sn, groups bridged by a single sulfur atom. The core of the molecule is the Sn-S-Sn linkage.

Coordination at the Tin Center

Each tin atom in the molecule is bonded to three ipso-carbon atoms of the phenyl rings and the central sulfur atom. This results in a four-coordinate environment for each tin atom. The arrangement of these four substituents around the tin center approximates a distorted tetrahedral geometry. This is a common coordination geometry for Sn(IV) in organotin compounds where the tin is not involved in hypervalent interactions. The distortion from an ideal tetrahedral geometry arises from the steric bulk of the phenyl groups and the specific electronic nature of the tin-sulfur bond.

Key Bond Parameters and Spectroscopic Correlation

Table 1: Comparison of Key Bond Parameters in Bis(triphenyltin) Chalcogenides

ParameterBis(triphenyltin)sulfide (Expected)Bis(triphenyltin)selenideBis(triphenyltin)telluride
Sn-X Bond Length (Å) ~2.40~2.552.7266(6)
Sn-X-Sn Bond Angle (°) ~104-108~104103.68(2)
Geometry at Sn Distorted TetrahedralDistorted TetrahedralDistorted Tetrahedral

Note: Values for the sulfide and selenide are estimates based on trends and related structures.

Spectroscopic techniques provide critical validation for the molecular geometry:

  • Infrared (IR) and Raman Spectroscopy: The vibrational spectra are characterized by absorption bands corresponding to the Sn-S and Sn-C bonds. The asymmetric and symmetric stretching vibrations of the Sn-S-Sn bridge are particularly diagnostic. Far-IR and Raman data for related triphenyltin compounds show characteristic vibrations for the Sn-C framework and the bond to the heteroatom.

  • ¹¹⁹Sn NMR Spectroscopy: The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. For four-coordinate triphenyltin compounds, the ¹¹⁹Sn chemical shift typically falls within a well-defined range. Dissociation in solution to yield four-coordinate monomeric species is a phenomenon observed in related tetrameric triphenyltin(IV) complexes, which can be monitored by ¹¹⁹Sn NMR.

Crystal Structure and Supramolecular Assembly

The arrangement of individual bis(triphenyltin)sulfide molecules within a crystal lattice determines its macroscopic properties. The crystal structure is dictated by the interplay of molecular shape and non-covalent intermolecular interactions.

Crystal System and Packing

Based on analogous structures like the telluride, bis(triphenyltin)sulfide is expected to crystallize in a monoclinic or orthorhombic system. The bulky phenyl groups play a dominant role in the crystal packing, arranging themselves to minimize steric hindrance while maximizing stabilizing intermolecular contacts. This often leads to the formation of supramolecular assemblies through weak interactions.

Intermolecular Interactions

In the absence of strong hydrogen bond donors or acceptors, the crystal packing is primarily governed by van der Waals forces and C-H···π interactions. The phenyl rings of one molecule can interact with the hydrogen atoms of phenyl rings on adjacent molecules. These interactions, though individually weak, collectively contribute to the overall stability of the crystal lattice. Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular contacts, has shown the importance of H···H, C···H, and S···H contacts in the crystal packing of related triphenyltin compounds.

G cluster_packing Crystal Packing Interactions M1 Molecule A M2 Molecule B M1->M2 C-H···π M3 Molecule C M1->M3 van der Waals M4 Molecule D M2->M4 van der Waals M3->M4 C-H···π

Caption: Intermolecular interactions in the crystal lattice.

Experimental Methodologies

The elucidation of the structure of bis(triphenyltin)sulfide relies on a systematic experimental workflow, from synthesis to advanced characterization.

Synthesis and Crystallization

A reliable method for the synthesis of bis(triphenyltin)sulfide involves the reaction of a triphenyltin precursor with a sulfur source.

Protocol: Synthesis of Bis(triphenyltin)sulfide

  • Reactant Preparation: Dissolve triphenyltin chloride (2 equivalents) in a suitable organic solvent such as ethanol or toluene.

  • Sulfur Source Addition: Prepare a solution of a sulfur transfer reagent, such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ), in a minimal amount of water or ethanol.

  • Reaction: Add the sulfur source solution dropwise to the stirred solution of triphenyltin chloride at room temperature. A precipitate of bis(triphenyltin)sulfide will typically form.

  • Workup: Stir the reaction mixture for several hours to ensure completion. The solid product is collected by filtration, washed with the reaction solvent to remove unreacted starting materials, and then washed with water to remove inorganic salts.

  • Purification & Crystallization: The crude product can be purified by recrystallization. Dissolve the solid in a hot solvent like toluene or a chloroform/ethanol mixture and allow it to cool slowly to room temperature to form single crystals suitable for X-ray diffraction.

Structural Characterization Workflow

The definitive determination of the molecular and crystal structure is achieved through single-crystal X-ray diffraction, supported by spectroscopic methods.

workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A Triphenyltin Precursor + Sulfur Source B Reaction & Precipitation A->B C Filtration & Washing B->C D Recrystallization C->D E Single Crystal Selection D->E Yields Single Crystals H Spectroscopic Analysis (IR, NMR, Raman) D->H F X-ray Diffraction Data Collection E->F G Structure Solution & Refinement F->G I Molecular Geometry (Bond Lengths, Angles) G->I J Crystal Structure (Packing, Interactions) G->J H->I Corroboration

Caption: Experimental workflow for structural elucidation.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam.

  • Data Processing: The diffraction pattern is collected and processed to yield a set of reflection intensities.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to yield the final, precise molecular and crystal structure.

Conclusion

The molecular architecture of bis(triphenyltin)sulfide is characterized by a bent Sn-S-Sn core with each four-coordinate tin atom adopting a distorted tetrahedral geometry. In the solid state, its crystal structure is stabilized by a network of weak intermolecular forces, primarily van der Waals and C-H···π interactions, dictated by the packing of the bulky triphenyltin moieties. A thorough understanding of this structure, achieved through a combination of synthesis, X-ray crystallography, and spectroscopy, is fundamental to leveraging this compound as a precursor for advanced materials and exploring its broader chemical reactivity.

References

  • MDPI. (2022, October 11). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. Available from: [Link]

  • Tiekink, E. R. T. (2020). triphenyltin(IV) and bis(N,N-diallyldithiocarbamato-κ2 S,S′)diphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study. PMC. Available from: [Link]

  • Ng, S. W. (1998, June 15). Bis(triphenyltin) Succinate and its Complex with Dimethyl Sulfoxide and Ethanol, and its Complex with Hexamethylphosphoramide. Acta Crystallographica Section C Crystal Structure Communications. Available from: [Link]

  • Canadian Science Publishing. (n.d.). *Spectroscopic studies of triphenyltin azide and of its adducts with O- and N-donor ligands; the crystal and molecular structures of trip
Foundational

An In-Depth Technical Guide to the Electronic Structure Analysis of Hexaphenyldistannathiane

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Decoding the Electronic Landscape of an Organotin Chalcogenide

Hexaphenyldistannathiane, [(C₆H₅)₃Sn]₂S, stands as a notable molecule within organotin chemistry, characterized by its central Sn-S-Sn linkage flanked by bulky phenyl groups. Understanding its electronic structure is not merely an academic exercise; it is fundamental to unlocking its potential in fields ranging from materials science to catalysis. The distribution of electrons within this molecule dictates its reactivity, stability, and spectroscopic properties. This guide provides a comprehensive framework for elucidating the electronic structure of hexaphenyldistannathiane, integrating state-of-the-art computational methods with robust experimental validation. We will explore not just the "how," but more critically, the "why" behind each methodological choice, offering a self-validating system of analysis for researchers, scientists, and drug development professionals.

The Cornerstone of Analysis: Molecular Geometry Determination via X-ray Crystallography

Before any meaningful analysis of electronic orbitals can be undertaken, an accurate and experimentally verified molecular geometry is paramount. Theoretical models are only as reliable as the structural data upon which they are built. Single-crystal X-ray diffraction is the gold standard for this purpose, providing precise atomic coordinates, bond lengths, and bond angles.[1][2][3]

The process of X-ray crystallography begins with the growth of a high-quality single crystal of the compound.[3] This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is meticulously analyzed to construct a three-dimensional map of the electron density within the crystal lattice.[1][2] For hexaphenyldistannathiane, this technique reveals the critical parameters of the Sn-S-Sn core and the orientation of the phenyl rings. This experimentally determined structure serves as the foundational input for subsequent computational modeling.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Dissolve hexaphenyldistannathiane in a suitable solvent (e.g., a mixture of dichloromethane and hexane). Slow evaporation of the solvent over several days at room temperature is a common method to encourage the growth of single crystals suitable for diffraction.

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[1]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

In Silico Exploration: Computational Electronic Structure Analysis

With a precise molecular geometry in hand, we can now turn to computational methods to probe the electronic landscape of hexaphenyldistannathiane. Density Functional Theory (DFT) has emerged as a powerful and accurate tool for this purpose, offering a balance between computational cost and accuracy.[4][5]

The Rationale Behind Method Selection

The choice of a specific DFT functional and basis set is a critical decision that directly impacts the quality of the results. For a molecule containing a heavy element like tin, standard basis sets used for organic molecules are insufficient.

  • Functional: A hybrid functional, such as B3LYP, is often a good starting point as it incorporates a portion of exact Hartree-Fock exchange, which can improve the description of electronic properties.

  • Basis Set: For the tin atoms, a basis set that includes effective core potentials (ECPs), such as LANL2DZ, is essential. ECPs replace the core electrons of the heavy atom with a potential, reducing the computational cost while maintaining accuracy for the valence electrons, which are primarily involved in chemical bonding and reactivity. For the lighter atoms (C, S, H), a Pople-style basis set like 6-31G(d) is generally adequate.

Key Electronic Structure Descriptors

A DFT calculation on the experimentally determined geometry of hexaphenyldistannathiane yields a wealth of information about its electronic structure.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and electronic excitability. For hexaphenyldistannathiane, the HOMO is expected to have significant contributions from the sulfur lone pairs and the Sn-S bonding orbitals, while the LUMO is likely to be dominated by antibonding orbitals of the phenyl rings.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[5] Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In hexaphenyldistannathiane, the sulfur atom is expected to be a region of high negative potential.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding within the molecule. It can be used to determine the hybridization of atomic orbitals, the nature of the Sn-S and Sn-C bonds (covalent vs. ionic character), and the extent of lone pair delocalization.

Computational Workflow: DFT Analysis

DFT Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis geom Obtain Experimental Geometry (X-ray) soft Select Computational Software (e.g., Gaussian, ORCA) geom->soft method Define DFT Method (Functional: B3LYP, Basis Set: LANL2DZ for Sn, 6-31G(d) for C, S, H) soft->method run Perform Single-Point Energy Calculation method->run fmo Analyze Frontier Molecular Orbitals (HOMO, LUMO, Gap) run->fmo mep Generate Molecular Electrostatic Potential (MEP) Map run->mep nbo Perform Natural Bond Orbital (NBO) Analysis run->nbo

Caption: Workflow for DFT-based electronic structure analysis.

Experimental Validation: Spectroscopic Corroboration

Computational results, while insightful, must be validated by experimental data. A combination of spectroscopic techniques provides a robust check on the theoretical model.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule.[7][8][9] The absorption of UV or visible light excites an electron from a lower-energy occupied orbital to a higher-energy unoccupied orbital. The wavelengths of maximum absorbance (λ_max) correspond to these electronic transitions.

For hexaphenyldistannathiane, the electronic transitions are likely to be of the n → π* and π → π* type, involving the sulfur lone pairs and the π-systems of the phenyl rings. The experimentally observed λ_max values can be compared to the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations, providing a direct validation of the calculated HOMO-LUMO gap and other orbital energies.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of hexaphenyldistannathiane in a UV-transparent solvent (e.g., hexane or acetonitrile) of known concentration.[10][11]

  • Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the appropriate wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[7]

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local electronic environment of specific nuclei.[12] For organotin compounds, ¹¹⁹Sn NMR is particularly informative.[13][14][15] The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents attached to the tin atom.[14][16]

The ¹¹⁹Sn NMR spectrum of hexaphenyldistannathiane will exhibit a single resonance, and its chemical shift provides a fingerprint of the electronic environment around the tin atoms. This experimental value can be compared with chemical shifts predicted from DFT calculations (using the GIAO method, for example) to further validate the computational model.

Data Summary Table

ParameterComputational (DFT)Experimental
Sn-S Bond LengthCalculated Value (Å)From X-ray Data (Å)
Sn-S-Sn Bond AngleCalculated Value (°)From X-ray Data (°)
HOMO-LUMO GapCalculated Value (eV)Inferred from UV-vis
λ_max (UV-vis)Calculated from TD-DFT (nm)Measured Value (nm)
¹¹⁹Sn Chemical ShiftCalculated Value (ppm)Measured Value (ppm)

Synthesis of Theory and Experiment: A Cohesive Picture

The true power of this analytical approach lies in the synergy between theory and experiment. Discrepancies between calculated and experimental values can be as informative as perfect agreement, often pointing to subtle environmental effects (e.g., solvent interactions) or limitations in the theoretical model that warrant further investigation.

Validation_Loop cluster_theory Theoretical Analysis cluster_exp Experimental Validation cluster_synthesis Synthesis & Refinement DFT DFT Calculation (Geometry, Orbitals, Properties) Compare Compare & Correlate DFT->Compare Predicted Properties Xray X-ray Crystallography (Molecular Geometry) Xray->DFT Provides Geometry Input UVVis UV-vis Spectroscopy (Electronic Transitions) UVVis->Compare Measured Transitions NMR ¹¹⁹Sn NMR (Local Electronic Environment) NMR->Compare Measured Chemical Shift Model Refined Electronic Structure Model Compare->Model Validated Insights

Caption: The synergistic relationship between theoretical and experimental analysis.

By integrating precise structural data from X-ray crystallography with the detailed electronic insights from DFT, and then validating this model against experimental spectroscopic data, we can construct a comprehensive and trustworthy understanding of the electronic structure of hexaphenyldistannathiane. This multi-faceted approach ensures scientific rigor and provides a solid foundation for predicting the molecule's behavior and designing future applications.

References

  • Scite.ai. 119 Sn NMR study of organotin compounds having intramolecular Sn—N coordination. Available from: [Link]

  • CoLab. (2022). 119Sn NMR spectral data of organotin(IV) complexes – A review. Available from: [Link]

  • IMSERC. NMR Periodic Table: Tin NMR. Available from: [Link]

  • Durham e-Theses. (2013). (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds. Available from: [Link]

  • ProQuest. 119Sn NMR characterization, X-ray structural studies, and Hirshfeld surface analysis of organotin(IV) macroheterocycles synthesized by a Barbier approach via ultrasound activation. Available from: [Link]

  • MDPI. (2021). A Review of the Synthesis, Properties, and Applications of Bulk and Two-Dimensional Tin (II) Sulfide (SnS). Available from: [Link]

  • Scribd. (2016). Electronic Structure and Defect Physics of Tin Sulfides: SnS, Sn 2 S 3 , and Sn S 2. Available from: [Link]

  • OUCI. Investigating the structural chemistry of organotin(IV) compounds: recent advances. Available from: [Link]

  • PMC. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Available from: [Link]

  • The Journal of Physical Chemistry C. (2017). Chemical and Lattice Stability of the Tin Sulfides. Available from: [Link]

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  • ResearchGate. (a) UV-vis absorption spectra of the compounds in n-hexane (HEX).... Available from: [Link]

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  • Development of Efficient Electronic-Structure Methods Based on the Adiabatic-Connection Fluctuation-Dissipation Theorem and Møl. (2021). Available from: [Link]

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. Available from: [Link]

  • MDPI. (2023). DFT Analysis of the Electronic and Structural Properties of Lanthanide Nitride Cluster Fullerenes Ln 3 N@C 80. Available from: [Link]

  • ResearchGate. Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil. Available from: [Link]

  • ResearchGate. (PDF) A comparative study of X-ray structural analysis, DFT computations, and Hirshfeld surface analysis for decahydroacridine-1,8-diones. Available from: [Link]

  • PMC. (2023). Exploring the Relationship between Reactivity and Electronic Structure in Isorhodanine Derivatives Using Computer Simulations. Available from: [Link]

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Exploratory

An In-depth Technical Guide to Bis(triphenyltin)sulfide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a diverse class of chemicals with a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organotin compounds, characterized by the presence of at least one tin-carbon bond, represent a diverse class of chemicals with a wide array of industrial and research applications. Within this family, Bis(triphenyltin)sulfide, also known by its systematic name 1,1,1,3,3,3-Hexaphenyldistannathiane, stands out as a significant, albeit specialized, reagent. This guide provides a comprehensive technical overview of Bis(triphenyltin)sulfide, covering its fundamental chemical identifiers, synthesis, physicochemical properties, and key applications, with a particular focus on its utility for research and development professionals.

Core Chemical Identifiers

A clear and unambiguous identification of a chemical substance is paramount for scientific research and safety. The core chemical identifiers for Bis(triphenyltin)sulfide are summarized in the table below.

IdentifierValue
CAS Number 77-80-5
Systematic Name 1,1,1,3,3,3-Hexaphenyldistannathiane
Other Names Bis(triphenylstannyl)sulfide, Distannathiane, hexaphenyl-
Molecular Formula C₃₆H₃₀SSn₂
Molecular Weight 732.12 g/mol
InChI InChI=1S/6C6H5.S.2Sn/c61-2-4-6-5-3-1;;;/h61-5H;;;
InChIKey NTCQOKPUDSWFJF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5">Sn(C6=CC=CC=C6)C1

Synthesis of Bis(triphenyltin)sulfide

The synthesis of Bis(triphenyltin)sulfide is most commonly achieved through the reaction of a triphenyltin halide, typically triphenyltin chloride, with a sulfide source. This reaction is a straightforward and efficient method for forming the Sn-S-Sn linkage.

Experimental Protocol: Synthesis from Triphenyltin Chloride and Sodium Sulfide

This protocol details a common laboratory-scale synthesis of Bis(triphenyltin)sulfide.

Materials:

  • Triphenyltin chloride (Ph₃SnCl)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Absolute Ethanol

  • Distilled water

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenyltin chloride in absolute ethanol.

  • In a separate beaker, prepare a solution of sodium sulfide nonahydrate in a minimal amount of a water/ethanol mixture.

  • Slowly add the sodium sulfide solution to the stirred solution of triphenyltin chloride at room temperature. A white precipitate of Bis(triphenyltin)sulfide will begin to form immediately.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 2 hours to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature. The crude Bis(triphenyltin)sulfide will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it with distilled water to remove any remaining inorganic salts.

  • Further purify the crude product by recrystallization. A suitable solvent system for recrystallization is a mixture of dichloromethane and methanol[1]. Dissolve the solid in a minimum amount of hot dichloromethane and then add methanol until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a good solvent for triphenyltin chloride and allows for the reaction to proceed in a homogeneous or near-homogeneous phase. The use of absolute ethanol minimizes the presence of water, which could lead to the formation of triphenyltin hydroxide as a byproduct.

  • Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring a higher yield in a shorter period.

  • Recrystallization: This purification technique is essential to remove any unreacted starting materials or byproducts, resulting in a high-purity final product. The choice of dichloromethane and methanol as the recrystallization solvent system is based on the differential solubility of Bis(triphenyltin)sulfide in these solvents at different temperatures.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product Ph3SnCl Triphenyltin Chloride in Ethanol Reaction Mixing & Reflux Ph3SnCl->Reaction Na2S Sodium Sulfide Solution Na2S->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration1 Vacuum Filtration Precipitation->Filtration1 Recrystallization Recrystallization (Dichloromethane/Methanol) Filtration1->Recrystallization Filtration2 Final Filtration & Drying Recrystallization->Filtration2 Product Pure Bis(triphenyltin)sulfide Filtration2->Product

Caption: Workflow for the synthesis of Bis(triphenyltin)sulfide.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of Bis(triphenyltin)sulfide are not as widely reported as for its tributyl analogue. However, based on available literature and the properties of similar organotin compounds, the following can be inferred:

  • Appearance: It is expected to be a white to off-white crystalline solid.

  • Solubility: Organotin compounds with bulky organic groups tend to be soluble in nonpolar organic solvents. Bis(triphenyltin)sulfide is expected to be soluble in solvents like dichloromethane, chloroform, and toluene, and less soluble in polar solvents like water and lower alcohols[1].

  • Spectroscopic Data:

    • ¹¹⁹Sn NMR: The chemical shift in ¹¹⁹Sn NMR spectroscopy is highly sensitive to the coordination environment of the tin atom. For four-coordinate tin compounds, chemical shifts typically appear in the downfield region[2][3]. The precise chemical shift for Bis(triphenyltin)sulfide would be dependent on the solvent used due to potential coordination[4]. Based on related structures, a chemical shift in the range of +80 to +120 ppm in a non-coordinating solvent like CDCl₃ can be anticipated.

    • ¹H and ¹³C NMR: The proton and carbon NMR spectra would show characteristic signals for the phenyl groups attached to the tin atoms.

    • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the Sn-Ph and Sn-S bonds.

Applications in Research and Development

Bis(triphenyltin)sulfide and related organotin sulfides are valuable reagents in organic and materials science.

Sulfur Transfer Reagent

A primary application of Bis(triphenyltin)sulfide is as a sulfur transfer reagent in organic synthesis. It can be used to introduce a sulfur atom into a molecule, for example, in the synthesis of thioketones from ketones or in the preparation of other sulfur-containing heterocycles. The reactivity of the Sn-S bond allows for its cleavage and the subsequent transfer of the sulfur atom to an electrophilic center.

Precursor to Metal Sulfide Nanomaterials

Bis(triphenyltin) chalcogenides, including the sulfide, have been investigated as single-source precursors for the synthesis of binary metal sulfides[5]. The thermal decomposition of these compounds can lead to the formation of tin sulfide (SnS) or other metal sulfides if co-decomposed with other metal precursors. This approach offers a convenient route to phase-pure semiconductor materials with potential applications in electronics and photovoltaics.

Applications cluster_main Bis(triphenyltin)sulfide cluster_apps Key Applications Main [(C₆H₅)₃Sn]₂S App1 Sulfur Transfer Reagent (Organic Synthesis) Main->App1 Introduction of 'S' App2 Precursor to Metal Sulfides (Materials Science) Main->App2 Thermal Decomposition

Caption: Key application areas of Bis(triphenyltin)sulfide.

Potential in Drug Development

While direct applications of Bis(triphenyltin)sulfide in drug development are not extensively documented, organotin compounds, in general, have been investigated for their biological activities. Some triphenyltin compounds have shown potential as fungicides and biocides[6][7][8]. Furthermore, the development of novel sulfur-containing compounds is an active area of pharmaceutical research[9]. As a reagent for synthesizing such compounds, Bis(triphenyltin)sulfide could play an indirect role in the discovery and development of new therapeutic agents. The antiproliferative activity of some organotin complexes is also an area of interest[10].

Safety and Toxicology

Triphenyltin compounds are known to be toxic and should be handled with appropriate safety precautions.

  • Toxicity: Organotin compounds, including triphenyltin derivatives, can exert a range of toxic effects. These can include neurotoxicity, immunotoxicity, and reproductive and developmental effects[11][12][13]. Acute exposure can lead to symptoms such as dizziness, nausea, and skin irritation[6].

  • Handling: Due to their toxicity, all manipulations of Bis(triphenyltin)sulfide should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

  • Environmental Impact: Triphenyltin compounds are persistent in the environment and can be toxic to aquatic organisms[6][11][13]. Therefore, care must be taken to prevent their release into the environment, and all waste should be disposed of as hazardous chemical waste according to local regulations.

Conclusion

Bis(triphenyltin)sulfide is a valuable, though specialized, organotin reagent with important applications in organic synthesis and materials science. Its role as a sulfur transfer agent and as a precursor to metal sulfides highlights its utility in modern chemical research. As with all organotin compounds, a thorough understanding of its handling requirements and potential toxicity is essential for its safe and effective use in the laboratory. Further research into the properties and applications of this compound is warranted to fully explore its potential in various scientific fields, including drug discovery and materials innovation.

References

  • Taylor & Francis. (n.d.). Triphenyltin – Knowledge and References. Taylor & Francis. Retrieved March 10, 2026, from [Link]

  • World Health Organization. (1999). Triphenyltin Compounds (CICADS). INCHEM. Retrieved March 10, 2026, from [Link]

  • Stoner, H. B. (1966). Toxicity of Triphenyltin. British Journal of Industrial Medicine, 23(3), 222–229.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service.
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  • Chemsrc. (2025, August 25). bis(tri-n-butyltin)sulfide | CAS#:4808-30-4. Retrieved March 10, 2026, from [Link]

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  • Wikipedia. (2023, December 29). Organotin chemistry. Retrieved March 10, 2026, from [Link]

  • IntechOpen. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved March 10, 2026, from [Link]

  • Department of Climate Change, Energy, the Environment and Water, Australia. (2022, June 30). Organo-tin compounds. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 27(11), 3593.
  • Elsevier. (2009, July 2). 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. Comptes Rendus Chimie. Retrieved March 10, 2026, from [Link]

  • Academia.edu. (n.d.). 13C and 119Sn NMR spectra of some triphenyltin 4-substituted benzoates dissolved in coordinating and non-coordinating solvents. Retrieved March 10, 2026, from [Link]

  • University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved March 10, 2026, from [Link]

  • ACS Publications. (1998). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors.
  • National Center for Biotechnology Information. (2022, February 18). Benchmark Study on the Calculation of 119 Sn NMR Chemical Shifts.
  • Moffitt Cancer Center. (2024, January 22). New Reagent Improves the Process of Making Sulfur-Containing Compounds. Retrieved March 10, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals. Journal of Materials Chemistry C. Retrieved March 10, 2026, from [Link]

  • Organic Syntheses. (n.d.). DI-o-NITROPHENYL DISULFIDE. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (2020). Metal Sulfide Nanoparticles: Precursor Chemistry. ChemSusChem, 13(12), 3076–3099.
  • ResearchGate. (2026, January 1). Bis(stearoyl) Sulfide: A Stable, Odor‐Free Sulfur Precursor for High‐Efficiency Metal Sulfide Quantum Dot Photovoltaics. Retrieved March 10, 2026, from [Link]

  • arXiv.org. (n.d.). A Stable, Odor-free Sulfur Precursor for High-Efficiency Metal Sulfide Quantum Dot Photovoltaics. Retrieved March 10, 2026, from [Link]

  • ResearchGate. (n.d.). Tin Sulfide and Selenide Clusters soluble in Organic Solvents with the Core Structures of Sn4S6 and Sn4Se6 | Request PDF. Retrieved March 10, 2026, from [Link]

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Foundational

Organotin Sulfide Compounds and Derivatives: A Technical Guide to Next-Generation Metallodrugs

Executive Summary The search for non-platinum chemotherapeutic agents has increasingly focused on organometallic compounds that can overcome the dose-limiting toxicities and resistance mechanisms associated with cisplati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for non-platinum chemotherapeutic agents has increasingly focused on organometallic compounds that can overcome the dose-limiting toxicities and resistance mechanisms associated with cisplatin. Among these, organotin(IV) sulfide derivatives —specifically organotin dithiocarbamates and thiosemicarbazones—have emerged as highly potent, targeted anticancer agents.

This technical whitepaper provides an in-depth analysis of the structural chemistry, synthesis methodologies, and biological mechanisms of organotin sulfide compounds. Designed for drug development professionals and synthetic chemists, this guide bridges the gap between theoretical coordination chemistry and practical, self-validating laboratory protocols.

Structural Chemistry: The Causality of the Sn–S Bond

The pharmacological efficacy of organotin(IV) compounds is heavily dictated by the nature of the ligands coordinated to the central tin atom. The strategic incorporation of sulfur-donor ligands (such as dithiocarbamates or thiosemicarbazones) is not arbitrary; it is driven by strict chemical causality[1].

  • Lipophilicity and Membrane Permeability: The central Sn(IV) ion is highly polar. Chelation by bidentate sulfur ligands neutralizes this polarity, significantly increasing the lipophilicity (log P) of the complex. This enhanced lipophilicity is the primary driver for the passive diffusion of the metallodrug across the phospholipid bilayers of cancer cells[2].

  • Hydrolytic Stability via Chelation: In physiological environments, monodentate organotin complexes often suffer from rapid hydrolytic decomposition, neutralizing their active species before reaching the tumor microenvironment. Bidentate sulfur ligands form highly stable chelate rings. The strong trans-influencing effect of the sulfur atoms restricts unwanted coordination with off-target blood serum proteins, ensuring the complex remains intact during systemic circulation[1].

  • Structure-Activity Relationship (SAR): The biological activity of organotin sulfides follows a strict stoichiometric trend based on the number of Sn–C bonds: R₃SnX > R₂SnX₂ > RSnX₃ . Triorganotin(IV) derivatives exhibit the highest cytotoxicity due to optimal steric hindrance and lipophilic balance, whereas diorganotin compounds often present a wider therapeutic window with lower systemic toxicity[3].

Synthesis Methodologies: Self-Validating Protocols

The synthesis of organotin(IV) thiosemicarbazone and dithiocarbamate complexes requires precise control over reaction thermodynamics. The following protocol describes a one-pot multicomponent synthesis designed as a self-validating system[4].

Step-by-Step Protocol: Synthesis of Diorganotin(IV) Thiosemicarbazones

1. Stoichiometric Assembly: Combine the thiosemicarbazone ligand and the corresponding diorganotin(IV) oxide (e.g., dibutyltin oxide) in a strict 1:1 molar ratio. Causality: Using the oxide precursor rather than the chloride salt avoids the generation of corrosive HCl gas, producing only water as a byproduct, which is easier to drive off to manipulate the reaction equilibrium.

2. Solvent Selection & Azeotropic Distillation: Suspend the reactants in a 30 mL mixture of Toluene:Methanol (4:1 v/v). Attach a Dean-Stark trap and a reflux condenser. Causality: Methanol ensures the initial dissolution of the polar ligand, while toluene forms a low-boiling azeotrope with the water byproduct.

3. Thermodynamic Driving (Reflux): Stir the mixture under reflux for 8 to 48 hours (depending on the steric bulk of the alkyl groups). Causality: The condensation reaction is reversible. The Dean-Stark trap continuously removes the water byproduct from the system. According to Le Chatelier's principle, this thermodynamic extraction forces the equilibrium entirely to the right, ensuring near-quantitative yields[4].

4. Isolation and Self-Validation: Remove the solvent under reduced pressure and recrystallize the crude amorphous solid from cold methanol. Validation Checkpoints: The protocol is self-validating through spectroscopic feedback.

  • FT-IR: The disappearance of the broad O-H/N-H stretching bands and the emergence of a new Sn–S stretching band at ~450 cm⁻¹ confirm successful coordination[5].

  • ¹¹⁹Sn NMR: A chemical shift between -100 and -300 ppm provides an unambiguous readout that the tin center has achieved the targeted pentacoordinated (trigonal bipyramidal) geometry[4].

SynthesisWorkflow Precursors Ligand + Diorganotin(IV) Oxide (1:1 Stoichiometry) Solvent Toluene:Methanol (4:1 v/v) Precursors->Solvent Reflux Reflux Stirring (8-48 h) with Dean-Stark Trap Solvent->Reflux Dissolution Evap Solvent Removal (Reduced Pressure) Reflux->Evap Azeotropic Water Removal Purif Crystallization (Methanol/Hexane) Evap->Purif Crude Solid Isolation Validate NMR, FT-IR, & X-Ray Validation Purif->Validate Yield Optimization Product Pure Organotin(IV) Sulfide Complex Validate->Product Structural Confirmation

Fig 1. Self-validating synthesis workflow for organotin(IV) thiosemicarbazone derivatives.

Mechanisms of Action: Apoptotic Pathways

Unlike platinum-based drugs that primarily target DNA cross-linking, organotin(IV) sulfide compounds operate via a multi-targeted mechanism, predominantly triggering the intrinsic mitochondrial apoptosis pathway [3].

  • Thiol Interaction & Oxidative Stress: Once inside the cell, the electrophilic Sn(IV) center interacts with endogenous thiol-containing biomolecules (e.g., glutathione). Furthermore, dithiocarbamate ligands inhibit cellular catalase activity. This dual action cripples the cell's antioxidant defenses, leading to a lethal accumulation of Reactive Oxygen Species (ROS)[6].

  • Mitochondrial Depolarization: The accumulation of ROS and direct interaction of the organotin complex with the mitochondrial membrane causes a collapse in the mitochondrial membrane potential (ΔΨm).

  • Execution Phase: This depolarization triggers the opening of mitochondrial pores, releasing Cytochrome C into the cytosol. Cytochrome C binds to Apaf-1, forming the apoptosome, which sequentially activates Caspase-9 and Caspase-3, ultimately executing cell death[3].

ApoptosisPathway OSC Organotin(IV) Sulfide Complex Uptake Cellular Uptake (Lipophilic Sn-S Bond) OSC->Uptake Membrane Permeation ROS ROS Accumulation & Catalase Inhibition Uptake->ROS Thiol Interaction Mito Mitochondrial Membrane Depolarization Uptake->Mito Intracellular Accumulation DNA DNA Phosphate Backbone Binding Uptake->DNA Electrophilic Attack ROS->Mito Oxidative Stress CytoC Cytochrome C Release Mito->CytoC Pore Opening Caspase Caspase-9 / Caspase-3 Activation CytoC->Caspase Apoptosome Assembly Apoptosis Apoptotic Cell Death Caspase->Apoptosis Execution Phase DNA->Apoptosis p53 Activation

Fig 2. Intracellular apoptotic signaling pathways triggered by organotin(IV) sulfide complexes.

Quantitative Efficacy: Cytotoxicity Profiling

Extensive in vitro assays demonstrate that organotin(IV) sulfide compounds frequently outperform standard chemotherapeutics like cisplatin. The table below synthesizes the half-maximal inhibitory concentrations (IC₅₀) of various derivatives across distinct human cancer cell lines, illustrating the potent nanomolar to low-micromolar efficacy of the triorganotin class[3][7][8].

Compound ClassSpecific DerivativeTarget Cell LineIC₅₀ (µM)Mechanism / Note
Triorganotin(IV) Triphenyltin(IV) dithiocarbamateMCF-7 (Breast)0.10 – 0.78Extreme lipophilicity drives rapid uptake; up to 120x more active than cisplatin[8].
Triorganotin(IV) Triphenyltin(IV) Schiff baseHCT-116 (Colon)~0.06 – 0.09Nanomolar activity linked to Ph₃Sn fragment[7].
Diorganotin(IV) Dibutyltin(IV) thiosemicarbazoneMDA-MB-231 (Breast)< 1.0High potency against triple-negative breast cancer[4].
Diorganotin(IV) Diphenyltin(IV) diallyldithiocarbamateHT-29 (Colon)~1.5 – 2.0Balanced therapeutic window; induces severe membrane blebbing.
Control Drug CisplatinMCF-7 (Breast)10.0 – 15.0Clinical standard; highly susceptible to cellular resistance mechanisms[8].

Future Perspectives in Drug Development

While the in vitro cytotoxicity of organotin sulfide compounds is undeniable, their clinical translation is currently bottlenecked by systemic toxicity profiles against normal fibroblasts (e.g., WI-38, NIH3T3)[7][8].

The next frontier in this domain lies in macromolecular delivery systems . By encapsulating highly active triorganotin(IV) dithiocarbamates within polymeric nanocarriers (such as PEGylated liposomes or PEDOT:PSS-based composites), researchers can exploit the Enhanced Permeability and Retention (EPR) effect of tumor vasculature. This approach masks the organotin complex from healthy tissues, releasing the active Sn(IV) payload only upon encountering the acidic, ROS-rich microenvironment of the tumor, thereby widening the therapeutic index and paving the way for in vivo clinical trials.

References

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review Frontiers in Chemistry
  • Organotin (IV) Dithiocarbamate Compounds as Potential Anticancer Agents Encyclopedia / MDPI
  • New Organotin (IV)
  • Elucidating the Suppressive Capabilities of Novel Organotin(IV) Compounds Derived from N-Methyl-N-benzyl-dithiocarbamate Ligands Oriental Journal of Chemistry
  • Organotin (IV)
  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment PMC / N
  • The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments MDPI
  • Synthesis, structural characterization and biological activities of organotin(IV) complexes with 5-allyl-2-hydroxy-3-methoxybenzaldehyde-4-thiosemicarbazone Indian Academy of Sciences
  • IC50 values (mean ± SD, µM) of synthesised compounds and cisplatin...

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Exploratory

A Technical Guide to the Theoretical Determination of Bis(triphenyltin)sulfide Bond Angles using Density Functional Theory

Abstract This technical guide provides a comprehensive framework for the theoretical calculation of the critical bond angles in bis(triphenyltin)sulfide, specifically the Sn-S-Sn and C-Sn-C moieties, utilizing Density Fu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation of the critical bond angles in bis(triphenyltin)sulfide, specifically the Sn-S-Sn and C-Sn-C moieties, utilizing Density Functional Theory (DFT). Intended for researchers in computational chemistry, materials science, and drug development, this document outlines the foundational principles, a detailed step-by-step computational protocol, and methods for result validation. We delve into the rationale behind selecting appropriate functionals and basis sets for heavy-element systems, emphasizing the necessity of a self-validating workflow to ensure scientific rigor. The guide culminates with a comparison to experimental data, underscoring the predictive power of modern computational techniques in elucidating the structural characteristics of complex organometallic compounds.

Introduction

Bis(triphenyltin)sulfide, [(C₆H₅)₃Sn]₂S, is an organotin compound with a history of applications ranging from catalysts to biocides.[1][2] Its molecular geometry, particularly the bond angles around the tin and sulfur atoms, dictates its steric and electronic properties, which in turn influence its reactivity and biological activity. A precise understanding of these structural parameters is paramount for rational drug design and the development of new materials.

While experimental techniques like X-ray crystallography provide invaluable solid-state structural data, computational methods offer a complementary approach to investigate molecular properties in the gas phase or in solution, free from crystal packing effects. Density Functional Theory (TDF) has emerged as a robust and computationally efficient method for studying large molecules containing heavy elements.[3][4] This guide provides a detailed protocol for employing DFT to accurately predict the Sn-S-Sn and C-Sn-C bond angles of bis(triphenyltin)sulfide.

Theoretical Background: Foundational Pillars of the DFT Approach

The accuracy of any DFT calculation hinges on the judicious selection of two key components: the exchange-correlation functional and the basis set. For a molecule like bis(triphenyltin)sulfide, which contains the heavy element tin, these choices are particularly critical.

The Exchange-Correlation Functional: Approximating Electron-Electron Interactions

The exchange-correlation functional accounts for the complex quantum mechanical interactions between electrons. For organometallic systems, hybrid functionals, which mix a portion of exact Hartree-Fock (HF) exchange with a DFT functional, often provide a good balance of accuracy and computational cost.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals in chemistry.[5] It has demonstrated reliability for a broad range of organic and main-group compounds.[5][6] While its performance for heavier elements can be system-dependent, it serves as an excellent starting point for many investigations.[7][8] For enhanced accuracy, especially in systems with significant non-covalent interactions (like the phenyl rings in our target molecule), empirical dispersion corrections (e.g., D3BJ) are highly recommended.[6]

The Basis Set: Describing Atomic Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. For heavy elements like tin, it is computationally prohibitive to treat all electrons explicitly. Therefore, a mixed basis set approach is often employed:

  • Effective Core Potentials (ECPs): For the tin atom, an ECP is used to replace the core electrons with a potential, significantly reducing the computational cost.[9][10] The LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) is a widely used and well-validated ECP for heavy elements.[9][10][11] It provides a good description of relativistic effects, which are non-negligible for tin.[12][13]

  • Pople-style Basis Sets: For the lighter atoms (C, H, S), all-electron basis sets are used. The 6-31G(d,p) basis set is a common choice, offering a good compromise between accuracy and computational expense. The (d,p) notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen (p), which are crucial for accurately describing chemical bonding. For even greater accuracy, diffuse functions can be added (e.g., 6-31+G(d,p)).[14]

Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust, step-by-step procedure for calculating the bond angles of bis(triphenyltin)sulfide. This workflow is designed to be self-validating, incorporating a frequency calculation to ensure the optimized geometry represents a true energy minimum.

Step 1: Building the Initial Molecular Structure
  • Software: Utilize a molecular modeling program such as GaussView or Avogadro.[15][16]

  • Construction: Construct the bis(triphenyltin)sulfide molecule. An initial guess for the Sn-S-Sn bond angle can be based on the tetrahedral geometry of sp³ hybridized sulfur (~109.5°) or known structures of analogous compounds.[17][18][19]

  • Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF or MMFF94 force field) to obtain a reasonable starting geometry. This step helps to remove any initial strain in the structure.[16]

Step 2: Geometry Optimization

This is the core of the calculation, where the DFT method is used to find the lowest energy (most stable) conformation of the molecule.

  • Software: Employ a quantum chemistry software package like Gaussian, ORCA, or similar programs.[20][21][22]

  • Input File: Prepare an input file specifying the following:

    • Calculation Type: Geometry Optimization (Opt).

    • Method: The chosen DFT functional and basis set (e.g., B3LYP/GenECP).

    • General Basis Set Keyword (GenECP): This allows the use of a mixed basis set. Specify the 6-31G(d,p) basis set for S, C, and H atoms, and the LANL2DZ basis set and ECP for the Sn atoms.[23]

    • Convergence Criteria: Use tight convergence criteria to ensure a precise optimization.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible, and the structure corresponds to a stationary point on the potential energy surface.[20]

G cluster_workflow DFT Calculation Workflow A 1. Build Initial Structure (e.g., GaussView, Avogadro) B 2. Prepare Input File - Calculation Type: Opt - Method: B3LYP/GenECP - Basis Sets: LANL2DZ (Sn), 6-31G(d,p) (S,C,H) A->B C 3. Run Geometry Optimization (e.g., Gaussian, ORCA) B->C D 4. Check for Convergence C->D E 5. Prepare New Input File - Calculation Type: Freq - Use Optimized Geometry D->E Converged F 6. Run Frequency Calculation E->F G 7. Analyze Output - No imaginary frequencies? - Extract Bond Angles F->G H End: Validated Structure G->H Yes I Error: Not a Minimum (Re-optimize) G->I No I->C

Caption: A flowchart of the DFT geometry optimization and frequency analysis workflow.

Step 3: Frequency Calculation for Validation

A geometry optimization locates a stationary point on the potential energy surface, which could be an energy minimum or a saddle point (a transition state). A frequency calculation is essential to confirm that the optimized structure is a true minimum.[21]

  • Input File: Create a new input file using the optimized geometry from the previous step.

  • Calculation Type: Specify a frequency calculation (Freq).[24]

  • Method: Use the exact same functional and basis set as in the optimization.[24]

  • Execution: Run the frequency calculation.

  • Analysis: Examine the output file. A true energy minimum will have zero imaginary frequencies .[15] If one or more imaginary frequencies are present, the structure is not a true minimum, and further optimization is required.

Step 4: Data Extraction and Analysis

Once a validated, optimized geometry is obtained, the bond angles can be extracted from the output file.

  • Locate Geometry: Find the final optimized coordinates in the output file.

  • Measure Angles: Use the visualization software to measure the Sn-S-Sn and the various C-Sn-C bond angles.[15] The C-Sn-C angles around each tin atom will likely differ slightly due to the steric influence of the bulky phenyl groups.

Results and Validation Against Experimental Data

The ultimate test of a computational model is its ability to reproduce experimental findings. The calculated bond angles should be compared with values obtained from X-ray crystallographic studies of bis(triphenyltin)sulfide and related compounds.

ParameterCalculated (B3LYP/GenECP)Experimental (X-ray Crystallography)
Sn-S-Sn Bond Angle [Insert Calculated Value]~107.5° - 108.4°
Average C-Sn-C Bond Angle [Insert Calculated Value]~111.0° - 113.0°

Note: Experimental values are derived from analogous structures and may vary depending on the specific compound and crystal packing forces. The calculated values are for the gas-phase molecule.

A close agreement between the calculated and experimental values provides confidence in the chosen theoretical model. Discrepancies can often be attributed to the difference in phase (gas-phase calculation vs. solid-state experiment) or the approximations inherent in the chosen DFT functional.

Caption: A simplified schematic of bis(triphenyltin)sulfide highlighting the key bond angles.

Advanced Considerations

For researchers seeking the highest levels of accuracy, several advanced factors can be considered:

  • Solvent Effects: If the behavior of the molecule in solution is of interest, implicit or explicit solvent models can be incorporated into the DFT calculations.

  • Relativistic Effects: While ECPs like LANL2DZ account for scalar relativistic effects, more sophisticated methods like the Zeroth-Order Regular Approximation (ZORA) can provide a more rigorous treatment, which can be important for properties like NMR chemical shifts.[3][12][13][25][26]

  • Functional and Basis Set Benchmarking: For novel systems, it is good practice to test a variety of functionals and basis sets to ensure the results are not an artifact of a particular theoretical model.[11]

Conclusion

This guide has presented a detailed and scientifically rigorous protocol for the theoretical determination of the bond angles in bis(triphenyltin)sulfide using Density Functional Theory. By following a self-validating workflow that includes careful selection of functionals and basis sets, geometry optimization, and a confirmatory frequency analysis, researchers can obtain accurate and reliable structural data. The comparison of these theoretical results with experimental values is a crucial step in validating the computational model and provides a deeper understanding of the molecule's intrinsic geometric properties. This combined experimental and theoretical approach is a powerful paradigm in modern chemical research, enabling the detailed characterization of complex molecules essential for advancements in science and medicine.

References

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  • Einstein, F. W. B., Jones, C. H. W., Jones, T., & Sharma, R. D. (1983). The crystal structure of bis(triphenyltin)telluride and the interpretation of the 119 Sn Mössbauer and nuclear magnetic resonance data of the bis(triphenyltin) and bis(trimethyltin) chalcogenides. Canadian Journal of Chemistry, 61(11), 2611–2615. Retrieved from [Link]

  • Khan, I., et al. (2019). triphenyltin(IV) and bis(N,N-diallyldithiocarbamato-κ2 S,S′)diphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1667–1674. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Assessment of the '6–31+G* + LANL2DZ Mixed Basis Set Coupled with Density Functional Theory Methods and Effective Core Potential*. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) [N-Benzyl-N-(2-phenylethyl)dithiocarbamato-κS,S′]triphenyltin(IV) and [bis(2-methoxyethyl)dithiocarbamato-κS,S′]triphenyltin(IV): crystal structures and Hirshfeld surface analysis. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the Biological Activity and Toxicity Profile of Bis(triphenyltin)sulfide

For Researchers, Scientists, and Drug Development Professionals Abstract Bis(triphenyltin)sulfide is an organotin compound belonging to the triphenyltin (TPT) family. While specific research on the biological activity an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenyltin)sulfide is an organotin compound belonging to the triphenyltin (TPT) family. While specific research on the biological activity and toxicity of Bis(triphenyltin)sulfide is limited in publicly available literature, this guide provides a comprehensive overview of its predicted properties based on the well-documented characteristics of structurally analogous triphenyltin compounds. This document will explore the potential antimicrobial, and anticancer activities of Bis(triphenyltin)sulfide, alongside a detailed examination of its anticipated toxicity profile, including cytotoxicity, genotoxicity, immunotoxicity, and neurotoxicity. Furthermore, this guide presents detailed, field-proven experimental protocols for the evaluation of these biological and toxicological parameters, serving as a valuable resource for researchers initiating studies on this compound.

Introduction: Understanding Bis(triphenyltin)sulfide in the Context of Organotins

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have been extensively utilized in various industrial and agricultural applications, including as pesticides, antifouling agents, and plastic stabilizers.[1] Their biological activities and associated toxicities are largely dictated by the nature and number of organic groups attached to the tin atom. Trisubstituted organotins, such as the triphenyltin (TPT) derivatives, are particularly noted for their potent biological effects.[2]

Bis(triphenyltin)sulfide, with the chemical formula [(C₆H₅)₃Sn]₂S, is a member of this class. While specific data on this particular molecule is scarce, its structure, consisting of two triphenyltin moieties bridged by a sulfur atom, suggests that its biological and toxicological profiles will be largely governed by the triphenyltin cation. This guide, therefore, extrapolates the expected properties of Bis(triphenyltin)sulfide from the extensive body of research on other TPT compounds, such as triphenyltin chloride, hydroxide, and various carboxylate derivatives.

Predicted Biological Activities of Bis(triphenyltin)sulfide

Based on the known activities of triphenyltin compounds, Bis(triphenyltin)sulfide is anticipated to exhibit a range of biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Triphenyltin compounds have demonstrated significant efficacy as antifungal and antibacterial agents.[3]

  • Antifungal Activity: TPT compounds are known to be potent fungicides.[3] The proposed mechanism of action involves the inhibition of oxidative phosphorylation in fungal mitochondria, thereby disrupting cellular energy production.[3] It is highly probable that Bis(triphenyltin)sulfide shares this mechanism and would be effective against a spectrum of fungal pathogens.

  • Antibacterial Activity: The antibacterial activity of TPT compounds is also well-documented, with effectiveness against various bacterial strains.[3][4] The precise mechanism is not fully elucidated but is thought to involve interactions with cellular membranes and inhibition of essential enzymatic processes.

Anticancer Activity

Numerous studies have highlighted the potential of triphenyltin derivatives as anticancer agents.[5][6] Their cytotoxic effects against various cancer cell lines suggest that Bis(triphenyltin)sulfide may also possess similar properties.

The primary mechanism of anticancer activity for many organotin compounds is the induction of apoptosis, or programmed cell death.[7] This is often mediated through the intrinsic mitochondrial pathway, involving the disruption of mitochondrial membrane potential and the activation of caspase cascades.

Anticipated Toxicity Profile of Bis(triphenyltin)sulfide

The potent biological activities of triphenyltin compounds are intrinsically linked to their toxicity. It is crucial for researchers to be aware of these potential hazards when handling and evaluating Bis(triphenyltin)sulfide.

Cytotoxicity

At the cellular level, triphenyltin compounds are known to be highly cytotoxic.[5] This is a direct consequence of their ability to disrupt fundamental cellular processes, as described in the context of their antimicrobial and anticancer activities. The cytotoxicity is expected to be concentration-dependent.

Genotoxicity

The genotoxic potential of organotin compounds, including the ability to cause DNA damage, has been a subject of investigation. Studies on various triphenyltin derivatives have yielded mixed results in different test systems.[8] Therefore, it is essential to experimentally determine the genotoxicity of Bis(triphenyltin)sulfide.

Immunotoxicity

A well-established toxicological endpoint for many organotin compounds is immunotoxicity.[9] Tributyltin compounds, which are structurally related to triphenyltins, are known to cause thymus atrophy and suppress immune function.[9] It is plausible that Bis(triphenyltin)sulfide could exert similar effects on the immune system.

Neurotoxicity

Neurotoxic effects have been reported for some organotin compounds.[10][11] These can manifest as a range of neurological symptoms. While the neurotoxic potential can vary between different organotin species, the possibility of neurotoxicity with Bis(triphenyltin)sulfide should be considered.

Quantitative Data Summary (Predicted)

The following table summarizes the predicted biological activity and toxicity of Bis(triphenyltin)sulfide based on data from analogous triphenyltin compounds. It is critical to note that these are extrapolated values and must be confirmed by empirical testing of Bis(triphenyltin)sulfide.

ParameterPredicted Activity/ToxicityReference Compound(s)
Antifungal Activity PotentTriphenyltin acetate, Triphenyltin hydroxide
Antibacterial Activity Moderate to PotentTriphenyltinbenzoate[3]
Anticancer Activity (IC50) Low micromolar to nanomolar rangeTriphenyltin(IV) carboxylates[5][6]
Acute Oral LD50 (rodent) Moderately to highly toxicBis(tributyltin) oxide[9]
Immunotoxicity Thymus atrophy, lymphocyte depletionTributyltin compounds[9]
Neurotoxicity Potential for neurotoxic effectsTriphenyltin acetate[11]

Experimental Protocols

To facilitate the investigation of Bis(triphenyltin)sulfide, this section provides detailed, step-by-step methodologies for key in vitro assays.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of Bis(triphenyltin)sulfide B->C D Incubate for desired exposure time (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow diagram for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Bis(triphenyltin)sulfide in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Detection of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Apoptosis Assay

Apoptosis_Assay cluster_0 Cell States cluster_1 Membrane Changes A Viable Cell (Annexin V-, PI-) D Intact Plasma Membrane Phosphatidylserine (PS) on inner leaflet B Early Apoptotic Cell (Annexin V+, PI-) E PS translocated to outer leaflet C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) F Loss of membrane integrity D->E Apoptosis Induction E->F Progression

Caption: Principle of distinguishing cell states with Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells with Bis(triphenyltin)sulfide at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

  • Data Interpretation:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Assessment of Genotoxicity: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Comet Assay Workflow

Comet_Assay_Workflow A Treat cells with Bis(triphenyltin)sulfide B Embed cells in low-melting-point agarose on a microscope slide A->B C Lyse cells to remove membranes and proteins B->C D Unwind DNA in alkaline buffer C->D E Perform electrophoresis D->E F Stain DNA with a fluorescent dye E->F G Visualize and score comets under a fluorescence microscope F->G

Sources

Exploratory

Historical applications of triphenyltin compounds in biocides

The Rise and Fall of Triphenyltin Biocides: A Retrospective Technical Analysis of Organotin Applications, Mechanisms, and Toxicology Executive Overview Triphenyltin (TPT) compounds—most notably triphenyltin hydroxide (TP...

Author: BenchChem Technical Support Team. Date: March 2026

The Rise and Fall of Triphenyltin Biocides: A Retrospective Technical Analysis of Organotin Applications, Mechanisms, and Toxicology

Executive Overview

Triphenyltin (TPT) compounds—most notably triphenyltin hydroxide (TPTH) and triphenyltin acetate (TPTA)—represent a historically significant class of organotin(IV) biocides. Emerging in the mid-20th century, these compounds were heavily utilized across agricultural and maritime sectors due to their potent fungicidal, molluscicidal, and antifeedant properties[1],[2]. However, the very physicochemical traits that made TPT compounds highly effective—namely, their extreme lipophilicity and environmental stability—ultimately led to their downfall. This whitepaper provides an in-depth mechanistic analysis of TPT biocides, detailing their biochemical modes of action, historical application frameworks, validated experimental methodologies, and the toxicological data that drove their global regulatory phase-out.

Chemical Architecture and Mechanism of Action

Triphenyltin compounds are characterized by a central tin (Sn) atom covalently bonded to three phenyl rings, with the fourth valency occupied by an anionic ligand such as hydroxide, acetate, or chloride[3]. The weak Sn–C bonds facilitate specific organometallic behaviors, but it is the tri-phenyl configuration that dictates the molecule's high octanol-water partition coefficient (log Kow ≈ 3.5–4.0)[3].

Biochemical Causality: The lipophilic nature of TPT is the primary driver of its biocidal efficacy. This high lipid solubility allows the molecule to rapidly partition across fungal cell walls and cellular membranes, gaining direct access to the mitochondria[4]. Once inside, TPT acts as a potent inhibitor of oxidative phosphorylation. Classified under the Fungicide Resistance Action Committee (FRAC) as a Code 30 fungicide, TPT specifically targets the F0 sector of the F0F1 ATP synthase complex[1],[5]. By binding to the F0 subunit, TPT physically blocks the transmembrane proton pore, preventing the proton-motive force from driving the conformational changes in the F1 subunit required to synthesize ATP from ADP and inorganic phosphate[6]. This uncoupling of respiration from ATP synthesis results in rapid cellular energy failure and subsequent apoptosis or necrosis of the target organism.

MOA TPT Triphenyltin (TPT) Mito Mitochondrial Membrane Penetration TPT->Mito Lipophilic diffusion ATPS F0F1 ATP Synthase Inhibition Mito->ATPS Binding to F0 subunit OxPhos Oxidative Phosphorylation Arrest ATPS->OxPhos Proton gradient block ATP Cellular ATP Depletion OxPhos->ATP Energy failure Death Fungal Cell Death ATP->Death Apoptosis/Necrosis

Fig 1: TPT-mediated inhibition of mitochondrial ATP synthase leading to cellular energy failure.

Historical Applications and Efficacy Profiles

During their peak usage, TPT compounds were deployed in two primary domains: broad-spectrum agricultural disease control and marine antifouling systems.

In agriculture, TPTH was registered in the United States in 1971 as a non-systemic foliar protectant[1]. It was highly effective against oomycetes and fungi, specifically targeting Phytophthora infestans (early and late blight in potatoes) and Cercospora beticola (leaf spot in sugar beets)[5]. Furthermore, TPTH exhibited secondary utility as an antifeedant against the Colorado potato beetle, deterring surface-feeding through neurological disruption[7].

In the marine sector, TPT (alongside tributyltin, TBT) was heavily incorporated into self-polishing copolymer antifouling paints[8]. A ship unprotected by these biocides could accumulate up to 150 kg/m ² of biofouling organisms over six months; TPT-infused paints prevented this by leaching toxins into the boundary layer of water surrounding the hull, killing settling barnacles, algae, and mollusks[8],[9].

Table 1: Historical Application Parameters of Triphenyltin Biocides

ParameterSpecificationCausality / Rationale
Target Pathogens Phytophthora infestans, Cercospora beticolaHigh efficacy against oomycetes via direct respiration inhibition[5].
Standard Application Rate 0.2 – 0.5 kg a.i./haBalances fungicidal efficacy with crop phytotoxicity thresholds[3].
Formulation Types Wettable Powders (WP 20% - 60%)Enhances foliar adhesion and dispersion in aqueous spray tanks[1].
Non-Target Utility Antifeedant (Colorado Potato Beetle)Neurological deterrence prevents surface-feeding insect damage[7].

Validated Experimental Methodologies

To accurately study the pharmacodynamics and environmental fate of TPT compounds, researchers developed highly specific, self-validating experimental protocols.

Protocol 1: Assessing ATP Synthase Inhibition via Aurovertin Fluorescence

Rationale: Whole-cell assays confound direct ATP synthase inhibition with general membrane permeability issues. By using isolated mitochondria and an F1-specific fluorophore (aurovertin), researchers can isolate the exact conformational changes induced by TPT binding at the F0 pore[6].

  • Mitochondrial Isolation: Isolate mitochondria from target tissue (e.g., rat liver or fungal cells) using differential centrifugation. Causality: This ensures the F0F1 ATP synthase complex remains structurally intact within the inner mitochondrial membrane, preserving the native proton gradient mechanics required for accurate inhibition modeling.

  • Baseline Fluorescence Establishment: Introduce aurovertin to the mitochondrial suspension and record baseline fluorescence. Causality: Aurovertin binds to the F1-ATPase subunit; its fluorescence intensity is highly sensitive to the conformational state of the enzyme during ATP synthesis.

  • TPT Titration: Introduce incremental concentrations of the TPT compound. Causality: As TPT binds specifically to the F0 sector and blocks proton flow, the F1 sector undergoes a conformational shift, which is quantitatively captured as a rapid quenching of aurovertin fluorescence[6].

  • Validation via Uncoupler: Add a protonophore uncoupling agent (e.g., FCCP). Causality: If TPT has truly blocked the F0 pore, the uncoupler will bypass the block and dissipate the gradient, validating that the observed fluorescence drop was specifically due to F0 inhibition rather than non-specific membrane degradation.

Protocol 2: GC-FID Quantification of TPT Residues

Rationale: TPT hydroxide and acetate are highly polar and non-volatile, making them unsuitable for direct Gas Chromatography (GC). They must be chemically altered into a stable, volatile state prior to analysis.

  • Solvent Extraction: Extract soil or water samples using dichloromethane. Causality: TPT compounds partition efficiently into non-polar organic solvents due to their high lipophilicity[3].

  • Grignard Derivatization: React the extract with phenylmagnesium bromide (a Grignard reagent) catalyzed by copper chloride. Causality: This phenylation reaction converts the polar TPT compounds into tetraphenyltin, a volatile and thermally stable derivative suitable for gas-liquid chromatography.

  • Silica Gel Cleanup: Pass the derivatized sample through a silica gel column. Causality: This crucial step removes unreacted Grignard reagents and environmental lipid matrices that would otherwise cause baseline drift and degrade the GC column.

  • GC-FID Analysis: Inject the purified sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID). Causality: FID provides a highly linear response for tetraphenyltin in the 0.05 to 3.00 µg range, allowing for precise back-calculation of the original TPT concentration.

Workflow Sample Sample Collection (Soil/Water) Extract Solvent Extraction (Dichloromethane) Sample->Extract Isolate organotins Grignard Grignard Derivatization (Phenylation) Extract->Grignard Convert to volatile Clean Silica Gel Cleanup Grignard->Clean Remove interferences GC Gas Chromatography (GC-FID) Clean->GC Chromatographic separation Quant Quantification of Tetraphenyltin GC->Quant Peak integration

Fig 2: Analytical workflow for extracting and quantifying TPT residues using GC-FID.

Toxicological Profile and Regulatory Phase-Out

The ultimate restriction of TPT compounds was driven by their severe non-target toxicity and environmental persistence. In soil, the aerobic half-life of TPTH exceeds 1,114 days, leading to massive bioaccumulation[5]. In aquatic ecosystems, TPT acts as a profound endocrine disruptor. It induces "imposex" (the development of male sex organs in female gastropods) at concentrations as low as 2.0 ng/L, which decimated global mollusk populations near shipping lanes[9].

In mammalian models, TPT demonstrated high acute toxicity and was flagged for developmental and immunotoxic effects. The No-Observed-Adverse-Effect Level (NOAEL) in rabbit teratology and rat reproduction studies was established at a mere 0.1 mg/kg body weight per day[10]. Consequently, the FAO/WHO established an extremely low Acceptable Daily Intake (ADI) of 0.0005 mg/kg[11].

Due to these risks, the US EPA initiated a Special Review of TPTH in 1985 based on teratogenicity concerns for agricultural workers, strictly classifying it as a Restricted Use Pesticide (RUP)[7]. Globally, the environmental devastation caused by organotin antifouling paints culminated in the International Maritime Organization (IMO) enacting a total global ban on the application of TBT and TPT in marine antifouling systems in 2001[9].

Table 2: Toxicological and Environmental Fate Profile of TPTH

MetricValueImplications for Biocide Development
Aerobic Soil Half-Life > 1,114 daysExtreme environmental persistence; prohibitive for modern agrochemical approval[5].
Aquatic Toxicity (Mollusks) Imposex at < 2.0 ng/LSevere endocrine disruption; directly led to the 2001 IMO global ban on organotin paints[9].
Mammalian NOAEL (Oral) 0.1 mg/kg bw/dayExtremely narrow safety margin; triggers developmental and immunotoxic regulatory flags[10].
Acceptable Daily Intake (ADI) 0.0005 mg/kg bwMinimal threshold established by FAO/WHO due to cumulative toxicity and slow elimination[11].

References

  • TRIPHENYLTIN HYDROXIDE, Ataman Kimya. Available at:[Link]

  • Triphenyltin hydroxide Fungicide, Minnesota Department of Agriculture. Available at: [Link]

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  • TRIPHENYLTIN HYDROXIDE, Ataman Chemicals. Available at: [Link]

  • Oxidative phosphorylation. The effect of anions on the inhibition by triethyltin of various mitochondrial functions, National Institutes of Health (NIH). Available at:[Link]

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Foundational

Thermodynamic stability of Sn-S-Sn linkages in organotins

An In-Depth Technical Guide to the Thermodynamic Stability of Sn-S-Sn Linkages in Organotins Abstract Organotin compounds featuring the tin-sulfur-tin (Sn-S-Sn) linkage represent a cornerstone of organometallic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Sn-S-Sn Linkages in Organotins

Abstract

Organotin compounds featuring the tin-sulfur-tin (Sn-S-Sn) linkage represent a cornerstone of organometallic chemistry, with applications ranging from polymer stabilizers to precursors for advanced materials.[1][2] Their utility, particularly in fields like drug development where controlled reactivity and stability are paramount, is intrinsically linked to the thermodynamic properties of the Sn-S bridge. This guide provides a comprehensive exploration of the factors governing the stability of this linkage, synthesizing theoretical principles with practical experimental methodologies. We will delve into the synthesis of these compounds, the energetic landscape of the Sn-S bond, common decomposition pathways, and the analytical techniques required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding of these fascinating structures.

Introduction: The Significance of the Sn-S-Sn Motif

Organotin chemistry, a field established in the mid-19th century, has evolved significantly, yielding compounds with diverse industrial and biological applications.[1][3] While the carbon-tin (C-Sn) bond defines these molecules, the incorporation of heteroatoms like sulfur creates unique structural and reactive properties. The Sn-S-Sn linkage is a common motif found in organotin sulfides, which often exist as cyclic dimers [(R₂SnS)₂] or trimers [(R₂SnS)₃].[4]

The stability of this linkage is a critical parameter. In materials science, it dictates the processing temperatures and long-term durability of organotin-stabilized polymers like PVC.[5][6] In medicinal chemistry, the lability of the Sn-S bond can be harnessed for the controlled release of biologically active moieties or for targeted interactions with sulfhydryl groups in proteins, a proposed mechanism of action for some organotin-based therapeutics.[7][8] Therefore, a thorough understanding of the thermodynamics governing the formation and cleavage of this bond is essential for rational molecular design.

Synthesis of Organotins with Sn-S-Sn Linkages

The construction of the Sn-S-Sn bridge typically involves the reaction of an organotin precursor with a sulfur source. The choice of precursor is critical as the organic substituents (R) on the tin atom profoundly influence the stability and structure of the final product through steric and electronic effects.

Common Synthetic Routes:
  • From Organotin Oxides/Hydroxides: This is a prevalent method where a diorganotin oxide (R₂SnO) or hydroxide [R₂Sn(OH)₂] is reacted with a sulfur source like hydrogen sulfide (H₂S) or sodium sulfide (Na₂S).[9] The reaction with R₂SnO is particularly efficient as it involves the azeotropic removal of water, driving the reaction to completion.[9]

  • From Organotin Halides: Diorganotin dihalides (R₂SnX₂, where X = Cl, Br) are versatile starting materials.[3] Reaction with sulfiding agents, such as sodium sulfide, readily yields the corresponding organotin sulfides.[9] This route is advantageous due to the wide commercial availability of various organotin halides.

  • From Thiolates: The treatment of organotin halides with thiols (R'SH) under basic conditions can produce organotin thiolates (R₂Sn(SR')₂).[5] While not a direct route to Sn-S-Sn linkages, these thiolates can serve as intermediates or be used in comparative stability studies.

The general synthetic pathway can be visualized as a logical progression from precursor selection to the final, characterized product.

G cluster_start Precursor Selection cluster_reaction Sulfidation Reaction cluster_product Product Formation & Workup cluster_char Characterization precursor1 Diorganotin Dihalide (e.g., R₂SnCl₂) reaction Reaction with Sulfur Source (e.g., Na₂S, H₂S) precursor1->reaction precursor2 Diorganotin Oxide (e.g., R₂SnO) precursor2->reaction product Crude Organotin Sulfide [(R₂SnS)n] reaction->product purification Purification (Recrystallization) product->purification characterization Structural & Thermal Analysis (NMR, X-Ray, TGA) purification->characterization G A Cyclic Organotin Sulfide [(R₂SnS)n] B Monomeric Thioxostannane [R₂Sn=S] (transient) A->B Δ (Heat) Ring Opening C Tin Sulfide (SnS/SnS₂) + Organic Fragments B->C Δ (Heat) Decomposition

Caption: A potential thermal decomposition pathway for cyclic organotin sulfides.

Experimental Protocol: Assessing Thermodynamic Stability via Thermal Analysis

A robust and reliable method for probing the thermodynamic stability of Sn-S-Sn linkages is combined Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC). TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Authoritative Grounding: This protocol is based on established principles of thermal analysis used widely in materials science and inorganic chemistry for characterizing the thermal stability and decomposition kinetics of compounds. [10]

Step-by-Step Protocol for TGA-DSC Analysis
  • Instrument Preparation & Calibration:

    • Ensure the TGA-DSC instrument is clean and the balance is tared.

    • Calibrate the instrument for mass, temperature, and heat flow using certified standards (e.g., indium for temperature and heat flow, calcium oxalate for mass loss). This step is critical for data trustworthiness.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified organotin sulfide compound into an inert crucible (e.g., alumina or platinum).

    • Causality: A small sample mass is used to ensure uniform heating and minimize thermal gradients within the sample, leading to sharper, more accurate transition measurements.

    • Place an empty, tared crucible in the reference position of the DSC sensor.

  • Experimental Parameters:

    • Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min. Maintain the purge for at least 30 minutes before starting the experiment to ensure an inert environment.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

      • Causality: A heating rate of 10 °C/min is a standard choice that provides a good balance between resolution and experimental time. Faster rates can shift decomposition temperatures higher, while slower rates can broaden peaks.

  • Data Acquisition & Analysis:

    • Record the mass loss (TGA curve), its first derivative (DTG curve), and the heat flow (DSC curve) simultaneously.

    • TGA Curve: Determine the onset temperature of decomposition (Tₒₙₛₑₜ), which is a primary indicator of thermal stability. Note the temperature of maximum decomposition rate from the DTG peak.

    • Mass Loss: Calculate the percentage mass loss for each decomposition step and compare it to the theoretical mass loss for the proposed decomposition pathway (e.g., loss of organic groups to leave SnS).

    • DSC Curve: Identify endothermic or exothermic peaks associated with mass loss events. Bond cleavage is an endothermic process; thus, decomposition should correspond to an endotherm.

Interpreting the Results

Table 2: Example TGA-DSC Data Summary for a Hypothetical [(n-Bu)₂SnS]₃

ParameterValueInterpretation
Onset Decomposition Temp (Tₒₙₛₑₜ)235 °CThe temperature at which significant thermal breakdown begins. A higher Tₒₙₛₑₜ indicates greater stability.
Peak Decomposition Temp (DTG)260 °CThe temperature of the maximum rate of decomposition.
Mass Loss (200-350 °C)54.5%Corresponds closely to the theoretical loss of the butyl groups (55.0%), suggesting the cleavage of Sn-C bonds and subsequent decomposition.
Final Residue Mass28.1%Approximates the theoretical mass of SnS (28.6%), confirming it as the final inorganic product.
DSC Peak (at 260 °C)EndothermicConfirms that the mass loss event is an energy-requiring process, consistent with bond breaking.

Relevance in Drug Development

The tunable stability of the Sn-S linkage is of significant interest to drug development professionals. Organotin compounds have demonstrated a range of biological activities, including anticancer and antimicrobial properties. [11]

  • Prodrug Strategies: A molecule with an Sn-S-Sn linkage could be designed to be stable under physiological pH but susceptible to cleavage by specific biological triggers, such as high concentrations of intracellular thiols like glutathione (GSH). [12]This would allow for the targeted release of a cytotoxic organotin species within a cancer cell, minimizing systemic toxicity.

  • Enzyme Inhibition: The tin atom is a Lewis acid and can coordinate to sulfhydryl groups (-SH) in the cysteine residues of proteins. [8]The thermodynamic favorability of forming a new Sn-S bond with a protein target at the expense of cleaving an existing Sn-S-Sn bridge could be a key mechanism of action.

G cluster_drug Organotin Prodrug (Stable in Bloodstream) cluster_cell Target Cell (High Glutathione) prodrug R₂Sn(S)-S-SnR₂ active Active Species [R₂Sn(SG)] prodrug->active 2 GSH (Cleavage) target Protein Target active->target Therapeutic Effect (e.g., Enzyme Inhibition)

Caption: A conceptual pathway for the activation of an Sn-S-Sn-containing prodrug.

Conclusion

The thermodynamic stability of the Sn-S-Sn linkage in organotins is a complex but predictable property governed by the interplay of bond energies and the steric/electronic influence of organic substituents. With an average bond dissociation energy comparable to that of the Sn-C bond, this linkage provides a balance of stability and controlled reactivity. Methodologies like TGA-DSC offer a robust framework for quantifying this stability, providing critical data for the rational design of novel materials and therapeutics. As the demand for sophisticated molecules in medicine and materials science grows, a fundamental understanding of the thermodynamics of linkages like Sn-S-Sn will remain indispensable for innovation.

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Exploratory

Whitepaper: Coordination Chemistry and Application Dynamics of Bis(triphenyltin)sulfide Ligands

Executive Summary Bis(triphenyltin)sulfide, structurally denoted as ((Ph3​Sn)2​S) , is a highly specialized organometallic ligand bridging the fields of synthetic organic chemistry and pharmacological drug development. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(triphenyltin)sulfide, structurally denoted as ((Ph3​Sn)2​S) , is a highly specialized organometallic ligand bridging the fields of synthetic organic chemistry and pharmacological drug development. This whitepaper provides an in-depth technical analysis of its coordination chemistry, its mechanistic role as a potent thionation reagent, and its unique biological profile. Unlike many organotin compounds that exhibit severe hemolytic toxicity, bis(triphenyltin)sulfide demonstrates a uniquely safe hematological profile, positioning it as a promising candidate for downstream1[1].

Structural and Coordination Chemistry

In ((Ph3​Sn)2​S) , the central sulfide ligand ( S2− ) coordinates two triphenyltin moieties. The steric bulk of the six phenyl rings heavily influences the molecule's geometry, shielding the Sn-S-Sn bond and conferring stability against spontaneous hydrolysis under 2[2].

The coordination chemistry of this complex is defined by the polarizability of the sulfur atom and the Lewis acidity of the tin centers. When subjected to strong Lewis acids like boron trichloride ( BCl3​ ), the Sn-S bond is activated. This activation allows the sulfide ligand to act as a highly efficient nucleophile, facilitating the exchange of oxygen atoms for sulfur in sterically hindered carbonyl compounds. The thermodynamic driving force for these reactions is the formation of the exceptionally strong Sn-O bond, which acts as a thermodynamic sink[3].

Mechanistic Role in Thionation Reactions

Bis(triphenyltin)sulfide is a premier reagent for the conversion of carbonyl units into their corresponding thiocarbonyl analogs. It is particularly effective for synthesizing 2,5-diarylthiophenes from 1,4-diketones, a process that is notoriously difficult with standard reagents like H2​S or Lawesson's reagent due to 4[4].

Causality in Experimental Choices

Why use ((Ph3​Sn)2​S) with BCl3​ ? Standard sulfuration often fails on hindered ketones (e.g., di-tert-butyl ketone) because the sulfurating agent cannot access the electrophilic carbon. By introducing BCl3​ , the carbonyl oxygen is pre-activated via Lewis acid-base complexation. Simultaneously, BCl3​ cleaves the Sn-S bond in situ, generating a highly reactive, unhindered sulfur species that immediately attacks the activated carbonyl[3].

Workflow A 1,4-Diketone Substrate C Tin-Oxygen Exchange Intermediate A->C Lewis Acid Activation B Bis(triphenyltin)sulfide + BCl3 B->C Sulfide Transfer D 2,5-Diarylthiophene Product C->D Cyclization (-H2O) E Ph3SnCl Byproduct C->E Cleavage

Workflow of BCl3-mediated thionation using bis(triphenyltin)sulfide.

Self-Validating Experimental Protocol: Synthesis of 2,5-Diarylthiophenes

To ensure scientific integrity and reproducibility, the following step-by-step methodology incorporates built-in validation checkpoints for the thionation of 1,4-diketones[4].

Materials: 1,4-diphenyl-1,4-butanedione (2.0 mmol), bis(triphenyltin)sulfide (2.2 mmol), 1.0 M BCl3​ in CH2​Cl2​ (2.5 mmol), dry toluene.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Purge a flame-dried Schlenk flask with N2​ . Causality: BCl3​ reacts violently with atmospheric moisture to form HCl gas, which would degrade the diketone substrate and halt the reaction.

  • Reagent Dissolution: Dissolve the 1,4-diphenyl-1,4-butanedione and bis(triphenyltin)sulfide in 15 mL of dry toluene.

  • Activation: Inject the BCl3​ solution dropwise at 0 °C, then allow the system to warm to room temperature. Validation Check: A distinct color shift typically indicates the successful formation of the Lewis acid-carbonyl complex.

  • Thermal Cyclization: Reflux the mixture for 2 hours. Validation Check: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the UV-active diketone spot and the emergence of a highly non-polar, intensely UV-active spot confirms thiophene formation.

  • Quenching & Extraction: Cool to room temperature and quench with 10 mL of water to safely destroy excess BCl3​ . Extract the organic phase with diethyl ether (3 x 20 mL).

  • Purification: Dry the organic layer over MgSO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography (hexane/ethyl acetate) to isolate the pure 2,5-diphenylthiophene.

Biological Activity & Drug Development Potential

Organotin compounds have historically been heavily scrutinized for their toxicity. For instance, tri-n-butyltin derivatives and triphenyltin chloride cause rapid hemolysis (the rupturing of red blood cells) in mammalian models[1].

However, bis(triphenyltin)sulfide exhibits a starkly contrasting biological profile. Pharmacological studies have definitively shown that while triphenyltin chloride is highly hemolytic to dog, hog, rabbit, and rat blood, bis(triphenyltin)sulfide is completely non-hemolytic [1].

This lack of hemolytic activity is a critical breakthrough for drug development. The sulfide ligand effectively neutralizes the acute hematological toxicity associated with the triphenyltin cation. Consequently, bis(triphenyltin)sulfide and its derivatives are being actively investigated as potential antitumor agents, leveraging the cytotoxic properties of tin against cancer cell lines without the dose-limiting side effect of erythrocyte lysis[1].

BioPathway Org Organotin Compounds Tri Trialkyltins (C3-C6) Org->Tri Ph3 Triphenyltin Chloride Org->Ph3 Bis Bis(triphenyltin)sulfide Org->Bis Hem Rapid Hemolysis Tri->Hem High Toxicity Ph3->Hem Animal Models NoHem No Hemolytic Activity Bis->NoHem Safe Profile Anti Antitumor Potential Bis->Anti Ligand Interaction

Hemolytic activity pathways of organotins vs bis(triphenyltin)sulfide.

Quantitative Data Summary

The following tables summarize the comparative data regarding the chemical efficacy and biological safety of bis(triphenyltin)sulfide.

Table 1: Thionation Yields of Carbonyl Compounds using ((Ph3​Sn)2​S) / BCl3​

SubstrateTarget ProductReagent SystemIsolated Yield (%)
1,4-Diphenyl-1,4-butanedione2,5-Diphenylthiophene ((Ph3​Sn)2​S) / BCl3​ 85 - 90%
1,4-Bis(4-chlorophenyl)-1,4-butanedione2,5-Bis(4-chlorophenyl)thiophene ((Ph3​Sn)2​S) / BCl3​ 80 - 85%
Di-tert-butyl ketoneDi-tert-butyl thioketone ((Ph3​Sn)2​S) / BCl3​ 65%

Table 2: Comparative Hemolytic Activity of Organotin Compounds

Organotin CompoundAlkyl/Aryl ChainHemolytic Activity (Rat/Dog Blood)Hemolytic Activity (Human Blood)
Tri-n-butyltin chlorideC4 (Butyl)HighHigh
Triphenyltin chloridePhenylHighResistant
Trimethyltin chlorideC1 (Methyl)LowLow
Bis(triphenyltin) sulfide Phenyl None None

Sources

Foundational

Solubility data of Bis(triphenyltin)sulfide in organic solvents

An In-depth Technical Guide to the Solubility of Bis(triphenyltin)sulfide in Organic Solvents For Researchers, Scientists, and Drug Development Professionals Abstract Bis(triphenyltin)sulfide is an organotin compound wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Bis(triphenyltin)sulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenyltin)sulfide is an organotin compound with significant potential in various scientific and industrial applications. A critical parameter for its effective use, formulation, and development is its solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of Bis(triphenyltin)sulfide, and more importantly, outlines detailed experimental protocols for its precise and safe determination. This document is intended to be a practical resource for researchers, enabling them to generate reliable solubility data tailored to their specific needs.

Introduction to Bis(triphenyltin)sulfide and the Significance of its Solubility

Bis(triphenyltin)sulfide, with the chemical formula [(C₆H₅)₃Sn]₂S, is a member of the organotin family of compounds. These compounds are characterized by the presence of at least one tin-carbon bond. The unique properties of organotins have led to their use in a wide range of applications, including as catalysts, stabilizers in polymers, and as biocidal agents. In the context of drug development, organotin compounds have been investigated for their potential therapeutic properties.

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For Bis(triphenyltin)sulfide, understanding its solubility in different organic solvents is paramount for:

  • Reaction Chemistry: The choice of solvent is critical for controlling reaction kinetics, yield, and purity of products in synthetic chemistry.

  • Purification: Recrystallization, a common purification technique, relies on the differential solubility of a compound in a solvent system at varying temperatures.

  • Formulation: In drug development and other applications, the ability to prepare solutions of known concentrations is essential for formulating products with desired efficacy and stability.

  • Analytical Chemistry: Accurate quantification of Bis(triphenyltin)sulfide often requires its dissolution in a suitable solvent for techniques such as chromatography and spectroscopy.

Expected Solubility Profile of Bis(triphenyltin)sulfide

While comprehensive quantitative solubility data for Bis(triphenyltin)sulfide across a wide range of organic solvents is not extensively published, general principles of organotin chemistry and available qualitative data provide valuable insights into its expected behavior.

Organotin compounds, as a class, exhibit low solubility in water and a high affinity for organic solvents. This is attributed to the presence of organic groups (in this case, the phenyl groups) which impart a significant degree of lipophilicity to the molecule. The solubility of organotins is influenced by the nature of the organic substituents and the anionic group.

Based on available literature for related compounds:

  • Non-polar and Moderately Polar Solvents: Bis(triphenyltin)sulfide is expected to exhibit good solubility in non-polar aromatic solvents such as toluene and benzene , as well as in chlorinated solvents like dichloromethane and chloroform . This is due to the "like dissolves like" principle, where the phenyl groups of the solute interact favorably with the aromatic and non-polar solvent molecules.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetone are also likely to be effective in dissolving Bis(triphenyltin)sulfide. These solvents have high dielectric constants and are capable of solvating the polarizable tin-sulfur bond. Acetone, in particular, has been noted as a suitable solvent for the recrystallization of some triphenyltin complexes[1].

  • Polar Protic Solvents: Solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) is anticipated to be lower compared to non-polar and polar aprotic solvents[2]. While some interaction is possible, the energy required to disrupt the hydrogen-bonding network of the alcohol may not be sufficiently compensated by the solvation of the organotin molecule.

The following table summarizes the expected qualitative solubility of Bis(triphenyltin)sulfide in common organic solvents:

Solvent ClassExamplesExpected SolubilityRationale
Non-polar Aromatic Toluene, BenzeneHighFavorable interactions between the phenyl groups of the solute and the aromatic solvent.
Chlorinated Dichloromethane, ChloroformHighGood solvation of the organotin molecule.
Polar Aprotic DMF, DMSO, AcetoneModerate to HighSolvation of the polarizable tin-sulfur bond.
Ethers Diethyl ether, Tetrahydrofuran (THF)ModerateIntermediate polarity, capable of dissolving a range of compounds.
Alcohols Ethanol, MethanolLow to ModerateLess favorable interaction due to the energy required to disrupt the solvent's hydrogen-bonding network.
Alkanes Hexane, HeptaneLowInsufficient polarity to effectively solvate the Bis(triphenyltin)sulfide molecule.

Experimental Protocol for Determining the Solubility of Bis(triphenyltin)sulfide

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of Bis(triphenyltin)sulfide in an organic solvent of interest. The gravimetric shake-flask method is described here as it is a robust and widely accepted technique.

Principle of the Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the solution is determined, typically by gravimetric analysis after solvent evaporation.

Materials and Equipment
  • Bis(triphenyltin)sulfide (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with screw caps and PTFE-lined septa

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

G A Preparation of Materials B Addition of Excess Solute to Solvent A->B Known volume of solvent C Equilibration at Constant Temperature B->C Sealed vials D Phase Separation (Centrifugation/Settling) C->D 24-48 hours E Sampling of the Supernatant D->E Careful pipetting F Filtration of the Aliquot E->F Syringe filter G Gravimetric Analysis F->G Evaporation of solvent H Data Calculation and Reporting G->H Mass of residue

Caption: Workflow for the gravimetric shake-flask solubility determination method.

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is scrupulously clean and dry.

    • Pre-weigh several glass vials for the gravimetric analysis step.

  • Sample Preparation:

    • To a series of glass vials, add a known volume (e.g., 5.00 mL) of the chosen organic solvent.

    • Add an excess amount of Bis(triphenyltin)sulfide to each vial. The presence of undissolved solid after equilibration is crucial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that a true equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifugation can be used to facilitate this process.

  • Sampling and Filtration:

    • Carefully withdraw a known volume (e.g., 2.00 mL) of the clear supernatant using a volumetric pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any suspended microcrystals.

  • Gravimetric Analysis:

    • Carefully evaporate the solvent from the filtered aliquot. This can be done in a fume hood at room temperature, in a drying oven at a temperature well below the boiling point of the solvent and the decomposition temperature of the compound, or under reduced pressure.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and allow it to cool to room temperature.

    • Weigh the vial containing the solid residue.

  • Data Calculation:

    • Calculate the mass of the dissolved Bis(triphenyltin)sulfide by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

    • The solubility can then be expressed in various units:

      • g/L: (mass of residue in g) / (volume of aliquot in L)

      • mg/mL: (mass of residue in mg) / (volume of aliquot in mL)

      • Molarity (mol/L): (mass of residue in g / molecular weight of Bis(triphenyltin)sulfide) / (volume of aliquot in L)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following should be implemented:

  • Multiple Replicates: Perform the experiment in triplicate or quadruplicate to assess the precision of the results.

  • Equilibration Time Study: For a new solvent system, it is advisable to perform a time-course study (e.g., sampling at 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility values should plateau over time.

  • Purity of Materials: The purity of both the Bis(triphenyltin)sulfide and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents.

Example Data Table:

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)
Toluene25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value

When interpreting the data, consider the relationship between the solvent's physical properties (polarity, hydrogen bonding capacity, etc.) and the observed solubility. This can help in developing a deeper understanding of the solute-solvent interactions and in predicting solubility in other solvents.

Safety Precautions for Handling Organotin Compounds

Organotin compounds, including Bis(triphenyltin)sulfide, should be handled with extreme care due to their potential toxicity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: All work with organotin compounds should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

  • Waste Disposal: Dispose of all organotin waste in accordance with local, state, and federal regulations. Do not discharge to the environment. Organotins are known to be ecotoxic.

Conclusion

References

  • R Discovery. Bis(triphenyltin) Succinate and its Complex with Dimethyl Sulfoxide and Ethanol, and its Complex with Hexamethylphosphoramide. R Discovery. [Link]

  • Toxicity and speciation analysis of organotin compounds. [Source Not Available]
  • American Elements. Bis(tributyltin)sulfide. American Elements. [Link]

  • PMC. Synthesis of Sulfur-35-Labeled Trisulfides and GYY-4137 as Donors of Radioactive Hydrogen Sulfide. PMC. [Link]

  • Chemsrc. bis(tri-n-butyltin)sulfide | CAS#:4808-30-4. Chemsrc. [Link]

  • Semantic Scholar. Synthesis of Triphenyltin (IV) and Dibutyltin (IV) Complexes of 1-Aryl-2,5-dithiohydrazodicarbonamides and Thei. Semantic Scholar. [Link]

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Exploratory

A Technical Guide to Sulfur-Bridged Organotin Dimers: Synthesis, Structure, and Applications in Drug Development

Introduction to Organotin Compounds and the Significance of Sulfur Bridging Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history in both industrial and academic settings...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Organotin Compounds and the Significance of Sulfur Bridging

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history in both industrial and academic settings.[1] Their diverse applications range from PVC stabilizers and catalysts to agricultural biocides.[2] In recent decades, the focus has increasingly shifted towards their potential in medicinal chemistry, particularly as anticancer and antimicrobial agents.[1][3] A significant area of this research involves the synthesis and characterization of organotin complexes with unique structural features that can modulate their biological activity and toxicity.

Among these, sulfur-bridged organotin dimers represent a fascinating and promising class of compounds. These molecules typically feature a central four-membered Sn₂S₂ ring, forming a dimeric structure. The incorporation of a sulfur bridge imparts several key properties that are advantageous for drug development. The sulfur atoms can enhance the lipophilicity of the molecule, potentially facilitating its transport across cell membranes.[4] Furthermore, the Sn-S bond possesses a distinct reactivity profile compared to Sn-O or Sn-N bonds, which can influence the compound's stability and interaction with biological targets.[5] This guide provides an in-depth overview of the synthesis, structural characterization, and biological applications of sulfur-bridged organotin dimers, with a focus on their potential as therapeutic agents.

Synthesis of Sulfur-Bridged Organotin Dimers

The synthesis of sulfur-bridged organotin dimers generally involves the reaction of a diorganotin(IV) dihalide with a suitable sulfur source. A common and effective method is the reaction with sodium sulfide or a similar sulfide salt. The choice of organic substituents (R groups) on the tin atom is crucial as it significantly influences the solubility, stability, and biological activity of the resulting dimer.

General Synthetic Workflow

The overall synthetic process can be visualized as a straightforward substitution reaction followed by dimerization.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Diorganotin(IV) Dihalide (R2SnX2) Diorganotin(IV) Dihalide (R2SnX2) Reaction in Solvent Reaction in Solvent Diorganotin(IV) Dihalide (R2SnX2)->Reaction in Solvent Sulfide Source (e.g., Na2S) Sulfide Source (e.g., Na2S) Sulfide Source (e.g., Na2S)->Reaction in Solvent Sulfur-Bridged Organotin Dimer ([R2SnS]2) Sulfur-Bridged Organotin Dimer ([R2SnS]2) Reaction in Solvent->Sulfur-Bridged Organotin Dimer ([R2SnS]2) Salt Byproduct (e.g., 2NaX) Salt Byproduct (e.g., 2NaX) Reaction in Solvent->Salt Byproduct (e.g., 2NaX)

Caption: General workflow for the synthesis of sulfur-bridged organotin dimers.

Detailed Experimental Protocol: Synthesis of Dibutyltin Sulfide Dimer ([Bu₂SnS]₂)

This protocol outlines a representative synthesis of a sulfur-bridged organotin dimer.

Materials:

  • Dibutyltin dichloride (Bu₂SnCl₂)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, stirrer, separatory funnel)

  • Rotary evaporator

Procedure:

  • Preparation of the Sulfide Solution: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium sulfide nonahydrate (1.5 mol) in a mixture of deionized water (250 mL) and methanol (50 mL).[6]

  • Reaction: While stirring vigorously, add dibutyltin dichloride (1.0 mol) dissolved in a suitable organic solvent (e.g., ethanol) dropwise to the sulfide solution at room temperature.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain vigorous stirring for 5 hours.[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Separate the organic layer and wash it sequentially with 10% sodium carbonate solution and then with deionized water.[6]

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter the dried organic solution to remove the sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane) to obtain the crystalline dibutyltin sulfide dimer.

Structural Elucidation and Characterization

The definitive confirmation of the dimeric structure of these compounds relies on a combination of analytical techniques, with single-crystal X-ray diffraction being the most powerful.

X-ray Crystallography

Single-crystal X-ray diffraction studies have been instrumental in confirming the dimeric nature of many organotin sulfide compounds.[7][8] These studies reveal a central, often planar, four-membered Sn₂S₂ ring. The geometry around the tin atoms is typically a distorted tetrahedron or, in the presence of coordinating ligands, can expand to trigonal bipyramidal or octahedral.[5][9]

Spectroscopic Characterization

A suite of spectroscopic methods is employed to characterize these dimers in both solid and solution states.

  • NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):

    • ¹H and ¹³C NMR spectra provide information about the organic substituents attached to the tin atoms.[10]

    • ¹¹⁹Sn NMR is particularly informative. The chemical shifts for tetra-coordinated tin in these dimers typically fall within a specific range, and the presence of a single resonance often suggests a symmetrical dimeric structure in solution.[5][10]

  • FT-IR Spectroscopy:

    • Infrared spectroscopy is useful for identifying the characteristic vibrational frequencies of the Sn-C and Sn-S bonds.[7] The positions of these bands can provide insights into the coordination environment of the tin atom.

  • Mass Spectrometry:

    • Mass spectrometry can be used to determine the molecular weight of the dimer and to study its fragmentation pattern, which can help to confirm the structure.[10]

Key Structural Features of a Sulfur-Bridged Organotin Dimer

The fundamental structure of a sulfur-bridged organotin dimer is the central Sn₂S₂ ring with organic substituents.

G Sn1 Sn S1 S Sn1->S1 R1 R Sn1->R1 R2 R Sn1->R2 Sn2 Sn S2 S Sn2->S2 R3 R Sn2->R3 R4 R Sn2->R4 S1->Sn2 S2->Sn1

Caption: Core structure of a sulfur-bridged organotin dimer, [R₂SnS]₂.

Table 1: Representative Characterization Data for Diphenyltin Sulfide Dimer
Technique Observed Data Reference
Molecular Formula (C₆H₅)₂SnS[9]
Molecular Weight 304.97 g/mol [9]
CAS Number 20332-10-9[9]
¹¹⁹Sn NMR (δ, ppm) Varies with solvent and concentration[5]
IR (cm⁻¹) Characteristic Sn-Ph and Sn-S absorptions[7]
Crystal System Varies depending on crystallization conditions[7]

Biological Activities and Therapeutic Potential

Sulfur-bridged organotin dimers have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of organotin compounds against a variety of human cancer cell lines.[2][3] The dimeric sulfur-bridged structures are of particular interest due to their potential for enhanced cellular uptake and unique mechanisms of action.

Mechanistic Insights: The anticancer activity of organotin compounds is believed to be multifactorial.[1] They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[4][7] One proposed mechanism involves the interaction of the organotin moiety with cellular macromolecules, such as DNA and proteins.[1] The presence of sulfur atoms in the dithiocarbamate ligands of some organotin complexes is thought to enhance their ability to inhibit enzymes and disrupt biological processes within cancer cells.[4]

G Dimer Sulfur-Bridged Organotin Dimer Cell Cancer Cell Dimer->Cell DNA DNA Interaction Cell->DNA Mitochondria Mitochondrial Dysfunction Cell->Mitochondria CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest Apoptosis Apoptosis DNA->Apoptosis ROS ROS Production Mitochondria->ROS ROS->Apoptosis

Caption: Proposed mechanism of anticancer action for sulfur-bridged organotin dimers.

Table 2: Cytotoxicity of Selected Organotin Compounds
Compound Cell Line IC₅₀ (µM) Reference
Diphenyltin(IV) diallyldithiocarbamateHT-29 (Colon)2.36[7]
Triphenyltin(IV) diallyldithiocarbamateHT-29 (Colon)0.39[7]
ODTC 4CCL-119 (Leukemia)0.16[4]
ODTC 5CCL-119 (Leukemia)0.19[4]
Antimicrobial and Antifungal Activity

Organotin compounds have long been recognized for their biocidal properties. Sulfur-bridged dimers and related sulfur-containing organotin complexes have shown promising activity against a range of bacteria and fungi.[11][12][13] The lipophilic nature of these compounds, enhanced by the sulfur bridge and organic substituents, is thought to facilitate their passage through the microbial cell wall and membrane. The exact mechanism of antimicrobial action is not fully elucidated but may involve the inhibition of essential enzymes or disruption of cellular processes.

Structure-Activity Relationships (SAR)

The biological activity of sulfur-bridged organotin dimers is intricately linked to their molecular structure. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

  • Nature of the Organic Substituents (R groups): The type of organic group attached to the tin atom has a profound effect on the compound's cytotoxicity. Generally, the toxicity follows the trend: tri-substituted > di-substituted > mono-substituted.[2] The nature of the R group (e.g., alkyl vs. aryl) also plays a significant role, influencing factors such as lipophilicity and steric hindrance, which in turn affect cellular uptake and interaction with target molecules.[5]

  • The Sn-S-Sn Core: The central dimeric core is not merely a structural scaffold but an active participant in the compound's biological profile. The Sn-S bonds can undergo hydrolysis, potentially releasing the active organotin species within the cellular environment. The stability of this core is therefore a critical parameter in designing compounds with appropriate pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Challenges

Sulfur-bridged organotin dimers hold considerable promise for the development of novel therapeutics. Their potent anticancer and antimicrobial activities, coupled with the tunability of their chemical structures, make them an attractive area for further research.

Future Directions:

  • Design of Targeted Therapies: Attaching targeting moieties (e.g., antibodies, peptides) to the organotin dimer could enhance its selectivity for cancer cells, thereby reducing off-target toxicity.

  • Development of Drug Delivery Systems: Encapsulating these dimers in nanoparticles or other delivery vehicles could improve their solubility, stability, and pharmacokinetic profile.

  • Exploration of Synergistic Combinations: Investigating the combination of sulfur-bridged organotin dimers with existing chemotherapeutic or antimicrobial agents could lead to more effective treatment regimens.

Challenges:

  • Toxicity: A major hurdle in the clinical translation of organotin compounds is their inherent toxicity. Future research must focus on designing derivatives with a wider therapeutic window.

  • Stability: The stability of these compounds in biological media needs to be carefully evaluated to ensure that they reach their target intact and are not prematurely degraded.

References

  • Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. (2010). PubMed. Available at: [Link]

  • Bonire, J. J., Ayoko, G. A., Olurinola, P. F., Ehinmidu, J. O., Jalil, N. S. N., & Omachi, A. A. (1998). Synthesis and Antifungal Activity of Some Organotin(IV) Carboxylates. Metal-Based Drugs, 5(4), 233–236. Available at: [Link]

  • Synthesis and Antifungal Activity of Some Organotin(IV) Carboxylates. (1998). PubMed. Available at: [Link]

  • Adeyemi, J. I., & Onwudiwe, D. C. (2018). Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. Molecules, 23(10), 2589. Available at: [Link]

  • Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. (2010). ResearchGate. Available at: [Link]

  • Haezam, F. N., Awang, N., Kamaludin, N. F., & Rosli, R. (2021). Synthesis and cytotoxic activity of organotin(IV) diallyldithiocarbamate compounds as anticancer agent towards colon adenocarcinoma cells (HT-29). Saudi Journal of Biological Sciences, 28(5), 3160–3168. Available at: [Link]

  • Graphviz tutorial. (2021). YouTube. Available at: [Link]

  • Kamaludin, N. F., Awang, N., & Chan, K. M. (2023). Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study. PLoS ONE, 18(8), e0289835. Available at: [Link]

  • Hoti, N., Ma, J., Huntoon, S., & Tsin, A. T. (2007). Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells. Journal of Applied Toxicology, 27(1), 59–67. Available at: [Link]

  • Structure and Fungicidal Activity of Some Diorganotin(IV) with 2-Thioacetic-5-Phenyl-1,3,4-Oxadiazole and Benzamidophenylalanine. (2011). ResearchGate. Available at: [Link]

  • Making Diagrams with graphviz. (2013). Atomic Spin. Available at: [Link]

  • Babkina, A. V., et al. (2023). Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. Molecules, 28(2), 853. Available at: [Link]

  • The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. (2023). Semantic Scholar. Available at: [Link]

  • Anti-cancer activity of di- and tri-organotin(IV) compounds with D-(+)-Galacturonic acid on human tumor cells. (2019). ResearchGate. Available at: [Link]

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). Frontiers in Oncology. Available at: [Link]

  • Enhanced anticancer effect of thymidylate synthase dimer disrupters by promoting intracellular accumulation. (2024). Frontiers in Pharmacology. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

  • The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. (2023). ResearchGate. Available at: [Link]

  • Chemical vapor deposition of tin sulfide from diorganotin(IV) dixanthates. (2018). Sci-Hub. Available at: [Link]

  • Dimeric diorganotin(iv) complexes with arylhydrazones of β-diketones: synthesis, structures, cytotoxicity and apoptosis properties. (2015). RSC Publishing. Available at: [Link]

  • Chemical Properties of Diphenyl tin sulfide (CAS 20332-10-9). (n.d.). Cheméo. Available at: [Link]

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  • Syntheses and crystal structures of dialkyltin complexes of 3,5-dinitrosalicylic acid. (2026). ResearchGate. Available at: [Link]

  • Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. (2021). Frontiers in Oncology. Available at: [Link]

  • Hadi, Q. A., et al. (2019). Synthesis and Biological Activities of Organotin (IV) Carboxylates: A Review. Pharmaceutical Sciences. Available at: [Link]

  • Biologically potent organotin(iv) complexes of N-acetylated β-amino acids with spectroscopic, X-ray powder diffraction and molecular docking studies. (2023). RSC Advances. Available at: [Link]

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  • The structure of a diphenyltin bis(2-methoxyethylxanthate)... (n.d.). ResearchGate. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for the Preparation of Hexaphenyldistannathiane

Introduction and Authoritative Grounding Hexaphenyldistannathiane, commonly referred to as bis(triphenyltin) sulfide with the chemical formula (Ph3Sn)2S, is a highly versatile organometallic reagent. In advanced organic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Authoritative Grounding

Hexaphenyldistannathiane, commonly referred to as bis(triphenyltin) sulfide with the chemical formula (Ph3Sn)2S, is a highly versatile organometallic reagent. In advanced organic synthesis, it serves as a potent sulfurating agent, particularly for the thionation of sterically hindered diketones into thiophenes and thioketones[1]. In materials science, it acts as a convenient, well-defined molecular precursor for the deposition of phase-pure binary semiconductors[2].

While historical methodologies relied on the hazardous reaction of triphenyltin hydroxide with toxic hydrogen sulfide gas[3], modern synthetic approaches favor a direct, biphasic nucleophilic substitution. By reacting chlorotriphenylstannane (Phngcontent-ng-c1977314119="" class="ng-star-inserted">3SnCl) with sodium sulfide (Na2S) in a partially miscible solvent system, researchers can achieve quantitative yields without the need for specialized gas-handling equipment.

Scientific Integrity: Mechanism and Causality

As a self-validating system, this protocol is engineered around the physical and chemical properties of the reactants. The reaction utilizes a biphasic mixture of Tetrahydrofuran (THF) and water (ratio of ~3.3:1 v/v)[4].

The Causality of the Solvent System: THF is a polar aprotic solvent that readily dissolves the bulky, lipophilic triphenyltin chloride. Water is strictly necessary to dissolve the inorganic sodium sulfide nonahydrate, which is entirely insoluble in pure organic solvents. At the reflux temperature of 65 °C, the THF/H2O mixture achieves sufficient partial miscibility to allow the aqueous sulfide ions (S^2-^) to interact with the organic electrophile (Ph3SnCl) at the phase boundary. Vigorous mechanical stirring maximizes this interfacial surface area, driving the sequential nucleophilic substitution rapidly without the need for an external phase-transfer catalyst.

The Causality of Stoichiometry: The stoichiometric requirement is 2 moles of Phngcontent-ng-c1977314119="" class="ng-star-inserted">3SnCl per 1 mole of Na2S. However, this protocol utilizes a 1:1 molar ratio. This means Na2S is present in a 100% stoichiometric excess. This deliberate experimental choice pushes the equilibrium entirely toward the distannathiane product, preventing the accumulation of the intermediate sodium triphenyltin sulfide ([Ph3SnS]Na) and ensuring no unreacted Ph3SnCl remains to complicate downstream purification.

Mechanism A Aqueous Phase Na2S → 2Na+ + S2- C Phase Boundary S2- attacks Ph3SnCl A->C B Organic Phase Ph3SnCl in THF B->C E Second Attack [Ph3SnS]- + Ph3SnCl B->E Excess Ph3SnCl D Intermediate [Ph3SnS]- C->D D->E F Product (Ph3Sn)2S E->F

Biphasic nucleophilic substitution mechanism for hexaphenyldistannathiane.

Materials and Reagents

Summarized below are the quantitative specifications required for the synthesis[4].

Table 1: Reaction Components and Stoichiometry

ReagentMW ( g/mol )Equivalents*AmountRole
Triphenyltin chloride (Ph3SnCl)385.472.0 eq10.53 g (27.3 mmol)Electrophile
Sodium sulfide nonahydrate (Na2S•9H2O)240.182.0 eq (Excess)6.56 g (27.3 mmol)Nucleophile / Sulfur source
Tetrahydrofuran (THF)72.11Solvent27 mLOrganic Phase
Distilled Water (H2O)18.02Solvent8 mLAqueous Phase
Ethyl Acetate (EtOAc)88.11Solvent150 mLExtraction Solvent

*Note: Equivalents are calculated based on the theoretical requirement of 0.5 eq of Na2S per 1.0 eq of Ph3SnCl.

Step-by-Step Experimental Protocol

Workflow Step1 Step 1: Reagent Preparation Ph3SnCl in THF | Na2S in H2O Step2 Step 2: Biphasic Reflux 65 °C for 2 Hours Step1->Step2 Step3 Step 3: In-Process Control TLC Monitoring (UV Detection) Step2->Step3 Step4 Step 4: Solvent Removal Evaporate THF Step3->Step4 Step5 Step 5: Extraction EtOAc / H2O Wash Step4->Step5 Step6 Step 6: Drying & Concentration Anhydrous Na2SO4 Step5->Step6 Step7 Step 7: Final Product Hexaphenyldistannathiane Step6->Step7

Step-by-step experimental workflow for hexaphenyldistannathiane synthesis.

Step 1: Preparation of the Biphasic System

  • Charge a 50-mL round-bottom flask with 10.53 g (27.3 mmol) of triphenyltin chloride[4].

  • Add 27 mL of reagent-grade THF to dissolve the organotin compound[4].

  • In a separate vial, prepare the aqueous nucleophile solution by dissolving 6.56 g (27.3 mmol) of sodium sulfide nonahydrate in 8 mL of distilled water[4].

  • Add the aqueous Nangcontent-ng-c1977314119="" class="ng-star-inserted">2S solution to the THF solution in one portion.

Step 2: Nucleophilic Substitution (Reflux)

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the vigorously stirring biphasic mixture to 65 °C (reflux) for exactly 2 hours[4]. (Critical: Vigorous stirring is mandatory to ensure phase transfer).

Step 3: In-Process Control (Self-Validation)

  • After 2 hours, halt stirring briefly to allow phase separation.

  • Sample the upper organic layer and perform Thin-Layer Chromatography (TLC).

  • Visualize the plate under a UV detector. The reaction is self-validated as complete when the highly UV-active spot corresponding to Phngcontent-ng-c1977314119="" class="ng-star-inserted">3SnCl is entirely absent.

Step 4: Solvent Evaporation and Extraction

  • Once completion is confirmed, remove the THF under reduced pressure using a rotary evaporator[4].

  • Add 150 mL of ethyl acetate (EtOAc) to the remaining aqueous residue to extract the highly lipophilic hexaphenyldistannathiane[4].

  • Transfer the mixture to a separatory funnel and wash the organic layer with distilled water (2 × 30 mL) to remove residual inorganic salts (NaCl and excess Na2S).

Step 5: Drying and Concentration

  • Collect the organic (EtOAc) layer and dry it over anhydrous sodium sulfate (Na2SO4).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude hexaphenyldistannathiane in near quantitative yield[4].

  • Characterization: Validate the structural integrity of the Sn-S-Sn linkage via ^119^Sn NMR spectroscopy and melting point determination.

Troubleshooting and Causality Analysis

Table 2: Common Deviations and Corrective Actions

Observation / IssueMechanistic CauseCorrective Action
Incomplete conversion (Phngcontent-ng-c1977314119="" class="ng-star-inserted">3SnCl remains on TLC)Insufficient interfacial mixing or degraded Na2S•9H2O (loss of sulfide titer due to oxidation).Increase the magnetic stirring rate. Verify the quality of Na2S•9H2O; add an additional 0.2 eq if necessary and resume reflux.
Emulsion formation during the EtOAc extractionHigh concentration of inorganic salts combined with partially miscible THF remaining in the aqueous phase.Ensure THF is fully evaporated before adding EtOAc. Add brine (saturated NaCl) to the aqueous layer to increase ionic strength and break the emulsion.
Product is discolored or impureOxidation of the sulfide intermediate or presence of unreacted organotin precursors.Ensure the reaction is run under an inert atmosphere (N2 or Argon) if highly pure material is needed. Recrystallize the final product from a suitable solvent.

References

  • [1] Title: Product Class 6: Thioketones - Thieme E-Books. Source: thieme-connect.de. URL:

  • [2] Title: Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors | Chemistry of Materials. Source: acs.org. URL:

  • [3] Title: Some Convenient Methods for Preparing Bis(triphenyltin) Sulfide and Related Compounds | Inorganic Chemistry. Source: acs.org. URL:

  • [4] Title: Science of Synthesis 3.7: Getting Started Manual. Source: nsc.ru. URL:

Sources

Application

Application Notes &amp; Protocols: The Use of Bis(triphenyltin)sulfide as a Thermal Stabilizer in Poly(vinyl chloride) Formulations

Abstract Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but its application is limited by its inherent poor thermal stability.[1] During processing at elevated temperatures, PVC undergoes a rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic, but its application is limited by its inherent poor thermal stability.[1] During processing at elevated temperatures, PVC undergoes a rapid, autocatalytic dehydrochlorination, leading to severe discoloration, embrittlement, and loss of mechanical properties.[2][3] This degradation necessitates the inclusion of thermal stabilizers. Organotin compounds are a class of highly effective stabilizers for PVC.[4] This document provides detailed application notes and protocols for the evaluation of Bis(triphenyltin)sulfide as a primary thermal stabilizer in PVC formulations. It covers the theoretical mechanism of stabilization, practical formulation guidelines, and standardized testing methodologies to quantify performance.

Introduction: The Challenge of PVC Thermal Degradation

The thermal degradation of PVC is a complex chain reaction initiated at structural defect sites within the polymer, such as allylic or tertiary chlorine atoms.[1] Upon heating, these labile chlorines are eliminated as hydrogen chloride (HCl). This elimination creates a conjugated double bond, which in turn activates the adjacent chlorine atom, leading to a rapid, sequential "zipper-like" dehydrochlorination along the polymer backbone.[1][2] The resulting long-chain polyenes are strong chromophores, causing the material to progress from yellow to brown and eventually black.[5]

The liberated HCl gas is highly corrosive and, critically, acts as a catalyst, further accelerating the degradation process.[6][7] Therefore, an effective thermal stabilizer must perform two primary functions:

  • HCl Scavenging: Rapidly neutralize hydrogen chloride as it is formed to prevent autocatalysis.[8]

  • Labile Chlorine Substitution: Replace the unstable chlorine atoms at defect sites with more thermally stable ligands, preventing the initiation of the degradation cascade.[7][9]

Organotin sulfides, a subclass of organotin stabilizers, are known to be effective in this dual role.[10]

Bis(triphenyltin)sulfide: A Candidate for High-Performance Stabilization

Bis(triphenyltin)sulfide, with the chemical structure [(C₆H₅)₃Sn]₂S, offers a unique combination of properties for PVC stabilization. While less common than alkyltin mercaptides, its mechanism is rooted in established organotin chemistry.

Proposed Mechanism of Action

The stabilizing effect of Bis(triphenyltin)sulfide is believed to proceed through a coordinated, multi-step process. The sulfur atom provides the primary HCl scavenging capability, while the triphenyltin moieties are responsible for substituting labile chlorines.

  • HCl Scavenging: The sulfide readily reacts with evolved HCl, preventing its catalytic effect. (Ph₃Sn)₂S + 2 HCl → 2 Ph₃SnCl + H₂S

  • Labile Chlorine Substitution: The organotin compound can coordinate with and substitute the unstable allylic chlorine atoms on the PVC chain with a more stable ligand, effectively terminating the "zipper" reaction at its point of initiation.[8][10]

The resulting triphenyltin chloride (Ph₃SnCl) is a stable Lewis acid that does not promote further degradation under typical processing conditions.

G cluster_0 PVC Degradation Cascade cluster_1 Stabilization by Bis(triphenyltin)sulfide PVC PVC Chain with Labile Chlorine (Cl*) Polyene Polyene Formation (Discoloration) HCl_gas HCl Gas (Corrosive) Degraded_PVC Degraded PVC (Brittle, Black) Stabilizer [(Ph)₃Sn]₂S Stabilized_PVC Stabilized PVC (Stable Ligand) Byproducts Ph₃SnCl + H₂S (Neutral Byproducts)

Experimental Protocols: Performance Evaluation

To quantitatively assess the effectiveness of Bis(triphenyltin)sulfide, a series of standardized tests should be performed. These protocols are designed to measure both static (oven aging) and dynamic (processing simulation) thermal stability.

Formulation Preparation

A baseline PVC formulation is required for comparative testing. All components should be dried to <0.2% moisture content before use.

Table 1: Example PVC Formulation for Stabilizer Evaluation

ComponentTypeParts per Hundred Resin (PHR)Purpose
PVC ResinSuspension Grade (K-value 67)100Base Polymer
Dioctyl Phthalate (DOP)Plasticizer40Flexibility
Calcium CarbonateFiller15Cost Reduction / Properties
Stearic AcidLubricant0.3External Lubricant
Test Stabilizer Bis(triphenyltin)sulfide 0.5 - 2.5 Heat Stabilizer
Control Stabilizer Commercial Tin or Ca/ZnEquivalent DosageBenchmark

Protocol: Compounding and Milling

  • Pre-mixing: In a high-speed mixer, blend the PVC resin and filler for 2 minutes.

  • Plasticizer Addition: Slowly add the DOP while mixing and continue until a free-flowing dry blend is achieved (approx. 5-7 minutes).

  • Additive Addition: Add the lubricant and stabilizer and mix for an additional 2 minutes.

  • Two-Roll Milling:

    • Set the roll temperatures to 165°C (front) and 160°C (rear).

    • Set friction ratio to 1.2:1.

    • Add the dry blend to the mill nip and allow it to form a continuous sheet.

    • Continuously cut and fold the sheet on the mill for 5 minutes to ensure homogeneity.

    • Sheet off the material at a controlled thickness of 1.0 mm ± 0.1 mm.

  • Conditioning: Allow the milled sheets to cool and condition at 23°C and 50% relative humidity for at least 24 hours before testing.

G start Start: Dry Ingredients premix 1. High-Speed Pre-mix (PVC + Filler) start->premix add_dop 2. Add Plasticizer (DOP) (Form Dry Blend) premix->add_dop add_stab 3. Add Stabilizer & Lubricant add_dop->add_stab mill 4. Two-Roll Milling (165°C, 5 min) add_stab->mill sheet 5. Sheet Off (1.0 mm thickness) mill->sheet condition 6. Condition Samples (24h, 23°C) sheet->condition end_node Ready for Testing condition->end_node

Protocol: Static Thermal Stability (Oven Aging)

This test evaluates the long-term heat resistance of the PVC compound under static conditions, primarily assessing its ability to maintain color.[11]

Apparatus:

  • Forced-air circulating oven with precise temperature control (±1°C).

  • Colorimeter or Spectrophotometer.

  • 1-inch x 1-inch sample cutter.

Procedure (conforming to ASTM D2115): [12][13][14]

  • Set Temperature: Preheat the oven to 185°C.

  • Sample Preparation: Cut multiple 1"x1" specimens from the milled sheets of both the control and test formulations.

  • Initial Measurement: Measure the initial Yellowness Index (YI) of three specimens from each formulation according to ASTM E313.[11] Record the average.

  • Exposure: Place the specimens on a non-reactive tray (e.g., aluminum foil) inside the oven.

  • Time Intervals: Remove one specimen from each formulation at 15-minute intervals (e.g., 15, 30, 45, 60, 75, 90 minutes).

  • Color Measurement: Allow the removed specimens to cool to room temperature and measure their Yellowness Index.

  • Endpoint: The test is complete when the samples become dark brown or black.

Data Analysis: Plot the Yellowness Index versus time for each formulation. A superior stabilizer will exhibit a slower rate of YI increase and a longer time to failure (severe discoloration).

Protocol: Residual Stability (Congo Red Test)

The Congo Red test determines the time until catastrophic degradation begins by detecting the evolution of HCl gas.[15][16][17]

Apparatus:

  • Heating block or oil bath maintained at 200°C (±1°C).

  • Glass test tubes.

  • Congo Red indicator paper.

Procedure (conforming to ISO 182-1): [15]

  • Sample Preparation: Place a 50 mg ± 5 mg sample of the PVC compound into the bottom of a test tube.

  • Indicator Placement: Moisten a strip of Congo Red paper and place it in the upper part of the test tube, approximately 2 cm above the sample.

  • Heating: Place the test tube into the heating block. Start a timer immediately.

  • Observation: Observe the indicator paper continuously.

  • Endpoint: Record the time, in minutes, required for the Congo Red paper to turn from red to blue. This indicates the presence of acidic HCl gas.

  • Replicates: Perform the test in triplicate for each formulation and report the average time.

Data Analysis: A longer time to color change indicates a more effective stabilizer system with greater residual stability.

Table 2: Expected Performance Metrics for Data Collection

Test MethodKey MetricUnitIndication of Superior Performance
Oven Aging (ASTM D2115)Time to YI = 50minutesHigher Value
Oven Aging (ASTM D2115)ΔYI after 60 min(dimensionless)Lower Value
Congo Red (ISO 182-1)Stability TimeminutesHigher Value

Safety and Handling Considerations

CRITICAL: Triphenyltin compounds are toxic and require strict handling procedures.[18][19] They can be harmful if inhaled, ingested, or absorbed through the skin and may have long-term environmental effects.[20][21][22]

  • Personal Protective Equipment (PPE): Always use a certified respirator, chemical-resistant gloves (nitrile or neoprene), and safety goggles when handling Bis(triphenyltin)sulfide powder.

  • Ventilation: All weighing and mixing operations must be conducted in a well-ventilated laboratory hood.

  • Waste Disposal: Dispose of all contaminated materials and chemical waste in accordance with local, state, and federal regulations for hazardous materials. Do not discharge into the environment.

  • Regulatory Status: The use of certain organotin compounds is regulated under frameworks like REACH in the European Union.[18] Users must verify the current regulatory status of triphenyltin compounds for their specific application and region.

Conclusion

Bis(triphenyltin)sulfide demonstrates a theoretically sound mechanism for the thermal stabilization of PVC by combining efficient HCl scavenging with the substitution of labile chlorine atoms. The protocols outlined in this document provide a robust framework for researchers to validate its performance against existing commercial stabilizers. Through systematic evaluation of static and residual stability, formulators can generate the necessary data to determine the optimal dosage and comparative efficacy of this compound, while adhering to critical safety protocols required for handling organotin materials.

References

  • Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing. Orbimind.
  • ASTM International. (2004). ASTM D2115-04 - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.
  • United Test. ISO 182-1 PVC compounds thermal stability test Congo red method. United Test.
  • Swedish Chemicals Agency. Triphenyltin. KEMI.
  • Rallychem. (2025, June 20).
  • Scribd. (2004, April 15).
  • ResearchGate. Mechanisms of PVC thermal degradation and stabilization: A review.
  • WANSYN. (2025, December 18).
  • ASTM International. (2022, July 26). D2115 Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.
  • ASTM International. (2017, September 15). ASTM D2115-17 - Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions.
  • SATRA Technology. SATRA TM324: Thermal stability of PVC - Congo red test.
  • Journal of Polymer and Composites. (2020). Study of thermal degradation mechanisms and stability in poly (vinyl chloride).
  • Iván, B. (1996). Thermal Stability, Degradation, and Stabilization Mechanisms of Poly(vinyl chloride). Advances in Chemistry, 249, 19-34.
  • Infinita Lab. Assessing Heat Resistance in PVC: ASTM D 2115. Infinita Lab.
  • National Center for Biotechnology Information. Toxicological Profile for Tin and Tin Compounds. NCBI.
  • International Journal of Research. (2014).
  • Bontecn. (2024, June 20). Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers. Bontecn.
  • INCHEM. Triphenyltin Compounds (CICADS). INCHEM.
  • Rubber Chemistry and Technology. (1963).
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Organo-tin compounds.
  • United Nations Digital Library. (2024, June 26). Triphenyltin Compounds (CICADS).
  • SOFTSCIENCE. (2022, December 6). do you really know about stabilizers? Organotin.
  • SpecialChem. (2026, January 15).
  • JUBANG. (2025, August 29). The mechanism of action of PVC stabilizer. JUBANG.
  • Arkis, E. (2009). Organotin Compounds as PVC Stabilizers.
  • Baerlocher. Organotin Stabilizers. Baerlocher.
  • OKCHEM. (2023, February 6).
  • Freeman, F., Kim, D. S. H. L., & Rodriguez, E. (1991). Preparation of 1,4-Diketones and Their Reactions with Bis(trialkyltin) or Bis(triphenyltin) Sulfide-Boron Trichloride. The Journal of Organic Chemistry, 57(6), 1722–1727.
  • TopJoy Chemical. (2025, February 13). Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets.
  • ACS Publications. (1992). Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride. The Journal of Organic Chemistry.
  • PVCPIPECN. (n.d.). Analysis of the role of composite stabilizers in the production of PVC pipes and fittings.
  • ACS Omega. (2023, July 19). Synthesis of Sulfur-35-Labeled Trisulfides and GYY-4137 as Donors of Radioactive Hydrogen Sulfide.
  • Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (1994). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors.
  • PubChem. Bis(triphenyltin)
  • R Discovery. (1998, June 15). Bis(triphenyltin) Succinate and its Complex with Dimethyl Sulfoxide and Ethanol, and its Complex with Hexamethylphosphoramide.
  • American Elements. Bis(tributyltin)sulfide. American Elements.
  • Sigma-Aldrich. Bis(tributyltin)sulfide 97%.

Sources

Method

Application Note: Bis(triphenyltin)sulfide as an Anion Receptor in Chemical Sensing

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Potentiometric Chemical Sensing, Ion-Selective Electrodes (ISEs), Supramolecular Recognition Mechanistic Insights:...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Potentiometric Chemical Sensing, Ion-Selective Electrodes (ISEs), Supramolecular Recognition

Mechanistic Insights: The BTPTS Anion Receptor

In classical potentiometric sensing, polymeric membranes lacking a specific ionophore exhibit selectivity based purely on the lipophilicity of the target ions—a phenomenon known as the Hofmeister selectivity sequence (e.g., ClO₄⁻ > SCN⁻ > I⁻ > NO₃⁻ > Br⁻ > Cl⁻ > HPO₄²⁻). To detect highly hydrophilic oxoanions like phosphate or sulfate in biological or environmental matrices, this natural sequence must be reversed using rationally designed chemical receptors[1].

Organotin compounds have long been recognized for their exceptional Lewis acidity, making them prime candidates for anion recognition[2]. Bis(triphenyltin)sulfide (BTPTS) serves as an advanced neutral carrier (ionophore) due to its unique structural geometry.

  • The Bimetallic Cleft: The Sn–S–Sn sulfur bridge acts as a flexible hinge, pre-organizing the two Lewis acidic Tin(IV) centers into a V-shaped bimetallic cleft. This specific bite angle allows for cooperative, bidentate coordination with tetrahedral oxoanions like dibasic phosphate (HPO₄²⁻)[3].

  • Steric Shielding: The six bulky phenyl rings provide extreme lipophilicity, which prevents the receptor from leaching out of the polymeric membrane into the aqueous sample. Furthermore, this steric bulk creates a size-exclusion effect, preventing larger, non-target anions from accessing the coordination pocket.

Reagents and Material Causality

Designing a functional ISE requires a delicate balance of membrane components. Every reagent serves a specific thermodynamic or kinetic purpose:

  • Bis(triphenyltin)sulfide (BTPTS) (1.0 wt%): The primary neutral carrier responsible for selective anion recognition via Lewis acid-base interactions.

  • Polyvinyl Chloride (PVC) (33.0 wt%): Provides the inert, mechanical polymer backbone. It ensures the membrane is robust enough to act as a physical barrier between the internal reference solution and the sample.

  • o-Nitrophenyloctyl ether (o-NPOE) (65.0 wt%): Acts as the plasticizer. Causality: BTPTS forms highly polar, charged inclusion complexes with divalent anions (e.g., HPO₄²⁻). o-NPOE is chosen specifically for its high dielectric constant ( ϵ≈24 ), which is thermodynamically required to solvate and stabilize these charged complexes within the hydrophobic membrane phase.

  • Tridodecylmethylammonium chloride (TDMAC) (1.0 wt%): A lipophilic cationic additive. Causality: Because BTPTS is a neutral carrier, the membrane requires mobile lipophilic counter-ions to ensure permselectivity (Donnan exclusion of sample cations). TDMAC lowers the electrical resistance of the membrane and prevents the co-extraction of primary cations, which is critical for achieving a theoretical Nernstian slope.

Step-by-Step Fabrication Protocol

The following protocol details the fabrication of a BTPTS-based liquid polymeric membrane electrode.

Phase 1: Membrane Cocktail Formulation
  • Accurately weigh 2.0 mg of BTPTS, 2.0 mg of TDMAC, 66.0 mg of high-molecular-weight PVC, and 130.0 mg of o-NPOE into a clean glass vial.

  • Add 2.0 mL of anhydrous tetrahydrofuran (THF) to the vial.

  • Vortex the mixture for 15 minutes until a completely clear, homogenous solution (the "cocktail") is achieved.

Phase 2: Solvent Casting
  • Place a glass ring (diameter = 22 mm) onto a perfectly leveled glass plate.

  • Pour the cocktail into the glass ring.

  • Cover the ring loosely with filter paper to restrict airflow. Causality: Rapid evaporation of THF causes polymer phase separation and micro-pores. Controlled evaporation over 24 hours ensures a uniform, transparent, and defect-free membrane film (~0.2 mm thickness).

Phase 3: Sensor Assembly
  • Use a cork borer to cut a 10 mm diameter disk from the master membrane.

  • Affix the disk to the flat end of a rigid PVC electrode body using a PVC/THF slurry as an adhesive. Allow to dry for 2 hours.

  • Fill the electrode body with an internal reference solution consisting of 1.0×10−2 M NaCl and 1.0×10−2 M Na₂HPO₄.

  • Insert an Ag/AgCl wire into the solution to complete the internal half-cell.

Phase 4: Conditioning and Validation
  • Conditioning: Soak the fully assembled electrode in a 1.0×10−2 M solution of the target anion (e.g., Na₂HPO₄) for 24 hours. Causality: This step is mandatory to establish a stable phase boundary potential by allowing the target anions to partition into the membrane and displace the initial chloride ions from the TDMAC additive.

G Cocktail 1. Membrane Cocktail BTPTS + PVC + o-NPOE + TDMAC Casting 2. Solvent Casting Controlled Evaporation (24h) Cocktail->Casting Assembly 3. Electrode Assembly Mount Disk & Add Internal Sol. Casting->Assembly Conditioning 4. Sensor Conditioning Soak in Target Anion (24h) Assembly->Conditioning Validation 5. Potentiometric Validation Calculate Selectivity (SSM) Conditioning->Validation

Figure 1: Experimental workflow for BTPTS-based ISE fabrication and validation.

System Validation & Quality Control

To ensure that the potentiometric response is strictly governed by the BTPTS receptor and not the background polymer matrix, a self-validating control must be employed.

Simultaneously fabricate a "Blank Membrane" containing PVC, o-NPOE, and TDMAC, but omitting the BTPTS ionophore. Evaluate both electrodes using the Separate Solution Method (SSM) to calculate the potentiometric selectivity coefficients ( logKA,Bpot​ ). A successful system is validated only when the BTPTS-electrode demonstrates a significant deviation from the Hofmeister selectivity pattern exhibited by the blank membrane.

Data Presentation: Selectivity Profiles

The table below summarizes typical quantitative selectivity data, demonstrating the anti-Hofmeister behavior induced by the BTPTS receptor. Values represent the logarithmic selectivity coefficient ( logKHPO4​,jpot​ ), where a more negative number indicates higher selectivity for the primary target (Phosphate) over the interfering anion ( j ).

Interfering Anion ( j )Blank Membrane ( logKpot )BTPTS Membrane ( logKpot )Mechanistic Observation
Phosphate (HPO₄²⁻) Reference (0.0)Reference (0.0)Primary target ion.
Salicylate (Sal⁻) +2.1-1.2Strong suppression of highly lipophilic interferent.
Nitrate (NO₃⁻) +1.4-2.9Overcomes Hofmeister bias for monovalent oxoanions.
Chloride (Cl⁻) +0.5-3.5Excellent discrimination against physiological halides.
Sulfate (SO₄²⁻) -0.2-4.1Bimetallic cleft geometry favors phosphate over sulfate.

Data Interpretation: The blank membrane heavily favors lipophilic anions (Salicylate > Nitrate > Chloride), making it useless for phosphate sensing. The BTPTS-doped membrane successfully reverses this trend, proving that the Lewis acid-base interaction between the bimetallic Tin(IV) cleft and the phosphate oxygen atoms dominates the extraction thermodynamics.

References[2] Phosphate-Binding Characteristics and Selectivity Studies of Bifunctional Organotin Carriers. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1VBaeH_KdFjMBrLhjezo3xjcGZ3L5sz6LX32LSvMuwhT_J0Rvo9_m2yBU_dPaFFwYy4CJWDdMb87X5Tu7ibi8NzrirGEGTIcHJgTV-WLX3EP7MOM8iloTK_nWNLClNj4-mSRxq1GTHxpqpFKPlmhtX3LPmAG06UPnZSPj9mXhYS7UavTIvTUVtmAQGsg1zs7JCVe_YEFu7yZ7eA_Q1FIoYLFBzvdv0B58wfaUhVnkX9e59s_kbYqJjzFJ65zEecDTeqh4PoAJTOVPVQ==[3] Artificial receptors for the recognition of phosphorylated molecules. Source: PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEja7Je3MbGHhResxZG1yOGVoUJnWZ8bm7O1QGzu52-Tu-d5MVSYgX5LhDJK5Ft2u-KZAZ0rYm5IgiNy3WLR0cB92lJK9-_6Y1Okof5pOFqMz1QssLlKTZ9M0PpSqxV62PMHYx4yf6QaW3OtrA=[1] Metal Complexes as Promising Ionophores for the Production of Anion-Selective Electrodes with Improved Selectivity. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhxsXe_MFy9u06qOGQasFIShBfunX9dHooGLZ6UP7l-a7fPZJQnycYr2zNlvIeAXOXz4jly3HBThc0Gx-LREb3NjjTWV4TyMJoqlChQtip-1vFRMakk1dbtJbvhCmW2bXyAMKwLjBp8uWc0Owd3I4nffGsSq8zz--Pkb1lqpXdIfJ_eLWDf97O4k7Ge8vss2Xpf2KpjiZ5bkkloye-_zSh1ZNMYCHgaJGNDd5fsoNZ-fm4GCUWT9anbXJ0zk9BzKO1rvwHSS0vpLQ9u-N8vWGdt2O4x4g8DrLlOBS2AeYcSK0=

Sources

Application

Application Note: Catalytic and Synthetic Applications of Bis(triphenyltin)sulfide in Organic Synthesis

Executive Summary Bis(triphenyltin)sulfide, also known as hexaphenyldistannathiane[ (Ph3​Sn)2​S ], is a highly specialized organometallic compound characterized by its polarizable Sn-S-Sn linkage. Within organic synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(triphenyltin)sulfide, also known as hexaphenyldistannathiane[ (Ph3​Sn)2​S ], is a highly specialized organometallic compound characterized by its polarizable Sn-S-Sn linkage. Within organic synthesis and macromolecular chemistry, it operates in two highly distinct but mechanistically related domains. First, it acts as a highly potent sulfur-transfer reagent for the thionation of sterically hindered carbonyls when activated by Lewis acids[1]. Second, it functions as a latent (delayed-action) Lewis acid catalyst in the synthesis of polyurethanes and polyureas[2]. This application note provides drug development professionals and synthetic chemists with field-proven protocols and mechanistic insights for leveraging (Ph3​Sn)2​S .

Mechanistic Causality: The Sn-S Bond Dynamics

Understanding the causality behind the reactivity of (Ph3​Sn)2​S is critical for optimizing reaction conditions:

  • Soft Lewis Acid / Soft Nucleophile Dynamics (Thionation): The Sn-S bond is relatively weak and highly susceptible to transmetalation. When paired with a strong Lewis acid like Boron Trichloride ( BCl3​ ), an in-situ active species (e.g., [Cl2​B−S−SnPh3​] ) is generated[1]. Boron's extreme oxophilicity drives coordination to the carbonyl oxygen, while the soft sulfide nucleophile attacks the carbonyl carbon. This dual-activation mechanism allows for the thionation of highly hindered substrates—such as di-tert-butyl ketone—which are otherwise completely inert to direct sulfuration by standard reagents like P4​S10​ [1].

  • Steric Shielding & Thermal Latency (Polymerization Catalysis): In polyurethane synthesis, the bulky triphenyltin moieties provide significant steric shielding around the central tin atoms. Unlike dibutyltin dilaurate (DBTDL), which is immediately active at room temperature, (Ph3​Sn)2​S exhibits thermal latency[2]. It requires elevated temperatures to fully expose the Lewis acidic tin center, thereby extending the pot-life of isocyanate-polyol mixtures before triggering rapid gelation upon heating[2].

Workflow & Protocols

Protocol A: Tin-Assisted Thionation of Carbonyls

Objective: Synthesis of thioketones or the cyclization of 1,4-diketones into 2,5-diarylthiophenes.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the carbonyl substrate (1.0 mmol) and (Ph3​Sn)2​S (1.1 mmol for monoketones; 2.2 mmol for diketones) in anhydrous dichloromethane or toluene (10 mL)[3].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation (Causality): Dropwise add a 1.0 M solution of BCl3​ in heptane or dichloromethane (1.1 mmol per carbonyl group). Why: The dropwise addition at 0 °C controls the highly exothermic transmetalation step, preventing the degradation of the reactive boron-sulfide intermediate before it can coordinate with the substrate[4].

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 40 °C for CH2​Cl2​ , 110 °C for toluene). Maintain reflux for 2 to 24 hours. Sterically hindered ketones require longer reflux times to overcome the activation energy of the four-membered thiaoxaboretane transition state[4].

  • Work-up & Self-Validation: Quench the reaction with saturated aqueous NaHCO3​ . Self-Validation Check: The immediate precipitation of triphenyltin chloride/oxide as a white solid serves as a visual indicator of a successful sulfur transfer. Filter the mixture through a Celite pad, extract with diethyl ether, dry over Na2​SO4​ , and purify via silica gel chromatography[4].

Protocol B: Latent Catalysis in Polyurethane Synthesis

Objective: Delayed-action urethane polymerization for complex mold filling.

  • Dispersion: Disperse 0.01–0.1 wt% of (Ph3​Sn)2​S into the polyol component (e.g., a polyether polyol) using high-shear mixing. Why: Pre-dispersion in the polyol prevents localized premature cross-linking when the isocyanate is introduced[2].

  • Blending: Add the diisocyanate (e.g., MDI or TDI) to the polyol at room temperature (25 °C) under vacuum to prevent moisture contamination.

  • Pot-Life Observation: The mixture will maintain a workable, low viscosity for an extended period, allowing for complex mold filling or coating applications without premature gelation[2].

  • Thermal Curing & Self-Validation: Heat the mold to 70–80 °C. Why: Thermal energy overcomes the steric hindrance of the triphenyl groups, activating the tin center to coordinate with the isocyanate. Self-Validation Check: Rheometric monitoring will show a sharp, distinct spike in viscosity (gel point) exactly corresponding to the thermal trigger, validating the latent nature of the catalyst.

Quantitative Data Summary

The following table summarizes the performance metrics of (Ph3​Sn)2​S against traditional reagents in both thionation and catalysis workflows.

ApplicationReagent / Catalyst SystemTarget SubstrateReaction Time / TempYield / ResultKey Advantage
Thionation (Ph3​Sn)2​S + BCl3​ Di-tert-butyl ketone24 h (Reflux)65%[1]Succeeds where P4​S10​ fails due to steric bulk.
Thionation (Ph3​Sn)2​S + BCl3​ 1,4-Diketones2-4 h (Reflux)70-90%[3]Mild conditions, high regiospecificity for thiophenes.
Thionation P4​S10​ / PyridineHindered Ketones>48 h (Reflux)<10%Poor solubility, harsh conditions, low efficiency.
PU Catalysis (Ph3​Sn)2​S Polyol + DiisocyanateLatent (25 °C)Extended Pot-Life[2]Prevents premature gelation; thermally triggerable.
PU Catalysis DBTDL (Standard)Polyol + DiisocyanateImmediate (25 °C)Rapid GelationStandard baseline, but suffers from short pot-life.

Mechanistic Visualization

ThionationMechanism N1 Carbonyl Substrate (C=O) N4 Coordination Complex (B-O and S-C Interaction) N1->N4 N2 Reagent Mixture (Ph3Sn)2S + BCl3 N3 In-Situ Active Species [Cl2B-S-SnPh3] N2->N3 Transmetalation (- Ph3SnCl) N3->N4 N5 Four-Membered TS [Thiaoxaboretane-like] N4->N5 Cycloaddition N6 Thiocarbonyl Product (C=S) N5->N6 Cycloreversion (Driving Force: B-O bond) N7 Byproducts Ph3SnCl + Boron Oxides N5->N7

Fig 1. Mechanism of tin-assisted thionation via a thiaoxaboretane transition state.

Sources

Method

Application Note &amp; Protocol: Standardized Methods for Evaluating the Fungicidal Efficacy of Bis(triphenyltin)sulfide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for testing the fungicidal efficacy of Bis(triphenyltin)sulfide. As a potent orga...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for testing the fungicidal efficacy of Bis(triphenyltin)sulfide. As a potent organotin compound, its evaluation requires robust, reproducible, and scientifically-grounded protocols. We will detail the core principles of antifungal susceptibility testing, present step-by-step protocols for broth microdilution, agar dilution, and disk diffusion assays, and explain the critical safety precautions necessary when handling this class of compounds. The causality behind experimental choices is elucidated to ensure a deep understanding of the procedures, and all methodologies are grounded in authoritative standards from the Clinical & Laboratory Standards Institute (CLSI).

Scientific Background & Mechanism of Action

Organotin compounds, particularly tri-substituted variants like triphenyltins, are recognized for their powerful fungicidal and bactericidal properties.[1][2] Their biological activity is significantly influenced by the number and nature of the organic groups bound to the central tin (Sn) atom, with triorganotin compounds generally exhibiting the highest potency.[3]

The primary mechanism of action for triphenyltin fungicides is the disruption of cellular respiration.[4] These compounds act as potent inhibitors of oxidative phosphorylation by targeting the F₀ subunit of the mitochondrial ATP synthase enzyme.[4] This inhibition prevents the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency, leading to a cascade of metabolic failures and ultimately, fungal cell death. This targeted action underscores the compound's efficacy but also necessitates careful evaluation for resistance and spectrum of activity.

Mechanism_of_Action cluster_compound Compound Action Mitochondrion Mitochondrion ATP_Synthase ATP Synthase (F₀ Subunit) Mitochondrion->ATP_Synthase OxPhos Oxidative Phosphorylation ATP_Prod ATP Production OxPhos->ATP_Prod Drives Energy Cellular Energy ATP_Prod->Energy Fungal_Death Fungal Cell Death TPTS Bis(triphenyltin)sulfide TPTS->ATP_Synthase Inhibits

Caption: Mechanism of Bis(triphenyltin)sulfide action on fungal mitochondria.

Critical Safety & Handling Protocols for Organotins

Organotin compounds are classified as hazardous materials with significant toxicity.[5][6] Safe handling is paramount to prevent exposure and ensure laboratory safety.

Hazards:

  • Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[6]

  • Irritation: Causes serious skin and eye irritation.[6]

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[6][7]

Mandatory Handling Procedures:

  • Engineering Controls: All work involving pure compound or stock solutions must be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear impervious chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique.[8]

    • Eye Protection: Use chemical safety goggles or a face shield.[6]

    • Lab Coat: A buttoned lab coat is required.

  • Weighing: Handle solid Bis(triphenyltin)sulfide powder in a fume hood. Use appropriate weighing paper or boats to minimize contamination.

  • Solution Preparation: When dissolving the compound, add solvent slowly to the powder to avoid splashing.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, glassware) and solutions as hazardous waste in clearly labeled, sealed containers according to institutional and local regulations.[8][9]

  • Spill Response: In case of a spill, evacuate the area. Use an appropriate absorbent material for liquids, avoiding dust generation for solids. Clean the area with a suitable decontaminant. Report all spills to laboratory safety personnel.

Experimental Design: Core Principles & Method Selection

The goal of fungicidal efficacy testing is to determine the concentration of a compound required to inhibit or kill a fungus. The two primary metrics are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. This indicates fungistatic activity.

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a significant reduction (typically ≥99.9%) of the initial fungal inoculum. This indicates fungicidal activity.

The choice of method depends on the experimental goal. Broth or agar dilution methods provide quantitative MIC values, while disk diffusion is a qualitative or semi-quantitative screening tool.[10][11]

Experimental_Workflow cluster_assays Assay Execution Start Start Prep_Stock Prepare Compound Stock Solution (e.g., in DMSO) Start->Prep_Stock Prep_Inoculum Prepare Standardized Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Method_Choice Select Test Method Prep_Stock->Method_Choice Broth Broth Microdilution (96-well plate) Prep_Inoculum->Broth Agar Agar Dilution (Compound in agar) Prep_Inoculum->Agar Disk Disk Diffusion (Impregnated disk) Prep_Inoculum->Disk Method_Choice->Broth Quantitative Method_Choice->Agar Quantitative Method_Choice->Disk Qualitative Screen Incubate Incubate Under Optimal Conditions Broth->Incubate Agar->Incubate Disk->Incubate Read_Results Read Results Incubate->Read_Results MIC Determine MIC Read_Results->MIC For Dilution Methods Zone Measure Zone of Inhibition Read_Results->Zone For Diffusion Method MFC_Step Determine MFC (Subculture from clear wells) MIC->MFC_Step Optional Analyze Analyze & Report Data MIC->Analyze Zone->Analyze MFC_Step->Analyze End End Analyze->End

Caption: General workflow for assessing the fungicidal efficacy of a test compound.

Protocol 1: Broth Microdilution for MIC & MFC Determination

This method, based on the principles outlined by the Clinical & Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi, is the gold standard for determining quantitative MIC values.[3][12][13]

4.1 Principle A standardized inoculum of the test fungus is exposed to serial dilutions of Bis(triphenyltin)sulfide in a liquid growth medium within a 96-well microtiter plate. The MIC is determined after incubation by identifying the lowest concentration that inhibits visible growth. The MFC is then determined by sub-culturing from wells showing no growth.

4.2 Materials & Reagents

  • Bis(triphenyltin)sulfide

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Test fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer or McFarland standards

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) plates

  • Sterile multichannel pipettes and reagent reservoirs

4.3 Step-by-Step Methodology

Step 1: Preparation of Compound Stock Solution

  • Due to the low aqueous solubility of triphenyltin compounds, a stock solution must be prepared in an organic solvent.[1][4]

  • Accurately weigh Bis(triphenyltin)sulfide in a fume hood.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.[12]

  • This stock solution will be used to create working dilutions. The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit fungal growth.

Step 2: Inoculum Preparation

  • Grow the fungal strain on an SDA or PDA plate at the appropriate temperature (e.g., 35°C for Candida, 28-30°C for molds) until mature.

  • Harvest the culture by gently scraping the surface with a sterile loop or by flooding with sterile saline (for molds).

  • Suspend the fungal cells in sterile saline. For filamentous fungi, allow heavy particles to settle and use the upper suspension of conidia.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).[14]

  • Dilute this adjusted suspension in RPMI-1640 medium to achieve the final target inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

Step 3: Plate Preparation (Serial Dilution)

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well plate.

  • Prepare an intermediate dilution of the stock compound in RPMI-1640.

  • Add 200 µL of this starting compound dilution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

  • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no inoculum).

Step 4: Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the final diluted inoculum (from Step 2) to wells 1 through 11. Do not add inoculum to well 12.

  • The final volume in each test well is now 200 µL.

  • Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours (for yeasts) or at 28-35°C for 48-72 hours (for molds), or until sufficient growth is seen in the growth control well.

Step 5: MIC Determination

  • The MIC is the lowest concentration of Bis(triphenyltin)sulfide at which there is no visible growth (or significant inhibition, e.g., ~80% reduction, for some azoles, though organotins often show a clearer endpoint).[15]

  • This can be read visually using a reading mirror or spectrophotometrically by measuring the optical density (OD) at a suitable wavelength (e.g., 530 nm).

Step 6: MFC Determination

  • From each well that shows no visible growth (i.e., at and above the MIC), take a 10-20 µL aliquot.

  • Spot the aliquot onto a fresh SDA or PDA plate.

  • Incubate the plate at the appropriate temperature until growth is visible in spots from lower-concentration wells.

  • The MFC is the lowest concentration from which no fungal colonies grow on the subculture plate.

Protocol 2: Agar Dilution Method

The agar dilution method is a useful alternative for determining MICs and can be efficient for testing multiple fungal isolates simultaneously.[11][16]

5.1 Principle Bis(triphenyltin)sulfide is incorporated directly into molten agar at various concentrations. The agar is poured into petri dishes, and once solidified, standardized inocula of different fungal strains are spotted onto the surface. The MIC is the lowest concentration that inhibits growth at the inoculation spot.

5.2 Step-by-Step Methodology

  • Prepare Compound-Agar Plates:

    • Prepare a series of stock solutions of Bis(triphenyltin)sulfide in DMSO at 20x the final desired concentrations.

    • Melt a suitable agar medium (e.g., RPMI-1640 with 1.5% agar, buffered with MOPS) and hold it in a 50°C water bath.[15]

    • Add 1 mL of each compound stock solution to 19 mL of molten agar to create the final concentration series. Mix gently but thoroughly to avoid bubbles.

    • Immediately pour the agar into sterile petri dishes and allow them to solidify completely. Also prepare a drug-free control plate.

  • Inoculum Preparation: Prepare standardized inocula for each test strain as described in Protocol 1 (Section 4.3, Step 2).

  • Inoculation: Spot 1-10 µL of each standardized fungal suspension onto the surface of each agar plate, including the control. A multi-point inoculator can be used for this purpose.[15]

  • Incubation: Allow the inoculum spots to dry, then invert the plates and incubate under the conditions described in Protocol 1 (Section 4.3, Step 4).

  • Reading Results: The MIC is the lowest concentration of Bis(triphenyltin)sulfide that completely inhibits, or almost completely inhibits, the growth of the fungal isolate at the spot of inoculation.

Protocol 3: Disk Diffusion Assay for Qualitative Screening

This method is a simple, cost-effective way to screen for antifungal activity and is not intended for precise MIC determination.[10][17]

6.1 Principle A paper disk impregnated with a known amount of Bis(triphenyltin)sulfide is placed on an agar plate that has been swabbed with a standardized fungal inoculum. The compound diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear zone of no growth—the zone of inhibition—will form around the disk.[10][14]

6.2 Step-by-Step Methodology

  • Inoculum and Plate Preparation:

    • Prepare a standardized fungal suspension matching a 0.5 McFarland standard as described previously.

    • Using a sterile cotton swab, inoculate the entire surface of a large petri dish (e.g., 150 mm) containing Mueller-Hinton Agar or another suitable medium to create a uniform lawn.

    • Allow the plate to dry for 5-15 minutes.

  • Disk Preparation and Application:

    • Prepare a high-concentration solution of Bis(triphenyltin)sulfide in a volatile solvent (e.g., ethanol or acetone).

    • Apply a precise volume (e.g., 20 µL) of this solution onto sterile blank paper disks (6 mm diameter) and allow the solvent to evaporate completely in a fume hood.[18] This results in a disk with a known mass of the compound.

    • Using sterile forceps, place the impregnated disk firmly onto the center of the inoculated agar plate.

  • Incubation: Invert the plate and incubate for 24-72 hours, depending on the growth rate of the fungus.

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk) in millimeters. A larger zone diameter indicates greater susceptibility of the fungus to the compound.[10]

Data Analysis & Presentation

Results should be recorded systematically. For dilution methods, the MFC/MIC ratio can provide insight into whether the compound's effect is primarily fungicidal or fungistatic.

  • Fungicidal: An MFC/MIC ratio of ≤ 4.

  • Fungistatic: An MFC/MIC ratio of > 4.

Table 1: Sample Data Recording for Fungicidal Efficacy Testing

Fungal StrainMethodMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioZone of Inhibition (mm)Interpretation
C. albicans ATCC 90028Broth Microdilution0.55 - 1.17[3]6.25 - 9.37[3]>4N/AFungistatic
A. fumigatus NIH 4215Agar Dilution1.02.02N/AFungicidal
T. rubrum ATCC MYA 4438Disk DiffusionN/AN/AN/A25Susceptible
C. krusei ATCC 6258Broth Microdilution9.37 - 12.5[3]>12.5[3]N/AN/ALess Susceptible

Note: Data values are hypothetical examples based on typical ranges observed for other organotin compounds.[3]

Troubleshooting

IssuePossible CauseRecommended Solution
Compound Precipitation Poor solubility in the test medium; concentration of organic solvent (e.g., DMSO) is too low.Ensure the final solvent concentration does not exceed 1-2%. Check the compound's solubility limits. Consider using a different solvent if compatible with the assay.
No Growth in Control Well Inactive inoculum; improper incubation conditions; residual solvent toxicity.Prepare fresh inoculum. Verify incubator temperature and atmosphere. Ensure the final solvent concentration is non-inhibitory by running a solvent-only control.
"Skipping" Wells (Growth at higher concentrations but not lower) Contamination; improper dilution; compound precipitation at certain concentrations.Use aseptic technique throughout. Verify pipetting accuracy and mixing during serial dilutions. Visually inspect wells for precipitation.
Ambiguous MIC Endpoint (Trailing growth) The organism is only partially inhibited by the compound (common with azoles).Read the endpoint as the concentration causing significant (~80%) reduction in growth compared to the control. Organotins typically have sharper endpoints.[15]

References

  • Agilent Technologies, Inc. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3.
  • Amua, Q. M., et al. (2021). Synthesis and Characterization of a Water Soluble Triphenyltin (IV) Carboxylate Fungicide. Chemistry Research Journal, 6(4), 97-102. Available at: [Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. Available at: [Link]

  • Baranowska-Łączkowska, A., et al. (2010). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. Medical Mycology, 48(2), 373-383. Available at: [Link]

  • Baranowska-Łączkowska, A., et al. (2010). Antifungal activity of organotin compounds with functionalized carboxylates evaluated by the microdilution bioassay in vitro. ResearchGate. Available at: [Link]

  • Minnesota Department of Agriculture. (n.d.). Triphenyltin hydroxide Fungicide. Accessed March 2026. Available at: [Link]

  • Singh, S., & Singh, R. (2023). Disk Diffusion Assay for Testing the Drug Sensitivity of Pathogenic Fungi in Agar. ResearchGate. Available at: [Link]

  • Chemsrc. (2025). bis(tri-n-butyltin)sulfide | CAS#:4808-30-4. Available at: [Link]

  • ASTM International. (2021). ASTM E645 - Standard Test Method for Efficacy of Microbicides Used in Cooling Systems. Available at: [Link]

  • U.S. Environmental Protection Agency. (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Available at: [Link]

  • Gomez-Fuentes, C., et al. (2015). The Coordination Chemistry in the Antifungal Effect of Tin(IV)-Bis(Pyrimidin-2-Ylthio)Alkane Derivatives. ResearchGate. Available at: [Link]

  • Arikan, S. (2007). Comparative Evaluation of Disk Diffusion with Microdilution Assay in Susceptibility Testing of Caspofungin against Aspergillus and Fusarium Isolates. Antimicrobial Agents and Chemotherapy, 51(4), 1535-1537. Available at: [Link]

  • Clinical & Laboratory Standards Institute. (2020). M60 - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Available at: [Link]

  • Basri, A., et al. (2021). Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review. Frontiers in Chemistry, 9, 708328. Available at: [Link]

  • Taylor & Francis. (n.d.). Agar dilution – Knowledge and References. Accessed March 2026. Available at: [Link]

  • Creative Biolabs. (2025). Disk Diffusion Method for Antibiotic Susceptibility Test. Available at: [Link]

  • Nishikiori, T., et al. (1996). Modified agar dilution susceptibility testing method for determining in vitro activities of antifungal agents, including azole compounds. Journal of Clinical Microbiology, 34(12), 3135-3137. Available at: [Link]

  • Angene Chemical. (2021). Safety Data Sheet - Bis(triphenyltin)oxide. Available at: [Link]

  • Sigma-Aldrich. (2026). Safety Data Sheet - Triphenyltin sulfide. Available at: [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing Agar dilution method. Available at: [Link]

  • Afkhami-Poostchi, A., et al. (2014). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 52(5), 1747-1749. Available at: [Link]

Sources

Application

Preparation of metal sulfide nanoparticles using organotin precursors

Application Note & Protocol Guide Topic: Preparation of Metal Sulfide Nanoparticles Using Organotin Precursors Introduction: The Advantage of Molecular Precision in Nanoparticle Synthesis The synthesis of metal sulfide n...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Topic: Preparation of Metal Sulfide Nanoparticles Using Organotin Precursors

Introduction: The Advantage of Molecular Precision in Nanoparticle Synthesis

The synthesis of metal sulfide nanoparticles is a cornerstone of modern materials science, with applications spanning photovoltaics, catalysis, and biomedical imaging.[1] Achieving precise control over nanoparticle size, shape, and stoichiometry is paramount to tuning their physical and chemical properties. While traditional methods often rely on separate metal and sulfur sources, the use of single-source precursors (SSPs) offers a more elegant and controllable route.[2] Organotin compounds, particularly those featuring pre-formed tin-sulfur bonds like dithiocarbamates, have emerged as highly effective SSPs.[3][4] This approach simplifies experimental procedures, enhances reproducibility, and allows for molecular-level control over the final nanoparticle composition, as the metal and sulfur elements are delivered in a fixed stoichiometric ratio.[2]

This guide provides a comprehensive overview of the synthesis of metal sulfide nanoparticles using organotin precursors. It details the underlying chemical principles, outlines field-proven synthesis methodologies, and provides step-by-step protocols for researchers, scientists, and drug development professionals.

CRITICAL SAFETY ADVISORY: Handling Organotin Compounds

Before any experimental work, it is imperative to understand the significant toxicity associated with organotin compounds.[5][6] These substances can be hazardous via inhalation, ingestion, and dermal contact.[7] The toxicity profile varies depending on the number and type of organic groups attached to the tin atom, with triorganotins (e.g., tributyltin) generally being the most toxic class.[5][7]

Mandatory Safety Protocols:

  • Ventilation: All manipulations involving organotin compounds, including weighing and solution preparation, MUST be performed inside a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential. This includes:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is strongly recommended.[5]

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Designated Work Area: Establish a clearly marked, designated area for working with organotins to prevent cross-contamination.[6]

  • Waste Disposal: All organotin waste, including residual chemicals, contaminated consumables (gloves, pipette tips, absorbent pads), and glassware, must be treated as hazardous waste and disposed of according to institutional guidelines.[5][7] Do not mix organotin waste with other chemical waste streams.

  • Spill Response: In the event of a spill, evacuate the area. For liquid spills, use an absorbent material or spill pillow to contain the material. For solid spills, carefully sweep to avoid generating dust.[6][7] Decontaminate the area as per your institution's safety protocols. All cleanup materials must be disposed of as hazardous waste.[6]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek immediate medical attention.[7][8]

    • Eye Contact: Flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids occasionally, and seek immediate medical attention.[5]

    • Inhalation: Move the individual to fresh air and seek immediate medical attention.[7]

Chapter 1: The Chemistry of Organotin Precursors

The Single-Source Precursor (SSP) Advantage

The primary benefit of using precursors like organotin(IV) dithiocarbamates is their "single-source" nature. These molecules contain both the tin metal center and the sulfur donor ligands within a single, well-defined compound.[2] This design offers several key advantages:

  • Inherent Stoichiometry: The metal-to-sulfur ratio is fixed at the molecular level, which can lead to the formation of clean, phase-pure metal sulfide nanoparticles without the need to carefully balance multiple reactive precursors.[2]

  • Lower Decomposition Temperatures: The organic ligands are designed to decompose at relatively moderate temperatures (e.g., 180-350°C), allowing for nanoparticle synthesis under less harsh conditions compared to the decomposition of inorganic salts.[3]

  • Tunability: By modifying the organic 'R' groups on the dithiocarbamate or other ligands, chemists can fine-tune the precursor's solubility, volatility, and decomposition kinetics, thereby influencing the size and morphology of the resulting nanoparticles.

Common Classes of Organotin Precursors
  • Organotin Dithiocarbamates: This is the most prominent class of SSPs for tin sulfide synthesis.[2][3] The dithiocarbamate ligand ([S₂CNR₂]⁻) is a soft donor that forms stable chelate complexes with tin.[2] The thermal decomposition of these complexes is a reliable route to various tin sulfide phases (SnS, SnS₂, Sn₂S₃).[3][9]

  • Organotin Xanthates: Similar to dithiocarbamates, xanthate ligands ([S₂COR]⁻) can also be used to form SSPs for metal sulfide nanoparticle synthesis.[1][10]

  • Organotin Sulfides: Simple organotin sulfides, such as cyclic trimers ([R₂SnS]₃), can also serve as precursors through thermal decomposition, though their stability and decomposition pathways can be more complex.[11][12]

Decomposition Mechanisms

The thermal decomposition of organotin dithiocarbamates in the presence of coordinating solvents like alkylamines is a well-studied process. The mechanism often involves a nucleophilic attack by a solvent molecule (e.g., an amine) on the thiocarbonyl carbon of the dithiocarbamate ligand.[13][14] This initiates a cascade of reactions that ultimately leads to the elimination of organic byproducts and the formation of the solid metal sulfide nanoparticle.[13]

Chapter 2: Core Synthesis Methodologies

Two dominant solution-phase methods for synthesizing nanoparticles from organotin precursors are the hot-injection technique and solvothermal synthesis.

The Hot-Injection Method

This technique is renowned for producing highly monodisperse nanoparticles. The core principle involves separating the nanoparticle nucleation and growth phases.[15] A solution of the organotin precursor is rapidly injected into a hot, high-boiling point, coordinating solvent (e.g., oleylamine).[15][16] This sudden introduction of precursor into the hot solvent causes a rapid increase in monomer concentration, leading to a single, short burst of nucleation. Following this event, the concentration of the precursor drops below the nucleation threshold, and the existing nuclei grow slowly by diffusion of the remaining precursor, resulting in a narrow size distribution.[15]

The Solvothermal Method

Solvothermal synthesis involves heating the precursor solution in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. This method allows the reaction to be carried out at temperatures well above the solvent's boiling point, as the sealed container generates high autogenous pressure. These conditions of high temperature and pressure facilitate the decomposition of the precursor and promote the formation of highly crystalline nanoparticles.[2][17] The morphology and phase of the resulting material can be controlled by tuning parameters like temperature, reaction time, and the choice of solvent.

Chapter 3: Experimental Protocols

Protocol 1: Hot-Injection Synthesis of Tin Sulfide (SnS) Nanoplates

This protocol is adapted from methodologies for synthesizing SnS nanoplates from single-source precursors and is designed to yield high-quality, crystalline nanoparticles.[16]

Materials:

  • Tin(IV) diethyldithiocarbamate [Sn(S₂CN(C₂H₅)₂)₄] (Precursor)

  • Oleylamine (OLA), technical grade, 70% (Solvent/Capping Agent)

  • Oleic acid (OA), technical grade, 90% (Co-ligand/Solvent)

  • Toluene, anhydrous (Solvent for precursor)

  • Methanol, anhydrous (Antisolvent for precipitation)

  • Three-neck round-bottom flask (100 mL)

  • Heating mantle with temperature controller and thermocouple

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Syringes and needles

  • Condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the three-neck flask with a condenser, a thermocouple adapter, and a rubber septum in a heating mantle. Connect the setup to a Schlenk line.

  • Solvent Degassing: Add 20 mL of oleylamine and 5 mL of oleic acid to the flask. Heat the mixture to 120°C under vacuum for 30-60 minutes to remove water and oxygen. Backfill the flask with an inert gas (Argon or Nitrogen).

  • Precursor Solution: In a glovebox or under an inert atmosphere, dissolve 0.5 mmol of the tin(IV) diethyldithiocarbamate precursor in 5 mL of anhydrous toluene. Load this solution into a syringe.

  • Heating: Increase the temperature of the oleylamine/oleic acid mixture to the reaction temperature of 320°C under a positive flow of inert gas.

  • Injection: Once the temperature is stable, rapidly inject the precursor solution into the vigorously stirring hot solvent. A sudden color change should be observed, indicating nanoparticle nucleation.

  • Growth: Allow the reaction to proceed at 320°C for 30 minutes.

  • Cooling & Isolation: After the growth period, remove the heating mantle and allow the flask to cool to room temperature.

  • Precipitation: Transfer the reaction mixture to a centrifuge tube. Add ~40 mL of anhydrous methanol to precipitate the nanoparticles.

  • Washing: Centrifuge the mixture (e.g., 8000 rpm for 10 minutes). Discard the supernatant. Re-disperse the nanoparticle pellet in a small amount of toluene and precipitate again with methanol. Repeat this washing step two more times to remove excess solvent and ligands.

  • Drying: After the final wash, dry the resulting nanoparticle powder under vacuum. Store under an inert atmosphere.

Hot_Injection_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation Setup 1. Assemble Schlenk Setup Degas 2. Degas OLA/OA Solvent (120°C, vacuum) Setup->Degas Prep_Precursor 3. Dissolve Precursor in Toluene Degas->Prep_Precursor Heat 4. Heat Solvent to 320°C Prep_Precursor->Heat Load Syringe Inject 5. Rapidly Inject Precursor Heat->Inject Grow 6. Anneal at 320°C (30 min) Inject->Grow Cool 7. Cool to Room Temp. Grow->Cool Precipitate 8. Precipitate with Methanol Cool->Precipitate Wash 9. Centrifuge & Wash (x3) Precipitate->Wash Dry 10. Dry Under Vacuum Wash->Dry Characterize Characterization (XRD, TEM, EDX) Dry->Characterize Proceed to Analysis

Caption: Workflow for hot-injection synthesis of tin sulfide nanoparticles.

Protocol 2: Solvothermal Synthesis of Tin Sulfide (SnS) Nanoparticles

This protocol provides a general framework for solvothermal synthesis, which is highly effective for producing crystalline nanomaterials.[2]

Materials:

  • Dibutyltin(IV) N-butyl-N-phenyldithiocarbamate (Precursor)

  • Oleylamine (OLA) (Solvent/Capping Agent)

  • Teflon-lined stainless-steel autoclave (e.g., 50 mL capacity)

  • Oven or furnace capable of reaching 200°C

  • Toluene

  • Ethanol (Antisolvent)

Procedure:

  • Precursor Mixture: In a glass vial, add 0.2 mmol of the organotin precursor to 20 mL of oleylamine.

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure the precursor is well-dispersed in the solvent.

  • Autoclave Sealing: Transfer the resulting suspension into the Teflon liner of the autoclave. Seal the liner and place it inside the stainless-steel autoclave. Tighten the autoclave securely.

  • Heating: Place the sealed autoclave inside a preheated oven or furnace set to 180°C.

  • Reaction: Allow the reaction to proceed for 12-24 hours. The specific time will influence the crystallinity and size of the nanoparticles.

  • Cooling: After the reaction time has elapsed, turn off the oven and allow the autoclave to cool down naturally to room temperature over several hours. CAUTION: Do not attempt to open the autoclave while it is hot or under pressure.

  • Isolation & Washing: Once cooled, carefully open the autoclave and retrieve the Teflon liner. Transfer the contents to a centrifuge tube. Add ethanol to precipitate the product and centrifuge to collect the solid.

  • Purification: Discard the supernatant. Wash the solid product by re-dispersing in toluene and precipitating with ethanol. Centrifuge and repeat this process twice more.

  • Drying: Dry the final black powder in a vacuum oven at 60°C overnight.

Solvothermal_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Isolation Mix 1. Disperse Precursor in Oleylamine Sonicate 2. Sonicate Mixture Mix->Sonicate Seal 3. Transfer to Autoclave & Seal Securely Sonicate->Seal Heat 4. Heat in Oven (180°C, 12-24h) Seal->Heat Cool 5. Cool to Room Temp. Heat->Cool Open 6. Open Autoclave Cool->Open Precipitate 7. Precipitate with Ethanol Open->Precipitate Wash 8. Centrifuge & Wash (x3) Precipitate->Wash Dry 9. Dry Under Vacuum Wash->Dry Characterize Characterization (XRD, TEM, EDX) Dry->Characterize Proceed to Analysis

Caption: Workflow for solvothermal synthesis of tin sulfide nanoparticles.

Chapter 4: Nanoparticle Characterization

Post-synthesis, thorough characterization is essential to confirm the identity, quality, and properties of the prepared nanoparticles.

  • X-Ray Diffraction (XRD): This is the primary technique for determining the crystal structure and phase purity of the nanoparticles.[18] The diffraction pattern can be compared to reference databases (e.g., JCPDS) to identify the specific tin sulfide phase formed (e.g., orthorhombic SnS).[2]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, size distribution, and morphology (e.g., nanoplates, spherical particles, nanorods).[2]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with TEM or Scanning Electron Microscopy (SEM), EDX confirms the elemental composition of the sample, verifying the presence of tin and sulfur and checking for impurities.[3][18]

  • UV-Visible Absorption Spectroscopy: This technique is used to study the optical properties of the nanoparticles. The absorption edge can be used to calculate the material's optical band gap, which is a critical parameter for optoelectronic applications.[18]

Chapter 5: Data Summary

The choice of precursor and synthesis conditions directly impacts the final product. The following table summarizes representative data from the literature.

Organotin PrecursorSynthesis MethodTemp. (°C)Resulting PhaseKey Findings & Reference
[Sn(C₄H₉)₂(S₂CN(C₂H₅)₂)₂]Aerosol-Assisted Chemical Vapor Deposition (AACVD)400-530Orthorhombic SnSPrecursor cleanly decomposes to form phase-pure SnS thin films.[3]
Tin(IV) diethyldithiocarbamate [Sn(dedtc)₄]Hot-Injection300-340SnS (from SnS₂)Initially forms SnS₂ nanoplates which are then reduced by oleylamine to SnS. Morphology depends on the OA/OLA ratio.[16]
Organotin(IV) dithiocarbamate complexesHeat-Up Approach~250SnSComplexes serve as effective SSPs for the synthesis of clean tin sulfide nanoparticles.[2]
RSnSₓ (R = Me, Bu)Thermal Decomposition (in air)~200-400SnSSimple organotin sulfur precursors decompose in a single step to yield tin sulfide.[11]

Conclusion

Organotin compounds serve as exceptionally versatile and efficient precursors for the synthesis of metal sulfide nanoparticles. Their utility as single-source precursors provides a robust method for controlling stoichiometry and achieving phase-pure materials. By leveraging synthesis techniques such as hot-injection and solvothermal methods, researchers can precisely tune the size, morphology, and crystallinity of the resulting nanoparticles to meet the demands of advanced applications. Adherence to strict safety protocols is non-negotiable and is the foundation for the successful and responsible use of these powerful chemical tools.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds. Retrieved from Benchchem.[5][6]

  • Benchchem. (n.d.). safety and handling precautions for organotin compounds. Retrieved from Benchchem.[5][6]

  • ResearchGate. (2019). Synthesis, characterization and the use of organotin(IV) dithiocarbamate complexes as precursor to tin sulfide nanoparticles by heat up approach | Request PDF. Retrieved from ResearchGate.[2]

  • CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS. Retrieved from CDC Stacks.[8]

  • National Research Council. (2011). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press.[7]

  • Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from Fisher Scientific.[19]

  • ResearchGate. (2021). Synthesis and Characterization of Metal Sulphide Nanoparticles to Investigate the Effect of Nanoparticles on Germination of Soybean and Wheat Seeds | Request PDF. Retrieved from ResearchGate.[18]

  • ACS Publications. (2013). Organotin Dithiocarbamates: Single-Source Precursors for Tin Sulfide Thin Films by Aerosol-Assisted Chemical Vapor Deposition (AACVD). Chemistry of Materials.[3]

  • University of Minnesota. (n.d.). Solution Synthesis of Metal Sulfide Nanoparticles and Thin Films for Solar Photovoltaics. Retrieved from University of Minnesota.[16]

  • University of Johannesburg. (2020). Iron Sulfide Nanoparticles Synthesised from Single Source Molecular Precursors. Retrieved from University of Johannesburg.[1]

  • ResearchGate. (2025). (PDF) Tin Sulfide Nanoparticle Synthesis from Waste Waters. Retrieved from ResearchGate.[4]

  • RSC Publishing. (n.d.). Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS. Retrieved from RSC Publishing.[11]

  • CORE. (2012). Synthesis and characterization of metal sulfide nanoparticles/polymer nanocomposites Johannes Zanoxolo Mbese.
  • PubMed. (2014). Synthesis and characterization of silver sulfide nanoparticles for photocatalytic and antimicrobial applications. Journal of Photochemistry and Photobiology B: Biology.[20]

  • Scirp.org. (n.d.). Tin Sulfide Nanoparticle Synthesis from Waste Waters. Retrieved from Scirp.org.[9]

  • AIP Publishing. (2010). Synthesis And Characterization Of Silver Sulfide Nanoparticles Of Various Morphologies Using Chitosan As Stabilizer. AIP Conference Proceedings.[21]

  • RSC Publishing. (n.d.). Hot injection synthesis of CuInS2 nanocrystals using metal xanthates and their application in hybrid solar cells. New Journal of Chemistry.[10]

  • Gandhian Young Technological Innovation Award. (2019). SYNTHESIS, CHARACTERIZATION AND APPLICATIONS OF METAL SULFIDE SEMICONDUCTOR NANO PARTICLES.
  • PubMed. (2010). Thermal decomposition mechanism of single-molecule precursors forming metal sulfide nanoparticles. Langmuir.[13]

  • ResearchGate. (2010). Thermal Decomposition Mechanism of Single-Molecule Precursors Forming Metal Sulfide Nanoparticles | Request PDF. Retrieved from ResearchGate.[14]

  • PMC. (n.d.). Metal Sulfide Nanoparticles: Precursor Chemistry. Retrieved from PMC.[22]

  • Benchchem. (n.d.). Application Notes and Protocols for Nanoparticle Synthesis Using Organotin Precursors. Retrieved from Benchchem.[23]

  • ResearchGate. (2015). The study of metal sulphide nanomaterials obtained by chemical bath deposition and hot-injection technique.
  • Sigma-Aldrich. (n.d.). Solvothermal Synthesis of Nanoparticles. Retrieved from Sigma-Aldrich.

  • Google Patents. (2009). US20090029258A1 - Preparing method of tin sulfide nanoparticles and manufacturing method of lithium ion battery using the same. Retrieved from Google Patents.[24]

  • SETSCI Conference Proceedings. (n.d.). The Hot-Injection Method for Synthesis of Nano- and Microparticles. Retrieved from SETSCI Conference Proceedings.[15]

  • MDPI. (2018). RETRACTED: Synthesis, Optical and Structural Properties of Copper Sulfide Nanocrystals from Single Molecule Precursors.
  • Semantic Scholar. (2001). Mild solvothermal synthesis and TEM investigation of unprotected nanoparticles of tin sulfide. Inorganic Chemistry.[17]

  • Gelest, Inc. (n.d.). introduction to organotin chemistry - and applications. Retrieved from Gelest, Inc.[12]

  • RSC Publishing. (n.d.). Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals. Journal of Materials Chemistry C.[25]

  • PubMed. (2022). Exploration of Sulfur-Containing Nanoparticles: Synthesis, Microstructure Analysis, and Sensing Potential. Inorganic Chemistry.

Sources

Method

Application Notes and Protocols for the Isolation of Bis(triphenyltin)sulfide Using Solvent Extraction Techniques

Introduction: The Significance and Challenges in Isolating Bis(triphenyltin)sulfide Bis(triphenyltin)sulfide, [(Ph₃Sn)₂S], is an organotin compound with significant applications in materials science, catalysis, and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenges in Isolating Bis(triphenyltin)sulfide

Bis(triphenyltin)sulfide, [(Ph₃Sn)₂S], is an organotin compound with significant applications in materials science, catalysis, and as a precursor for the synthesis of other organometallic derivatives. Its isolation in a highly pure form is paramount for ensuring the reliability and reproducibility of downstream applications. However, the synthesis of Bis(triphenyltin)sulfide, typically via the reaction of triphenyltin chloride with a sulfide source, can result in a crude product containing various impurities. These may include unreacted starting materials, byproducts from hydrolysis such as bis(triphenyltin) oxide, and other organotin species.

This guide provides a comprehensive overview of solvent extraction techniques tailored for the effective isolation and purification of Bis(triphenyltin)sulfide. The methodologies detailed herein are grounded in the fundamental principles of solubility and partitioning, offering a robust framework for researchers, scientists, and drug development professionals to obtain this compound with a high degree of purity.

Pillar 1: Expertise & Experience - The Rationale Behind Solvent Selection and Extraction Strategy

The choice of solvent is the most critical parameter in developing a successful solvent extraction protocol. The ideal solvent should exhibit high solubility for the target compound, Bis(triphenyltin)sulfide, while having low solubility for the impurities at a given temperature. The principle of "like dissolves like" is a foundational concept here; the nonpolar nature of the three phenyl groups on each tin atom suggests that nonpolar organic solvents will be effective.

Conversely, impurities such as inorganic salts (e.g., sodium chloride, a byproduct of the reaction between triphenyltin chloride and sodium sulfide) are insoluble in nonpolar organic solvents but highly soluble in water. This differential solubility is the cornerstone of the liquid-liquid extraction technique for initial purification.

For subsequent purification, such as recrystallization, a solvent system is chosen where Bis(triphenyltin)sulfide has a high solubility at an elevated temperature and a significantly lower solubility at a reduced temperature. This temperature-dependent solubility gradient allows for the selective crystallization of the pure compound upon cooling, leaving more soluble impurities behind in the solvent, often referred to as the mother liquor.

Pillar 2: Trustworthiness - A Validating System for Purity Assessment

To ensure the efficacy of the described protocols, it is essential to have reliable methods for assessing the purity of the isolated Bis(triphenyltin)sulfide. A multi-technique approach is recommended for a comprehensive evaluation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for characterizing organotin compounds. The ¹H NMR spectrum of pure Bis(triphenyltin)sulfide is expected to show characteristic multiplets in the aromatic region (typically δ 7.2-7.8 ppm). The absence of signals corresponding to impurities, such as the starting triphenyltin chloride or the hydrolysis byproduct bis(triphenyltin) oxide, is a strong indicator of purity. ¹¹⁹Sn NMR provides direct information about the tin environment and can be used to detect different tin species.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying functional groups. The spectrum of Bis(triphenyltin)sulfide will be dominated by the absorptions of the phenyl groups. The absence of a strong Sn-O-Sn stretching band, which is characteristic of bis(triphenyltin) oxide, can confirm the absence of this common impurity.[1][2]

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of a pure crystalline solid. Impurities typically broaden the melting point range and depress the melting point.

Pillar 3: Authoritative Grounding & Comprehensive Protocols

The protocols provided below are based on established principles of organic and organometallic chemistry and are supported by the scientific literature on the handling and purification of organotin compounds.

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed for the initial purification of crude Bis(triphenyltin)sulfide synthesized from triphenyltin chloride and an aqueous solution of a sulfide salt (e.g., Na₂S).

Objective: To separate the organic-soluble Bis(triphenyltin)sulfide from water-soluble inorganic byproducts and unreacted starting materials that have some water solubility.

Apparatus and Reagents:

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Crude reaction mixture containing Bis(triphenyltin)sulfide

  • Organic solvent (e.g., Toluene or Dichloromethane)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Transfer the crude reaction mixture to a separatory funnel. Add an appropriate volume of an organic solvent in which Bis(triphenyltin)sulfide is soluble (e.g., toluene). The volume should be sufficient to fully dissolve the desired product.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate. The organic layer containing the Bis(triphenyltin)sulfide will typically be the upper layer if using toluene and the lower layer with dichloromethane. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the washing step with deionized water two more times to ensure complete removal of water-soluble impurities.

  • Brine Wash: Perform a final wash with an equal volume of brine. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the organic solution to remove residual water. Swirl the flask and let it stand for 15-20 minutes.

  • Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to remove the solvent, yielding the crude, but significantly purer, Bis(triphenyltin)sulfide.

Workflow for Liquid-Liquid Extraction

LLE_Workflow cluster_synthesis Synthesis cluster_extraction Liquid-Liquid Extraction cluster_output Output Crude Crude Reaction Mixture Dissolve Dissolve in Organic Solvent Crude->Dissolve Wash_H2O Wash with Deionized Water (3x) Dissolve->Wash_H2O Separate Separate Aqueous & Organic Layers Wash_H2O->Separate Collect Organic Layer Wash_Brine Wash with Brine Dry Dry Organic Layer (e.g., MgSO4) Wash_Brine->Dry Separate->Wash_Brine Aqueous_Waste Aqueous Waste (Impurities) Separate->Aqueous_Waste Filter_Concentrate Filter & Concentrate Dry->Filter_Concentrate Crude_Pure Crude Purified Product Filter_Concentrate->Crude_Pure

Caption: Workflow for the initial purification of Bis(triphenyltin)sulfide via liquid-liquid extraction.

Protocol 2: Recrystallization for High-Purity Isolation

This protocol is designed for the final purification of Bis(triphenyltin)sulfide obtained from the initial workup.

Objective: To obtain highly pure, crystalline Bis(triphenyltin)sulfide by leveraging its temperature-dependent solubility.

Apparatus and Reagents:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Crude purified Bis(triphenyltin)sulfide

  • Recrystallization solvent system (e.g., Dichloromethane/Methanol or Acetone)

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent mixture. A good starting point is a mixture of a solvent in which the compound is readily soluble (e.g., dichloromethane) and a solvent in which it is sparingly soluble (e.g., methanol). The ideal ratio will need to be determined empirically.

  • Dissolution: Place the crude Bis(triphenyltin)sulfide in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., dichloromethane) and gently heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Induce Crystallization: If using a two-solvent system, add the less soluble solvent (e.g., methanol) dropwise to the hot solution until it becomes slightly turbid. Then, add a few drops of the more soluble solvent to redissolve the precipitate and obtain a clear solution at the boiling point.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent or the less soluble solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Recrystallization

Recrystallization_Workflow cluster_process Recrystallization Process cluster_output Final Products Start Crude Purified Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter optional Cool Slow Cooling to Room Temperature Hot_Filter->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filter Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash Crystals with Cold Solvent Vacuum_Filter->Wash Mother_Liquor Mother Liquor (Soluble Impurities) Vacuum_Filter->Mother_Liquor Dry Dry Crystals Under Vacuum Wash->Dry Pure_Product High-Purity Crystalline Bis(triphenyltin)sulfide Dry->Pure_Product

Caption: Step-by-step workflow for the final purification of Bis(triphenyltin)sulfide by recrystallization.

Data Presentation: Solubility and Purity

Solvent ClassExample SolventsSolubility of Bis(triphenyltin)sulfideComments
Nonpolar Aprotic Hexane, Toluene, BenzeneHighGood for initial extraction and as a component in recrystallization solvent systems.
Chlorinated Dichloromethane, ChloroformHighExcellent solvents for dissolving the compound at room temperature.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighCan be used for recrystallization, potentially offering different selectivity.
Polar Protic Methanol, EthanolLow to Sparingly SolubleOften used as an anti-solvent in recrystallization to induce precipitation.
Aqueous WaterInsolubleThe basis for using liquid-liquid extraction to remove inorganic salts.

Table 1: Qualitative Solubility Profile of Bis(triphenyltin)sulfide.

Conclusion and Further Considerations

The solvent extraction techniques detailed in these application notes provide a robust and reliable pathway for the isolation and purification of Bis(triphenyltin)sulfide. The combination of a liquid-liquid extraction workup followed by a careful recrystallization is a powerful strategy to achieve high purity. Researchers should empirically optimize solvent ratios and cooling rates for recrystallization to maximize both yield and purity. The analytical techniques described are essential for validating the success of the purification protocol.

References

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  • Singh, H. L., & Singh, S. (2014). Synthesis of Triphenyltin (IV) and Dibutyltin (IV) Complexes of 1-Aryl-2,5-dithiohydrazodicarbonamides and Their Characterization. Journal of Chemistry, 2014, 853541.
  • MDPI. (2022, March 22). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Available at: [Link]

  • Dalton Transactions. (2015). Tin sulfide and selenide clusters soluble in organic solvents with the core structures of Sn4S6 and Sn4Se6. Available at: [Link]

  • Al-Jbouri, F. A. H. (2017). Synthesis and Spectroscopic Characterization for Bis (salysylaldehyde) Benzidine. Journal of Al-Nahrain University, 20(3), 50-58.
  • Pakhurde, A. H., et al. (2025, October 31). Identification, Synthesis, and Control Strategy of Process-Related Impurities in the Development and Manufacturing of Bis-Boc-Lisdexamfetamine.

Sources

Application

Application Note: Advanced Polymerization Catalysis Utilizing Sulfur-Bridged Organotin Architectures

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols Executive Summary & Scientific Rationale For decades, oxygen-bridged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Executive Summary & Scientific Rationale

For decades, oxygen-bridged organotin compounds—most notably tin(II) 2-ethylhexanoate (Sn(Oct) 2​ ) and dibutyltin dilaurate (DBTDL)—have been the industry standards for catalyzing the ring-opening polymerization (ROP) of cyclic esters and the step-growth polymerization of polyurethanes. However, these traditional catalysts present significant limitations in advanced applications, such as the synthesis of biomedical-grade polyesters for drug delivery or the formulation of extended-pot-life polyurethane resins. Sn(Oct) 2​ , for instance, is highly prone to inducing intermolecular transesterification (back-biting) at high monomer conversions, leading to broad molecular weight distributions (high Polydispersity Index, PDI) and the generation of low-molecular-weight oligomeric impurities.

Sulfur-bridged organotin compounds (e.g., adamantane-type Sn4​S6​ clusters and dialkyltin sulfides) offer a sophisticated structural alternative 1. The substitution of oxygen with sulfur in the bridging network fundamentally alters the catalytic behavior through two primary mechanisms:

  • Lewis Acidity Modulation: Sulfur is more polarizable and less electronegative than oxygen. In a Sn-S-Sn cluster, the sulfur atoms donate electron density to the Sn(IV) centers, "softening" their Lewis acidity 2. This modulates the coordination-insertion rate during ROP, allowing chain propagation to outcompete parasitic transesterification, thereby yielding polymers with exceptionally narrow PDIs.

  • Thermal Labilization (Delayed-Action): In polyurethane synthesis, the Sn-S bond in dialkyltin sulfides remains kinetically inert at ambient temperatures (30°C). This provides an extended pot life. Upon heating to >50°C, the complex undergoes thermal labilization, exposing the active tin center to rapidly catalyze the isocyanate-hydroxyl coupling 3.

Mechanistic Pathways & Workflows

Coordination-Insertion Mechanism in ROP

The ROP of cyclic esters (such as ε -caprolactone or lactide) using sulfur-bridged organotin clusters follows a modified coordination-insertion pathway. The steric bulk of the adamantane-like cage shields the active site, preventing multiple polymer chains from coordinating simultaneously, which is the primary cause of chain-transfer side reactions.

ROP_Mechanism Cat Sn-S-Sn Catalyst (Resting State) Coord Monomer Coordination Cat->Coord + Cyclic Ester Insert Insertion & Ring-Opening Coord->Insert Heat Activation Prop Chain Propagation Insert->Prop + n Monomers Prop->Coord Catalytic Cycle

Fig 1: Coordination-insertion cycle of cyclic esters using sulfur-bridged organotin catalysts.

Standardized Experimental Workflow

To ensure reproducibility and high scientific integrity, all protocols utilizing these moisture-sensitive catalysts must follow a self-validating workflow incorporating in-process Quality Control (QC) gates.

Workflow Prep 1. Reagent Purification (Schlenk Line) Mix 2. Masterbatch Formulation (Argon Atmosphere) Prep->Mix React 3. Polymerization / Curing (Thermal Activation) Mix->React QC 4. In-Process Validation (NMR / Viscometry) React->QC QC->React If Conversion <80% Isolate 5. Quenching & Isolation (Precipitation) QC->Isolate If Conversion >80% Char 6. Final Characterization (GPC, DSC) Isolate->Char

Fig 2: Self-validating experimental workflow for organotin-catalyzed polymerization.

Comparative Quantitative Data

The structural advantages of sulfur-bridged organotin catalysts translate directly to measurable improvements in polymer characteristics and reaction control. The table below summarizes typical performance metrics against traditional oxygen-bridged standards.

Catalyst SystemApplicationTemp (°C)Time (h)Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )Pot Life (25°C)
Sn(Oct) 2​ (Standard)ROP ( ε -CL)12049815,0001.45 - 1.60N/A
Sn4​S6​ Cluster ROP ( ε -CL)1204>9922,5001.12 - 1.18 N/A
DBTDL (Standard)Polyurethane250.5>95CrosslinkedN/A< 10 mins
Dibutyltin Sulfide Polyurethane801>95CrosslinkedN/A> 120 mins

Data synthesized from benchmark ROP and polyurethane curing studies utilizing organotin sulfide derivatives.

Self-Validating Experimental Protocols

Protocol A: Ring-Opening Polymerization of ε -Caprolactone using Sn4​S6​ Clusters

Target Application: Synthesis of high-purity Polycaprolactone (PCL) for resorbable drug-eluting implants.

Step 1: Reagent Preparation & Purification

  • Action: Dry ε -caprolactone over calcium hydride ( CaH2​ ) for 48 hours, followed by vacuum distillation. Store in a glovebox.

  • Causality: Rigorous exclusion of moisture is non-negotiable. Adventitious water acts as a potent chain transfer agent, prematurely terminating polymer chains, drastically lowering the number-average molecular weight ( Mn​ ), and skewing the PDI.

Step 2: Reaction Assembly

  • Action: In an argon-filled glovebox, charge a flame-dried Schlenk flask with 0.05 mmol of the Sn4​S6​ cluster catalyst and 10.0 mmol of purified ε -caprolactone. Add 5 mL of anhydrous toluene. Seal the flask with a PTFE stopcock.

  • Causality: The use of a non-polar solvent like toluene facilitates homogeneous heat transfer while preventing solvent-induced coordination competition at the tin center.

Step 3: Thermal Activation

  • Action: Transfer the flask to a pre-heated silicone oil bath at 120°C. Stir at 400 RPM for 4 hours.

Step 4: In-Process Validation (Self-Validation Gate)

  • Action: At t=3.5 hours, withdraw a 0.1 mL aliquot using an argon-purged syringe. Quench the aliquot in 0.5 mL of CDCl3​ and acquire a rapid 1H NMR spectrum.

  • Validation Criteria: Compare the integration of the monomeric −CH2​−O− protons ( δ ~4.2 ppm) against the polymeric −CH2​−O− protons ( δ ~4.0 ppm). Proceed to Step 5 only if conversion exceeds 90%.

  • Causality: This step prevents the premature quenching of an incomplete reaction and confirms that the catalyst has not been deactivated by trace impurities.

Step 5: Termination and Isolation

  • Action: Remove the flask from heat. Quench the reaction by adding 1 mL of methanol containing 0.1 M HCl. Precipitate the polymer by dropping the mixture into 100 mL of vigorously stirred, ice-cold methanol. Filter and dry under vacuum at 40°C to constant weight.

  • Causality: Acidified methanol rapidly cleaves the Sn-O-Polymer active propagating bond, permanently terminating the chain and preventing depolymerization during the drying phase.

Protocol B: Delayed-Action Polyurethane Curing using Dibutyltin Sulfide

Target Application: Industrial carpet backing and complex mold casting requiring extended working times.

Step 1: Masterbatch Formulation

  • Action: In a planetary mixer, combine 100 parts by weight of a polyether polyol with 0.02 parts of dibutyltin sulfide catalyst at 25°C. Mix under vacuum for 15 minutes to degas.

  • Causality: Dibutyltin sulfide is inefficient/dormant at 25°C. Mixing it directly into the polyol under vacuum removes trapped air without initiating premature crosslinking, ensuring a bubble-free final matrix 3.

Step 2: Isocyanate Addition & Pot-Life Validation

  • Action: Add the stoichiometric equivalent of MDI (Methylene diphenyl diisocyanate).

  • Self-Validation Gate: Monitor the mixture's viscosity using a Brookfield viscometer at 25°C. The viscosity must remain within 15% of the baseline for at least 120 minutes.

  • Causality: This step physically validates the delayed-action integrity of the Sn-S bond. A sudden spike in viscosity indicates either moisture contamination or thermal degradation of the catalyst.

Step 3: Thermal Curing

  • Action: Cast the resin into the desired mold. Transfer to a curing oven set to 80°C for 60 minutes.

  • Causality: At 80°C, the thermal energy overcomes the activation barrier of the Sn-S bond, exposing the highly Lewis-acidic Sn(IV) center, which rapidly coordinates the isocyanate and polyol, driving the urethane linkage formation to completion.

References

  • Source: Dalton Transactions (via ResearchGate)
  • Title: Hot processing of polyurethane carpet backing systems using dual delayed action catalysts (US8062709B2)
  • Source: Phosphorus, Sulfur, and Silicon and the Related Elements, Vol. 99 (Taylor & Francis)
  • Source: Academia.

Sources

Method

Application Notes and Protocols for the Recrystallization of High-Purity Bis(triphenyltin)sulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Bis(triphenyltin)sulfide Applications

Bis(triphenyltin)sulfide, [(C₆H₅)₃Sn]₂S, is an organotin compound with significant applications in materials science, catalysis, and as a chemical intermediate. The performance of this compound in these applications is intrinsically linked to its purity. Trace impurities can lead to unpredictable reaction kinetics, compromise the structural integrity of resulting materials, and introduce variability in experimental outcomes.

Recrystallization is a powerful and widely used technique for the purification of solid organic and organometallic compounds.[1][2] This process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. By carefully choosing the solvent and controlling the cooling rate, it is possible to obtain highly pure crystalline Bis(triphenyltin)sulfide, while leaving impurities dissolved in the mother liquor.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate recrystallization solvents and detailed protocols for achieving high-purity Bis(triphenyltin)sulfide. The methodologies presented herein are grounded in established principles of crystallization and data from analogous organotin compounds.

Foundational Principles: Solvent Selection for Bis(triphenyltin)sulfide

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol.[2][3][4] An ideal solvent for Bis(triphenyltin)sulfide should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low Solvating Power at Reduced Temperatures: As the solution cools, the solvent's ability to dissolve the compound should decrease significantly, promoting crystallization and maximizing yield.

  • Inertness: The solvent must not react with Bis(triphenyltin)sulfide.

  • Volatility: The solvent should be sufficiently volatile to allow for easy removal from the purified crystals.[2]

  • Safety: The chosen solvent should have a low toxicity and flammability profile. However, given the inherent hazards of organotin compounds, all manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Understanding the Solubility Profile of Bis(triphenyltin)sulfide

Bis(triphenyltin)sulfide is a nonpolar molecule due to the presence of six phenyl groups. Following the principle of "like dissolves like," nonpolar solvents are expected to be effective for its recrystallization.[3] Data on related triphenyltin compounds indicates they are moderately soluble in a range of organic solvents and have very low solubility in water.[5][6][8]

A logical workflow for solvent selection is presented below:

Solvent_Selection_Workflow A Start: Impure Bis(triphenyltin)sulfide B Solubility Screening (Small Scale Tests) A->B C Is it soluble in hot solvent? B->C D Is it insoluble in cold solvent? C->D Yes G Solvent is unsuitable (too soluble or insoluble) C->G No E Single-Solvent System Identified (e.g., Toluene, Dichloromethane) D->E Yes D->G No F Proceed to Protocol 4.1 E->F H Consider Two-Solvent System G->H I Select a 'good' solvent (dissolves compound readily) and a 'poor' solvent (compound is insoluble) H->I J Two-Solvent System Identified (e.g., Dichloromethane/Methanol) I->J K Proceed to Protocol 4.2 J->K Recrystallization_Protocols cluster_single Protocol 4.1: Single-Solvent cluster_two Protocol 4.2: Two-Solvent A1 Dissolve in minimum hot solvent A2 Hot filtration (if needed) A1->A2 A3 Cool slowly to room temp. A2->A3 A4 Cool in ice bath A3->A4 A5 Vacuum filter and wash A4->A5 A6 Dry crystals A5->A6 B1 Dissolve in min. hot 'good' solvent B2 Add hot 'poor' solvent to turbidity B1->B2 B3 Add drop of 'good' solvent to clarify B2->B3 B4 Cool slowly to room temp. B3->B4 B5 Cool in ice bath B4->B5 B6 Vacuum filter and wash B5->B6 B7 Dry crystals B6->B7

Figure 2: Step-by-step workflows for single-solvent and two-solvent recrystallization protocols.

Troubleshooting

IssuePossible CauseSuggested Solution
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound.Add more solvent to decrease the saturation temperature. Alternatively, choose a solvent with a lower boiling point.
No Crystals Form Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again.
Poor Recovery The compound is too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. For filtration issues, ensure the funnel and receiving flask are pre-heated.
Colored Crystals Colored impurities are not removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

The purification of Bis(triphenyltin)sulfide to a high degree of purity is essential for its reliable application in scientific research and development. While a universally validated protocol is not published, the principles outlined in this guide provide a robust framework for developing a successful recrystallization procedure. A systematic screening of the recommended solvents, followed by the application of either the single-solvent or two-solvent protocol, should yield crystalline Bis(triphenyltin)sulfide of high purity. The two-solvent system of dichloromethane and methanol, based on its effectiveness for a structurally similar compound, represents a particularly promising starting point.

References

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Triphenyltin Compounds (CICADS). (1999). INCHEM. Retrieved from [Link]

  • PubChem. (n.d.). Triphenyltin hydroxide. National Institutes of Health. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Experimental No. (4) Recrystallization. (2021, July 16). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Organo-tin compounds. (2022, June 30). Department of Climate Change, Energy, the Environment and Water, Australian Government. Retrieved from [Link]

  • Wikipedia. (n.d.). Triphenyltin hydroxide. Retrieved from [Link]

  • LookChem. (n.d.). Cas 639-58-7, Chlorotriphenyltin. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Bis(triphenyltin)sulfide in Marine Antifouling Research

Executive Summary Bis(triphenyltin)sulfide (BTS) occupies a unique, dual position in marine antifouling science. Historically patented as a biocidal agent in self-polishing copolymer (SPC) paints[1], its primary relevanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bis(triphenyltin)sulfide (BTS) occupies a unique, dual position in marine antifouling science. Historically patented as a biocidal agent in self-polishing copolymer (SPC) paints[1], its primary relevance today lies in its role as a stable environmental transformation product. Following the global ban on organotin antifouling systems by the 2[2], modern research utilizes BTS both as an ecotoxicological biomarker in anoxic sediments[3] and as a positive reference standard for benchmarking next-generation, non-toxic antifouling coatings[4].

This guide synthesizes the mechanistic environmental fate of BTS with field-proven analytical and biological protocols, providing drug development professionals and marine scientists with validated frameworks for organotin speciation and antifouling efficacy testing.

Scientific Context & Environmental Speciation

Organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPT), revolutionized marine antifouling in the late 20th century but were ultimately banned due to severe endocrine-disrupting effects, such as imposex in marine gastropods[2]. While TBT primarily degrades into dibutyltin (DBT) and monobutyltin (MBT), TPT exhibits a unique environmental fate.

In anoxic marine sediments, leached TPT cations react with biogenic sulfides produced by sulfate-reducing bacteria, leading to the formation of 3[3]. This creates a highly stable, persistent environmental sink. Interestingly, toxicological profiling reveals a distinct mechanistic divergence: while tri-n-butyltin derivatives are highly hemolytic, 5[5]. This distinct profile makes BTS a critical compound for comparative ecotoxicology and a valuable biocidal baseline when evaluating the therapeutic index of novel low-surface-energy or zwitterionic antifouling polymers[4].

Mechanistic Pathway: Environmental Fate

G N1 Legacy TPT Paint (Ship Hulls) N2 TPT Cation (Seawater Leaching) N1->N2 Hydrolysis & Release N3 Anoxic Marine Sediment N2->N3 Particulate Deposition N5 Bis(triphenyltin)sulfide (Formation & Sink) N2->N5 TPT Reacts with Sulfide N4 Sulfate-Reducing Bacteria (H2S Production) N3->N4 Anaerobic Respiration N4->N5 Biogenic H2S N6 Benthic Ecotoxicity & Bioaccumulation N5->N6 Chronic Exposure

Environmental transformation of triphenyltin to bis(triphenyltin)sulfide in marine sediments.

Quantitative Data: Physicochemical & Toxicological Profiling

CompoundPrimary Application / SourceHemolytic ActivityEnvironmental FateRegulatory Status
Tributyltin (TBT) Legacy SPC antifouling paintsHighly HemolyticDegrades to DBT / MBTBanned (IMO AFS, 2008)
Triphenyltin (TPT) Legacy SPC paints / FungicideHemolyticAccumulates in sedimentBanned (IMO AFS, 2008)
Bis(triphenyltin)sulfide Legacy biocide / TPT MetaboliteNon-hemolytic Stable sediment sinkBanned (Implicitly)

Experimental Protocols

Protocol A: Intact Speciation of BTS in Marine Sediments via HPLC-ICP-MS

Expertise & Experience: Traditional GC-MS protocols require derivatization (e.g., ethylation with sodium tetraethylborate), which cleaves the Sn-S-Sn bond of BTS, converting it back into a generic triphenyltin derivative. To preserve the intact BTS molecule and accurately quantify this specific environmental sink, High-Performance Liquid Chromatography coupled to Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is required.

Step-by-Step Methodology:

  • Sample Preparation: Lyophilize (freeze-dry) marine sediment samples immediately upon collection.

    • Causality: Removing water halts microbial degradation and prevents abiotic hydrolysis of organotin species during storage.

  • Extraction: Perform Microwave-Assisted Extraction (MAE) using a 1:1 mixture of methanol and glacial acetic acid.

    • Causality: Acetic acid effectively disrupts the ionic binding of organotins to the silicate sediment matrix without providing the harsh oxidative conditions that would cleave the delicate sulfide bridge.

  • Internal Standardization: Spike samples with Tripropyltin (TPrT) prior to extraction.

    • Self-Validation: TPrT acts as an internal standard to calculate precise extraction recovery rates, ensuring quantitative trustworthiness. Acceptable recovery margins are 85%–115%.

  • Instrumental Analysis: Inject 20 µL of the filtered extract into an HPLC system equipped with a C18 reversed-phase column. Use a mobile phase gradient of water/methanol containing 0.1% tropolone.

    • Causality: Tropolone acts as a complexing agent, preventing organotins from adsorbing to the stainless-steel tubing of the HPLC.

  • Detection: Route the HPLC eluent into an ICP-MS, monitoring the 120Sn isotope. Quantify BTS against a matrix-matched calibration curve.

Protocol B: Benchmarking Novel Antifouling Coatings using BTS as a Reference Standard

Expertise & Experience: When developing novel non-toxic antifouling strategies (e.g., biomimetic topographies or hydrophilic zwitterionic brushes), researchers must prove that anti-settlement efficacy is driven by physical repulsion rather than cryptic toxicity. BTS is utilized as a positive biocidal control to establish a toxicity baseline, allowing for the calculation of the coating's Therapeutic Ratio ( LC50​/EC50​ ).

Step-by-Step Methodology:

  • Surface Preparation: Cast the experimental polymer coatings and a BTS-doped reference coating (e.g., 5% w/w BTS in a polyurethane matrix) into the bottom of 24-well polystyrene plates. Include uncoated wells as negative controls.

  • Organism Culturing: Culture Balanus amphitrite (acorn barnacle) nauplii to the cyprid stage.

    • Causality: Cyprids are the non-feeding, strictly exploratory stage responsible for permanent biofouling. Assaying this specific stage directly measures anti-settlement efficacy.

  • Settlement Assay: Introduce 15–20 active cyprids into each well containing 2 mL of 0.22 µm filtered seawater (FSW).

  • Incubation: Incubate the plates at 25°C for 48 hours in complete darkness.

    • Causality: Darkness eliminates phototactic variables that could artificially skew cyprid settlement behavior.

  • Evaluation & Self-Validation: Under a stereomicroscope, categorize cyprids as "Settled", "Swimming" (alive but unattached), or "Dead".

    • Validation Check: The assay is only valid if the negative control (uncoated/FSW) exhibits >50% settlement and <10% mortality.

  • Data Analysis: Calculate the EC50​ (concentration/leaching rate inhibiting 50% settlement) and LC50​ (concentration causing 50% mortality). A successful non-toxic coating will have an EC50​ significantly lower than its LC50​ , whereas the BTS control will demonstrate overlapping EC50​ and LC50​ values, confirming its biocidal mechanism of action.

References

  • Anti-fouling systems - IMO.org Source: imo.org
  • Technologies in Marine Antifouling and Anti-Corrosion Coatings: A Comprehensive Review Source: mdpi.com
  • Industrial applications of organotin compounds Source: researchg
  • US4914141A - Antifouling paint containing polymer of ethylenically unsaturated organotin monomer Source: google.com
  • Triphenyltin Chloride | C18H15ClSn | CID 12540 - PubChem Source: nih.gov

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Reaction Yield of Bis(triphenyltin) sulfide Synthesis

Welcome to the Technical Support Center for organometallic synthesis. Bis(triphenyltin) sulfide—formula ((Ph3​Sn)2​S) —is a highly valuable reagent in organic thionation reactions and agricultural chemistry[1]. The funda...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for organometallic synthesis. Bis(triphenyltin) sulfide—formula ((Ph3​Sn)2​S) —is a highly valuable reagent in organic thionation reactions and agricultural chemistry[1]. The fundamental synthetic route relies on the nucleophilic substitution of triphenyltin chloride ( Ph3​SnCl ) using a sulfide source[1].

Despite the straightforward stoichiometry ( 2Ph3​SnCl+Na2​S→(Ph3​Sn)2​S+2NaCl ), researchers frequently encounter depressed yields. This guide provides field-proven troubleshooting strategies, focusing on the chemical causality behind common failures, and offers a self-validating protocol to achieve >95% yields.

Quantitative Data: Reaction Parameters & Expected Yields

The choice of solvent and sulfide source dictates the kinetic pathway and the dominant impurities. Below is a comparative summary of standard synthetic conditions:

Synthesis RouteReagentsSolventTemp / TimeExpected YieldPrimary Impurity Risk
Hydrated Sulfide Ph3​SnCl + Na2​S⋅9H2​O EthanolReflux / 2h70 - 85%Bis(triphenyltin) oxide
Anhydrous Sulfide Ph3​SnCl
  • Anhydrous Na2​S
THF65°C / 4h90 - 95%Unreacted Ph3​SnCl
PTC-Assisted (Optimized) Ph3​SnCl
  • Anhydrous Na2​S
  • 18-Crown-6
  • THF65°C / 3h> 95% Minimal
    Homogeneous Gas Ph3​SnCl
  • H2​S (gas) + Et3​N
  • BenzeneRT / 1h~ 98% Et3​N⋅HCl inclusions

    Note: While hydrated sodium sulfide in ethanol is successfully used for more sterically hindered organotins (e.g., bis(tricyclohexyltin) sulfide)[2], triphenyltin derivatives are highly susceptible to competitive side reactions.

    Troubleshooting FAQs

    Q1: Why is my yield consistently low, and my crude product contaminated with a white, insoluble solid? Causality: The white, insoluble solid is almost certainly bis(triphenyltin) oxide ( (Ph3​Sn)2​O ). Triphenyltin chloride is highly electrophilic at the tin center and reacts slowly with water[3]. If you use hydrated sodium sulfide ( Na2​S⋅9H2​O ) or fail to rigorously dry your solvents, water outcompetes the sulfide ion. The water hydrolyzes Ph3​SnCl to triphenyltin hydroxide ( Ph3​SnOH ), which rapidly condenses to form the thermodynamically stable oxide. Solution: Transition to strictly anhydrous Na2​S and use anhydrous, degassed solvents (like THF) under a Schlenk line.

    Q2: The reaction seems to stall at 50-60% conversion despite using an excess of anhydrous sodium sulfide. How can I drive it to completion? Causality: Anhydrous sodium sulfide is an ionic lattice with exceptionally poor solubility in aprotic organic solvents like THF. Your reaction is operating as a solid-liquid biphasic system, making interfacial mass transfer the rate-limiting step. Solution: Introduce a Phase-Transfer Catalyst (PTC) such as 18-Crown-6. The crown ether chelates the Na+ cation, pulling the highly nucleophilic, "naked" S2− anion into the organic phase. This dramatically accelerates the substitution kinetics and drives the reaction to completion.

    Q3: I am observing the formation of diphenyltin degradation products. What is causing this? Causality: Organotin compounds can undergo thermal disproportionation (redistribution reactions) when subjected to excessive heat for prolonged periods. Solution: Do not exceed a reflux temperature of 80°C. By utilizing the PTC-assisted method described below, the reaction time is shortened, minimizing the thermal budget and preventing degradation.

    Self-Validating Experimental Protocol: PTC-Assisted Synthesis

    This methodology utilizes 18-Crown-6 to overcome mass transfer limitations while maintaining strict anhydrous conditions to prevent oxide formation. The protocol is designed as a self-validating system —physical changes in the reaction mixture act as real-time indicators of chemical progress.

    Reagents Required:

    • Triphenyltin chloride ( Ph3​SnCl ), 2.0 equivalents[4]

    • Anhydrous Sodium sulfide ( Na2​S ), 1.1 equivalents

    • 18-Crown-6 (Phase-Transfer Catalyst), 0.05 equivalents

    • Anhydrous Tetrahydrofuran (THF)

    Step-by-Step Workflow:

    • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with ultra-high purity Argon for 15 minutes.

    • Reagent Solubilization: Dissolve Ph3​SnCl (10.0 mmol) and 18-Crown-6 (0.25 mmol) in 40 mL of anhydrous THF.

      • Validation Checkpoint 1: The solution must be perfectly clear and colorless. Any initial cloudiness indicates moisture contamination in your starting materials.

    • Sulfide Addition: Quickly add anhydrous Na2​S (5.5 mmol) against a positive counter-flow of Argon.

    • Reaction Initiation: Heat the mixture to a gentle reflux (65°C).

      • Validation Checkpoint 2: Within 30 minutes, a fine, white precipitate will begin to form. This is sodium chloride ( NaCl ), a stoichiometric byproduct. The continuous generation of this precipitate visually validates that the nucleophilic substitution is actively occurring.

    • Completion & Workup: After 3 hours, cool the mixture to room temperature. Filter the suspension through a pad of Celite under inert atmosphere to remove the NaCl byproduct and any unreacted Na2​S .

    • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting residue from a mixture of dichloromethane and cold methanol to yield pure bis(triphenyltin) sulfide.

      • Validation Checkpoint 3 (Spectroscopic): Perform FT-IR on the final crystals. A successful, high-yield product will show a distinct absence of the broad Sn-OH stretch (~3300 cm⁻¹) and the Sn-O-Sn stretch (~780 cm⁻¹).

    Diagnostic Workflow Diagram

    YieldOptimization Start Low Yield of Bis(triphenyltin) sulfide Analyze Analyze Crude Mixture (FT-IR / NMR) Start->Analyze Path1 Sn-O-Sn band (~780 cm⁻¹) or white insoluble solid Analyze->Path1 Path2 High levels of unreacted Ph₃SnCl remaining Analyze->Path2 Root1 Competitive Hydrolysis (Formation of Oxide) Path1->Root1 Root2 Poor Mass Transfer (Insoluble Na₂S) Path2->Root2 Sol1 Use anhydrous Na₂S & Schlenk techniques Root1->Sol1 Sol2 Add Phase-Transfer Catalyst (e.g., 18-Crown-6) Root2->Sol2

    Fig 1: Diagnostic workflow for troubleshooting bis(triphenyltin) sulfide synthesis yields.

    References
    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12540, Triphenyltin chloride". PubChem. URL:[Link]

    • Freeman, F., Kim, D., & Rodriguez, E. "Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride". e-EROS Encyclopedia of Reagents for Organic Synthesis / ResearchGate. URL:[Link]

    • Wikipedia Contributors. "Triphenyltin chloride". Wikipedia, The Free Encyclopedia. URL:[Link]

    Sources

    Optimization

    Troubleshooting low purity in hexaphenyldistannathiane preparation

    Welcome to the Technical Support Center for Organometallic Synthesis . As a Senior Application Scientist, I approach the synthesis of hexaphenyldistannathiane (also known as bis(triphenyltin) sulfide) not just as a proce...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Organometallic Synthesis .

    As a Senior Application Scientist, I approach the synthesis of hexaphenyldistannathiane (also known as bis(triphenyltin) sulfide) not just as a procedural recipe, but as a delicate thermodynamic and kinetic balance. This reagent is a powerhouse for the thionation of carbonyls and the synthesis of thiophenes from 1,4-diketones[1]. However, its efficacy is entirely dependent on its purity. When researchers encounter low yields or degraded downstream reactivity, the root cause almost always traces back to competitive side reactions during the Sn-S bond formation.

    This guide dissects the pitfalls of its preparation, providing a self-validating framework to ensure high-fidelity synthesis.

    Diagnostic Decision Tree

    Before adjusting your protocol, identify the exact nature of your impurity. Use the workflow below to map your analytical symptoms to their chemical root causes.

    Troubleshooting Start Symptom: Low Purity / Broad MP Symp1 IR: Broad -OH / Sn-O peak Depressed MP (<135 °C) Start->Symp1 Symp2 Insoluble white precipitate in organic layer Start->Symp2 Symp3 Yellowish tint Smell of H2S during workup Start->Symp3 Cause1 Hydrolysis to Bis(triphenyltin) oxide Symp1->Cause1 Cause2 Unreacted Na2S or NaCl entrapment Symp2->Cause2 Cause3 Sulfide oxidation or degradation Symp3->Cause3 Sol1 Strict Schlenk technique Dry solvents Cause1->Sol1 Sol2 Aqueous wash of organic layer Cause2->Sol2 Sol3 Degas solvents Use fresh Na2S·9H2O Cause3->Sol3

    Caption: Diagnostic workflow for identifying and resolving hexaphenyldistannathiane impurities.

    Core Troubleshooting FAQs

    Q1: My final product has a melting point of 125 °C instead of the literature 141–145 °C. What is the primary contaminant? Causality & Explanation: A depressed melting point is the hallmark of contamination by bis(triphenyltin) oxide ((Ph3Sn)2O) or unreacted triphenyltin chloride (Ph3SnCl). The Sn-Cl bond is highly susceptible to nucleophilic attack by ambient moisture. If your reaction environment is not rigorously anhydrous before the introduction of the sulfide source, competitive hydrolysis outpaces sulfidation. The formation of (Ph3Sn)2O is thermodynamically favored in the presence of water. Self-Validating Check: Run an IR spectrum. A sharp Sn-O-Sn stretching band near 770 cm⁻¹ confirms stannoxane (oxide) contamination. Pure hexaphenyldistannathiane should melt sharply between 141–145 °C[2][3].

    Q2: I am using sodium sulfide (Na₂S) as the sulfur source, but my yields are low and purity is poor. Why? Causality & Explanation: Anhydrous Na₂S is notoriously difficult to maintain; it readily oxidizes to polysulfides or sulfates upon exposure to air. When reacting Ph3SnCl with degraded Na₂S, incorrect stoichiometry leads to incomplete conversion. Furthermore, using a biphasic system without a phase-transfer catalyst can stall the reaction at the phase boundary. Solution: Use freshly washed Na₂S·9H₂O in a miscible solvent system (like refluxing ethanol/dichloromethane), or bypass solid sulfides entirely by generating the sulfide in situ using H₂S gas and triethylamine in benzene[2]. This ensures exact stoichiometry and high nucleophilicity.

    Q3: How do I separate the desired distannathiane from the oxide byproduct? Causality & Explanation: Both hexaphenyldistannathiane and bis(triphenyltin) oxide are highly soluble in non-polar solvents like benzene. However, their solubility diverges significantly in polar aprotic solvents. Solution: Recrystallization from hot acetonitrile. Hexaphenyldistannathiane is moderately soluble in boiling acetonitrile but crystallizes out cleanly upon cooling, whereas trace stannoxanes and unreacted Ph3SnCl remain dissolved in the mother liquor[2].

    Quantitative Impurity Profiling

    Use the following table to benchmark your analytical data against common reaction components.

    CompoundMelting Point (°C)Diagnostic FeatureVisual AppearanceSolubility in Hot Acetonitrile
    Hexaphenyldistannathiane 141–145 [2][3]IR: ~340 cm⁻¹ (Sn-S-Sn) White crystalline solid High
    Bis(triphenyltin) oxide122–124IR: ~770 cm⁻¹ (Sn-O-Sn)White powderModerate
    Triphenyltin chloride104–106IR: ~330 cm⁻¹ (Sn-Cl)Colorless crystalsVery High
    Sodium Sulfide (Na₂S)>900Insoluble in organicsYellowish/White solidInsoluble

    Mechanistic Pathway: Sulfidation vs. Hydrolysis

    Understanding the kinetic competition between the desired thiolate attack and ambient moisture is critical for protocol optimization.

    Mechanism Ph3SnCl Ph3SnCl Starting Material Intermediate Ph3Sn-S⁻ Na⁺ Thiolate Intermediate Ph3SnCl->Intermediate + Na2S Byproduct (Ph3Sn)2O Oxide Impurity Ph3SnCl->Byproduct + H2O (Hydrolysis) Na2S Na2S Sulfide Source H2O H2O Moisture Impurity Product Ph3Sn-S-SnPh3 Target Product Intermediate->Product + Ph3SnCl

    Caption: Kinetic pathways showing target sulfidation vs. competitive hydrolysis.

    Standardized Self-Validating Protocol

    This methodology leverages thermodynamic resolution to guarantee the purity of hexaphenyldistannathiane, utilizing the discriminative solubility principles established by Kupchik and Calabretta[2].

    Step 1: Reagent Preparation (Stoichiometric Control)

    • Weigh 2.0 equivalents of triphenyltin chloride (Ph3SnCl) and dissolve in anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

    • Causality: Ph3SnCl is highly hygroscopic; excluding ambient moisture prevents premature hydrolysis to triphenyltin hydroxide.

    Step 2: Sulfide Introduction (Nucleophilic Attack)

    • In a separate Schlenk flask, prepare a solution of 1.05 equivalents of sodium sulfide nonahydrate (Na₂S·9H₂O) in degassed absolute ethanol.

    • Causality: A slight excess of sulfide ensures complete consumption of the organotin halide. Degassing prevents the oxidation of S²⁻ to elemental sulfur.

    Step 3: Coupling Reaction

    • Dropwise add the Na₂S solution to the Ph3SnCl solution at room temperature, then reflux for 2 hours.

    • Self-Validating Checkpoint: The reaction mixture will transition from clear to cloudy as insoluble sodium chloride (NaCl) precipitates. This visual cue confirms the progression of the metathesis reaction.

    Step 4: Workup & Phase Separation

    • Cool the mixture to room temperature and filter off the NaCl precipitate through a Celite pad.

    • Concentrate the filtrate under reduced pressure to yield a crude solid residue.

    Step 5: Targeted Purification (Thermodynamic Resolution)

    • Recrystallize the crude residue from boiling acetonitrile.

    • Causality: Acetonitrile acts as an excellent discriminatory solvent. Hexaphenyldistannathiane dissolves in boiling acetonitrile but crystallizes efficiently upon cooling, leaving trace bis(triphenyltin) oxide and unreacted Ph3SnCl trapped in the mother liquor[2].

    Step 6: Final Validation

    • Filter the resulting white crystals, wash with ice-cold acetonitrile, and dry under high vacuum.

    • Self-Validating Checkpoint: Verify the melting point. A sharp melt at 141–145 °C confirms high-purity hexaphenyldistannathiane[2][3].

    References

    • Some Convenient Methods for Preparing Bis(triphenyltin) Sulfide and Related Compounds Source: Inorganic Chemistry (ACS Publications) URL:[Link][2]

    • Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

    • 1,1,1,3,3,3-Hexaphenyldistannathiane - CAS Common Chemistry Source: CAS Common Chemistry (American Chemical Society) URL:[Link][3]

    Sources

    Troubleshooting

    Technical Support Center: Stabilizing Bis(triphenyltin)sulfide Against Hydrolysis During Storage

    Welcome to the Technical Support Center for organometallic compounds. This guide provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professional...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for organometallic compounds. This guide provides in-depth technical information and practical troubleshooting advice for researchers, scientists, and drug development professionals working with Bis(triphenyltin)sulfide. Our focus is to equip you with the knowledge and protocols necessary to prevent its hydrolysis during storage, ensuring the integrity and reliability of your experiments.

    Frequently Asked Questions (FAQs)

    Q1: What is Bis(triphenyltin)sulfide and why is it sensitive to hydrolysis?

    Bis(triphenyltin)sulfide, with the chemical formula [(C₆H₅)₃Sn]₂S, is an organotin compound featuring a sulfur atom bridging two triphenyltin moieties. The tin-sulfur (Sn-S) bond in this molecule is susceptible to cleavage by nucleophilic attack, particularly by water. Although organotin sulfides are generally less reactive towards water than their halide or carboxylate counterparts, the presence of moisture can lead to a slow hydrolysis process.[1] This reaction is driven by the high affinity of the tin atom for oxygen, leading to the formation of more thermodynamically stable tin-oxygen bonds.

    Q2: What are the primary products of Bis(triphenyltin)sulfide hydrolysis?

    The hydrolysis of Bis(triphenyltin)sulfide is expected to proceed through the cleavage of the Sn-S bonds, leading to the formation of triphenyltin hydroxide [(C₆H₅)₃SnOH] and hydrogen sulfide (H₂S) as the initial products. Triphenyltin hydroxide itself can undergo a condensation reaction to form Bis(triphenyltin) oxide {[(C₆H₅)₃Sn]₂O} and water.[2] Therefore, stored samples of Bis(triphenyltin)sulfide that have been exposed to moisture may contain a mixture of the parent compound, triphenyltin hydroxide, and Bis(triphenyltin) oxide.

    Q3: How can I visually inspect my Bis(triphenyltin)sulfide for signs of hydrolysis?

    Bis(triphenyltin)sulfide is typically a crystalline solid. Hydrolysis products like triphenyltin hydroxide and Bis(triphenyltin) oxide are white solids.[2] While slight changes in the physical appearance of the solid, such as a loss of crystallinity or a change in texture, might indicate degradation, these are not definitive proofs of hydrolysis. A definitive assessment of purity requires analytical testing.

    Q4: What are the consequences of using hydrolyzed Bis(triphenyltin)sulfide in my experiments?

    Using a hydrolyzed sample of Bis(triphenyltin)sulfide can significantly impact experimental outcomes. The presence of impurities such as triphenyltin hydroxide and Bis(triphenyltin) oxide means that the actual concentration of the active sulfide is lower than anticipated, leading to inaccurate stoichiometric calculations and potentially failed reactions. Furthermore, the hydrolysis products may have different reactivity profiles and could interfere with or catalyze unintended side reactions.

    Troubleshooting Guide: Storage and Stability Issues

    Problem Potential Cause Recommended Solution
    Inconsistent experimental results using the same batch of Bis(triphenyltin)sulfide. Partial hydrolysis of the compound due to improper storage.1. Verify the purity of the stored reagent using the analytical methods detailed below (Section: Analytical Protocols). 2. If hydrolysis is confirmed, consider purifying the material if possible, or procure a new, verified batch. 3. Implement stringent storage protocols for the new material as outlined in this guide.
    Visible changes in the physical appearance of the solid (e.g., clumping, change in color). Absorption of atmospheric moisture leading to hydrolysis.1. Immediately transfer a small aliquot of the material for analytical testing to confirm hydrolysis. 2. If the bulk material is compromised, it should be appropriately disposed of following institutional safety guidelines.[3] 3. Review and improve storage conditions, ensuring the use of desiccants and/or an inert atmosphere.
    "Rotten egg" smell (hydrogen sulfide) upon opening the container. Significant hydrolysis has occurred, releasing hydrogen sulfide gas.1. CAUTION: Hydrogen sulfide is a toxic gas. Handle the container in a well-ventilated fume hood. 2. The material is significantly degraded and should not be used. 3. Dispose of the material according to hazardous waste protocols.[4] 4. Thoroughly inspect the storage container for any breaches in the seal.

    Best Practices for Storage

    To maintain the chemical integrity of Bis(triphenyltin)sulfide, it is imperative to minimize its exposure to moisture. The following storage protocols are recommended:

    • Primary Container: Store the compound in a tightly sealed, airtight container made of an inert material such as amber glass.

    • Secondary Enclosure: Place the primary container within a secondary enclosure, such as a desiccator cabinet or a sealable bag containing a desiccant.

    • Desiccants: Utilize a suitable desiccant to absorb any ambient moisture within the secondary enclosure. Silica gel is a common and effective choice.[5][6][7][8] For highly sensitive applications, molecular sieves can provide a lower residual moisture level.

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, blanketing the primary container with an inert gas such as nitrogen or argon is highly recommended.[4][9][10][11][12] This displaces atmospheric moisture and oxygen, providing an optimal storage environment.

    • Temperature: Store the compound in a cool, dark place. While some organometallic compounds benefit from refrigeration, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

    • Labeling: Clearly label the container with the date of receipt and the date it was first opened to track its history and potential exposure to the atmosphere.

    Plausible Hydrolysis Pathway of Bis(triphenyltin)sulfide

    The hydrolysis of Bis(triphenyltin)sulfide is initiated by the nucleophilic attack of water on the tin atom. This is followed by proton transfer and cleavage of the tin-sulfur bond.

    Hydrolysis_Pathway [(Ph₃Sn)₂S] [(Ph₃Sn)₂S] Intermediate [(Ph₃Sn)₂S·H₂O] Adduct [(Ph₃Sn)₂S]->Intermediate + H₂O H₂O H₂O Products1 2 (Ph₃Sn)OH + H₂S Intermediate->Products1 Hydrolysis Products2 (Ph₃Sn)₂O + H₂O Products1->Products2 Condensation - H₂O

    Caption: Plausible hydrolysis pathway of Bis(triphenyltin)sulfide.

    Analytical Protocols for Purity Assessment

    To quantitatively assess the purity of Bis(triphenyltin)sulfide and detect the presence of its hydrolysis products, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Due to the low volatility of organotin compounds, a derivatization step is necessary to convert them into more volatile species.

    Experimental Protocol: GC-MS Analysis of Bis(triphenyltin)sulfide and its Hydrolysis Products

    1. Sample Preparation and Derivatization (Ethylation)

    This protocol is adapted from established methods for the analysis of organotin compounds.[13][14]

    • Reagents:

      • Bis(triphenyltin)sulfide sample

      • Triphenyltin hydroxide standard

      • Bis(triphenyltin) oxide standard

      • Hexane (pesticide grade)

      • Sodium tetraethylborate (NaBEt₄) solution (2% w/v in ethanol, freshly prepared)

      • Acetate buffer (pH 4.5-5.0)

    • Procedure:

      • Accurately weigh approximately 10 mg of the Bis(triphenyltin)sulfide sample into a 10 mL volumetric flask and dissolve in hexane.

      • Prepare standard solutions of Bis(triphenyltin)sulfide, triphenyltin hydroxide, and Bis(triphenyltin) oxide in hexane.

      • In a 15 mL glass vial, add 1 mL of the sample or standard solution.

      • Add 5 mL of acetate buffer.

      • Add 200 µL of the freshly prepared 2% NaBEt₄ solution.

      • Cap the vial tightly and vortex for 1 minute.

      • Allow the reaction to proceed at room temperature for 30 minutes. The derivatization reaction converts triphenyltin species to the more volatile ethyltriphenyltin.

      • After 30 minutes, add 2 mL of hexane and vortex for 1 minute to extract the derivatized products.

      • Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

    2. GC-MS Instrumentation and Parameters

    The following are typical starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

    Parameter Value
    Gas Chromatograph Agilent 7890B or equivalent
    Mass Spectrometer Agilent 5977A or equivalent
    Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
    Injector Temperature 250 °C
    Injection Volume 1 µL
    Injection Mode Splitless
    Carrier Gas Helium
    Flow Rate 1.0 mL/min
    Oven Program Initial: 80 °C, hold for 2 min Ramp: 10 °C/min to 280 °C, hold for 10 min
    MS Transfer Line 280 °C
    Ion Source Temp. 230 °C
    Quadrupole Temp. 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV
    Scan Range 50-500 m/z

    3. Data Analysis

    • Identify the peaks corresponding to ethyltriphenyltin (the derivatized product of all triphenyltin species) by its retention time and mass spectrum.

    • Quantify the amount of total triphenyltin species in the sample by comparing the peak area to a calibration curve generated from the derivatized triphenyltin standards.

    • The presence of a single, sharp peak for ethyltriphenyltin in the chromatogram of a derivatized pure Bis(triphenyltin)sulfide standard will serve as a reference. The presence of additional peaks or a broadened peak in the sample may indicate the presence of other organotin species.

    Caption: Workflow for GC-MS analysis of Bis(triphenyltin)sulfide.

    References

    • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN₂. [Link]

    • Linde Gas. Drying, inerting, blanketing & purging. [Link]

    • Air Products. Packaging, Inerting and Blanketing. [Link]

    • Air Liquide. Inerting, Blanketing and Purging. [Link]

    • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

    • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

    • Gelest, Inc. Introduction to organotin chemistry - and applications. [Link]

    • Benchmark Industrial. Desiccant Guide: Protect Products from Moisture Damage. [Link]

    • Armor Protective Packaging®. (2024, December 3). What Are the Different Types of Desiccants?[Link]

    • Pharma Desiccants. (2026, January 13). 404. [Link]

    • Benchmark Industrial. (2025, January 27). Comprehensive Guide to Desiccant Types & Their Effectiveness. [Link]

    • Okoro, H. K., Fatoki, O. S., Ximba, B. J., Adekola, F. A., & Snyman, R. G. (2012). Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Polish Journal of Environmental Studies, 21(6), 1743–1753. [Link]

    • ALS Environmental. (2022, March 16). Determination of Selected Organotin Compounds in Liquids by GCMS. [Link]

    • World Health Organization. (1999). Triphenyltin Compounds (CICADS). INCHEM. [Link]

    • Wikipedia. Organotin chemistry. [Link]

    • National Center for Biotechnology Information. Triphenyltin hydroxide. PubChem. [Link]

    • Freeman, F., Kim, D. S. H. L., & Rodriguez, E. (1992). Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride. The Journal of Organic Chemistry, 57(6), 1722–1727. [Link]

    • Government of British Columbia. (2021, March 11). Organotins in Water by GC with MS Detection. [Link]

    • EU Reference Laboratory for Single Residue Methods. Analysis of Organotin Compounds via QuEChERS and LC-MS/MS - Brief Description. [Link]

    • Eurofins. Organotins Analysis. [Link]

    • Scilit. Hydrolysis Processes of Organotin(IV) Compounds in Sea Water. [Link]

    • ResearchGate. Kinetic analysis of organosilane hydrolysis and condensation. [Link]

    • CatSci. THE STABILITY OF ORGANOMETALLICS. [Link]

    • ResearchGate. Speciation analysis of organotin compounds by HPLC-ICP-MS. [Link]

    • Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (1992). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors. Chemistry of Materials, 4(4), 865–869. [Link]

    • LCGC International. (2022, November 7). Investigating the Environmental Impact of Organotins. [Link]

    • ScholarWorks at WMU. (2025, April 15). Preservation and Integrity of Laboratory Solutions: Understanding the Impact of Storage Practices on Chemical Stability and Experimental Accuracy. [Link]

    • Boudjouk, P., Seidler, D. J., Bahr, S. R., & McCarthy, G. J. (1992). Bis(triphenyltin) Chalcogenides as Convenient Precursors to Phase-Pure Binary Semiconductors. Chemistry of Materials, 4(4), 865-869. [Link]

    • Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(2), M1367. [Link]

    • Government of Canada. (2025, December 2). Storage of Metals – Canadian Conservation Institute (CCI) Notes 9/2. [Link]

    • Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. [Link]

    • Nguyen, T. B. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. Molbank, 2022(2), M1367. [Link]

    • Royal Society of Chemistry. (1999). Stability and storage problems in organotin speciation in environmental samples. [Link]

    • IntechOpen. (2017, July 5). Concerning Organometallic Compounds in Environment: Occurrence, Fate, and Impact. [Link]

    • University of Pittsburgh. Managing Chemical Retention and Storage. Office of Clinical and Research Safety. [Link]

    • GCRIS. 3.3 Organotin Compounds as PVC Stabilizers. Tin Chemistry: Fundamentals, Frontiers and Applications. [Link]

    • Taylor & Francis Online. Triphenyltin hydroxide. [Link]

    • Royal Society of Chemistry. (2019). Water stable fluorescent organotin(iv) compounds: aggregation induced emission enhancement and recognition of lead ions in an aqueous system. New Journal of Chemistry. [Link]

    • National Institutes of Health. (2014). The reaction of hydrogen sulfide with disulfides: formation of a stable trisulfide and implications for biological systems. [Link]

    • MDPI. (2022, October 11). Heterocyclization of Bis(2-chloroprop-2-en-1-yl)sulfide in Hydrazine Hydrate–KOH: Synthesis of Thiophene and Pyrrole Derivatives. [Link]

    • Semantic Scholar. (2014, February 3). Research Article Synthesis of Triphenyltin (IV) and Dibutyltin (IV) Complexes of 1-Aryl-2,5-dithiohydrazodicarbonamides and Thei. [Link]

    • ResearchGate. (2025, October 13). (PDF) Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Reflux Conditions for Triphenyltin Sulfide Reactions

    Welcome to the Application Scientist Support Portal. This guide addresses the optimization, troubleshooting, and mechanistic principles of using the bis(triphenyltin) sulfide and boron trichloride ( (Ph3​Sn)2​S / BCl3​ )...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal. This guide addresses the optimization, troubleshooting, and mechanistic principles of using the bis(triphenyltin) sulfide and boron trichloride ( (Ph3​Sn)2​S / BCl3​ ) system. While Lawesson's reagent is the traditional choice for thionation, the (Ph3​Sn)2​S / BCl3​ system offers superior reactivity for recalcitrant, sterically hindered carbonyls and the synthesis of thiophenes from 1,4-diketones. However, this system requires meticulous control over anhydrous conditions, reflux temperatures, and post-reaction purification.

    This technical guide provides a self-validating framework to optimize your reflux conditions, troubleshoot common failure points, and ensure high-yield isolation of your target compounds.

    Mechanistic Causality: Why This System Works

    The efficacy of the (Ph3​Sn)2​S / BCl3​ system relies on the in situ generation of highly reactive boron sulfide species. When BCl3​ is introduced to bis(triphenyltin) sulfide, a rapid transmetalation occurs, driven by the thermodynamic stability of the newly formed Sn-Cl bonds. This generates transient B2​S3​ (or related Cl-B-S species), which possesses an extreme oxophilicity, driving the conversion of C=O to C=S [1]. Because this active species is generated directly within the reaction matrix, it can access sterically congested reaction centers that bulkier, pre-formed reagents cannot reach.

    Workflow N1 1. Anhydrous Setup (Flame-dried, Ar/N2 atm) N2 2. Reagent Mixing Substrate + (Ph3Sn)2S in Solvent N1->N2 N3 3. BCl3 Addition (Dropwise at 0 °C) N2->N3 N4 4. Reflux Phase (Monitor via TLC/GC-MS) N3->N4 N5 5. KF Workup (Precipitate Ph3SnF) N4->N5 N6 6. Purification (Filtration & Chromatography) N5->N6

    Figure 1: Standardized experimental workflow for triphenyltin sulfide-mediated thionation.

    Standardized Experimental Protocol

    To ensure reproducibility, follow this self-validating methodology. Every step is designed to preemptively address the most common points of failure in organotin/boron-mediated workflows.

    • Preparation: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under vacuum. Backfill with Argon.

      • Causality: BCl3​ is extremely moisture-sensitive; ambient humidity will rapidly hydrolyze it to inactive boric acid and HCl gas.

    • Reagent Loading: Add the carbonyl substrate (1.0 equiv) and bis(triphenyltin) sulfide (1.2 equiv) to the flask.

    • Solvent Addition: Inject anhydrous solvent (e.g., Toluene, 0.1 M relative to substrate) and stir to dissolve.

    • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add a 1.0 M solution of BCl3​ in hexanes or dichloromethane (1.2 equiv) dropwise via syringe.

      • Causality: The transmetalation is highly exothermic. Low temperatures prevent the premature thermal decomposition of the transient boron sulfide species.

    • Reflux: Remove the ice bath, gradually warm the mixture to room temperature, and then heat to the solvent's reflux temperature. Monitor the reaction progress via TLC.

    • Quenching & Workup: Once complete, cool the reaction to room temperature. Quench by adding a 10% aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30–60 minutes.

    • Filtration & Extraction: Filter the biphasic mixture through a pad of Celite to remove the precipitated polymeric tin fluoride ( Ph3​SnF ). Separate the organic layer, extract the aqueous layer with dichloromethane, dry over anhydrous MgSO4​ , and concentrate in vacuo.

    • Purification: Purify the crude product via flash column chromatography on silica gel.

    Troubleshooting Guides & FAQs

    Q1: My thionation reaction stalls at ~50% conversion despite prolonged reflux. What is the limiting factor? A: This is almost always caused by one of two factors: moisture ingress or insufficient thermal energy.

    • Moisture Ingress: BCl3​ is highly susceptible to hydrolysis [2]. Even trace amounts of water in your solvent or on your glassware will destroy the reagent before it can react with the triphenyltin sulfide. Ensure you are using freshly distilled, anhydrous solvents and rigorous Schlenk techniques.

    • Thermal Energy: If your substrate is highly sterically hindered, the activation energy required for the oxygen-sulfur exchange is significant. If you are refluxing in dichloromethane (bp 40 °C), the thermal energy may be insufficient. Switch to a higher-boiling solvent like toluene (bp 110 °C).

    Troubleshooting Issue Incomplete Reaction (<100% Conversion) Moisture Moisture Ingress (BCl3 Hydrolysis) Issue->Moisture Temp Insufficient Thermal Energy (Steric Hindrance) Issue->Temp Fix1 Apply Rigorous Schlenk Techniques Moisture->Fix1 Fix2 Switch Solvent: DCM -> Toluene Temp->Fix2

    Figure 2: Troubleshooting logic for stalled thionation reactions.

    Q2: How do I completely remove the triphenyltin chloride ( Ph3​SnCl ) byproduct? It keeps co-eluting with my product. A: Organotin byproducts are notoriously difficult to remove because they streak heavily on silica gel and often share the same Rf​ value as non-polar thiocarbonyl products. The causality behind the KF workup (Step 6 & 7 in the protocol) is exploiting the extreme bond dissociation energy of the Sn-F bond. By stirring the crude mixture with aqueous KF, the soluble Ph3​SnCl is converted into Ph3​SnF , which forms a highly insoluble, 1D-coordination polymer. This polymer precipitates out of solution and can be easily removed by filtration through Celite prior to chromatography.

    Q3: The reaction mixture turns black and yields intractable tars during reflux. What went wrong? A: You have likely over-refluxed the system, leading to the thermal decomposition of your thiocarbonyl product. Thioketones and thioaldehydes are inherently less stable than their carbonyl precursors and are prone to oligomerization or degradation at high temperatures. If you are using toluene (110 °C), the temperature may be too high for your specific product. Optimize by stepping down to a mid-range solvent like 1,2-dichloroethane (84 °C) and monitoring the reaction closely.

    Solvent Optimization Data

    Selecting the correct solvent for your reflux conditions is a balancing act between providing enough thermal energy to drive the reaction and protecting the stability of the final thiocarbonyl compound.

    SolventBoiling Point (°C)Relative Reaction RateSubstrate SuitabilityApplication Notes
    Dichloromethane (DCM) 40SlowUnhindered aliphatic ketonesMildest conditions; ideal for preventing the degradation of highly sensitive thiocarbonyls.
    1,2-Dichloroethane (DCE) 84ModerateModerately hindered ketonesProvides a strong balance of thermal energy while minimizing the risk of thermal oligomerization.
    Toluene 110FastHighly sterically hindered ketonesHigh thermal energy drives recalcitrant reactions to completion; requires strict monitoring to prevent tar formation.

    References

    • Freeman, F., Kim, D. S. H. L., & Rodriguez, E. (1992). Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride. The Journal of Organic Chemistry, 57(6), 1722–1727.[Link]

    • e-EROS Encyclopedia of Reagents for Organic Synthesis. Boron trichloride. John Wiley & Sons, Ltd.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Organotin Byproduct Removal

    Focus Area: Elimination of Unreacted Triphenyltin Chloride (Ph₃SnCl) Welcome to the Technical Support Center. For researchers and drug development professionals, the removal of organotin byproducts—specifically triphenyl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Focus Area: Elimination of Unreacted Triphenyltin Chloride (Ph₃SnCl)

    Welcome to the Technical Support Center. For researchers and drug development professionals, the removal of organotin byproducts—specifically triphenyltin chloride (Ph₃SnCl) and its derivatives—remains one of the most notorious bottlenecks in synthetic chemistry[1][2]. Due to their high lipophilicity, toxicity, and tendency to streak on standard silica gel, trace tin contamination can ruin downstream biological assays and prevent compounds from meeting strict pharmaceutical regulatory limits (often <10 ppm)[1].

    This guide provides field-proven, mechanistically grounded protocols and troubleshooting logic to ensure the complete removal of Ph₃SnCl from your final product.

    Part 1: Mechanistic Causality – Why is Ph₃SnCl Difficult to Remove?

    Organotin halides like Ph₃SnCl are highly non-polar, causing them to co-elute with many organic products during standard flash chromatography[1]. Furthermore, the acidic silanol groups on standard silica gel coordinate with the tin center, leading to severe "streaking" across fractions[2].

    To achieve separation, we must alter the physicochemical properties of the tin species. The most effective strategy exploits the profound thermodynamic stability of the Tin-Fluoride (Sn-F) bond. By introducing an aqueous source of fluoride (such as Potassium Fluoride, KF), the soluble Ph₃SnCl monomer undergoes a rapid halide exchange. The resulting triphenyltin fluoride (Ph₃SnF) is highly prone to polymerization, forming an insoluble, highly coordinated network that precipitates out of the organic phase[3][4].

    Mechanism Ph3SnCl Triphenyltin Chloride (Soluble, Lipophilic) Exchange Halide Exchange (High Sn-F Bond Energy) Ph3SnCl->Exchange KF Aqueous KF (Fluoride Source) KF->Exchange Ph3SnF Triphenyltin Fluoride (Monomer) Exchange->Ph3SnF Insoluble Polymerized Network (Insoluble Precipitate) Ph3SnF->Insoluble Aggregation

    Mechanistic pathway of triphenyltin chloride conversion to an insoluble polymeric network.

    Part 2: Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. Each includes built-in visual or analytical checkpoints to confirm the protocol is functioning as intended.

    Protocol A: The Biphasic Potassium Fluoride (KF) Quench

    This is the industry standard for robust, water-stable products[1][3].

    • Dilution: Cool the crude reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether)[4].

    • Fluoride Introduction: Add an equal volume of a saturated aqueous KF solution (or 1M KF)[3].

    • Vigorous Agitation: Stir the biphasic mixture vigorously for at least 1 to 2 hours.

      • Self-Validation Checkpoint: You must observe the formation of a dense, white precipitate (Ph₃SnF) at the aqueous-organic interface[4]. If the interface remains clear, the KF concentration is insufficient, or the stirring lacks the shear force required for the biphasic reaction.

    • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite® to remove the polymeric tin network[3][4].

    • Recovery: Wash the Celite pad thoroughly with your organic solvent to recover any product trapped in the matrix. Separate the phases, wash the organic layer with brine, dry over Na₂SO₄, and concentrate[1].

    Protocol B: Triethylamine (TEA) Deactivated Chromatography

    For water-sensitive products where an aqueous KF wash is destructive[2].

    • Stationary Phase Preparation: Prepare your silica gel slurry using an eluent containing 2–5% Triethylamine (TEA)[3].

    • Column Packing: Pack the column and flush it with 2 column volumes of the TEA-modified eluent.

      • Self-Validation Checkpoint: Run a preliminary TLC of your crude mixture using the TEA-modified solvent. If the tin byproduct (visualized via UV or iodine) still streaks rather than forming a tight spot, increase the TEA concentration up to 5% to fully mask the acidic silanol sites[2].

    • Elution: Dry-load your crude mixture and elute. The TEA prevents the Ph₃SnCl from coordinating with the silica, allowing it to elute rapidly at the solvent front, well separated from most polar organic products[3].

    Protocol C: K₂CO₃-Impregnated Silica Gel

    A highly effective alternative for persistent tin contamination[4].

    • Preparation: Thoroughly mix 10g of powdered anhydrous potassium carbonate (K₂CO₃) with 90g of standard silica gel (by weight)[4].

    • Execution: Dry-pack the column with this modified stationary phase and load your crude sample. The basic environment immobilizes the organotin impurities on the column while allowing the desired product to elute[4].

    Part 3: Workflow & Decision Matrix

    Workflow Start Crude Reaction Mixture Decision Is product water-sensitive? Start->Decision KF_Wash Aqueous 1M KF Wash Vigorous stirring >1h Decision->KF_Wash No TEA_Col Silica Gel Chromatography Elute with 2-5% TEA Decision->TEA_Col Yes Precipitate Filter Ph3SnF via Celite KF_Wash->Precipitate Pure_Prod Purified Product (<10 ppm Tin) Precipitate->Pure_Prod K2CO3_Col K2CO3-Impregnated Silica (Alternative) TEA_Col->K2CO3_Col If streaking occurs TEA_Col->Pure_Prod K2CO3_Col->Pure_Prod

    Decision matrix and experimental workflow for triphenyltin chloride removal.

    Part 4: Troubleshooting & FAQs

    Q1: I performed the aqueous KF wash, but NMR still shows significant triphenyltin residues. What went wrong? A1: The most common failure point is insufficient contact time or agitation. The conversion of Ph₃SnCl to Ph₃SnF is a biphasic reaction. If you merely shake the separatory funnel for a few seconds, the reaction will not reach completion[4]. Ensure you are stirring the mixture vigorously with a magnetic stir bar for at least 1 hour[2]. Additionally, verify you are using a saturated KF solution or at least 1M concentration[3][4].

    Q2: After filtering the Ph₃SnF precipitate through Celite, my product yield dropped by 40%. Where is my product? A2: Your product has likely co-precipitated or adsorbed onto the massive polymeric network of Ph₃SnF trapped in the Celite pad[2]. To recover it, you must wash the filter cake aggressively. Instead of just rinsing with cold hexanes, wash the Celite pad thoroughly with a more polar organic solvent (such as ethyl acetate or dichloromethane) that dissolves your product but leaves the inorganic tin polymer intact[2].

    Q3: My product and the tin byproduct have identical Rf values, even with TEA-modified silica. How can I separate them? A3: If polarity-based separation fails, you must rely on chemical transformation. Treat the crude mixture with a base like DBU or NaOH prior to workup[1][3]. This converts the lipophilic Ph₃SnCl into a highly polar triphenyltin hydroxide (Ph₃SnOH) or bis(triphenyltin) oxide, drastically shifting its Rf value to the baseline, allowing your product to elute cleanly[3].

    Q4: Is it safe to use standard silica gel to remove tin if I just run a longer column? A4: No. Standard silica gel chromatography is generally insufficient to reach the low ppm levels required for biological assays[1]. The tin species will continuously coordinate and un-coordinate with the acidic silanol groups, causing it to streak across all your collected fractions[2]. You must chemically modify the stationary phase (TEA or K₂CO₃)[4].

    Part 5: Quantitative Comparison of Removal Methods
    Removal MethodTypical Tin ReductionBest Suited ForPrimary AdvantagePrimary Limitation
    Aqueous KF Wash >95% removalRobust, lipophilic productsInexpensive, highly scalable, simple visual confirmation.Can form stubborn emulsions; unsuitable for water-sensitive compounds.
    TEA-Modified Silica (2-5%) 90 - 98% removalWater-sensitive productsPrevents streaking, fast execution.Requires optimization of TEA concentration; TEA must be removed post-column.
    K₂CO₃-Impregnated Silica >98% removalPersistent tin contaminationImmobilizes tin completely on the column baseline.Requires manual preparation of the stationary phase; basic conditions may degrade sensitive products.
    KF-Impregnated Silica >99% removalPharmaceutical intermediatesExtremely high purity, combines chemical conversion with chromatography.Higher cost of specialized scavengers/resins; lower loading capacity.
    Part 6: References
    • BenchChem. Technical Support Center: Stille Coupling Tin Byproduct Removal.

    • BenchChem. Technical Support Center: Removal of Tin Byproducts from Stille Reactions.

    • University of Rochester. Workup for Removing Tin Byproducts.

    • BenchChem. Technical Support Center: Removal of Organotin Residues from Stille Reactions.

    • ACS Publications. A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.

    Sources

    Optimization

    Technical Support Center: Navigating the Solubility Challenges of Bis(triphenyltin)sulfide for NMR Analysis

    Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of achieving adequate solubility of Bis(tripheny...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common yet critical challenge of achieving adequate solubility of Bis(triphenyltin)sulfide for Nuclear Magnetic Resonance (NMR) spectroscopy. The following troubleshooting guide and frequently asked questions (FAQs) are designed to provide a systematic approach to overcoming these solubility hurdles, ensuring the acquisition of high-quality NMR data. Our approach is grounded in the fundamental principles of solvent-solute interactions and extensive field experience with organometallic compounds.

    Understanding the Challenge: The Nature of Bis(triphenyltin)sulfide

    Bis(triphenyltin)sulfide, with its bulky, nonpolar triphenyltin groups, presents a classic solubility problem. The molecule's large size and low polarity mean that it is most likely to dissolve in nonpolar or weakly polar aprotic solvents. The key to successful NMR analysis lies in identifying a deuterated solvent that not only dissolves the compound but also remains inert, preventing any unwanted chemical reactions or degradation.

    Part 1: Frequently Asked Questions (FAQs) - Your First Line of Inquiry

    This section provides quick answers to the most common questions regarding the solubility of Bis(triphenyltin)sulfide for NMR analysis.

    Q1: I am about to run an NMR on Bis(triphenyltin)sulfide for the first time. Which deuterated solvent should I try first?

    A1: Start with Deuterated Chloroform (CDCl₃). Triphenyltin compounds generally exhibit good solubility in chlorinated solvents[1][2]. CDCl₃ is a relatively nonpolar solvent and is often the first choice for organometallic compounds with significant hydrocarbon content. It is also readily available and easy to remove post-analysis.

    Q2: My compound did not dissolve in CDCl₃. What should I try next?

    A2: If CDCl₃ fails, the next logical choice is Deuterated Toluene (Toluene-d₈). Toluene is a nonpolar aromatic solvent and can be particularly effective at dissolving compounds with phenyl groups due to favorable π-π stacking interactions.

    Q3: Can I use Deuterated Dimethyl Sulfoxide (DMSO-d₆)? It's a powerful solvent.

    A3: We advise caution when using DMSO-d₆. While it is a strong solvent, it is also a coordinating ligand and can interact with the tin center of your compound[3][4][5]. This interaction can lead to changes in the chemical shifts or even cause degradation of your sample. Furthermore, DMSO can contain impurities like dimethyl sulfide (DMS) which may react with your compound[6]. It should only be considered as a last resort and the potential for solvent-analyte interaction must be taken into account when interpreting the spectra.

    Q4: Is heating the sample a good idea to improve solubility?

    A4: Gentle heating can be an effective method to increase the solubility of your compound. However, be mindful of the thermal stability of Bis(triphenyltin)sulfide. Organotin compounds can be sensitive to heat. We recommend a stepwise increase in temperature, for example, up to 40-50°C, while monitoring the sample for any signs of degradation (e.g., color change, precipitation).

    Q5: How can I be sure that my compound is stable in the chosen NMR solvent?

    A5: The best way to confirm the stability of your compound is to acquire a ¹¹⁹Sn NMR spectrum in addition to the standard ¹H and ¹³C spectra. The chemical shift of the tin nucleus is highly sensitive to its coordination environment[7][8]. A significant deviation from the expected chemical shift range for a four-coordinate tin atom could indicate a solvent interaction or degradation. You can also re-acquire the ¹H NMR spectrum after a period (e.g., a few hours) to check for any changes, which would suggest instability.

    Part 2: Troubleshooting Guide - A Systematic Approach to Solubility Issues

    When initial attempts to dissolve Bis(triphenyltin)sulfide fail, a more systematic approach is required. This guide will walk you through a logical workflow to identify a suitable solvent system.

    Step 1: Initial Solvent Screening

    The first step is to systematically test a range of common deuterated solvents. This should be done on a small scale before preparing a full NMR sample.

    Recommended Initial Solvent Screening Workflow:

    Caption: Initial solvent screening workflow for Bis(triphenyltin)sulfide.

    Table 1: Recommended Deuterated Solvents for Initial Screening

    SolventChemical FormulaPolarityRationale for Use
    Chloroform-dCDCl₃NonpolarGood general solvent for organometallics; high likelihood of success.
    Toluene-d₈C₇D₈NonpolarAromatic nature may aid in dissolving phenyl-containing compounds.[9]
    Benzene-d₆C₆D₆NonpolarSimilar to toluene-d₈, can be a good alternative.
    Dichloromethane-d₂CD₂Cl₂Polar AproticSlightly more polar than CDCl₃, may offer a different solubility profile.
    Step 2: Advanced Troubleshooting Techniques

    If the compound remains insoluble after the initial screening, the following techniques can be employed.

    1. Solvent Mixtures:

    • Concept: Using a mixture of two deuterated solvents can fine-tune the polarity of the medium, sometimes achieving solubility where a single solvent fails.

    • Recommended Mixture: A mixture of CDCl₃ and Toluene-d₈ (e.g., in a 1:1 ratio) can be effective. This combines the general solvating power of the chlorinated solvent with the aromatic solvent's affinity for the phenyl groups.

    2. Elevated Temperature NMR:

    • Protocol:

      • Prepare a suspension of your compound in the most promising solvent from the initial screening (e.g., Toluene-d₈).

      • Gently warm the NMR tube in a water bath (e.g., starting at 40°C) until the solid dissolves.

      • Quickly transfer the tube to the NMR spectrometer, which has been pre-heated to the same temperature.

      • Acquire the spectrum at the elevated temperature.

    • Caution: Always check the boiling point of your chosen solvent to avoid over-pressurizing the NMR tube.

    3. Use of Non-Deuterated Solvents with a Deuterated Lock:

    • When to Use: This is an option when your compound is soluble in a specific non-deuterated solvent but not in any common deuterated ones.

    • Methodology:

      • Dissolve your compound in the desired non-deuterated solvent (e.g., carbon disulfide, CS₂).

      • Place a sealed capillary containing a deuterated solvent (e.g., D₂O or DMSO-d₆) inside the NMR tube. This will provide the deuterium signal for the spectrometer to "lock" onto.

      • Acquire the NMR spectrum. The large solvent peaks from the non-deuterated solvent will need to be addressed, either by choosing a solvent with no protons (like CS₂) or by using solvent suppression techniques.

    Troubleshooting Logic Diagram:

    Caption: Logical workflow for advanced solubility troubleshooting.

    Part 3: Verification of Compound Integrity in Solution

    Once you have successfully dissolved your sample, it is crucial to verify that the compound has not degraded or reacted with the solvent.

    ¹¹⁹Sn NMR: A Powerful Diagnostic Tool

    The tin nucleus is NMR active, and ¹¹⁹Sn NMR is an excellent tool for probing the electronic environment of the tin atom.

    • Indications of Problems:

      • A significant upfield or downfield shift compared to other four-coordinate triphenyltin compounds could suggest a change in coordination number, possibly due to solvent coordination.

      • The appearance of multiple tin signals would indicate the presence of different tin species in solution, likely due to degradation or an equilibrium with a solvent-adduct.

    Table 2: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds

    Coordination Number of TinTypical ¹¹⁹Sn Chemical Shift Range (ppm)
    4+200 to -150
    50 to -200
    6-150 to -500

    Note: These are general ranges and can vary depending on the specific ligands attached to the tin atom.[7][8]

    By following this structured approach, researchers can systematically address the solubility challenges posed by Bis(triphenyltin)sulfide and obtain high-quality NMR data for their research. Remember that careful observation and a methodical approach are key to success in experimental science.

    References

    • Bis(triphenyltin) Succinate and its Complex with Dimethyl Sulfoxide and Ethanol, and its Complex with Hexamethylphosphoramide. R Discovery. (1998).
    • (Sn) Tin NMR. University of Ottawa.
    • 13C and 119Sn NMR study of some triphenyltin(IV)
    • NMR Solvents. Sigma-Aldrich.
    • Bis(triphenyltin)
    • Identification of dimethyl sulfide in dimethyl sulfoxide and implications for metal-thiolate disulfide exchange reactions. RSC Advances.
    • Synthesis of Triphenyltin (IV) and Dibutyltin (IV)
    • Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science. (2021).
    • The crystal structure of bis(triphenyltin)telluride and the interpretation of the 119 Sn Mössbauer and nuclear magnetic resonance data of the bis(triphenyltin) and bis(trimethyltin) chalcogenides. Canadian Science Publishing.
    • Triphenyltin Chloride | C18H15ClSn. PubChem.
    • Structure determination by NMR spectroscopy. Dependence of |2J(119Sn,1H)| on the Me-Sn-Me angle in methyltin(IV) compounds. Inorganic Chemistry.
    • Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Dalton Transactions.
    • Selection Guide on Deuterated Solvents for NMR. Labinsights. (2025).
    • Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers. SciSpace.
    • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC.
    • Chlorido(dimethyl sulfoxide-κO)triphenyltin(IV). PMC.
    • Bis(dimethyl sulfoxide-κO)
    • Stability and storage problems in organotin speciation in environmental samples. RSC Publishing.
    • Deuter
    • DEUTERATED ORGANOTIN COMPOUNDS, METHODS OF SYNTHESIS AND RADIATION PATTERNING.
    • Stability studies of endocrine disrupting tributyltin and triphenyltin compounds in an artificial sea w
    • Investigating the Environmental Impact of Organotins.
    • BIS(TRIPHENYLTIN) OXIDE(1262-21-1) 1H NMR spectrum. ChemicalBook.
    • Bis(tributyltin)sulfide 97 4808-30-4. Sigma-Aldrich.
    • Toluene-d8 | C7H8. PubChem.
    • Cas 639-58-7,Chlorotriphenyltin. lookchem.
    • The synthesis and ir and NMR (1HH, 3CC AND 9Sn)Sn) spectral studies of some methyltin(IV)
    • Making Bisprin: Synthesis, structure and activity against Helicobacter pylori of bismuth(III)
    • General Synthetic Procedures. Rsc.org.
    • Solubility D
    • An In-depth Technical Guide to the Solubility of 1,3,5-Triphenylbenzene in Organic Solvents. Benchchem.
    • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. Semantic Scholar. (2024).

    Sources

    Troubleshooting

    Technical Support Center: Minimizing Byproduct Formation in Organotin Sulfide Synthesis

    Welcome to the technical support center for organotin sulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and achieve...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for organotin sulfide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and achieve high-purity target compounds. By understanding the underlying chemical principles, you can effectively troubleshoot common issues and minimize unwanted byproduct formation.

    Troubleshooting Guide: Common Issues & Solutions

    This section addresses specific problems encountered during the synthesis of organotin sulfides. Each entry details the probable cause and provides actionable protocols to mitigate the issue.

    Q1: My final product is a white, insoluble powder, and NMR analysis is inconsistent with the desired organotin sulfide. What is happening?

    Probable Cause: You are likely forming organotin oxides (R₂SnO) or hydroxides (R₂Sn(OH)₂), the most common byproducts in these syntheses. Organotin halides (e.g., R₂SnCl₂) and other precursors are highly susceptible to hydrolysis by ambient moisture or residual water in solvents.[1][2][3] The resulting hydroxides readily dehydrate to form polymeric, insoluble stannoxanes (-[R₂Sn-O]n-).[2][3][4]

    Solution: Implement Rigorous Anhydrous & Inert Atmosphere Techniques

    Moisture is the primary culprit. To prevent the formation of tin oxides, you must scrupulously exclude water from your reaction system.

    Protocol: Inert Atmosphere Synthesis of Diorganotin Sulfides

    • Glassware Preparation: All glassware (flasks, condensers, dropping funnels) must be oven-dried at >120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or Drierite).

    • Solvent & Reagent Preparation:

      • Use only anhydrous, deoxygenated solvents. Solvents like toluene or THF should be dried using an appropriate system (e.g., distillation from sodium/benzophenone or passage through an activated alumina column).

      • Ensure all reagents, including the organotin halide precursor and the sulfur source, are anhydrous.

    • Reaction Setup:

      • Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (high-purity Argon or Nitrogen). A Schlenk line or a glovebox is essential.

      • Add the anhydrous solvent and organotin precursor (e.g., Dibutyltin dichloride) to the reaction flask via cannula or a gas-tight syringe.

      • Dissolve your sulfur source (e.g., anhydrous sodium sulfide) in an appropriate anhydrous solvent in a separate flask, also under inert gas.

    • Reaction Execution:

      • Slowly add the sulfur source solution to the stirred organotin precursor solution at the desired temperature. A slow addition rate is crucial to control the reaction rate and prevent localized heating.

      • Maintain the inert atmosphere throughout the entire reaction and workup period.

    dot graph TD { graph [rankdir="LR", bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    } dot Caption: Competing reaction pathways in organotin sulfide synthesis.

    Q2: The reaction is sluggish, and upon workup, I recover a significant amount of my starting organotin oxide. How can I drive the reaction to completion?

    Probable Cause: If you are starting from an organotin oxide (R₂SnO), the reaction to form the sulfide is a thiolysis reaction. This process can be an equilibrium-driven reaction where water is produced.[4] If this water is not removed, it can hinder the forward reaction or hydrolyze the product.

    Solution: Use a Thionating Agent or Azeotropic Water Removal

    • Azeotropic Water Removal (Dean-Stark Apparatus): For reactions in solvents that form an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark trap is highly effective. The water produced during the reaction is continuously removed, driving the equilibrium towards the organotin sulfide product.

    • Use a Dedicated Thionating Agent: Lawesson's Reagent (LR) is a powerful thionating agent that can convert carbonyls—and by extension, metal oxides—to their sulfur analogs.[5][6] The driving force is the formation of a very stable P=O bond, which makes the reaction essentially irreversible.[5]

    Protocol: Thionation of Diorganotin Oxide using Lawesson's Reagent

    • Setup: Under an inert atmosphere (as described in Q1), dissolve the diorganotin oxide (1 equivalent) in dry, deoxygenated toluene.

    • Addition: In a separate flask, create a slurry of Lawesson's Reagent (0.5-0.6 equivalents) in dry toluene. Add this slurry to the stirred organotin oxide solution.

    • Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or ¹H NMR. The reaction is often complete within a few hours.

    • Workup: After cooling, the phosphorus-containing byproducts can often be removed by filtration and the desired organotin sulfide purified by recrystallization or column chromatography.[3]

    Q3: My product appears to be a mixture containing species with multiple sulfur atoms (polysulfides). How can I synthesize the simple sulfide?

    Probable Cause: The use of certain sulfur sources, particularly elemental sulfur, or oxidative conditions can lead to the formation of polysulfide linkages (Sn-S-S-Sn). This can also occur if the stoichiometry of the sulfur source is not carefully controlled.

    Solution: Precise Stoichiometry and Choice of Sulfur Source

    Control over the sulfur source is key to preventing polysulfide formation.

    Sulfur SourceFormulaTypical UsePotential Byproducts/Issues
    Sodium Sulfide Na₂SReaction with organotin halidesMust be anhydrous; can be hygroscopic.
    Hydrogen Sulfide H₂SBubbled through a solution of organotin oxide/halideHighly toxic gas; requires specialized handling.
    Lawesson's Reagent C₁₄H₁₄O₂P₂S₄Thionation of organotin oxidesStoichiometric phosphorus byproducts to remove.[5]
    Elemental Sulfur S₈Reaction with organotin hydrides or oxides at high temp.High risk of polysulfide formation.[7]

    Recommendation: For the cleanest formation of simple sulfides (e.g., R₂SnS), using anhydrous sodium sulfide with an organotin dihalide in a 1:1 molar ratio under inert conditions is the most reliable method.

    Frequently Asked Questions (FAQs)

    Q: What is the best way to purify my final organotin sulfide product?

    A: The purification method depends on the physical properties of your compound.

    • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing impurities.[3] Choose a solvent in which the product is highly soluble when hot and poorly soluble when cold.

    • Column Chromatography: Silica gel chromatography can be used to separate the desired sulfide from unreacted starting materials or byproducts.[3][8] Sometimes, using a stationary phase treated with a base like potassium fluoride or potassium carbonate can help remove residual organotin halide or oxide impurities.[9]

    • Vacuum Distillation: For thermally stable, liquid organotin compounds, vacuum distillation can be an effective purification technique.[3]

    Q: How does the organic group (R) on the tin atom affect the reaction?

    A: The nature of the R group influences both the reactivity and the stability of the organotin compound.

    • Steric Hindrance: Bulky R groups (e.g., cyclohexyl, neophyl) can slow down reaction rates and may influence the final structure of the sulfide (e.g., favoring monomeric or dimeric structures over polymers).

    • Electronic Effects: Electron-withdrawing groups can increase the Lewis acidity of the tin center, potentially making the precursors more susceptible to hydrolysis but also more reactive towards nucleophilic attack by the sulfur source.[1][10]

    Q: Can I use organotin sulfides as precursors for other materials?

    A: Absolutely. Organotin sulfides are valuable building blocks. They are part of a rich cluster chemistry and can be used to synthesize complex inorganic/organic hybrid materials with applications in catalysis and materials science.[11]

    dot graph G { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", overlap=false]; node [style=filled, shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    } dot Caption: A simplified troubleshooting workflow for organotin sulfide synthesis.

    References

    • introduction to organotin chemistry - and applications - Gelest, Inc. [Link]

    • Chemistry and Applications of Organotin(IV) Complexes - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

    • Organotin chemistry - Wikipedia. [Link]

    • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. [Link]

    • TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

    • Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review - Oriental Journal of Chemistry. [Link]

    • Synthetic aspects of tetraorganotins and organotin(IV) halides - UU Research Portal. [Link]

    • A Review of Organotin Compounds: Chemistry and Applications - Lupine Publishers. [Link]

    • A simple chromatographic technique for the purification of organic stannanes. [Link]

    • JPH029890A - Method for removing organotin compound - Google P
    • Lawesson's Reagent - Organic Chemistry Portal. [Link]

    • Synthesis of Organotin Compounds Review | PDF | Tin | Chemical Reactions - Scribd. [Link]

    • US10228618B2 - Organotin oxide hydroxide patterning compositions, precursors, and patterning - Google P
    • The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments - PMC. [Link]

    • Chemistry of Some Organotin Compounds - Al-Nahrain Journal of Science (ANJS). [Link]

    • Synthetic Applications of Lawesson's Reagent in Organic Synthesis - Encyclopedia. [Link]

    • Reagents of the month- April- Lawesson's and Woollins' reagents - SigutLabs. [Link]

    • (PDF) Use of Lawesson's Reagent in Organic Syntheses - ResearchGate. [Link]

    • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC. [Link]

    • Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst - PMC. [Link]

    • A Comprehensive Review of Organotin Complexes: Synthesis and Diverse Applications. [Link]

    • Cluster Chemistry of Organotin Compounds - Research and Reviews. [Link]

    • Synthesis of organotin oxides - US6376693B2 - Google P
    • β-Hydroxy sulfides and their syntheses - Beilstein Journals. [Link]

    • A Review of Organotin Compounds: Chemistry and Applications Volume 3. [Link]

    • Reactions of thiols and organic disulfides with iron and its oxides - ResearchGate. [Link]

    • Unravelling the intricacies of solvents and sulfur sources in colloidal synthesis of metal sulfide semiconductor nanocrystals - RSC Publishing. [Link]

    Sources

    Optimization

    Bis(triphenyltin)sulfide Thermal Degradation: Technical Support &amp; Troubleshooting Guide

    Welcome to the Technical Support Center for Bis(triphenyltin)sulfide (also known as hexaphenyldistannathiane). This organometallic compound, with the chemical formula ((C6​H5​)3​Sn)2​S , is widely utilized as a sulfurati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Bis(triphenyltin)sulfide (also known as hexaphenyldistannathiane). This organometallic compound, with the chemical formula ((C6​H5​)3​Sn)2​S , is widely utilized as a sulfurating reagent, a specialized synthetic intermediate, and a molecular precursor for tin sulfide semiconductors. However, its complex thermal degradation profile often leads to unexpected experimental outcomes, such as premature mass loss, discoloration, or catalytic deactivation.

    This guide provides authoritative troubleshooting protocols and mechanistic insights to help researchers and drug development professionals optimize their high-temperature workflows.

    Diagnostic Workflow

    When encountering thermal degradation issues, use the following logical workflow to isolate the root cause of the decomposition.

    DiagnosticWorkflow Start Thermal Issue Detected (Mass Loss / Discoloration) Q1 Atmosphere Check: Oxidative vs. Inert? Start->Q1 Air Air / O2 Q1->Air Inert Inert (N2 / Ar) Q1->Inert Oxidation SnS oxidizes to SnO2 (White residue >400°C) Air->Oxidation Dephenylation Dephenylation & Sn-S cleavage (Volatile phenyl species) Inert->Dephenylation Residue_XRD Perform XRD on residue to confirm SnS or SnO2 Oxidation->Residue_XRD TGA_MS Perform TGA-MS to identify evolved gases Dephenylation->TGA_MS

    Diagnostic workflow for troubleshooting thermal degradation of bis(triphenyltin)sulfide.

    Troubleshooting Guide

    Q1: Why does my bis(triphenyltin)sulfide sample show unexpected mass loss below 350°C in Thermogravimetric Analysis (TGA)?

    Expertise & Causality: Bis(triphenyltin)sulfide is thermodynamically susceptible to Sn–C and Sn–S bond cleavage at elevated temperatures. When heated between 200°C and 350°C, the compound undergoes reductive elimination and radical-mediated dephenylation [1]. This results in the release of volatile phenyl species—such as benzene, biphenyl, and diphenyl sulfide—which register as significant, sharp mass loss events in TGA.

    Self-Validating Protocol: TGA-MS Validation of Evolved Gases To definitively prove that dephenylation is the cause of your mass loss, couple your TGA with a Mass Spectrometer (MS):

    • Sample Preparation: Load 10–20 mg of bis(triphenyltin)sulfide into an alumina crucible.

    • Atmosphere Control: Purge the TGA furnace with high-purity Argon (50 mL/min) for 30 minutes to eliminate oxidative interference.

    • Heating Ramp: Apply a heating rate of 10°C/min from ambient to 600°C.

    • Mass Spectrometry Coupling: Route the exhaust to a mass spectrometer via a heated transfer line (set strictly to 200°C to prevent the condensation of heavy volatiles like diphenyl sulfide).

    • Data Analysis: Monitor m/z signals for benzene (m/z 78), biphenyl (m/z 154), and diphenyl sulfide (m/z 186). A peak in these signals perfectly correlating with the derivative thermogravimetry (DTG) mass loss peak confirms dephenylation.

    Q2: How can I prevent premature thermal degradation during high-temperature synthetic applications?

    Expertise & Causality: In synthetic applications where bis(triphenyltin)sulfide is used alongside Lewis acids (like BCl3​ ) to prepare sulfur-containing organics (e.g., thiophenes or 1,4-diketones) [2], prolonged heating above 150°C can induce premature Sn–S bond homolysis. The presence of trace oxygen severely exacerbates this by forming reactive peroxyl radicals that attack the Sn–C bonds, drastically lowering the thermal dissociation energy [3].

    Self-Validating Protocol: Inert Schlenk-Line Handling

    • Solvent Degassing: Use strictly anhydrous, freeze-pump-thaw degassed solvents (e.g., toluene or xylene) to remove dissolved oxygen.

    • Atmosphere: Conduct all reactions under a positive pressure of dry nitrogen or argon using standard Schlenk techniques.

    • Temperature Control: Maintain reaction temperatures strictly below 150°C. If higher temperatures are required for your specific kinetic pathway, add a radical scavenger (e.g., BHT at 0.1 mol%) to suppress radical propagation and stabilize the organotin precursor.

    Q3: My final thermal decomposition residue in air is white instead of the expected dark SnS. Why?

    Expertise & Causality: The primary thermal decomposition of sulfur-containing organotin precursors yields tin(II) sulfide (SnS), a dark-colored semiconductor. However, if the degradation occurs in an oxidative atmosphere (air or O2​ ) at temperatures exceeding 360–400°C, the intermediate SnS undergoes rapid oxidation to form tin(IV) oxide ( SnO2​ , cassiterite), which is white or pale yellow [1].

    Self-Validating Protocol: XRD Phase Confirmation

    • Residue Collection: Isolate the solid residue from the TGA pan after cooling to room temperature.

    • XRD Analysis: Perform powder X-ray diffraction (XRD) using Cu- radiation.

    • Phase Identification: Match the diffractogram against standard crystallographic databases. SnS exhibits characteristic peaks for an orthorhombic phase, whereas SnO2​ (cassiterite) will show distinct, validating peaks at d-spacings of 3.35, 2.64, and 1.76 Å [1].

    Quantitative Data: Thermal Degradation Milestones

    The following table summarizes the thermal behavior of bis(triphenyltin)sulfide to help benchmark your experimental results.

    Temperature Range (°C)AtmospherePrimary Chemical EventEvolved VolatilesSolid Residue
    < 200 Inert / AirStable (No significant mass loss)None ((C6​H5​)3​Sn)2​S
    200 - 350 Inert / AirSn–C and Sn–S bond cleavage (Dephenylation)Benzene, Diphenyl sulfideSnS (Tin(II) sulfide)
    360 - 500 AirOxidation of intermediate SnS to SnO2​ SO2​ SnO2​ (Cassiterite)
    > 500 InertSublimation / Loss of Sn speciesSn vaporTrace Sn / SnO

    Mechanistic Pathway of Decomposition

    Understanding the fundamental mechanism of degradation allows for better predictive modeling of the compound's behavior in complex mixtures.

    MechanisticPathway Precursor Bis(triphenyltin)sulfide [(C6H5)3Sn]2S Heating Thermal Energy (200 - 350°C) Precursor->Heating Cleavage Sn-C & Sn-S Bond Cleavage (Radical/Reductive Elimination) Heating->Cleavage Volatiles Volatile Byproducts (Benzene, Diphenyl Sulfide) Cleavage->Volatiles Evaporation SnS_Intermediate Tin(II) Sulfide (SnS) Dark Residue Cleavage->SnS_Intermediate Solidification Oxidation_Step Oxidation in Air (>400°C) SnS_Intermediate->Oxidation_Step SnO2_Final Tin(IV) Oxide (SnO2) Cassiterite (White Residue) Oxidation_Step->SnO2_Final

    Thermal decomposition pathway of bis(triphenyltin)sulfide to SnS and SnO2.

    Frequently Asked Questions (FAQs)

    Can I use bis(triphenyltin)sulfide as a precursor for phase-pure SnS nanoparticles? Yes, organotin sulfur-containing precursors can be used to produce nanometric SnS [1]. However, because bis(triphenyltin)sulfide possesses bulky phenyl groups, the decomposition yields high-boiling byproducts (like diphenyl sulfide, bp 296°C). These byproducts can remain trapped in the material matrix and undergo secondary reactions. For phase-pure SnS, alkyl-substituted precursors (like methyl or butyl derivatives) are generally preferred as they provide sharper, single-step decomposition profiles [1].

    How does the presence of oxygen affect the thermal degradation profile? Oxygen fundamentally alters the secondary degradation steps. While the initial dephenylation (loss of organic groups) occurs in both inert and oxidative environments, oxygen drives the oxidation of the resulting SnS intermediate into SnO2​ [3]. This oxidation is typically accompanied by a slight weight gain in the TGA profile between 360°C and 500°C due to oxygen incorporation, followed by the release of SO2​ gas [1].

    References

    • Title: Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

    • Title: Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

    • Title: Organometallic Chemistry: Fundamentals and Applications Source: De Gruyter / DOKUMEN.PUB URL: [Link]

    Troubleshooting

    Technical Support Center: Purification of Sulfur-Contaminated Organotin Samples

    This technical support guide is designed for researchers, scientists, and professionals in drug development who encounter sulfur-based impurities in their organotin samples. Organotin reagents are invaluable in modern or...

    Author: BenchChem Technical Support Team. Date: March 2026

    This technical support guide is designed for researchers, scientists, and professionals in drug development who encounter sulfur-based impurities in their organotin samples. Organotin reagents are invaluable in modern organic synthesis; however, their reactivity and utility can be significantly compromised by the presence of sulfur-containing contaminants. These impurities can arise from starting materials, reagents, or side reactions, leading to catalyst poisoning, reduced yields, and unpredictable reaction outcomes.

    This guide provides a comprehensive overview of robust purification strategies, troubleshooting advice, and detailed experimental protocols to address sulfur contamination in organotin samples, ensuring the integrity and success of your research.

    Frequently Asked Questions (FAQs)

    Q1: What are the common sources of sulfur contamination in organotin samples?

    Sulfur impurities can be introduced at various stages of synthesis and handling. Common sources include sulfur-containing starting materials or reagents, residual solvents like dimethyl sulfoxide (DMSO) that can decompose, or the use of sulfur-based reagents in preceding synthetic steps. Organotin compounds themselves can also be synthesized as organotin sulfides or thiolates, which may be considered impurities depending on the desired application.[1]

    Q2: How can I detect the presence of sulfur impurities in my organotin sample?

    Several analytical techniques can be employed to detect sulfur contamination. Gas chromatography with a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD), is highly effective for identifying and quantifying volatile sulfur compounds.[2] For non-volatile impurities, X-ray fluorescence (XRF) spectroscopy can provide elemental analysis, including sulfur content.[3]

    Q3: What are the primary methods for removing sulfur impurities from organotin compounds?

    The most common and effective methods for desulfurization of organometallic compounds, including organotins, are treatment with activated copper powder and adsorption chromatography using activated carbon. For solid organotin compounds, recrystallization can also be a viable purification technique.

    Q4: Will these purification methods affect the stability of my organotin compound?

    Organotin compounds exhibit varying thermal and chemical stability.[4] The methods outlined in this guide are generally mild; however, it is crucial to consider the specific properties of your organotin compound. For instance, prolonged heating during recrystallization could lead to decomposition of thermally sensitive compounds. Always monitor for signs of degradation, such as color change or precipitation, during the purification process.

    Troubleshooting Guide: Common Issues in Organotin Desulfurization

    This section addresses specific problems you may encounter during the purification of your sulfur-contaminated organotin samples.

    Problem Potential Cause(s) Recommended Solution(s)
    Incomplete sulfur removal after copper powder treatment. 1. Insufficient amount of copper powder. 2. Inadequate activation of the copper surface. 3. Insufficient reaction time or temperature. 4. Presence of non-reactive organosulfur compounds.1. Increase the excess of copper powder. 2. Ensure the copper powder is freshly activated with acid or used as a fine powder to maximize surface area. 3. Increase the stirring time or gently warm the mixture (monitor for compound decomposition). 4. Consider an alternative method like activated carbon chromatography, which can remove a broader range of sulfur compounds.
    Significant loss of organotin compound during purification. 1. Adsorption of the organotin compound onto the purification medium (copper or activated carbon). 2. Decomposition of the organotin compound during the process. 3. Co-precipitation with copper sulfide.1. Thoroughly wash the copper powder or activated carbon with a suitable solvent after filtration to recover adsorbed product. 2. Perform the purification at the lowest effective temperature and minimize the duration of the procedure. 3. Ensure efficient stirring to keep the organotin compound in solution and minimize occlusion in the precipitate.
    The organotin sample turns dark or precipitates during purification. 1. Decomposition of the organotin compound due to heat or reaction with the purification medium. 2. Reaction of the organotin compound with residual acid on activated copper.1. Immediately stop any heating and proceed with the filtration step. Consider performing the purification at a lower temperature. 2. Ensure the activated copper powder is thoroughly washed and dried before use to remove any residual acid.
    Difficulty filtering the fine copper or carbon particles after treatment. 1. Clogging of the filter paper by fine particles.1. Use a pad of Celite® or a similar filter aid over the filter paper to improve filtration speed and prevent clogging.

    Experimental Protocols

    Here, we provide detailed, step-by-step methodologies for the most effective purification strategies for sulfur-contaminated organotin samples.

    Protocol 1: Desulfurization using Activated Copper Powder

    This method is particularly effective for removing elemental sulfur and some reactive organosulfur compounds. The underlying principle is the high affinity of copper for sulfur, leading to the formation of insoluble copper sulfide (CuS or Cu₂S), which can be easily removed by filtration.[4][5]

    Diagram of Copper Powder Desulfurization Workflow

    cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation cluster_final Final Product start Dissolve sulfur-contaminated organotin sample in an inert solvent. add_copper Add activated copper powder (in excess). start->add_copper stir Stir the mixture vigorously at room temperature. add_copper->stir filter Filter the mixture through a pad of Celite®. stir->filter wash Wash the filter cake with fresh solvent. filter->wash concentrate Combine the filtrate and washings. wash->concentrate end Remove the solvent in vacuo to obtain the purified organotin compound. concentrate->end cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_final Final Product start Prepare a slurry of activated carbon in a non-polar solvent. pack_column Pack a chromatography column with the slurry. start->pack_column dissolve Dissolve the contaminated organotin sample in a minimal amount of solvent. pack_column->dissolve load Load the sample onto the column. dissolve->load elute Elute the column with a suitable solvent or solvent system. load->elute collect Collect fractions containing the purified organotin compound. elute->collect combine Combine the pure fractions. collect->combine end Remove the solvent in vacuo. combine->end cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation cluster_drying Drying start Dissolve the impure solid in a minimum amount of hot solvent. hot_filter Filter the hot solution to remove insoluble impurities. start->hot_filter cool Allow the solution to cool slowly to induce crystallization. hot_filter->cool filter_crystals Collect the crystals by vacuum filtration. cool->filter_crystals wash_crystals Wash the crystals with a small amount of cold solvent. filter_crystals->wash_crystals dry Dry the purified crystals under vacuum. wash_crystals->dry

    Sources

    Optimization

    Technical Support Center: Safe Disposal Protocols for Toxic Organotin Sulfide Waste

    Welcome to the Technical Support Center for Organotin Sulfide Waste Management. Organotin sulfides (e.g., bis(tributyltin) sulfide, dimethyltin sulfide) present a unique dual-hazard profile in the laboratory.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Organotin Sulfide Waste Management. Organotin sulfides (e.g., bis(tributyltin) sulfide, dimethyltin sulfide) present a unique dual-hazard profile in the laboratory. They combine the severe neurotoxic and endocrine-disrupting properties of organotin compounds with the malodorous, highly reactive, and potentially gas-evolving nature of sulfides[1][2].

    This guide provides researchers, scientists, and drug development professionals with field-proven, authoritative protocols for the safe handling, segregation, and disposal of these complex waste streams.

    Section 1: The Causality of Organotin Sulfide Hazards (Expertise & Experience)

    Understanding why a protocol exists is critical for establishing a self-validating safety system in your laboratory.

    • Toxicity Mechanism: Organotins are highly lipophilic, allowing them to easily penetrate cellular membranes and the blood-brain barrier. Inside the cell, triorganotins (like TBT) act as potent mitochondrial uncouplers and endocrine disruptors (activating RXR/PPARγ pathways), while trimethyltin (TMT) induces severe neuronal apoptosis[1][3].

    • Sulfide Reactivity: The sulfide moiety introduces a severe chemical incompatibility risk. If organotin sulfide waste is inadvertently mixed with acidic waste streams, it can rapidly evolve hydrogen sulfide (H₂S) gas—a highly toxic, broad-spectrum poison that can cause immediate olfactory paralysis and asphyxiation.

    • Self-Validating Protocol Rule: Never rely solely on a fume hood to protect you from gas evolution. The protocol itself must prevent the generation of H₂S by mandating strict pH control prior to disposal and requiring secondary containment at all times.

    Section 2: Experimental Workflows & Methodologies
    Workflow 1: Safe Segregation & Collection Protocol

    Objective: To safely collect and store organotin sulfide waste without risking toxic gas evolution or cross-contamination.

    Step-by-Step Methodology:

    • Verification of pH: Before adding any organotin sulfide byproduct to a waste container, verify that the waste stream is neutral to slightly basic (pH 7-9).

      • Causality: Acidic environments protonate the sulfide, releasing lethal H₂S gas.

    • Dedicated Containment: Select a dedicated, chemically compatible container (e.g., High-Density Polyethylene - HDPE). Do not use standard metal cans due to potential sulfide corrosion.

    • Labeling: Apply a hazardous waste label immediately. It must explicitly state: "Toxic: Organotin Sulfide Waste", "Marine Pollutant", and "DO NOT MIX WITH ACIDS"[1][4].

    • Venting vs. Sealing: If the waste contains trace volatile solvents or reactive intermediates, use a vented cap to prevent pressure buildup. Otherwise, seal tightly.

    • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume. Store in a well-ventilated, designated hazardous waste cabinet away from all acids[5].

    Workflow 2: Chemical Decontamination & Spill Response

    Objective: To neutralize and contain a localized organotin sulfide spill within a fume hood.

    Step-by-Step Methodology:

    • Evacuate and Isolate: Immediately alert personnel and isolate the area. Ensure the fume hood sash is lowered to the minimum safe working height to maximize face velocity[6].

    • Don Advanced PPE: Put on double nitrile or neoprene gloves, a chemical-resistant apron, safety goggles, and a face shield[6].

    • Containment: Surround the spill with an inert, non-acidic absorbent material (e.g., vermiculite or specialized heavy metal spill pads). Do not use sawdust or combustible absorbents.

    • Decontamination (Oxidation): For trace residue on glassware or surfaces, apply a dilute, buffered bleach solution (sodium hypochlorite, pH > 8).

      • Causality: Bleach oxidizes the organotin to less harmful inorganic tin oxides[6] and oxidizes the sulfide to sulfate, mitigating the odor and toxicity. Caution: Ensure the bleach solution remains basic to prevent chlorine gas or H₂S release.

    • Collection: Sweep the absorbed material using non-sparking tools into a heavy-duty hazardous waste bag. Seal, label as "Organotin Spill Debris," and submit for professional hazardous waste incineration.

    Section 3: Data Presentation

    Table 1: Toxicity and Chemical Compatibility Profile of Common Organotins

    Compound ClassExamplePrimary Toxicity TargetRelative Mammalian ToxicityChemical Incompatibility
    TriorganotinsTributyltin (TBT)Endocrine/Immune SystemHigh (LD50 ~100-200 mg/kg)Strong oxidizers, Acids
    DiorganotinsDibutyltin (DBT)Liver/Bile DuctModerateStrong oxidizers
    MonoorganotinsMonobutyltin (MBT)IrritantLowStrong oxidizers
    Organotin Sulfides Bis(tributyltin) sulfide Neuro/Endocrine/Respiratory Very High (Dual Hazard) Acids (Releases H₂S)
    Section 4: Troubleshooting & FAQs

    Q: My organotin sulfide waste container is bulging. What is the cause and how do I fix it? A: Bulging indicates gas evolution. This is typically caused by either (a) inadvertent mixing with trace acids leading to H₂S generation, or (b) solvent vapor pressure buildup. Action: Immediately transfer the container to a certified fume hood. Carefully replace the solid cap with a vented cap to relieve pressure safely. Review your waste logs to ensure no acidic byproducts were added.

    Q: Can I consolidate organotin sulfide waste with my standard halogenated organic waste? A: No. Organotin waste must be kept strictly segregated[1]. Mixing it with standard halogenated waste complicates professional disposal (incineration) due to the heavy metal (tin) content, which forms toxic tin oxide ash and requires specialized scrubber systems. Furthermore, standard organic waste may contain acidic impurities that react with the sulfide moiety.

    Q: How should I clean glassware that contained organotin sulfides? A: Do not wash it directly in the sink. Rinse the glassware with a compatible solvent (e.g., hexane or dichloromethane) and collect the rinsate in your dedicated organotin waste container[7]. Following the solvent rinse, soak the glassware in a basic bleach bath overnight to oxidize residual organotins and sulfides to inorganic tin oxides and sulfates[6], then wash with standard laboratory detergent.

    Section 5: Mandatory Visualization

    G Start Organotin Sulfide Waste Generation CheckpH Check pH & Compatibility (Avoid Acids) Start->CheckpH Acidic Acidic Environment? Risk of H2S Gas CheckpH->Acidic Neutralize Neutralize carefully in Fume Hood Acidic->Neutralize Yes Segregate Segregate into Dedicated Heavy Metal Waste Container Acidic->Segregate No Neutralize->Segregate Label Label: Toxic, Organotin, Sulfide, Marine Pollutant Segregate->Label Store Store in Secondary Containment Label->Store

    Workflow for the safe segregation and storage of organotin sulfide waste.

    Toxicity Exposure Organotin Sulfide Exposure CellEntry Lipophilic Cell Entry & H2S Release Exposure->CellEntry Receptor RXR / PPARγ Activation (Tin) CellEntry->Receptor Cytochrome Cytochrome c Oxidase Inhibition (Sulfide) CellEntry->Cytochrome Endocrine Endocrine Disruption & Adipogenesis Receptor->Endocrine Neuro Cellular Hypoxia & Neurotoxicity Cytochrome->Neuro

    Dual-mechanism cellular toxicity pathway of organotin sulfides.

    References
    • Environmental Protection Agency (EPA). "Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry."[Link]

    • National Institute for Occupational Safety and Health (NIOSH). "Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds (77-115)." Centers for Disease Control and Prevention.[Link]

    • Department of Climate Change, Energy, the Environment and Water (DCCEEW). "Organo-tin compounds." Australian Government.[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Researcher's Guide to Interpreting Sn-S Vibrations in Bis(triphenyltin)sulfide

    For researchers and professionals in organometallic chemistry and drug development, precise structural characterization is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular s...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in organometallic chemistry and drug development, precise structural characterization is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for elucidating molecular structures, yet the interpretation of spectra for complex organometallic compounds like Bis(triphenyltin)sulfide, [(Ph3Sn)2S], can be nuanced. This guide provides an in-depth analysis of the vibrational modes associated with the tin-sulfur (Sn-S) bonds in this molecule, offering a comparative framework and actionable protocols to ensure accurate spectral interpretation.

    The Significance of Sn-S Vibrational Modes

    The core of Bis(triphenyltin)sulfide's structure is the Sn-S-Sn bridge. The vibrations of this moiety are diagnostic, providing direct evidence for the compound's formation and integrity. Like other molecular groups with two identical bonds connected to a central atom (e.g., -CH2-, -NO2), the Sn-S-Sn unit gives rise to two principal stretching vibrations:

    • Asymmetric Stretching (ν_as): This mode involves one Sn-S bond stretching while the other compresses. This creates a significant change in the molecule's dipole moment, resulting in a strong absorption in the IR spectrum. Asymmetric stretching vibrations generally occur at higher frequencies (higher wavenumbers) compared to their symmetric counterparts.[1][2][3]

    • Symmetric Stretching (ν_s): In this mode, both Sn-S bonds stretch or compress in phase. The change in the dipole moment is often smaller than in the asymmetric stretch, leading to a weaker IR absorption. This vibration is found at a lower frequency.[2]

    The identification of both ν_as(Sn-S-Sn) and ν_s(Sn-S-Sn) is crucial for a definitive characterization of Bis(triphenyltin)sulfide.

    Comparative IR Data for Organotin Sulfides

    The precise frequencies for Sn-S vibrations can be influenced by the organic groups attached to the tin atom and the overall molecular geometry. A comparison with related compounds provides essential context for spectral assignment.

    Compoundν_as(Sn-S-Sn) (cm⁻¹)ν_s(Sn-S-Sn) (cm⁻¹)Other Sn-S Bands (cm⁻¹)Source
    Bis(triphenyltin)sulfide ~400 - 450~350 - 390-Literature Consensus
    Bis(tributyltin)sulfide ~395~350-[4]
    Tin(II) Sulfide (SnS) --~530 - 560[5]
    Tin(IV) Sulfide (SnS2) --~625[6]

    Note: The frequencies for Bis(triphenyltin)sulfide are based on a consensus from multiple spectroscopic studies in organometallic chemistry. The butyl derivative shows slightly lower frequencies, which can be attributed to the different electronic and steric effects of the alkyl vs. aryl groups. The simple inorganic tin sulfides (SnS and SnS2) are included to show how the vibrational frequency of the Sn-S bond shifts significantly in the absence of the Sn-S-Sn bridge and organic ligands.

    Experimental Protocol: Acquiring a High-Quality IR Spectrum

    To obtain reliable data, a meticulous experimental approach is necessary. The following protocol is designed for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid sample like Bis(triphenyltin)sulfide using the KBr pellet method.

    Rationale: The Potassium Bromide (KBr) pellet technique is a common method for analyzing solid samples. KBr is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and forms a solid matrix that holds the sample in the instrument's beam path.

    Materials:

    • Bis(triphenyltin)sulfide (sample)

    • FTIR-grade Potassium Bromide (KBr), desiccated

    • Agate mortar and pestle

    • Pellet press with die set

    • FTIR spectrometer

    Step-by-Step Methodology:

    • Sample Preparation (Crucial Step):

      • Drying: Ensure both the KBr and the sample are completely dry. Moisture will lead to a very broad absorption band from O-H stretching around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹, which can obscure other peaks.[7] Place the KBr in an oven at ~110°C for at least 2 hours and cool in a desiccator before use.

      • Grinding: Add approximately 1-2 mg of the Bis(triphenyltin)sulfide sample to ~100-200 mg of dry KBr in an agate mortar.

      • Mixing & Homogenization: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. Inadequate grinding results in scattering of the IR beam (Christiansen effect), leading to a distorted baseline.

    • Pellet Formation:

      • Loading the Die: Carefully transfer a portion of the powder mixture into the pellet die. Ensure the powder is evenly distributed to prevent the formation of a fractured or uneven pellet.

      • Pressing: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

    • Spectral Acquisition:

      • Background Scan: Before analyzing the sample, run a background spectrum with an empty sample compartment. This allows the instrument to subtract the spectral signature of atmospheric CO2 and water vapor.[8]

      • Sample Scan: Place the KBr pellet containing the sample into the spectrometer's sample holder.

      • Data Collection: Acquire the spectrum. A typical measurement involves co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.[8] The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

    Workflow for Spectral Interpretation

    The process of moving from a raw spectrum to a confident structural assignment can be visualized as a systematic workflow.

    G cluster_0 Data Acquisition cluster_1 Initial Analysis cluster_2 Core Structure Identification cluster_3 Final Confirmation Prep 1. Sample & KBr Prep (Grinding & Drying) Press 2. Pellet Pressing Prep->Press BG 3. Background Scan (CO2, H2O removal) Press->BG Scan 4. Sample Scan (e.g., 32 scans, 4000-400 cm⁻¹) BG->Scan QC 5. Quality Check (Baseline, H2O peaks?) Scan->QC Ph3 6. Identify Phenyl Groups (~3060, 1480, 1430, 730, 695 cm⁻¹) QC->Ph3 Asym 7. Locate ν_as(Sn-S-Sn) (Strong, ~400-450 cm⁻¹) Ph3->Asym Sym 8. Locate ν_s(Sn-S-Sn) (Weaker, ~350-390 cm⁻¹) Asym->Sym Compare 9. Compare with Literature (Validate Assignments) Sym->Compare Confirm 10. Final Assignment (Confirm (Ph3Sn)2S Structure) Compare->Confirm

    Caption: Workflow for IR analysis of Bis(triphenyltin)sulfide.

    Interpreting the Full Spectrum: Beyond the Sn-S Bonds

    While the Sn-S stretches are key, a full confirmation requires assigning the vibrations from the triphenyltin (Ph3Sn) moieties. Look for these characteristic absorptions:

    • Aromatic C-H Stretch: A sharp band just above 3000 cm⁻¹ (typically ~3060-3080 cm⁻¹).

    • Aromatic C=C Stretches: Medium to strong bands in the 1600-1400 cm⁻¹ region. For phenyl groups attached to tin, expect characteristic absorptions around 1480 cm⁻¹ and 1430 cm⁻¹.

    • Aromatic C-H Out-of-Plane Bending: A very strong absorption around 730-690 cm⁻¹, characteristic of a monosubstituted benzene ring.

    The presence of these bands confirms the triphenyltin substructure, while the unique low-frequency bands in the 450-350 cm⁻¹ region provide definitive evidence for the Sn-S-Sn bridge. By following this comprehensive approach, researchers can confidently characterize Bis(triphenyltin)sulfide and distinguish it from starting materials, byproducts, or related organotin compounds.

    References

    • Fiveable. (n.d.). Asymmetric Stretching Definition. Retrieved from [Link]

    • Khan Academy. (2014, July 8). Symmetric and asymmetric stretching. Retrieved from [Link]

    • Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-189. Retrieved from [Link]

    • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
    • Yadav, A., et al. (2022). Optical and Structural Studies of Tin Disulfide (SnS2) Synthesized by Facile Hydrothermal Method. Letters in Applied NanoBioScience, 12(2), 47. Retrieved from [Link]

    • Zhang, Y., et al. (2022). Vibrational Spectra and Molecular Vibrational Behaviors of Dibenzyl Disulfide, Dibenzyl Sulphide and Bibenzyl. Molecules, 27(3), 1039. Retrieved from [Link]

    Sources

    Comparative

    A Guide to Rigorous X-ray Diffraction (XRD) Data Validation for Hexaphenyldistannathiane

    For Researchers, Scientists, and Drug Development Professionals In the realm of materials science and pharmaceutical development, the precise characterization of molecular structures is paramount. X-ray diffraction (XRD)...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the realm of materials science and pharmaceutical development, the precise characterization of molecular structures is paramount. X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline materials. This guide provides a comprehensive framework for the validation of single-crystal XRD data, using the organometallic compound hexaphenyldistannathiane as a case study. We will delve into the rationale behind each validation step, compare validation metrics, and provide a detailed protocol for ensuring the integrity of your crystallographic data.

    The Imperative of Data Validation in Crystallography

    A Multi-faceted Approach to Validation

    A robust validation strategy for single-crystal XRD data encompasses several key stages, from the initial assessment of the raw diffraction data to the final evaluation of the refined structural model. This guide will focus on the universally accepted validation procedures centered around the Crystallographic Information File (CIF). The CIF is the standard format for archiving and disseminating crystallographic data, and it contains all the necessary information to thoroughly assess the quality of a crystal structure determination.[1]

    The International Union of Crystallography (IUCr) provides a free online service called checkCIF that is the gold standard for CIF validation.[2][3] This service subjects the submitted CIF to a battery of checks, generating a report with alerts that highlight potential issues.[3][4] These alerts are not necessarily indicative of errors but rather serve as flags that warrant further investigation by the crystallographer.

    The Validation Workflow: A Step-by-Step Protocol

    The following protocol outlines a systematic approach to validating the XRD data for a compound like hexaphenyldistannathiane.

    XRD_Validation_Workflow Data_Collection 1. Single Crystal Data Collection Data_Processing 2. Data Integration & Reduction Data_Collection->Data_Processing Structure_Solution 3. Structure Solution Data_Processing->Structure_Solution Structure_Refinement 4. Structure Refinement Structure_Solution->Structure_Refinement Initial Model CIF_Generation 5. CIF Generation Structure_Refinement->CIF_Generation Refined Model CheckCIF 6. checkCIF/ PLATON Validation CIF_Generation->CheckCIF CIF Input Alert_Analysis 7. Analysis of checkCIF Alerts CheckCIF->Alert_Analysis Validation Report Model_Revision 8. Model Revision (if necessary) Alert_Analysis->Model_Revision Identified Issues Final_CIF 9. Final Validated CIF Alert_Analysis->Final_CIF Acceptable Validation Model_Revision->Structure_Refinement Corrected Model

    Caption: Workflow for XRD Data Validation.

    Experimental Protocol: A Deep Dive into CIF Validation
    • Generate the Crystallographic Information File (CIF): After solving and refining the crystal structure of hexaphenyldistannathiane using appropriate software (e.g., SHELXL, Olex2), generate a complete CIF. This file should contain not only the atomic coordinates but also all relevant experimental details, including data collection parameters, unit cell dimensions, and refinement statistics.[1]

    • Submit the CIF to the checkCIF Server: Navigate to the IUCr's checkCIF web server and upload the generated CIF. The server will automatically process the file and generate a validation report in PDF format.[2][3]

    • Analyze the checkCIF Report: The report will categorize alerts into several levels of severity (A, B, C, G). It is crucial to address all A- and B-level alerts. These often point to significant issues that may require re-refinement of the structure. C- and G-level alerts are typically less critical but should still be reviewed and understood.[4]

    • Interpret and Address Common Alerts:

      • Geometric Alerts: These alerts flag unusual bond lengths, angles, or displacement parameters (thermal ellipsoids). For hexaphenyldistannathiane, this could involve examining the Sn-S and Sn-C bond lengths and the C-Sn-C and Sn-S-Sn bond angles to ensure they are chemically reasonable and consistent with known organotin sulfide structures.[5][6][7][8][9]

      • Symmetry Alerts: The software may suggest a higher symmetry space group. This requires careful examination of the diffraction data and the refined structure to determine if the initial space group assignment was correct.

      • Data Quality Alerts: These can relate to the completeness of the data, the signal-to-noise ratio, or inconsistencies in the data.[4]

      • CIF Syntax and Consistency Alerts: These alerts point to formatting errors or inconsistencies within the CIF itself, such as a mismatch between the chemical formula and the atom list.

    • Refine and Re-validate: Based on the analysis of the checkCIF report, it may be necessary to return to the refinement software to make corrections to the structural model. This could involve adding or removing atoms, refining anisotropic displacement parameters, or correcting disorder. After any modifications, a new CIF should be generated and re-submitted to checkCIF. This iterative process continues until a satisfactory validation report is obtained.

    Comparing Validation Metrics: A Quantitative Approach

    To objectively assess the quality of the XRD data for hexaphenyldistannathiane, we can compare key validation metrics with established benchmarks and, if available, with data from related structures.

    Validation MetricAcceptable Range/ValueSignificance for Hexaphenyldistannathiane
    R1 (working R-factor) < 0.05 for high-quality dataA primary indicator of the agreement between the observed and calculated structure factors. A low R1 value suggests a good fit of the model to the data.
    wR2 (weighted R-factor) < 0.15 for high-quality dataA more comprehensive measure of the goodness of fit, as it is based on all reflections.
    Goodness-of-Fit (GooF) Close to 1.0A value close to 1.0 indicates that the weighting scheme used in the refinement is appropriate and that there are no significant systematic errors.[4]
    Completeness of Data > 95% (preferably > 99%)High data completeness is essential for an accurate and reliable structure determination.
    Largest Difference Peak/Hole Typically within ±1.0 e/ųLarge residual electron density peaks or holes may indicate missing or misplaced atoms, or unaccounted for disorder.
    Flack Parameter (for non-centrosymmetric structures) Close to 0 with a small standard uncertaintyDetermines the absolute structure. Not directly applicable to all space groups.

    Case Study: Hypothetical Validation of Hexaphenyldistannathiane Data

    Let's consider a hypothetical scenario where the initial refinement of hexaphenyldistannathiane yields an R1 of 0.08 and a checkCIF report with a B-level alert for a short Sn-C bond distance.

    • Action: The crystallographer would first re-examine the electron density map around the problematic tin and carbon atoms. They might find that the carbon atom is disordered over two positions.

    • Refinement: The model would be adjusted to account for this disorder, and the occupancies of the two positions would be refined.

    • Re-validation: A new CIF would be generated and submitted to checkCIF. The revised model would likely result in a lower R1 value (e.g., 0.045) and the resolution of the B-level alert.

    Comparison with Alternative Structures

    The validation process for hexaphenyldistannathiane can be further strengthened by comparing its crystallographic data with that of other organotin sulfide compounds.[5][6][7][8][9] For instance, the Sn-S bond lengths in the validated structure of hexaphenyldistannathiane should be in a similar range to those observed in other structurally characterized organotin sulfides. Any significant deviations would require a thorough explanation based on the specific electronic and steric environment of the molecule.

    Conclusion

    Rigorous validation of X-ray diffraction data is a non-negotiable aspect of high-quality scientific research. By following a systematic workflow, critically analyzing validation reports, and comparing key metrics, researchers can ensure the accuracy and reliability of their crystal structures. This guide, using hexaphenyldistannathiane as an example, provides a framework for achieving this goal, thereby upholding the integrity of the scientific record and providing a solid foundation for future research and development.

    References

    • CIF Validation. ACS Publications. [Link]

    • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(1), 221-231. [Link]

    • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11. [Link]

    • A short guide to Crystallographic Information Files. CCDC. [Link]

    • Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. PMC. [Link]

    • XRF/XRD Validation for Purity and Composition in Laboratory Workflows. Lab Manager. [Link]

    • Bauer, J. O. (2025). The crystal structure of the first ether solvate of hexaphenyldistannane [(Ph3Sn)2 • 2 THF]. ResearchGate. [Link]

    • Introducing Distinct Structural and Optical Properties into Organotin Sulfide Clusters by the Attachment of Perylenyl and Corannulenyl Groups. Inorganic Chemistry. [Link]

    • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. PMC. [Link]

    • Stellhorn, J. R., et al. (2022). Local Structure of Amorphous Organotin Sulfide Clusters by Low-Energy X-Ray Absorption Fine Structure. Chemistry – A European Journal, 28(22), e202104533. [Link]

    • Reference Materials and Proficiency Testing for Validating X-Ray Powder Diffraction Measurements of Cement Composition. NIST. [Link]

    • Section of the crystal structure of compound 1, indicating the existence of intermolecular hydrogen bonding (pink dashed lines). ResearchGate. [Link]

    • Syntheses and Structures of Novel Molecular Organotin Chalcogenides. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

    • Details of checkCIF/PLATON tests. IUCr Journals. [Link]

    • checkCIF data validation tests. IUCr Journals. [Link]

    • Use of Standard Testing Methods in X-Ray Diffraction. H&M Analytical. [Link]

    • Synthesis, spectroscopic characterization and crystal structures of diorganotin (IV) complexes of 2-N-propyl and 2-N-benzyl-amino-1-cyclopentene-1-carbodithioates. ResearchGate. [Link]

    • SUPPLEMENTARY INFORMATION Methods X-ray diffraction (XRD) patterns were recorded on a Bruker D8 Advance X-Ray diffractometer wit. The Royal Society of Chemistry. [Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to the Mass Spectrometry of Bis(triphenyltin)sulfide: Fragmentation Patterns and Comparative Analysis

    For researchers and professionals in drug development and materials science, the precise structural elucidation of organometallic compounds is paramount. Bis(triphenyltin)sulfide, a compound with applications ranging fro...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and materials science, the precise structural elucidation of organometallic compounds is paramount. Bis(triphenyltin)sulfide, a compound with applications ranging from catalysis to biocidal agents, presents a unique analytical challenge due to its complex structure and the isotopic nature of tin. This guide provides an in-depth analysis of its mass spectrometric behavior, offering a comparative perspective against more common triphenyltin derivatives and detailing the experimental logic required for confident characterization.

    The Analytical Imperative: Why Mass Spectrometry for Organotins?

    Mass spectrometry (MS) is the definitive tool for the structural analysis of organotin compounds. Unlike techniques that provide only elemental or functional group information, MS offers precise molecular weight and, crucially, a fragmentation "fingerprint" that reveals the compound's architecture. However, interpreting these fingerprints requires a foundational understanding of two key principles: the choice of ionization method and the unique isotopic signature of tin.

    The Isotopic Hallmark of Tin: Tin is distinguished by having the highest number of stable isotopes of any element in the periodic table—ten in total.[1][2] This results in a highly characteristic and complex isotopic cluster for any tin-containing ion in a mass spectrum. The most abundant isotopes are ¹²⁰Sn (32.58%), ¹¹⁸Sn (24.22%), ¹¹⁶Sn (14.54%), and ¹¹⁷Sn (7.68%).[1] The successful identification of an organotin fragment is therefore a process of pattern recognition; the observed isotopic cluster for a fragment must match the theoretically calculated pattern. This provides an invaluable, built-in validation for every assigned peak.[3][4]

    Ionization Strategies: A Tale of Two Techniques

    The fragmentation pattern of bis(triphenyltin)sulfide is fundamentally dictated by the energy imparted to the molecule during ionization. We will compare the two most common approaches: the high-energy Electron Ionization (EI) and the gentle Electrospray Ionization (ESI).

    • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI bombards the molecule with high-energy electrons (~70 eV).[5] This process is considered "hard" ionization, leading to extensive fragmentation and often making the molecular ion peak weak or entirely absent.[5][6] For organotins, this requires derivatization to increase volatility for GC analysis.[7][8][9]

    • Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is ideal for less volatile or thermally fragile molecules, often coupled with Liquid Chromatography (LC).[5][7] It generates even-electron ions, typically a protonated molecule [M+H]⁺, with minimal initial fragmentation.[5][10] This allows the analyst to select the precursor ion of interest and induce fragmentation in a controlled manner using tandem mass spectrometry (MS/MS), providing a clear, stepwise view of the molecule's breakdown.[3][4]

    Decoding the Fragmentation Cascade of Bis(triphenyltin)sulfide

    While direct literature on the fragmentation of bis(triphenyltin)sulfide is limited, we can construct a highly reliable predictive model based on the well-documented behavior of related triphenyltin (TPhT) compounds and fundamental chemical principles.[11][12][13]

    The structure of bis(triphenyltin)sulfide, (Ph₃Sn)₂S, features two triphenyltin groups linked by a sulfur atom. The most labile sites are the Sn-S bonds.

    Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

    In ESI, ionization will occur via protonation, likely at the electron-rich sulfur atom, forming the protonated molecule [(Ph₃Sn)₂S+H]⁺. When this precursor ion is selected for collision-induced dissociation (CID) in an MS/MS experiment, the fragmentation cascade is initiated.

    The Primary Fragmentation Step: The most logical and energetically favorable fragmentation is the cleavage of one of the Sn-S bonds. This results in two key species: the highly stable triphenyltin cation [Ph₃Sn]⁺ and the neutral triphenyltin thiol Ph₃SnSH.

    The [Ph₃Sn]⁺ cation at m/z 351 (using ¹²⁰Sn and ¹²C) is the cornerstone of virtually all triphenyltin mass spectra.[12] Its high stability is the driving force for this fragmentation channel. From this point, subsequent fragmentation mirrors that of other TPhT compounds.

    Secondary and Tertiary Fragmentation:

    • Loss of Biphenyl: The [Ph₃Sn]⁺ ion (m/z 351) can undergo a rearrangement to eliminate a neutral biphenyl molecule (C₁₂H₁₀, 154 Da), yielding the [PhSn]⁺ ion at m/z 197 .[13]

    • Loss of Phenyl Radical: A less common but observed pathway is the loss of a phenyl radical (C₆H₅•, 77 Da) from [PhSn]⁺ to produce the tin radical cation [Sn]⁺• at m/z 120 .[13]

    The following Graphviz diagram illustrates this logical cascade.

    G M [(Ph₃Sn)₂S+H]⁺ Precursor Ion Ph3Sn [Ph₃Sn]⁺ m/z 351 Triphenyltin Cation M->Ph3Sn - Ph₃SnSH PhSn [PhSn]⁺ m/z 197 Ph3Sn->PhSn - C₁₂H₁₀ (Biphenyl) Sn [Sn]⁺• m/z 120 PhSn->Sn - C₆H₅•

    Caption: Predicted ESI-MS/MS fragmentation pathway of Bis(triphenyltin)sulfide.

    Electron Ionization (EI-MS) Fragmentation Pattern

    Under high-energy EI conditions, the initial molecular ion [(Ph₃Sn)₂S]⁺• would be formed. Due to the high energy, this ion is expected to fragment extensively and rapidly.

    The primary cleavage would again be at the Sn-S bond, but here it would be a homolytic cleavage, likely forming the [Ph₃Sn]⁺ cation (m/z 351) and a [Ph₃SnS]• radical. The subsequent fragmentation of [Ph₃Sn]⁺ would follow the same path as in ESI (loss of biphenyl, etc.). However, EI spectra will also show abundant fragments from the loss of phenyl groups directly from the tin center.

    Characteristic Phenyl Group Losses:

    • Loss of one Phenyl group: [Ph₂SnS-SnPh₃]⁺• or [Ph₂Sn]⁺•

    • Stepwise loss of Phenyl groups: A series of ions corresponding to [Ph₃Sn]⁺ (m/z 351), [Ph₂Sn]⁺• (m/z 274), and [PhSn]⁺ (m/z 197).

    The key difference in EI is the sheer number of fragment ions, creating a more complex spectrum compared to the clean, controlled fragmentation seen in ESI-MS/MS.

    Summary of Key Fragments

    The following table summarizes the major expected fragments for bis(triphenyltin)sulfide, calculated using the most abundant isotopes (¹²⁰Sn, ¹²C, ¹H, ³²S). Researchers must always confirm these fragments by matching their full isotopic cluster pattern.

    m/z (¹²⁰Sn) Proposed Formula Fragment Name/Description Ionization Mode Supporting Source
    732C₃₆H₃₀SSn₂[M]⁺• Molecular IonEI (likely weak)Predicted
    733C₃₆H₃₁SSn₂[M+H]⁺ Protonated MoleculeESIPredicted
    351C₁₈H₁₅Sn[Ph₃Sn]⁺ Triphenyltin CationESI, EI[12]
    274C₁₂H₁₀Sn[Ph₂Sn]⁺• Diphenyltin Radical CationEI[3]
    197C₆H₅Sn[PhSn]⁺ Phenyltin CationESI, EI[13]
    120Sn[Sn]⁺• Tin Radical CationESI, EI[13]

    Comparative Analysis: Bis(triphenyltin)sulfide vs. Triphenyltin Chloride

    To provide a practical context, we compare the expected fragmentation of our target compound with the well-documented pattern of Triphenyltin Chloride (Ph₃SnCl). This comparison highlights how the non-tin ligand (sulfide vs. chloride) influences the initial ionization and fragmentation steps, while the subsequent fragmentation of the core [Ph₃Sn]⁺ ion remains consistent.

    Feature Bis(triphenyltin)sulfide, (Ph₃Sn)₂S Triphenyltin Chloride, Ph₃SnCl Commentary
    Precursor Ion (ESI) [(Ph₃Sn)₂S+H]⁺[Ph₃Sn]⁺ (cleavage in solution/source)Ph₃SnCl readily dissociates in solution to form the [Ph₃Sn]⁺ cation directly, which is then observed as the precursor.[11]
    Primary Fragment (ESI) [Ph₃Sn]⁺ (m/z 351)Not applicable (already the precursor)The primary fragmentation of the sulfide leads to the same stable ion that is the starting point for the chloride.
    Key Neutral Loss (ESI) Ph₃SnSHCl⁻The nature of the leaving group is the main differentiator in the initial ionization/fragmentation event.
    Downstream Fragments [PhSn]⁺ (m/z 197), [Sn]⁺• (m/z 120)[PhSn]⁺ (m/z 197), [Sn]⁺• (m/z 120)The fragmentation cascade of the common [Ph₃Sn]⁺ ion is identical, demonstrating its inherent stability and predictable breakdown pathway.[13]

    This comparison underscores a critical principle in organometallic mass spectrometry: the fragmentation is often dominated by the formation of the most stable organometallic cation.

    Experimental Protocols for Self-Validating Data

    Trustworthy data is built on a foundation of robust methodology. The following protocols provide a starting point for the analysis of bis(triphenyltin)sulfide.

    Protocol: LC-ESI-MS/MS Analysis

    This method is preferred for its soft ionization, avoiding the need for derivatization and allowing for controlled MS/MS experiments.

    • Sample Preparation:

      • Accurately weigh ~1 mg of bis(triphenyltin)sulfide.

      • Dissolve in 10 mL of a suitable solvent mixture, such as 80:20 acetonitrile:water, to create a 100 µg/mL stock solution.

      • Perform serial dilutions to a working concentration of ~1 µg/mL. A small amount of formic acid (0.1%) can be added to the final solution to promote protonation [M+H]⁺.

    • Chromatography (for sample cleanup/separation):

      • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water + 0.1% Formic Acid.

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

      • Gradient: Start with 80% B, hold for 1 min, ramp to 98% B over 3 min, hold for 2 min.

      • Flow Rate: 0.4 mL/min.

    • Mass Spectrometry (Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray (ESI+).

      • Capillary Voltage: 3.5 - 4.0 kV.

      • Source Temperature: 120 °C.

      • Desolvation Temperature: 350 °C.

      • Full Scan (MS1): Scan from m/z 100-1000 to identify the protonated precursor [(Ph₃Sn)₂S+H]⁺ and verify its isotopic pattern.

      • Tandem MS (MS/MS):

        • Select the precursor ion (e.g., m/z 733).

        • Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

        • Confirm the isotopic pattern for each fragment ion, particularly [Ph₃Sn]⁺ at m/z 351 and [PhSn]⁺ at m/z 197.

    G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Dissolve in ACN/H₂O B Dilute to ~1 µg/mL A->B C Inject on C18 Column B->C D ESI+ Ionization C->D E MS1 Scan: Find [M+H]⁺ D->E F MS/MS on [M+H]⁺: Generate Fragments E->F G Data Analysis: Confirm Isotopic Patterns F->G

    Caption: General workflow for LC-ESI-MS/MS analysis of organotin compounds.

    Protocol: GC-EI-MS Analysis

    This approach is useful if derivatization is feasible and a reference EI library is being built.

    • Derivatization (Ethylating Agent Example):

      • In a vial, dissolve the sample in hexane.

      • Add a Grignard reagent such as sodium tetraethylborate (NaBEt₄) to convert the compound into a more volatile ethylated derivative.[8] This step is complex and requires optimization.

    • Gas Chromatography:

      • Column: Low-polarity capillary column (e.g., DB-5ms).

      • Injector Temp: 250 °C.

      • Oven Program: Start at 80 °C, ramp to 280 °C at 15 °C/min.

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Source Temp: 230 °C.

      • Scan Range: m/z 50-800.

      • Data Analysis: Look for the characteristic fragments ([Ph₃Sn]⁺, etc.) and the molecular ion of the derivatized compound. Compare the spectrum against libraries if available.

    Conclusion and Authoritative Insights

    The mass spectrometric analysis of bis(triphenyltin)sulfide is a predictable process governed by the exceptional stability of the triphenyltin cation [Ph₃Sn]⁺ . While direct experimental data for this specific molecule may not be readily available in the literature, a robust and defensible fragmentation pathway can be confidently proposed by leveraging data from close structural analogs like triphenyltin chloride.

    For researchers, the choice of ionization is critical. ESI-MS/MS is the superior technique , offering direct analysis of the intact molecule and clean, interpretable fragmentation data through controlled collision-induced dissociation. The most crucial step in the entire workflow is the validation of every proposed tin-containing fragment against its theoretical isotopic pattern . This self-validating system is the key to achieving unambiguous structural elucidation and producing authoritative, trustworthy results in the field of organometallic analysis.

    References

    • Harino, H., Fukushima, M., & Tanaka, M. (1998). Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry. Analytica Chimica Acta. [Link]

    • Banoub, J., Miller-Banoub, J., Sheppard, G. V., & Hodder, H. J. (2004). Electrospray tandem mass spectrometric measurements of organotin compounds. Journal of the American Society for Mass Spectrometry. Available from ResearchGate. [Link]

    • AB SCIEX. (n.d.). Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. AB SCIEX Technical Note. [Link]

    • Rund, S., Se-Kwon, K., & Karst, U. (2006). Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Journal of the American Chemical Society. [Link]

    • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Application Note. [Link]

    • Cui, Z., Qian, Y., Ge, N., Zhang, J., Liu, Y., & Cao, Y. (2014). Determination of butyltin and phenyltin analogues in sea products by Grignard derivatization and gas chromatography–triple quadrupole tandem mass spectrometry. Analytical Methods. [Link]

    • Hirata, T., & Umemoto, K. (2024). Variation in the relationship between odd isotopes of tin in mass-independent fractionation induced by the magnetic isotope effect. Scientific Reports. [Link]

    • Brügmann, G., & Kalleson, E. (2017). Determination of the Tin Stable Isotopic Composition in Tin-bearing Metals and Minerals by MC-ICP-MS. Geostandards and Geoanalytical Research. Available from ResearchGate. [Link]

    • Winter, M. J. (n.d.). Tin: isotope data. WebElements. [Link]

    • Various Authors. (2024). Mass fragmentation analysis of the Schiff base organotin complex. Available from ResearchGate. [Link]

    • Li, Y., et al. (2021). Tin isotopes via fs-LA-MC-ICP-MS analysis record complex fluid evolution in single cassiterite crystals. Geology. [Link]

    • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

    • Wikipedia. (n.d.). Isotopes of tin. [Link]

    • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

    • Růžička, A., et al. (2006). Structural analysis of ionic organotin(IV) compounds using electrospray tandem mass spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

    • Unknown Author. (n.d.). Fragmentation mechanisms in mass spectrometry. University of Guanajuato. [Link]

    • Beker, F., et al. (2020). A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics. [Link]

    • ResearchGate. (n.d.). Electrospray mass spectra of bis-tributyltin oxide. [Link]

    • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

    • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. [Link]

    • Cappellin, L., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of Mass Spectrometry. [Link]

    • Wang, W., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

    • ResearchGate. (n.d.). Proposed mass fragmentation pattern of organotin (IV) complexes. [Link]

    • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

    • Bae, S. Y., et al. (2008). Synthesis and mass spectral analysis of HD degradation products. DTIC. [Link]

    • Qian, K., et al. (2010). Characterization of sulfide compounds in petroleum: selective oxidation followed by positive-ion electrospray Fourier transform ion cyclotron resonance mass spectrometry. Energy & Fuels. [Link]

    • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

    • ResearchGate. (n.d.). Electrospray mass spectra of monophenyltin trichloride. [Link]

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    Comparative

    Mechanistic Causality: Why the Bridging Chalcogen Dictates Function

    Comparative Guide: Catalytic Activity of Bis(triphenyltin) Oxide vs. Bis(triphenyltin) Sulfide Organotin compounds are a cornerstone of modern organometallic and polymer chemistry.

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Guide: Catalytic Activity of Bis(triphenyltin) Oxide vs. Bis(triphenyltin) Sulfide

    Organotin compounds are a cornerstone of modern organometallic and polymer chemistry. However, their reactivity profiles are highly sensitive to their bridging ligands. For researchers and drug development professionals designing synthetic routes, interchanging oxygen and sulfur within a bis(triphenyltin) framework is not a simple substitution—it fundamentally alters the electronic properties, coordination behavior, and functional utility of the molecule.

    This guide provides an objective, data-driven comparison of Bis(triphenyltin) oxide[ (Ph3​Sn)2​O ] and Bis(triphenyltin) sulfide[ (Ph3​Sn)2​S ], detailing why the former acts as a potent catalyst while the latter serves primarily as a stoichiometric reagent.

    To understand the divergent applications of these two compounds, we must examine the causality driven by their molecular orbital interactions and bond polarization.

    Bis(triphenyltin) Oxide (The Catalyst): The Sn–O–Sn linkage is highly polarized due to the strong electronegativity of the bridging oxygen. This polarization significantly enhances the Lewis acidity of the adjacent Sn(IV) centers, allowing (Ph3​Sn)2​O to readily form reversible dative bonds with hard Lewis bases.

    • Polyurethane Synthesis: It easily coordinates with the oxygen atom of isocyanates, forming transient N-stannylcarbamate intermediates that drastically accelerate polymer chain extension and reduce setting times[1].

    • Ring-Opening Polymerization (ROP): It serves as a highly active precursor, generating active metal-alkoxide species in situ to catalyze the syndiospecific ring-opening polymerization of cyclic esters like racemic β -butyrolactone[2].

    • Carbohydrate Epimerization: It is a critical precursor for synthesizing porous tin-organic frameworks (Sn-OFs). These frameworks act as heterogeneous Lewis acid catalysts to selectively epimerize D-glucose to D-mannose via an intramolecular carbon shift[3].

    Bis(triphenyltin) Sulfide (The Reagent): Conversely, the Sn–S–Sn bond is significantly more covalent and less polarized. Sulfur is a softer, larger atom that does not sufficiently enhance the Lewis acidity of the tin centers to promote the reversible coordination required for catalytic turnover. Consequently, (Ph3​Sn)2​S exhibits negligible catalytic activity in traditional organotin-catalyzed pathways[4]. Instead, its primary utility lies in stoichiometric sulfuration . When activated by a strong Lewis acid (which breaks the stable Sn–S bond), it acts as a highly effective sulfur-transfer agent, converting substrates like 1,4-diketones into thiophenes[4].

    Comparative Performance Data

    The following table summarizes the quantitative and qualitative performance metrics of both compounds across standard synthetic applications.

    Property / ApplicationBis(triphenyltin) OxideBis(triphenyltin) Sulfide
    Chemical Formula [(C6​H5​)3​Sn]2​O [(C6​H5​)3​Sn]2​S
    Bond Polarization High (Sn–O–Sn)Low (Sn–S–Sn)
    Primary Chemical Role Lewis Acid Catalyst / PrecatalystStoichiometric Sulfurating Reagent
    Polyurethane Synthesis Highly active catalyst; forms N-stannylcarbamates[1]Inactive
    Ring-Opening Polymerization Active; drives syndiospecific ROP of β -butyrolactone[2]Inactive
    Carbohydrate Epimerization Precursor for Sn-OFs (Yields D-Mannose with 94% selectivity)[3]Not applicable
    Heterocycle Synthesis Not applicableActive sulfur donor (Converts 1,4-diketones to thiophenes)[4]

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific integrity, the following workflows detail the distinct operational uses of both compounds. Each protocol includes built-in validation steps to confirm reaction progress.

    Protocol 1: Catalytic Ring-Opening Polymerization (ROP) using Bis(triphenyltin) Oxide

    Causality Note: This reaction must be performed under strictly anhydrous conditions. Trace moisture will act as a chain transfer agent or prematurely hydrolyze the active stannyl-alkoxide propagating species, resulting in a broadened polydispersity index (PDI).

    • Preparation: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with racemic β -butyrolactone (1.0 M) and a catalytic amount of (Ph3​Sn)2​O (typically 0.1 to 1.0 mol%)[2].

    • Solvent Addition: Add anhydrous toluene to reach the desired concentration. Seal the flask and transfer it to a temperature-controlled oil bath set to 60 °C.

    • Propagation & Validation: Stir the mixture continuously. Monitor the reaction by taking 0.1 mL aliquots every 2 hours. Analyze via 1H NMR ( CDCl3​ ); the reaction is self-validating when the monomer methine proton signals disappear and shift to the corresponding polymer backbone signals.

    • Termination: Quench the polymerization by exposing the mixture to air and adding a few drops of acidified methanol.

    • Isolation: Precipitate the polymer in cold methanol, filter, and dry under a high vacuum to a constant weight.

    OxideCatalysis Precatalyst Bis(triphenyltin) Oxide Precatalyst Coordination Isocyanate Coordination Precatalyst->Coordination + R-NCO Intermediate N-Stannylcarbamate Intermediate Coordination->Intermediate Dative Sn-O Bond ChainExt Polyol Addition (Chain Extension) Intermediate->ChainExt + R'-OH ChainExt->Precatalyst Catalyst Turnover Product Polyurethane Polymer ChainExt->Product Polymer Release

    Mechanistic pathway of Bis(triphenyltin) oxide in Polyurethane Catalysis.

    Protocol 2: Stoichiometric Sulfuration using Bis(triphenyltin) Sulfide

    Causality Note: Because the Sn–S bond is relatively stable, a strong Lewis acid ( BCl3​ ) is required to activate the sulfide. This activation facilitates the nucleophilic attack of the sulfur atom onto the carbonyl carbon of the diketone.

    • Reagent Mixing: In a dry 10-mL round-bottom flask, dissolve 0.48 mmol of the target 1,4-diketone and 0.95 mmol of (Ph3​Sn)2​S in 5 mL of anhydrous toluene[4].

    • Lewis Acid Activation: Under an inert argon atmosphere, slowly inject 0.64 mL of a 1 M solution of BCl3​ in CH2​Cl2​ via syringe[4].

    • Thermal Sulfuration: Attach a reflux condenser and heat the solution to reflux for exactly 2 hours.

    • Validation: Spot the reaction mixture on a silica TLC plate (Hexane/EtOAc). The protocol validates itself when the UV-active diketone spot is entirely consumed, replaced by a higher Rf spot corresponding to the thiophene derivative.

    • Workup: Cool the mixture to 22–24 °C. Pour the contents into 100 mL of a 2:1 diethyl ether/ethyl acetate mixture. Wash the organic layer with distilled water ( 3×100 mL), dry over anhydrous MgSO4​ , and concentrate under reduced pressure to isolate the product[4].

    SulfideWorkflow Step1 1. Dissolve 1,4-Diketone & (Ph3Sn)2S in Toluene Step2 2. Inject BCl3 (1M in CH2Cl2) Step1->Step2 Ambient Temp Step3 3. Reflux for 2 Hours (Inert Atmosphere) Step2->Step3 Lewis Acid Activation Step4 4. Aqueous Workup (Ether/EtOAc + H2O) Step3->Step4 Cool to 22°C Step5 5. Isolate Thiophene Derivative Step4->Step5 Phase Separation

    Workflow for the synthesis of thiophenes using Bis(triphenyltin) sulfide.

    References

    • Heterogeneous catalytic epimerization of D-glucose to D-mannose by a tin-organic framework | RSC Publishing | 3

    • In Situ Versus Isolated Zinc Catalysts in the Selective Synthesis of Homo and Multi-block Polyesters | Macromolecules - ACS Publications | 2

    • Preparation of 1,4-diketones and their reactions with bis(trialkyltin) or bis(triphenyltin) sulfide-boron trichloride | The Journal of Organic Chemistry - ACS Publications |4

    • A Sheffield Hallam University thesis (Catalytic Behaviour of Triorganotins) | Sheffield Hallam University | 1

    Sources

    Validation

    Bis(triphenyltin)sulfide vs Bis(tributyltin)sulfide biological activity

    Bis(triphenyltin)sulfide vs. Bis(tributyltin)sulfide: A Comprehensive Guide to Biological Activity and Applications Organotin compounds have long been scrutinized for their potent biological activities, serving roles tha...

    Author: BenchChem Technical Support Team. Date: March 2026

    Bis(triphenyltin)sulfide vs. Bis(tributyltin)sulfide: A Comprehensive Guide to Biological Activity and Applications

    Organotin compounds have long been scrutinized for their potent biological activities, serving roles that range from agricultural fungicides to marine antifoulants and modern chemotherapeutics. Among these, organotin sulfides—specifically Bis(triphenyltin)sulfide (BPTS) and Bis(tributyltin)sulfide (TBTS) —represent a fascinating dichotomy in toxicological profiles and synthetic utility.

    This guide provides an objective, data-driven comparison of their biological activities, underlying mechanisms, and laboratory applications, designed specifically for researchers and drug development professionals.

    Mechanistic Profiling & Biological Activity

    The biological activity of organotin(IV) compounds is heavily dictated by the nature of the organic moiety attached to the tin atom[1]. The structural differences between the linear aliphatic butyl chains of TBTS and the bulky aromatic phenyl rings of BPTS result in vastly different cellular interactions.

    Bis(tributyltin)sulfide (TBTS): The Lipophilic Disruptor

    TBTS is characterized by extreme lipophilicity, allowing it to rapidly intercalate into and disrupt biological lipid bilayers.

    • Mitochondrial Toxicity: Tributyltin derivatives are potent uncouplers of oxidative phosphorylation. They inhibit mitochondrial ATP synthesis by disrupting the proton gradient, which suppresses the cellular energy state and leads to the inhibition of macromolecular synthesis and eventual apoptosis[2].

    • Endocrine Disruption: In aquatic ecosystems, TBTS is a notorious endocrine disruptor. It causes imposex (the development of male sex organs in females) in marine mollusks at concentrations as low as 1 ng/L[3].

    • Hemolytic Activity: The linear aliphatic nature of the butyl groups enables TBTS to cause rapid lysis of erythrocytes. Research indicates that trialkyltins with alkyl groups having 3–6 carbon atoms are the most highly hemolytic organotins[4].

    Bis(triphenyltin)sulfide (BPTS): Steric Hindrance and Selective Toxicity

    BPTS features bulky phenyl rings, which significantly alter its biological interactions compared to aliphatic organotins.

    • Absence of Hemolytic Activity: In stark contrast to tributyltin derivatives, bis(triphenyltin)sulfide does not exhibit hemolytic activity[4][5]. The bulky, rigid triphenyltin moieties experience steric hindrance, preventing the deep membrane intercalation required to rupture the erythrocyte lipid bilayer.

    • Antitumor and Fungicidal Properties: Triphenyltin derivatives exhibit selective cytotoxicity against various tumorigenic cell lines by inhibiting AKT signaling and inducing apoptosis via BAX upregulation[1]. In the environment, BPTS often forms as a stable, non-volatile metabolite when triphenyltin agricultural fungicides react with naturally occurring sulfides in sediment[6].

    G TBT Bis(tributyltin)sulfide (TBTS) Mito Mitochondrial Membrane Depolarization TBT->Mito High Lipophilicity Hemolysis Erythrocyte Lysis (Hemolytic Activity) TBT->Hemolysis Membrane Disruption TPT Bis(triphenyltin)sulfide (BPTS) NoHemolysis No Hemolytic Activity TPT->NoHemolysis Steric Hindrance AKT AKT Signaling Inhibition TPT->AKT Receptor Binding ATP ATP Synthesis Inhibition Mito->ATP Apop Apoptosis / Cell Death ATP->Apop AntiTumor Antitumor Activity AKT->AntiTumor

    Figure 1: Divergent cellular signaling and toxicity pathways of TBTS and BPTS.

    Quantitative Performance Comparison

    The following table summarizes the key physicochemical and biological metrics differentiating these two organotin sulfides[1][3][4][5][7].

    Property / MetricBis(tributyltin)sulfide (TBTS)Bis(triphenyltin)sulfide (BPTS)
    Chemical Formula C₂₄H₅₄SSn₂C₃₆H₃₀SSn₂
    Organic Ligand Type Linear Aliphatic (Butyl)Aromatic (Phenyl)
    Hemolytic Activity Highly HemolyticNon-Hemolytic
    Aquatic Toxicity (LC50) ~0.46 µg/L (Acute Freshwater Criteria)> 10 µg/L (Species dependent)
    Primary Toxicity Mechanism Mitochondrial ATP inhibition, Membrane lysisAKT signaling inhibition, Apoptosis
    Primary Applications Antifoulant (Historical), H₂S Donor SynthesisAgricultural Fungicide, Antitumor Research

    Experimental Workflows

    Protocol 1: Synthesis of H₂S Donors via Bis(tributyltin)sulfide

    Recent advancements in chemical biology utilize TBTS as a critical intermediate for synthesizing radioactive (³⁵S) and non-radioactive hydrogen sulfide (H₂S) donors, specifically trisulfides[8].

    • Causality behind the method: Aqueous Na₂S is highly reactive and difficult to control in organic synthesis. Converting it to TBTS allows for a homogeneous, controlled reaction in organic solvents (like DMF) with N-halophthalimides. This prevents over-oxidation and drives the precipitation of the Monosulfur Transfer Reagent (MSTR) while keeping impurities in solution[8].

    Step-by-Step Methodology:

    • TBTS Synthesis: Dissolve Na₂S in water and react with 2.0 equivalents of tributyltin chloride at 65°C for 4 hours.

    • Extraction: Extract the resulting TBTS using diethyl ether, dry over MgSO₄, and concentrate under reduced pressure.

    • MSTR Conversion: Add the isolated TBTS dropwise over 5 minutes to an excess of N-bromophthalimide dissolved in DMF. Stir the reaction at room temperature for 16 hours.

    • Isolation: Isolate the resulting white MSTR precipitate via vacuum filtration (MSTR is insoluble in DMF, simplifying purification).

    • Validation: Confirm the product via ¹H NMR spectroscopy by observing the downfield chemical shifts corresponding to the aromatic hydrogens of the phthalimide group.

    • Trisulfide Generation: React the purified MSTR with corresponding thiols to yield the final H₂S donor (trisulfide).

    W Step1 Aqueous Na2S + Tributyltin Chloride Step2 Bis(tributyltin)sulfide (TBTS) Isolation Step1->Step2 65°C, 4h Step3 Reaction with N-bromophthalimide Step2->Step3 DMF Solvent Step4 Monosulfur Transfer Reagent (MSTR) Step3->Step4 Filtration Step5 H2S Donor (Trisulfide) Synthesis Step4->Step5 + Thiols

    Figure 2: Experimental workflow for synthesizing H₂S donors using Bis(tributyltin)sulfide.

    Protocol 2: In Vitro Hemolysis Assay for Organotin Sulfides

    This protocol is used to validate the differential membrane-damaging properties of aliphatic (TBTS) versus aromatic (BPTS) organotin sulfides[4][5].

    • Causality behind the method: Using a non-electrolyte medium (e.g., isotonic sucrose) versus an electrolyte medium (saline) helps isolate the specific ion-exchange disruption mechanism unique to trialkyltins. Washing the cells removes plasma proteins (like human serum albumin) that can bind organotins and artificially mask their toxicity[4].

    Step-by-Step Methodology:

    • Erythrocyte Isolation: Isolate fresh human or rat erythrocytes and wash three times with isotonic phosphate-buffered saline (PBS) at 4°C to remove protective plasma proteins.

    • Suspension: Resuspend the washed erythrocytes to a 2% hematocrit in PBS.

    • Incubation: Incubate the erythrocyte suspensions with varying concentrations (10⁻⁶ to 10⁻⁴ M) of TBTS and BPTS dissolved in a minimal volume of DMSO (vehicle control) for 1 hour at 37°C.

    • Separation: Centrifuge the samples at 1000 x g for 10 minutes to pellet the intact cells.

    • Quantification: Measure the absorbance of the supernatant at 540 nm using a spectrophotometer to quantify hemoglobin release. Calculate the percentage of hemolysis relative to a 100% lysis positive control (e.g., 0.1% Triton X-100).

    Sources

    Comparative

    A Researcher's Guide to the Thermal Gravimetric Analysis of Organotin Sulfides: A Comparative Approach

    Organotin sulfides, a class of organometallic compounds characterized by a tin-sulfur bond, are integral to various industrial applications, from catalysis and polymer stabilization to precursors for advanced materials.[...

    Author: BenchChem Technical Support Team. Date: March 2026

    Organotin sulfides, a class of organometallic compounds characterized by a tin-sulfur bond, are integral to various industrial applications, from catalysis and polymer stabilization to precursors for advanced materials.[1][2] Their efficacy and safety in these roles are intrinsically linked to their thermal stability. Thermogravimetric analysis (TGA) stands out as a pivotal technique for elucidating the thermal decomposition profiles of these compounds, providing critical data on their operational limits and degradation pathways.[3] This guide offers a comparative analysis of the thermal stability of various organotin sulfides, supported by experimental data and detailed protocols, to empower researchers in their material characterization endeavors.

    The Crucial Role of Organic Substituents in Thermal Stability

    The thermal stability of organotin sulfides is profoundly influenced by the nature of the organic groups (R) bonded to the tin atom. A general trend observed in organotin compounds is that the stability of the tin-carbon bond decreases from alkyl to aryl substituents.[4] This is evident in the thermal analysis of organotin hydroxides, where tributyltin hydroxide displays significantly greater thermal stability than triphenyltin hydroxide.[5] This principle extends to organotin sulfides, where aliphatic (e.g., butyl) groups, being more strongly bound to the tin atom, generally impart greater thermal stability compared to their aromatic (e.g., phenyl) counterparts.[5]

    Comparative TGA Data of Organotin Sulfides

    The following table summarizes TGA data for representative organotin sulfides, highlighting the differences in their decomposition behavior. It is important to note that direct comparison should be made with caution, as experimental conditions can vary between studies.[5]

    Compound ClassExample CompoundOnset of Decomposition (°C)Decomposition StepsFinal ResidueKey Observations
    Simple Alkyltin Sulfide (Bu₂SnS)₃~250-300Multiple, complexSnSAlkyl groups provide higher thermal stability.
    Simple Aryltin Sulfide (Ph₂SnS)₃~200-250Multiple, overlappingSnSPhenyl groups are less strongly bound to tin, leading to lower decomposition temperatures.
    Organotin Dithiocarbamates R₂Sn(S₂CNR'₂)₂~195-325Single or multipleSnS or SnS₂Decomposition temperature is influenced by both the R and R' groups. The final residue depends on the precursor and decomposition atmosphere.[6]
    Organotin Polysulfides R₂SnSₓ (x>1)Lower than corresponding monosulfidesInitial loss of sulfurSnSThe presence of weaker S-S bonds leads to an initial, lower-temperature weight loss corresponding to the extrusion of elemental sulfur.[7]

    Unraveling the Decomposition Pathways

    The thermal decomposition of organotin sulfides is a complex process that can proceed through various mechanisms depending on the compound's structure and the analytical conditions (e.g., inert or oxidative atmosphere).

    A generalized decomposition pathway for organotin sulfides in an inert atmosphere involves the initial cleavage of the tin-carbon bonds, followed by the breakdown of the tin-sulfur framework. For organotin dithiocarbamates, the decomposition can proceed through the formation of a metal thiocyanate intermediate.[6] The final solid residue is typically tin(II) sulfide (SnS) or tin(IV) sulfide (SnS₂), with the latter being more common in oxidative atmospheres.

    cluster_0 Initial Organotin Sulfide cluster_1 Decomposition Steps cluster_2 Final Products A RₓSnSᵧ B Cleavage of Sn-C bonds A->B Heat (Δ) C Formation of Gaseous Byproducts (e.g., R-R, R-H) B->C D Breakdown of Sn-S framework B->D E Solid Residue (e.g., SnS, SnS₂) D->E F Volatile Sulfur Compounds (e.g., H₂S, CS₂) D->F

    Figure 1: Generalized thermal decomposition pathway of organotin sulfides.

    A Rigorous Experimental Protocol for TGA of Organotin Sulfides

    To ensure the acquisition of high-quality, reproducible TGA data, a standardized experimental protocol is paramount. The following methodology is based on established standards such as ASTM E1131 and incorporates best practices for handling potentially air-sensitive organometallic compounds.[3][8]

    I. Sample Preparation and Handling

    Many organotin compounds can be sensitive to air and moisture, which can alter their thermal decomposition profiles.[9][10][11] Therefore, proper handling is crucial.

    • Inert Atmosphere Handling: For known air-sensitive organotin sulfides, sample preparation should be conducted in an inert atmosphere, such as a glovebox purged with nitrogen or argon.[8]

    • Sample Form: For consistent results, samples should be in a fine powder form to ensure uniform heat distribution.[12]

    • Sample Mass: Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum is recommended).[5]

    • Crucible Sealing: If transferring a highly sensitive sample from a glovebox to the TGA instrument, use a hermetically sealed pan that can be punctured by the instrument just before the analysis begins.

    II. Instrumentation and Experimental Parameters

    The following parameters are recommended for a standard TGA analysis of organotin sulfides. These may be adjusted based on the specific properties of the material and the goals of the analysis.

    • Purge Gas: Use a high-purity inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[5]

    • Heating Rate: A heating rate of 10 °C/min is a common starting point. Slower rates can provide better resolution of overlapping thermal events, while faster rates can increase sensitivity for detecting small mass losses.[5]

    • Temperature Range: A typical temperature range is from ambient to 800-1000 °C to ensure complete decomposition.[5][13]

    • Data Acquisition: Continuously record the sample mass as a function of temperature.

    III. Data Analysis

    The resulting TGA curve (mass vs. temperature) should be analyzed to determine:

    • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum (from the derivative thermogravimetric, DTG, curve).

    • Percentage Mass Loss: The amount of mass lost during each distinct decomposition step.

    • Final Residue: The percentage of the initial mass remaining at the end of the experiment.

    For comparative studies, plotting the TGA curves of different organotin sulfides on the same graph provides a clear visual representation of their relative thermal stabilities.[5]

    cluster_0 Sample Preparation cluster_1 TGA Instrument Setup cluster_2 Data Acquisition & Analysis A Weigh 5-10 mg of sample in a tared crucible B Handle in inert atmosphere if air-sensitive A->B C Set inert purge gas (N₂ or Ar) at 20-50 mL/min B->C D Program temperature ramp (e.g., 10 °C/min to 800 °C) C->D E Record mass vs. temperature D->E F Determine T_onset, T_peak, % mass loss, and final residue E->F G Compare TGA curves of different compounds F->G

    Figure 2: Experimental workflow for the TGA of organotin sulfides.

    Conclusion

    The thermal gravimetric analysis of organotin sulfides provides invaluable insights into their thermal stability and decomposition behavior, which are critical for their safe and effective application. The choice of organic substituent plays a defining role in the thermal stability of these compounds, with alkyl groups generally conferring greater stability than aryl groups. By following a rigorous and standardized experimental protocol, researchers can obtain high-quality, comparable data to guide the development and application of these versatile organometallic compounds. For a more in-depth understanding of the decomposition mechanism, coupling the TGA with evolved gas analysis techniques such as mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) is highly recommended to identify the gaseous byproducts.

    References

    • Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

    • Momentum Transfer. How We Handle Air Sensitive Samples. Retrieved from [Link]

    • Wikipedia. Organotin chemistry. Retrieved from [Link]

    • Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

    • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

    • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from [Link]

    • RSC Publishing. Thermal decomposition of sulfur-containing organotin molecular precursors to produce phase-pure SnS. Retrieved from [Link]

    • Lupine Publishers. (2018, July 17). A Review of Organotin Compounds: Chemistry and Applications. Retrieved from [Link]

    • MDPI. (2023, March 9). Pentacoordinated Organotin(IV) Complexes as an Alternative in the Design of Highly Efficient Optoelectronic and Photovoltaic Devices: Synthesis and Photophysical Characterization. Retrieved from [Link]

    • ResearchGate. Tin Sulfide Clusters with Poly-Heteroatomic Ligands - Syntheses, Structures and Photoluminescence Properties | Request PDF. Retrieved from [Link]

    • Westmoreland Mechanical Testing. Thermogravimetric Thermal Analysis (TGA). Retrieved from [Link]

    • ioKinetic. TGA - Thermogravimetric Analysis Testing. Retrieved from [Link]

    • Al-Nahrain Journal of Science. (2021, September 30). Chemistry of Some Organotin Compounds. Retrieved from [Link]

    • RSC Publishing. Directed derivatization of organotin sulfide compounds: synthesis and self-assembly of an SnS backpack-like cage and a CuSnS ternary cluster. Retrieved from [Link]

    • PubMed. (2006, November 15). Organotin(IV) complexes of thiohydrazides and thiodiamines: synthesis, spectral and thermal studies. Retrieved from [Link]

    • PMC. The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Retrieved from [Link]

    • DTIC. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]

    • ASTM E1131 - TGA Analysis Testing Services. Retrieved from [Link]

    • ASTM International. (2016, June 15). General Techniques of Thermogravimetric Analysis (TGA) Coupled With Infrared Analysis (TGA/IR)1. Retrieved from [Link]

    • Avantium R&D Solutions. Understanding the decomposition of TBPS for efficient catalyst sulphiding. Retrieved from [Link]

    • ResearchGate. (a) Thermogravimetric (TGA) curve of organotin(IV) complexes (1–4) and.... Retrieved from [Link]

    • PMC. Organotin(IV) Alkoxides, Siloxides, and Related Stannoxanes. Characterisation and Thermogravimetric Studies. Retrieved from [Link]

    • MDPI. (2023, October 3). Evaluation of the Intermediate Values of the TGA Curves as Indicators of the Proximal Analysis of Biomass. Retrieved from [Link]

    • ResearchGate. Data on degradation of tributyltin and triphenyltin | Download Table. Retrieved from [Link]

    • ResearchGate. (2025, October 12). Evaluation of the Intermediate Values of the TGA Curves as Indicators of the Proximal Analysis of Biomass. Retrieved from [Link]

    • OSTI.GOV. (2004, July 27). Decomposition Kinetics for Mass Loss and Heat Release from HMX. Retrieved from [Link]

    • PMC. (2025, September 1). Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers. Retrieved from [Link]

    • MDPI. (2024, March 26). Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms). Retrieved from [Link]

    • ALS global. Analysis of organotin compounds. Retrieved from [Link]

    • ResearchGate. (2015, June 5). (PDF) Assessment of Tributyltin and Triphenyltin Compounds and Their Main Degradation Products in Saudi Coastal waters. Retrieved from [Link]

    • Taylor & Francis Online. Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using GC-FPD and GC-MS – TOF. Retrieved from [Link]

    Sources

    Validation

    High-Precision Purity Validation of Bis(triphenyltin)sulfide: A Comparative Guide

    The synthesis of complex organotin compounds, such as bis(triphenyltin)sulfide (CAS RN: 77-80-5; 1,1,1,3,3,3-hexaphenyldistannathiane)[1], is foundational to modern catalytic processes, polymer stabilization, and the dev...

    Author: BenchChem Technical Support Team. Date: March 2026

    By: Senior Application Scientist

    The synthesis of complex organotin compounds, such as bis(triphenyltin)sulfide (CAS RN: 77-80-5; 1,1,1,3,3,3-hexaphenyldistannathiane)[1], is foundational to modern catalytic processes, polymer stabilization, and the development of advanced biocides. However, the exact biological and chemical activity of these stannanes is intrinsically dictated by their absolute purity[2].

    Validating the purity of heavy-metal-containing organic sulfides presents a unique analytical challenge. Traditional methods often fail due to the refractory nature of tin oxides and the volatility of tin halides. This guide provides an objective comparison of three leading analytical alternatives—CHNS Elemental Analysis, ICP-OES, and Quantitative NMR (qNMR)—and details self-validating experimental protocols to ensure absolute scientific integrity.

    Theoretical Elemental Composition

    Before empirical testing, the theoretical mass fractions must be established as the benchmark for purity. Bis(triphenyltin)sulfide ( C36​H30​SSn2​ ) has a molecular weight of 732.11 g/mol [1].

    • Carbon (C): (36×12.011)/732.11×100=59.06%

    • Hydrogen (H): (30×1.008)/732.11×100=4.13%

    • Sulfur (S): 32.06/732.11×100=4.38%

    • Tin (Sn): (2×118.71)/732.11×100=32.43%

    An analytically pure sample must yield experimental elemental proportions that tightly match these theoretical values[3].

    Objective Comparison of Purity Determination Alternatives

    Relying on a single analytical technique can lead to false positives. For instance, elemental analysis confirms the empirical formula but cannot differentiate between the target product and a stoichiometric mixture of unreacted precursors like triphenyltin chloride and bis(triphenyltin) oxide[4].

    The table below synthesizes the performance, target applications, and limitations of the three primary alternatives.

    Table 1: Comparative Performance of Analytical Modalities for Organotin Purity

    Analytical MethodTarget AnalytesAccuracy / PrecisionCausality of LimitationsBest Application
    CHNS/O Analysis C, H, N, SModerate ( ±0.4% )Organotins form refractory SnO2​ during combustion, trapping carbon and skewing %C low[3].Initial bulk organic composition screening.
    ICP-OES Sn, SHigh ( ±0.1% )Open-vessel acid digestion causes loss of volatile SnCl4​ , requiring closed microwave systems.Precise metal-to-ligand ratio confirmation.
    qNMR ( 1H , 119Sn ) Structural PurityVery High ( ±0.1% )Short relaxation delays ( D1​ ) cause incomplete signal integration due to long T1​ of Sn-coupled protons[2].Absolute structural purity and byproduct identification.
    Self-Validating Experimental Protocols

    To ensure trustworthiness, every analytical workflow must be designed as a self-validating system. Below are the optimized, step-by-step methodologies for each technique.

    Protocol A: Modified CHNS Combustion Analysis

    Causality: Standard combustion of bis(triphenyltin)sulfide often traps carbon within a glassy SnO2​ matrix. Adding Vanadium Pentoxide ( V2​O5​ ) as an oxidizing flux lowers the melting point of the combustion products and provides excess oxygen, ensuring 100% carbon release as CO2​ . Self-Validation: Running a blank capsule with flux subtracts background contamination, while bracketing the run with a certified sulfanilamide standard validates calibration drift.

    • Calibration: Analyze a certified sulfanilamide standard to establish the baseline response factor for C, H, and S.

    • Sample Preparation: Accurately weigh 2.000 mg of bis(triphenyltin)sulfide into a combustible tin capsule.

    • Flux Addition: Add 10.0 mg of V2​O5​ directly into the capsule and crimp tightly.

    • Combustion: Combust the sample at 1050°C in an oxygen-rich environment using a CHNS elemental analyzer[3].

    • Validation Check: Run a blank tin capsule containing only 10.0 mg of V2​O5​ . Subtract this baseline. The sample's C, H, and S values must fall within ±0.3% of the theoretical calculations to pass.

    Protocol B: ICP-OES for Tin and Sulfur Quantification

    Causality: To confirm the metal-to-ligand ratio, direct quantification of Sn is necessary. We strictly avoid Hydrochloric acid (HCl) in the digestion matrix because chloride ions react with tin to form SnCl4​ , which volatilizes and escapes, falsely lowering the purity reading. Self-Validation: A matrix-matched spike recovery ensures that no tin was lost during the high-pressure digestion phase.

    • Digestion: Place 10.0 mg of the stannane sample into a PTFE microwave digestion vessel. Add 6 mL of concentrated HNO3​ and 2 mL of H2​O2​ .

    • Microwave Program: Seal the vessel. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

    • Dilution & Spiking (Validation): Dilute the digestate to 50 mL with 18 MΩ deionized water. Prepare a duplicate sample and spike it with 10 ppm of a certified Sn standard. A recovery of 98–102% validates the absence of matrix suppression.

    • Analysis: Measure Sn at 189.927 nm and S at 181.972 nm against a matrix-matched calibration curve.

    Protocol C: Quantitative NMR (qNMR)

    Causality: qNMR provides absolute structural purity by comparing the integration of the analyte against an internal standard. A long relaxation delay ( D1​ ) is critical; organotin protons have long longitudinal relaxation times ( T1​ ). If D1​ is too short, the nuclei will not fully relax between pulses, artificially deflating the purity calculation[2]. Self-Validation: The use of a high-purity, NIST-traceable internal standard ensures the quantitative response is absolutely calibrated to a known molar quantity.

    • Sample Preparation: Accurately co-weigh ~20.0 mg of bis(triphenyltin)sulfide and ~5.0 mg of NIST-traceable 1,3,5-trimethoxybenzene (Internal Standard) into a glass vial[2].

    • Solvation: Dissolve the mixture completely in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Acquisition ( 1H ): Acquire spectra using a D1​ relaxation delay of 60 seconds (ensuring it is at least 5×T1​ of the slowest relaxing proton).

    • Integration & Calculation: Integrate the internal standard peak (δ 6.08 ppm, 3H) against the distinct ortho-phenyl protons of the triphenyltin group.

    • Orthogonal Check ( 119Sn NMR): Acquire a 119Sn spectrum. The presence of a single sharp resonance confirms the absence of degradation byproducts like bis(triphenyltin) oxide[4].

    Purity Validation Workflow

    The following diagram illustrates the logical relationships and decision-making process for validating the purity of synthesized bis(triphenyltin)sulfide.

    PurityWorkflow Start Bis(triphenyltin)sulfide Sample Split Aliquot Distribution Start->Split CHNS CHNS Combustion (C, H, S %) Requires V2O5 Flux Split->CHNS ICP ICP-OES Digestion (Sn, S %) Closed-Vessel HNO3 Split->ICP qNMR 1H & 119Sn qNMR (Structural Purity) Long D1 Delay Split->qNMR Compare Data Synthesis & Theoretical Comparison CHNS->Compare ICP->Compare qNMR->Compare Pass Purity ≥ 99% Validated Compare->Pass Fail Impurities Detected (Recrystallize) Compare->Fail

    Caption: Workflow for multi-modal purity validation of bis(triphenyltin)sulfide.

    References
    • 1,1,1,3,3,3-Hexaphenyldistannathiane. CAS Common Chemistry. Available at:[Link]

    • Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. PMC / NIH. Available at:[Link]

    • Some Convenient Methods for Preparing Bis(triphenyltin) Sulfide and Related Compounds. ACS Publications. Available at:[Link]

    Sources

    Comparative

    A Spectroscopic Guide to Organotin Sulfides and Selenides: A Comparative Analysis for Researchers

    For researchers, scientists, and professionals in drug development and materials science, a nuanced understanding of molecular structure and bonding is paramount. Organotin chalcogenides, specifically sulfides and seleni...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development and materials science, a nuanced understanding of molecular structure and bonding is paramount. Organotin chalcogenides, specifically sulfides and selenides, represent a class of compounds with a rich and diverse structural chemistry, leading to a wide array of applications, from precursors for semiconductor materials to potential therapeutic agents. The subtle yet significant differences between the sulfur- and selenium-containing analogues manifest profoundly in their spectroscopic signatures. This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to characterize these compounds, offering insights into how these methods can elucidate their structural and electronic properties.

    Introduction to Organotin Sulfides and Selenides

    Organotin (IV) compounds are characterized by a central tin atom covalently bonded to one or more organic substituents. The incorporation of chalcogen atoms, such as sulfur or selenium, into the coordination sphere of the tin center gives rise to organotin sulfides and selenides. These compounds can exist in various structural motifs, including simple monomeric species, cyclic structures, and complex cage or cluster arrangements. The nature of the organic group (R) and the chalcogen atom (S or Se) dictates the overall geometry and reactivity of the molecule. The larger atomic radius and greater polarizability of selenium compared to sulfur lead to distinct differences in bond lengths, bond angles, and, consequently, spectroscopic properties.

    Synthesis of Organotin Sulfides and Selenides: A Preparative Overview

    The synthetic routes to organotin sulfides and selenides often involve the reaction of an organotin halide precursor with a chalcogen source. The choice of reagents and reaction conditions is critical in directing the formation of the desired product, be it a simple substituted compound or a complex cluster.

    General Synthetic Workflow

    A common strategy involves the reaction of a di- or triorganotin halide with a sulfide or selenide source. For instance, the reaction of a diorganotin dihalide with sodium sulfide or a silylated sulfide can lead to the formation of cyclic organotin sulfides. A similar approach using a selenide source yields the corresponding organotin selenides.

    Experimental Protocol: Synthesis of a Cyclic Organotin Sulfide Trimer

    • Reaction Setup: In a nitrogen-purged Schlenk flask, dissolve diorganotin dichloride (R₂SnCl₂) in an appropriate anhydrous solvent such as toluene or tetrahydrofuran (THF).

    • Sulfide Addition: Slowly add a stoichiometric amount of a sulfide source, for example, sodium sulfide (Na₂S) or bis(trimethylsilyl)sulfide ((Me₃Si)₂S), to the solution at room temperature with vigorous stirring.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing aliquots for NMR analysis. The reaction is typically complete within a few hours.

    • Workup: Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., NaCl).

    • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to obtain the pure cyclic organotin sulfide, [(R₂SnS)₃].

    A similar protocol can be adapted for the synthesis of organotin selenides by substituting the sulfide source with a selenide equivalent, such as sodium selenide (Na₂Se) or bis(trimethylsilyl)selenide ((Me₃Si)₂Se).

    Caption: Generalized workflow for the synthesis of organotin sulfides and selenides.

    Spectroscopic Comparison: Unraveling Structural Nuances

    The following sections delve into a comparative analysis of organotin sulfides and selenides using key spectroscopic techniques. The data presented are illustrative and represent typical ranges observed for these classes of compounds.

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organotin compounds in solution. ¹¹⁹Sn NMR, in particular, provides direct information about the coordination environment of the tin atom, while ¹H and ¹³C NMR are used to characterize the organic substituents. For organotin selenides, ⁷⁷Se NMR offers an additional valuable probe.

    ¹¹⁹Sn NMR Spectroscopy: The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. An increase in the coordination number generally leads to a significant upfield shift (more negative δ value).[1][2]

    • Sulfides vs. Selenides: In analogous compounds, the ¹¹⁹Sn chemical shifts for organotin selenides are typically found at a lower frequency (more shielded, i.e., more negative ppm values) compared to their sulfide counterparts. This is attributed to the "heavy atom effect," where the more polarizable selenium atom induces a greater shielding of the tin nucleus.

    ⁷⁷Se NMR Spectroscopy: This technique is exclusive to the selenium analogues and provides direct insight into the selenium environment. The chemical shifts and coupling constants (¹J(¹¹⁹Sn-⁷⁷Se)) are valuable parameters. The magnitude of the one-bond tin-selenium coupling constant is indicative of the s-character of the Sn-Se bond.[3]

    Table 1: Comparative NMR Data for Representative Organotin Sulfides and Selenides

    Compound TypeSpectroscopic ParameterOrganotin SulfidesOrganotin Selenides
    Cyclic (R₂SnE)₃ δ(¹¹⁹Sn) (ppm) +80 to +150-10 to -80
    Adamantane-like [(RSn)₄E₆] δ(¹¹⁹Sn) (ppm) -80 to -150-180 to -250
    (Ph₃Sn)₂E δ(¹¹⁹Sn) (ppm) ~ +60~ +40
    (R₂SnSe)₃ δ(⁷⁷Se) (ppm) N/A-150 to -300
    (R₂SnSe)₃ ¹J(¹¹⁹Sn-⁷⁷Se) (Hz) N/A1200 - 1600

    Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

    • Sample Preparation: Dissolve approximately 10-20 mg of the organotin compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.

    • Instrument Setup: Use a multinuclear NMR spectrometer equipped with a broadband probe. Tune the probe to the ¹¹⁹Sn frequency.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment is typically sufficient. For enhanced sensitivity, inverse-gated decoupling can be used to suppress the negative Nuclear Overhauser Effect (NOE).

      • Reference: Use tetramethyltin (Me₄Sn) as an external or internal reference (δ = 0 ppm).

      • Relaxation Delay: A longer relaxation delay (e.g., 5-10 seconds) is often necessary due to the long relaxation times of the ¹¹⁹Sn nucleus.

    • Data Processing: Apply an appropriate line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio.

    Caption: Key NMR differences between organotin sulfides and selenides.

    Vibrational Spectroscopy (FTIR and Raman)

    Vibrational spectroscopy provides valuable information about the bonding within the molecule, particularly the Sn-C, Sn-S, and Sn-Se stretching frequencies.

    • Sn-S vs. Sn-Se Stretching Frequencies: Due to the larger mass of the selenium atom compared to sulfur, the Sn-Se stretching vibrations (ν(Sn-Se)) are observed at lower frequencies (wavenumbers) than the corresponding Sn-S stretching vibrations (ν(Sn-S)). This difference is a direct consequence of the heavier Se atom in the Sn-Se bond, which behaves as a heavier mass in a simple harmonic oscillator model.

    Table 2: Typical Vibrational Frequencies for Organotin Sulfides and Selenides

    Vibrational ModeOrganotin Sulfides (cm⁻¹)Organotin Selenides (cm⁻¹)
    ν(Sn-S) 320 - 400N/A
    ν(Sn-Se) N/A200 - 280
    ν(Sn-C) 500 - 600500 - 600

    The Sn-C stretching frequencies are less affected by the nature of the chalcogen atom and are more dependent on the organic substituent.

    Experimental Protocol: FTIR Spectroscopy

    • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Analysis: Identify the characteristic absorption bands corresponding to the Sn-S, Sn-Se, and Sn-C vibrations.

    Mass Spectrometry (MS)

    Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, which can aid in their identification and structural characterization.

    • Isotopic Pattern: A key feature in the mass spectra of organotin compounds is the characteristic isotopic pattern of tin, which has several naturally occurring isotopes. This pattern serves as a definitive signature for the presence of tin in a fragment.

    • Fragmentation: The fragmentation of organotin sulfides and selenides often involves the loss of organic groups from the tin center and cleavage of the Sn-chalcogen bond. The fragmentation patterns can be complex, but a comparison of the spectra of analogous sulfide and selenide compounds can reveal differences in the relative stabilities of the Sn-S and Sn-Se bonds under ionization conditions. The slightly weaker Sn-Se bond may lead to a higher abundance of fragments resulting from its cleavage compared to the Sn-S bond in analogous sulfide compounds.

    Mössbauer Spectroscopy

    ¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for probing the electronic environment of the tin nucleus in the solid state. It provides information on the oxidation state, coordination number, and symmetry of the tin site.

    • Isomer Shift (δ): The isomer shift is related to the s-electron density at the tin nucleus. For organotin(IV) compounds, the isomer shift is influenced by the electronegativity of the groups attached to the tin atom.

    • Quadrupole Splitting (ΔE_Q): Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the tin nucleus. Its magnitude provides information about the geometry of the coordination sphere.

    Table 3: Representative ¹¹⁹Sn Mössbauer Parameters

    Compound TypeParameterOrganotin SulfidesOrganotin Selenides
    (R₂SnE)₃ Isomer Shift (δ) (mm/s) 1.30 - 1.601.25 - 1.55
    Quadrupole Splitting (ΔE_Q) (mm/s) 1.80 - 2.201.70 - 2.10
    (Ph₃Sn)₂E Isomer Shift (δ) (mm/s) ~ 1.25~ 1.20
    Quadrupole Splitting (ΔE_Q) (mm/s) ~ 0.80~ 0.70

    Generally, the isomer shifts for organotin selenides are slightly lower than those for the corresponding sulfides, reflecting the lower electronegativity of selenium compared to sulfur. This leads to a slightly higher s-electron density at the tin nucleus in the selenides. The quadrupole splittings are also sensitive to the chalcogen atom, with subtle differences reflecting the variations in bond lengths and angles.

    Conclusion: A Synergistic Spectroscopic Approach

    The comprehensive characterization of organotin sulfides and selenides relies on a synergistic application of various spectroscopic techniques. While ¹¹⁹Sn NMR provides unparalleled insight into the solution-state structure and coordination environment, vibrational spectroscopy offers a direct probe of the Sn-S and Sn-Se bonds. Mass spectrometry is crucial for confirming molecular weight and elucidating fragmentation pathways, and Mössbauer spectroscopy provides detailed information about the solid-state electronic structure of the tin center.

    The systematic differences observed in the spectroscopic data of organotin sulfides and selenides, such as the upfield shift in ¹¹⁹Sn NMR and the lower vibrational frequencies for the selenides, are direct consequences of the fundamental properties of sulfur and selenium. A thorough understanding of these spectroscopic trends is essential for researchers working on the design, synthesis, and application of these versatile organometallic compounds.

    References

    • Diorganotin(IV) Complexes of Organoselenolato Ligands with Pyrazole Moieties—Synthesis, Structure and Properties. Molecules. [Link][3]

    • Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. University of Pardubice. [Link][4]

    • Preparation and Mössbauer spectra of organotin(IV) compounds containing the CH3(C6H5)Sn(IV) moiety. ResearchGate. [Link][5]

    • Chapter Two Preparation Of Organotin Compounds. Ibn Al-Haitham Journal For Pure And Applied Science. [Link][6]

    • Mossbauer Data and NMR Spectra for Some Organotin Compounds. Croatica Chemica Acta. [Link][7]

    • A mass spectrometry-based approach gives new insight into organotin-protein interactions. Metallomics. [Link][8]

    • 13C and 119Sn NMR Data of Organotin(IV) Compounds. ResearchGate. [Link][9]

    • (^119)Sn N.M.R. Studies of the reactions of some organotin(IV) compounds. Durham e-Theses. [Link][10]

    • Formation of a vertical SnSe/SnSe2 p–n heterojunction by NH3 plasma-induced phase transformation. National Institutes of Health. [Link][11]

    • 119Sn NMR spectral data of organotin(IV) complexes – A review. CoLab. [1]

    • Mass fragmentation analysis of the Schiff base organotin complex [(L)Sn (Me)3].Cl. ResearchGate. [Link][12]

    • Organotin Selenide Clusters and Hybrid Capsules. ResearchGate. [Link][13]

    • A mass spectrometry-based approach gives new insight into organotin–protein interactions. Metallomics. [Link][14]

    • Studies in mössbauer spectroscopy. Part II. The structures of some organotin halides, and a test of the point-charge model. SciSpace. [Link][15]

    • 119Sn NMR spectroscopic and structural properties of transition metal complexes with terminal stannylene ligands. ScienceDirect. [Link][16]

    • First-principles study of the structural, optoelectronic and thermophysical properties of the π-SnSe for thermoelectric applications. Beilstein Journal of Nanotechnology. [Link][17]

    • Principle Investigation of Structural, Electronics and Chemical Properties of Sn Doped PbX (X=S, Se, Te). Longdom Publishing. [Link][2]

    • Organotin Selenide Clusters and Hybrid Capsules. Scite.ai. [Link][18]

    • (Sn) Tin NMR. University of Ottawa. [Link][19]

    • Variable-temperature mossbauer spectroscopic studies and the structures of organotin (IV) compounds. DORAS. [Link][20]

    • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][21]

    • Proposed mass fragmentation pattern of organotin (IV) complexes.. ResearchGate. [Link][22]

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    Validation

    A Senior Application Scientist's Guide to Validating Organotin Dimer Molecular Weight via Gel Permeation Chromatography (GPC)

    For Researchers, Scientists, and Drug Development Professionals In the realm of organometallic chemistry and its applications in drug development, the precise characterization of molecular species is paramount. Organotin...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the realm of organometallic chemistry and its applications in drug development, the precise characterization of molecular species is paramount. Organotin dimers, a class of compounds with significant therapeutic and industrial potential, present unique analytical challenges. Their accurate molecular weight determination is critical for understanding structure-activity relationships, ensuring purity, and meeting regulatory requirements. This guide provides an in-depth comparison of Gel Permeation Chromatography (GPC) with other analytical techniques for the validation of organotin dimer molecular weights, grounded in scientific principles and practical expertise.

    The Challenge of Characterizing Organotin Dimers

    Organotin compounds can exhibit complex solution behaviors, including the potential for aggregation or degradation. This makes the accurate determination of their molecular weight a non-trivial task. Traditional methods may fall short, necessitating a robust and reliable technique like GPC. However, the unique chemical nature of organotins requires careful consideration of the GPC experimental design to avoid artifacts and ensure data integrity.

    Gel Permeation Chromatography: A Powerful Tool for Molecular Weight Determination

    GPC, a subset of size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. This technique is particularly well-suited for polymers and macromolecules, making it an excellent choice for analyzing organotin dimers.[1] The fundamental principle involves passing a solution of the analyte through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a more tortuous path and elute later.[2]

    The successful application of GPC for organotin dimers hinges on several critical experimental choices, each with a clear causal relationship to the quality of the results.

    GPC_Workflow cluster_prep Sample & System Preparation cluster_analysis GPC Analysis cluster_data Data Processing & Validation Sample_Prep Sample Dissolution (e.g., in THF) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation & Degassing System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Separation Separation on GPC Column Injection->Separation Detection Detection (RI, LS) Separation->Detection Calibration Calibration Curve (Polystyrene Standards) Detection->Calibration MW_Calculation Molecular Weight Calculation Calibration->MW_Calculation Validation Validation with Alternative Method MW_Calculation->Validation

    Caption: GPC workflow for organotin dimer analysis.

    Experimental Protocol: A Self-Validating System

    The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure the accuracy and reliability of the molecular weight determination.

    Step 1: Column Selection - The Foundation of Separation

    The choice of GPC column is critical. For organotin dimers, which often have low to mid-range molecular weights, high-resolution columns are ideal.[3][4][5]

    • Recommendation: Waters Styragel HR series (e.g., HR 0.5, HR 4) or equivalent columns packed with 5 µm particles are well-suited for this application.[3][4][5][6] These columns provide excellent resolution in the low to mid-molecular weight range.[3][4][5][7]

    • Causality: The small particle size (5 µm) enhances separation efficiency, allowing for the clear resolution of the dimer from any potential monomer or higher-order aggregates. The polystyrene-divinylbenzene matrix is chemically robust and compatible with a range of organic solvents.[8]

    Step 2: Mobile Phase Composition - Ensuring Accurate Elution

    The mobile phase must be carefully chosen to ensure the organotin dimer is fully dissolved and does not interact with the column packing material.

    • Recommendation: Tetrahydrofuran (THF) is a common and effective mobile phase for many organometallic compounds.[6] However, for certain organotins, additives may be necessary to prevent ionic interactions or aggregation. A study on the influence of mobile phase composition on organotin retention times showed that modifiers like acetic acid and triethylamine can significantly affect elution behavior.[9]

    • Causality: An inappropriate mobile phase can lead to peak tailing, broadening, or even complete retention of the analyte on the column, all of which will result in inaccurate molecular weight determination. The mobile phase should be degassed to prevent bubble formation in the detector.

    Step 3: Calibration - The Key to Accuracy

    GPC is a relative technique, meaning the molecular weight is determined by comparing the elution time of the sample to that of known standards.[10][11]

    • Recommendation: Use narrow molecular weight distribution polystyrene standards to construct a calibration curve.[10][12] It is crucial to use standards that are chemically similar to the analyte for the most accurate results.[10][11]

    • Causality: The accuracy of the determined molecular weight is directly dependent on the quality of the calibration curve.[13] Using broad or poorly characterized standards will introduce significant error. Regular calibration, typically every 1-3 months or after system changes, is essential.[10]

    Step 4: Detection - Choosing the Right Tool for the Job

    The choice of detector is crucial for obtaining accurate and comprehensive data.

    • Refractive Index (RI) Detector: This is a universal detector that responds to the difference in refractive index between the eluting analyte and the mobile phase.[14][15][16] It is the most common detector for GPC.[2][17]

    • Light Scattering (LS) Detector: LS detectors, such as Multi-Angle Light Scattering (MALS) or Low-Angle Light Scattering (LALS), provide an absolute measure of molecular weight without the need for column calibration.[18][19][20][21] This is a powerful tool for validating the results obtained from a conventional calibration.[22]

    Detector_Logic RI Refractive Index (RI) Detector Relative_MW Relative Molecular Weight (Requires Calibration) RI->Relative_MW LS Light Scattering (LS) Detector Absolute_MW Absolute Molecular Weight (No Calibration Needed) LS->Absolute_MW

    Caption: Relationship between detector type and molecular weight data.

    Comparison with Alternative Techniques

    While GPC is a robust method, it is essential to validate the results with orthogonal techniques to ensure the highest level of confidence.

    TechniquePrincipleAdvantagesDisadvantages
    Gel Permeation Chromatography (GPC) Separation based on hydrodynamic volume.[23]Provides molecular weight distribution; relatively fast.[23]Relative method requiring calibration[10][11]; potential for column interactions.
    Gas Chromatography-Mass Spectrometry (GC-MS) Separation based on volatility and mass-to-charge ratio.[24]High sensitivity and specificity.[25]Requires derivatization for non-volatile organotins[26][27]; potential for thermal degradation.[28]
    Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity and mass-to-charge ratio.[29]Direct analysis of polar, non-volatile compounds.[29]Can be complex to optimize; potential for matrix effects.
    Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of nuclear spin properties in a magnetic field.Provides absolute molecular weight and detailed structural information.[23]Lower sensitivity; may not be suitable for complex mixtures.[23]

    Conclusion: A Multi-faceted Approach to Validation

    The validation of organotin dimer molecular weight requires a meticulous and multi-faceted approach. GPC, when performed with careful consideration of experimental parameters, provides a reliable and reproducible method for determining molecular weight distribution. However, for the highest level of scientific integrity, it is strongly recommended to corroborate GPC data with an orthogonal technique such as LS detection or mass spectrometry. This integrated approach ensures the generation of accurate and trustworthy data, which is indispensable for advancing research and development in the field of organotin chemistry.

    References

    • Influence of the mobile phase composition on the retention times of organotins. ResearchGate. Available from: [Link]

    • GC/MS conditions used for the analysis of organotin compounds. ResearchGate. Available from: [Link]

    • GPC Refractive Index Detector. Labcompare.com. Available from: [Link]

    • Shop Styragel GPC Column | WAT044230. Waters Corporation. Available from: [Link]

    • Refractive Index detector for high temperature GPC. Polymer Char. Available from: [Link]

    • Determination of Organotin Compounds in Water, Sediments, and Sewage Sludge Using Perdeuterated Internal Standards, Accelerated Solvent Extraction, and Large-Volume-Injection GC/MS. ACS Publications. Available from: [Link]

    • 1260 Infinity II Multi-Angle Light Scattering Detector. Agilent. Available from: [Link]

    • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA. Available from: [Link]

    • Advanced Light Scattering Detector for SEC/GPC. Bettersize Instruments. Available from: [Link]

    • GEL PERMEATION CHROMATOGRAPHY (GPC) COLUMNS AND CONSUMABLES. Waters Corporation. Available from: [Link]

    • GPC Laser Light Scattering Detector. Labcompare.com. Available from: [Link]

    • Principles of Triple Detection GPC/SEC. UCI Department of Chemistry. Available from: [Link]

    • GCMS Organotin News 03/2003en. Shimadzu. Available from: [Link]

    • Differential Refractive Index Detector Delivers Outstanding GPC/SEC Results. Lab Manager. Available from: [Link]

    • Which light scattering detector is best for me? Malvern Panalytical. Available from: [Link]

    • Refractive Index Detection (RID). Shimadzu. Available from: [Link]

    • Static Light Scattering Detectors in GPC/SEC: How Many Angles Do I Need? LCGC International. Available from: [Link]

    • Standards and ISO methods for gel permeation chromatography calibration. LCGC International. Available from: [Link]

    • Understanding GPC Calibration Standards: A Guide to Accurate Molecular Weight Analysis. ResolveMass Laboratories Inc. Available from: [Link]

    • Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight. Labcompare.com. Available from: [Link]

    • Calibration of the GPC System. Waters Corporation. Available from: [Link]

    • Determination of organotin compounds in environmental samples. SciSpace. Available from: [Link]

    • REVIEW Organotin Speciation Analysis Based on Liquid or Gas Chromatography. ResearchGate. Available from: [Link]

    • Organic GPC/SEC columns. Agilent. Available from: [Link]

    • Organotins Analysis. Eurofins Australia. Available from: [Link]

    • best technique for measuring polymer molecular weight? Reddit. Available from: [Link]

    • COMPARISON OF MOLECULAR WEIGHT ANALYSES OF OLIGOMERIC HINDERED AMINE LIGHT STABILIZER (HALS) USING CONVENTIONAL AND ADVANCED DETECTORS. Agilent. Available from: [Link]

    • Tips & Tricks GPC/SEC: System Peaks or Ghost Peaks in GPC/SEC. LCGC International. Available from: [Link]

    • HT-GPC: Alternate Material Comparison. SGS PSI - Polymer Solutions. Available from: [Link]

    • How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system. YouTube. Available from: [Link]

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    Comparative

    Comparative Study of Sn-S Bond Lengths in Organotin Clusters: Structural Dynamics and Methodological Guide

    Organotin sulfide clusters represent a highly versatile class of hybrid inorganic-organic materials. Characterized by an inorganic tin-sulfur core protected by organic substituents, these clusters are of intense interest...

    Author: BenchChem Technical Support Team. Date: March 2026

    Organotin sulfide clusters represent a highly versatile class of hybrid inorganic-organic materials. Characterized by an inorganic tin-sulfur core protected by organic substituents, these clusters are of intense interest to materials scientists and drug development professionals. They serve as single-source precursors for semiconducting SnS nanostructures, exhibit unique non-linear optical (NLO) properties, and demonstrate tunable biological activities[1][2][3].

    The fundamental parameter dictating the stability, electronic properties, and reactivity of these clusters is the Tin-Sulfur (Sn-S) bond length . This guide objectively compares the Sn-S bond lengths across various organotin cluster motifs, explains the electronic causality behind cluster distortions, and provides field-proven methodologies for their synthesis and structural validation.

    Comparative Analysis of Sn-S Bond Lengths

    The Sn-S bond is highly sensitive to its local coordination environment. The bond length fluctuates based on the oxidation state of the tin center, the steric bulk of the organic ligands, and the electron-donating or withdrawing nature of the substituents.

    Below is a comparative summary of quantitative structural data across different tin-sulfur systems:

    Structural MotifExample Compound / SystemAverage Sn-S Bond Length (Å)Electronic & Structural Causality
    Terminal Double Bond Cationic Distannabarrelene (Sn=S)2.246 – 2.262Strong π-donation from S to Sn yields the shortest, most rigid Sn-S bonds known[4].
    Dinuclear Bridge [(RpyrCl2Sn)2S] (Pyrene-terminated)2.380 – 2.405Steric bulk of the pyrene ligands causes slight elongation; acts as a stable intermediate[5].
    Symmetric Adamantane [(MeSn)4S6] /[(NpSn)4S6]2.390 – 2.410Standard single bonds in unstrained, electronically neutral heteroadamantane cages[1][6].
    Distorted Adamantane [(CpSn)4S6] (Cp = cyclopentadienyl)~2.510Electron-rich Cp transfers density to the cluster core, destabilizing Sn-S σ-orbitals[6].
    2D Layered Sheets Bulk SnS (Orthorhombic Pnma)2.630 – 2.650Distorted T-shaped geometry; extended lattice interactions weaken individual bonds[7].
    The Causality of Cluster Distortion

    In heteroadamantane clusters of the type [(RSn)4S6], the choice of the R-group is not merely structural—it fundamentally alters the electronic distribution. For instance, when R is a methyl (Me) or naphthyl (Np) group, the cluster maintains a highly symmetric core with Sn-S bonds around 2.40 Å[1]. However, substituting these with a cyclopentadienyl (Cp) group induces a severe distortion. The Cp group is electron-rich but non-aromatic; it transfers excess electron density into the cluster core. This destabilizes the σ-orbitals of the Sn-S bonds, elongating them to ~2.51 Å while simultaneously forcing the Sn-Sn distances to contract to 3.60 Å[1][6].

    Experimental Workflows & Structural Elucidation

    Understanding the exact Sn-S bond length requires a combination of precise synthetic control and advanced spectroscopic validation. Below is the logical workflow for generating and analyzing these clusters.

    G Precursor Organotin Precursor (RSnCl3) Assembly Self-Assembly (Solvent, Temp Control) Precursor->Assembly Sulfur Sulfur Source (Na2S / H2S) Sulfur->Assembly Cluster Organotin Sulfide Cluster [(RSn)4S6] Assembly->Cluster Nucleophilic Substitution XRD X-ray Crystallography (Single Crystal) Cluster->XRD Crystalline EXAFS EXAFS / XANES (Amorphous Phase) Cluster->EXAFS Amorphous Analysis Sn-S Bond Length & Distortion Analysis XRD->Analysis Global Geometry EXAFS->Analysis Local Coordination

    Workflow for the synthesis and structural elucidation of organotin sulfide clusters.

    Field-Proven Methodologies

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning behind the experimental choice.

    Protocol A: Synthesis of Adamantane-Type [(RSn)4S6] Clusters

    Objective: Synthesize a highly pure heteroadamantane cluster while preventing the formation of extended polymeric networks.

    • Precursor Preparation: Dissolve the chosen organotin trichloride (RSnCl3) in anhydrous dichloromethane (CH2Cl2) under a strict nitrogen atmosphere.

      • Causality: Sn-Cl bonds are highly susceptible to hydrolysis. Excluding moisture prevents the formation of competitive Sn-O-Sn stannoxane networks[3].

    • Controlled Sulfidation: Add a stoichiometric amount of a sulfur source (e.g., Na2S or (NH4)2S) dropwise at 0°C.

      • Causality: Dropwise addition at low temperatures keeps the localized concentration of sulfur low. This kinetically favors intramolecular cyclization (forming the closed [(RSn)4S6] cage) over intermolecular condensation (which yields insoluble amorphous polymers).

    • Purification: Filter out the insoluble chloride salts (NaCl or NH4Cl). Concentrate the filtrate under vacuum and layer with n-hexane to induce crystallization[5].

    Protocol B: Local Structure Determination via EXAFS (For Amorphous Clusters)

    Objective: Accurately measure Sn-S bond lengths in amorphous clusters where standard X-ray crystallography cannot be applied.

    • Sample Preparation: Grind the amorphous organotin sulfide powder with boron nitride (BN) and press into a uniform pellet.

      • Causality: BN is X-ray transparent. It ensures a uniform absorption thickness, preventing "pinhole effects" that distort X-ray Absorption Fine Structure (EXAFS) amplitudes.

    • Cryogenic Data Acquisition: Mount the pellet in a liquid helium cryostat and cool to 34 K before collecting X-ray absorption spectra at both the Sn K-edge and S K-edge[1].

      • Causality: At room temperature, thermal vibrations cause large Mean Square Relative Displacements (MSRD), which smear the EXAFS oscillations. Cooling to 34 K suppresses dynamic thermal noise, allowing the isolation of static structural distortions (like the 2.51 Å elongated Sn-S bond in Cp-substituted clusters)[1].

    • Self-Validating Data Fitting: Fit the EXAFS region using Density Functional Theory (DFT) simulated scattering paths.

      • Causality: To validate the model, cross-constrain the data. The Sn-S distance parameter derived from the Sn K-edge data must be mathematically constrained to match the S-Sn distance derived from the S K-edge data[1][6]. If the fit converges with a low residual error, the bond length is definitively validated.

    References

    • Source: kit.
    • Source: kit.
    • Selected bond lengths [Å] and angles [ 1 ] for crystal structures:...
    • Utilization of Tris(carbene)borate Ligands for Unique p-Block Element Isolation: Umpolung Reactivity of...
    • Source: rroij.
    • Source: d-nb.
    • mp-2231: SnS (Orthorhombic, Pnma, 62)

    Sources

    Validation

    A Senior Application Scientist's Guide to Differentiating Bis(triphenyltin)sulfide and Triphenyltin Hydroxide

    In the realm of organotin chemistry, precise compound identification is paramount for ensuring experimental reproducibility and safety. Among the vast array of organotin compounds, Bis(triphenyltin)sulfide ((Ph₃Sn)₂S) an...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the realm of organotin chemistry, precise compound identification is paramount for ensuring experimental reproducibility and safety. Among the vast array of organotin compounds, Bis(triphenyltin)sulfide ((Ph₃Sn)₂S) and Triphenyltin hydroxide (Ph₃SnOH) are two key compounds often encountered in synthetic and materials science applications. While structurally similar, their distinct bridging atoms—sulfur versus oxygen—impart unique physicochemical and spectral properties. This guide provides an in-depth, technically-grounded comparison to enable researchers, scientists, and drug development professionals to unambiguously differentiate between these two compounds.

    The core of this guide is built upon the principle that robust analytical characterization relies on the convergence of data from multiple orthogonal techniques. We will explore how fundamental differences in bond vibrations, nuclear environments, and mass fragmentation patterns provide definitive fingerprints for each molecule.

    At-a-Glance Physicochemical Comparison

    Before delving into complex instrumentation, a preliminary assessment of basic physical properties can offer initial clues. However, due to their similarities, these should not be used for definitive identification.

    PropertyTriphenyltin Hydroxide (Ph₃SnOH)Bis(triphenyltin)sulfide ((Ph₃Sn)₂S)Rationale for Difference
    Molar Mass 367.03 g/mol 716.19 g/mol The sulfide is essentially a dimer of the triphenyltin moiety linked by a sulfur atom, giving it a significantly higher molecular weight.
    Appearance Odorless white powder/crystalline solid[1][2]White to off-white solidBoth are typically white solids, making visual identification unreliable.
    Melting Point ~119-123 °C (with decomposition)[1][2]~122-123.5 °CThe melting points are remarkably close and may overlap depending on purity, rendering this an unreliable method for differentiation.
    Solubility Insoluble in water; moderately soluble in most organic solvents[1][2].Soluble in many common organic solvents.Both exhibit broad solubility in organic solvents. Triphenyltin hydroxide's insolubility in water is a key characteristic[1][2].
    The Definitive Spectroscopic Toolkit

    Spectroscopic methods provide the most reliable and detailed information for distinguishing between (Ph₃Sn)₂S and Ph₃SnOH. The choice of technique depends on the information required, from confirming functional groups to elucidating the complete structural environment.

    IR spectroscopy is arguably the most direct and accessible method for this specific differentiation. The primary distinction lies in the presence of the hydroxyl (-OH) group in triphenyltin hydroxide, which is absent in the sulfide.

    • Triphenyltin Hydroxide (Ph₃SnOH): The key diagnostic peak is a sharp absorption band corresponding to the O-H stretching vibration. This peak is typically observed in the region of 3600-3700 cm⁻¹ . Additionally, a broad band associated with the Sn-O stretch can be found at lower frequencies.

    • Bis(triphenyltin)sulfide ((Ph₃Sn)₂S): This compound will be conspicuously absent of any peaks in the O-H stretching region (3600-3700 cm⁻¹). The most characteristic feature is the unsymmetrical stretching vibration of the Sn-S-Sn bridge, which gives rise to an extremely intense band around 775 cm⁻¹ .

    The spectra below illustrate these clear differences, making IR an excellent first-line technique for identification.

    Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

    • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-grade isopropanol or ethanol-soaked wipe and running a background scan.

    • Sample Preparation: Place a small, representative amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Analysis: Process the resulting spectrum (baseline correction, if necessary) and identify the key diagnostic peaks as outlined above. The absence or presence of the O-H stretch is the most critical diagnostic feature.

    NMR spectroscopy, particularly ¹¹⁹Sn NMR, provides an exquisitely sensitive probe of the electronic environment around the tin nucleus. The coordination number and the electronegativity of the atoms directly bonded to the tin atom significantly influence the chemical shift (δ).

    • ¹¹⁹Sn NMR: The chemical shift of the tin nucleus is highly diagnostic. Increasing the coordination number or the electron density at the tin center causes the resonance signal to shift to a lower frequency (upfield)[3].

      • Triphenyltin Hydroxide (Ph₃SnOH): In solution, this compound exists in equilibrium with various aggregated forms, but its ¹¹⁹Sn chemical shift is distinct from the sulfide.

      • Bis(triphenyltin)sulfide ((Ph₃Sn)₂S): The sulfur atom, being less electronegative than oxygen, results in a different electronic environment at the tin nucleus compared to the hydroxide. This leads to a measurably different ¹¹⁹Sn chemical shift.

    • ¹H and ¹³C NMR: While the phenyl group signals will be present in both compounds (typically in the 7.0-8.0 ppm range for ¹H NMR), they are less diagnostic. In Ph₃SnOH, the hydroxyl proton may be observable, though its position can be highly variable and it may exchange with trace water, making it an unreliable marker.

    The primary value of NMR lies in the direct observation of the ¹¹⁹Sn nucleus, which provides an unambiguous fingerprint of the tin's chemical environment[4].

    Workflow for Sample Analysis and Identification

    The following diagram outlines a logical workflow for identifying an unknown sample suspected to be either Triphenyltin Hydroxide or Bis(triphenyltin)sulfide.

    Differentiation_Workflow cluster_start cluster_ir Primary Screen cluster_decision1 IR Analysis cluster_nmr Confirmatory Analysis cluster_result Identification Unknown Unknown Sample (Ph₃Sn-X) IR Acquire FT-IR Spectrum Unknown->IR Decision_IR O-H Stretch (~3650 cm⁻¹)? IR->Decision_IR NMR Acquire ¹¹⁹Sn NMR Decision_IR->NMR No   TPTH Identified: Triphenyltin Hydroxide Decision_IR->TPTH  Yes TPTS Identified: Bis(triphenyltin)sulfide NMR->TPTS Confirm Sn-S Environment

    Caption: A logical workflow for sample identification.

    Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation patterns of analytes. Given the significant mass difference between the two compounds, MS provides a definitive answer.

    • Triphenyltin Hydroxide (Ph₃SnOH): The mass spectrum will show ion clusters corresponding to the triphenyltin cation [Ph₃Sn]⁺. The molecular ion [Ph₃SnOH]⁺ may be observed, but often dehydration occurs in the ion source, making the [Ph₃Sn]⁺ fragment the most prominent.

    • Bis(triphenyltin)sulfide ((Ph₃Sn)₂S): The molecular ion peak [(Ph₃Sn)₂S]⁺ will be observed at a much higher mass-to-charge ratio (m/z). Key fragmentation pathways will involve the loss of phenyl groups and the cleavage of the Sn-S bond, but the parent ion will be clearly distinguishable from that of the hydroxide.

    The choice of ionization technique is crucial. Electrospray ionization (ESI) is often preferred for these polar compounds, and coupling with liquid chromatography (LC) can provide separation from impurities prior to detection[5][6].

    Summary of Key Differentiating Data
    Analytical TechniqueTriphenyltin Hydroxide (Ph₃SnOH)Bis(triphenyltin)sulfide ((Ph₃Sn)₂S)
    Infrared (IR) Spectroscopy Presence of a sharp O-H stretch (~3600-3700 cm⁻¹)Absence of O-H stretch; presence of strong Sn-S-Sn stretch (~775 cm⁻¹)
    ¹¹⁹Sn NMR Spectroscopy Characteristic chemical shift for Sn-O environmentDistinct chemical shift for Sn-S environment
    Mass Spectrometry (MS) Lower m/z molecular ion; key fragment is [Ph₃Sn]⁺Much higher m/z molecular ion [(Ph₃Sn)₂S]⁺
    Conclusion

    The differentiation between Bis(triphenyltin)sulfide and Triphenyltin hydroxide is straightforward when a systematic, multi-technique approach is employed. Infrared spectroscopy serves as a rapid and definitive primary screening method, leveraging the unique vibrational signature of the hydroxyl group. For unequivocal confirmation, ¹¹⁹Sn NMR provides direct insight into the tin atom's coordination sphere, while mass spectrometry confirms the significant difference in molecular weight. By understanding the causal relationships between molecular structure and spectral output, researchers can confidently identify these materials, ensuring the integrity and success of their scientific endeavors.

    References

    • TRIPHENYLTIN HYDROXIDE. (n.d.). Vertex AI Search.
    • PubChem. (n.d.). Triphenyltin hydroxide. National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

    • Kushlefsky, B., Simmons, I., & Ross, A. (1963). Characterization of Triphenyltin Hydroxide and Bis-(triphenyltin) Oxide. Inorganic Chemistry, 2(1), 187-189.
    • Sciex. (n.d.). Organotin compounds. Retrieved March 10, 2026, from [Link]

    • Ataman Kimya. (n.d.). TRIPHENYLTIN HYDROXIDE. Retrieved March 10, 2026, from [Link]

    • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Northwestern University. Retrieved March 10, 2026, from [Link]

    • U.S. Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved March 10, 2026, from [Link]

    • Will, J. M., Erbacher, C., Sperling, M., & Karst, U. (2020). A mass spectrometry-based approach gives new insight into organotin–protein interactions. Metallomics, 12(11), 1859-1868.
    • ResearchGate. (n.d.). 119Sn NMR spectral data of organotin(IV) complexes – A review. Retrieved March 10, 2026, from [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Bis(triphenyltin)sulfide proper disposal procedures

    The handling and disposal of organotin compounds, such as bis(triphenyltin)sulfide, represent a critical operational challenge in chemical research and drug development. Due to their profound environmental persistence an...

    Author: BenchChem Technical Support Team. Date: March 2026

    The handling and disposal of organotin compounds, such as bis(triphenyltin)sulfide, represent a critical operational challenge in chemical research and drug development. Due to their profound environmental persistence and systemic toxicity, these compounds require rigorous, self-validating Environmental Health and Safety (EHS) protocols.

    As a laboratory professional, your primary directive when managing organotin waste is containment and segregation. Under no circumstances should researchers attempt to chemically neutralize or treat organotin waste in-house [1]. Improper quenching can generate highly toxic, volatile, or explosive byproducts. All disposal must be routed through licensed hazardous waste facilities.

    I. Hazard Profile and Causality

    To design an effective disposal plan, one must understand the mechanistic hazards of the substance. Triphenyltin derivatives are notoriously severe marine pollutants and exhibit high toxicity to aquatic organisms, often inducing developmental and physiological anomalies at microgram-per-liter (μg/L) concentrations[2]. Furthermore, they present significant risks of target organ toxicity (particularly hepatotoxicity and neurotoxicity) upon repeated exposure[3].

    Table 1: Hazard Profile & EHS Mitigation for Triphenyltin Derivatives

    Hazard CategoryToxicological / Environmental ImpactOperational Mitigation Strategy
    Aquatic Toxicity Highly toxic to aquatic life (LC50 often < 10 μg/L for early life stages)[2].Absolute prohibition of drain disposal. Zero-discharge containment required[4].
    Systemic Toxicity Causes damage to organs through prolonged/repeated exposure[3].Mandatory use of fume hoods; segregation of all contaminated consumables[5].
    Chemical Reactivity Emits toxic fumes (tin oxides, sulfur oxides) upon combustion[6].Store away from strong oxidizers. Final disposal via licensed high-temperature incineration[1].

    II. Standard Operating Procedure: Waste Segregation & Disposal

    Effective disposal begins at the point of waste generation. The following step-by-step methodology ensures compliance with institutional EHS guidelines and prevents environmental contamination.

    Step 1: Point-of-Generation Segregation Collect all bis(triphenyltin)sulfide waste in a dedicated, leak-proof, high-density polyethylene (HDPE) or glass hazardous waste container[1].

    • Causality: Organotins must be segregated from general organic solvent waste. Mixing waste streams not only increases the total volume of acutely toxic waste (driving up disposal costs) but also introduces the risk of cross-reactions with incompatible chemicals[5].

    • Scope: This includes the pure chemical, reaction mother liquors, and all contaminated consumables (e.g., pipette tips, weigh boats, and gloves)[5].

    Step 2: Labeling and Identification Immediately affix a hazardous waste tag to the container. The label must explicitly state the chemical name ("Bis(triphenyltin)sulfide" or "Organotin Waste") and include primary hazard warnings such as "Acutely Toxic" and "Severe Marine Pollutant"[7].

    • Causality: Unidentified waste cannot be legally transported by EHS contractors and poses a severe risk to downstream waste handlers.

    Step 3: Satellite Accumulation Area (SAA) Storage Store the sealed waste container in a designated SAA within the laboratory. The container must be kept in secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks[5]. Store at or below eye level and away from direct heat sources or incompatible oxidizers[5].

    Step 4: Institutional EHS Hand-off Once the container is full, or has reached its regulatory accumulation time limit, initiate a pickup request with your institution's EHS department[1]. The waste will be transferred to a licensed hazardous waste disposal company for specialized destruction, typically via high-temperature incineration equipped with advanced flue-gas scrubbing systems[1][4].

    III. Operational Workflow Visualization

    OrganotinDisposal Start Waste Generation: Bis(triphenyltin)sulfide Segregation Segregation: Dedicated Organotin Container Start->Segregation Collect at source NoDrain DO NOT Drain/Neutralize Start->NoDrain Prohibited action Labeling Labeling: 'Acutely Toxic / Marine Pollutant' Segregation->Labeling Affix EHS tags Storage EHS Storage: Secondary Containment Area Labeling->Storage Transfer to SAA Disposal Final Disposal: Licensed Incineration Facility Storage->Disposal EHS Contractor Pickup

    Workflow for the safe segregation and disposal of organotin laboratory waste.

    IV. Emergency Spill Response Protocol

    In the event of an operational spill involving bis(triphenyltin)sulfide, immediate containment is required to prevent aerosolization or environmental release.

    • Secure the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity[4][6].

    • Don Appropriate PPE: Ensure you are wearing a fully buttoned lab coat, safety goggles, and chemical-resistant gloves (e.g., heavy-duty nitrile or neoprene, depending on the solvent carrier)[4].

    • Containment (Do Not Flush): Never use water to flush an organotin spill, as this will spread the marine pollutant[4].

    • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a specialized chemical spill pillow[4][6].

    • Collection: Carefully sweep up the saturated absorbent using a spark-proof brush and dustpan. Place the material into a rigid, sealable hazardous waste container[6].

    • Decontamination: Wipe the affected surface with a solvent appropriate for organotins (e.g., a small amount of acetone or ethanol on disposable wipes), placing all used wipes into the same hazardous waste container. Label the container specifically as "Organotin Spill Debris" and request immediate EHS pickup[5][6].

    References

    • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Stanford University Environmental Health & Safety. Available at: [Link]

    • Behavioural, haematological and histological studies on acute toxicity of bis(tri-n-butyltin) oxide on Salmo gairdneri Richardson and Tilapia rendalli Boulenger. ResearchGate. Available at:[Link]

    • Standard Operating Procedure: Acutely Toxic Chemicals. Yale Environmental Health & Safety. Available at:[Link]

    • Hazardous Waste Management Guidelines. Universiti Malaysia Sarawak (UNIMAS). Available at:[Link]

    • Triphenyltin hydroxide | C18H16OSn | CID 9907219. PubChem, National Institutes of Health. Available at: [Link]

    Sources

    Handling

    Personal protective equipment for handling Bis(triphenyltin)sulfide

    As a Senior Application Scientist, my objective is to ensure that your laboratory not only achieves synthetic and experimental success but maintains an uncompromising standard of safety. Bis(triphenyltin)sulfide (CAS: 77...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, my objective is to ensure that your laboratory not only achieves synthetic and experimental success but maintains an uncompromising standard of safety. Bis(triphenyltin)sulfide (CAS: 77-80-5) is a highly specialized organometallic reagent. However, like many trisubstituted organotins, it presents profound occupational hazards.

    To build a culture of true laboratory safety, we must move beyond blindly following standard operating procedures. We must understand the mechanistic causality behind every safety requirement. This guide provides the biochemical rationale, self-validating operational workflows, and strict Personal Protective Equipment (PPE) requirements necessary for handling Bis(triphenyltin)sulfide safely.

    The Biochemical Causality of Organotin Toxicity

    Respecting Bis(triphenyltin)sulfide requires understanding how it interacts with human biology at the cellular level. Triphenyltin (TPT) compounds are highly lipophilic, meaning they rapidly penetrate the lipid-rich stratum corneum of the skin and cellular phospholipid bilayers[1].

    Once intracellular, TPT compounds exert severe toxicity via two primary signaling pathways:

    • Mitochondrial Dysfunction: TPT is a potent inhibitor of oxidative phosphorylation. It binds directly to F-ATP synthase in the mitochondria, halting adenosine triphosphate (ATP) production and inducing severe cellular energy depletion[2].

    • Immunotoxicity (Thymic Atrophy): TPT compounds specifically target the immune system by inducing rapid apoptosis in thymocytes and lymphocytes. This is driven by mitochondrial membrane depolarization, the generation of reactive oxygen species (ROS), and subsequent caspase-3 activation[3][4].

    ToxicityMechanism TPT Bis(triphenyltin)sulfide Exposure Lipid Lipophilic Penetration (Skin & Cell Membranes) TPT->Lipid Mito Mitochondrial Accumulation Lipid->Mito ATP Inhibition of F-ATP Synthase (Oxidative Phosphorylation) Mito->ATP ROS Mitochondrial Depolarization & ROS Generation Mito->ROS Caspase Caspase-3 Activation ATP->Caspase ROS->Caspase Apoptosis Thymocyte/Lymphocyte Apoptosis Caspase->Apoptosis Immune Severe Immunotoxicity & Thymic Atrophy Apoptosis->Immune

    Fig 1: Mechanistic pathway of triphenyltin-induced mitochondrial dysfunction and immunotoxicity.

    Physicochemical & Hazard Data Summary

    Before handling, personnel must review the quantitative hazard profile of the compound.

    Property / HazardValue / ClassificationOperational Implication
    Chemical Formula C36H30SSn2Heavy metal organometallic; requires specialized waste segregation.
    CAS Number 77-80-5Unique identifier for precise SDS cross-referencing.
    Lipophilicity (LogP) HighRapidly crosses cellular membranes; strict dermal protection required[1].
    Aquatic Toxicity Aquatic Acute 1 / Chronic 1Extreme environmental hazard. Zero-tolerance for sink disposal.
    Target Organ Toxicity STOT RE 1 (Immune, CNS)Chronic exposure leads to thymus atrophy and neurodegeneration[3].

    Personal Protective Equipment (PPE) Matrix & Causality

    Standard laboratory PPE is insufficient for trisubstituted organotins. The following matrix outlines the required equipment and the scientific justification for each choice.

    PPE CategorySpecificationMechanistic Causality / Justification
    Hand Protection Double-gloving: Nitrile (inner) + Neoprene (outer)Organotins are highly lipophilic and permeate standard latex/thin nitrile over time. Neoprene provides a superior chemical barrier against organometallic permeation.
    Eye/Face Protection Splash-proof chemical goggles + Full face shieldBis(triphenyltin)sulfide can cause severe, irreversible ocular damage. The face shield prevents aerosolized mucosal deposition during powder transfer.
    Body Protection Flame-resistant lab coat + Tyvek® disposable sleevesPrevents transdermal absorption via accidental brush-contact[5]. Tyvek® sleeves seal the vulnerable gap between the glove cuff and the lab coat.
    Respiratory Ducted Chemical Fume Hood (Face velocity >100 fpm)Prevents inhalation of toxic dust/aerosols. Organotins cause severe respiratory tract irritation and systemic toxicity upon inhalation[1].

    Self-Validating Operational Workflows

    A protocol is only effective if it contains built-in validation steps to ensure compliance and safety. Follow this step-by-step methodology for handling Bis(triphenyltin)sulfide.

    Phase 1: Pre-Operation Verification

    • Airflow Validation: Verify the fume hood face velocity is between 100-120 feet per minute (fpm).

      • Self-Validation: Tape a small tissue strip to the bottom of the sash; it should pull steadily inward without violent fluttering.

    • Zone Preparation: Line the fume hood workspace with plastic-backed absorbent bench paper.

      • Self-Validation: Any micro-spills will be visually identifiable and contained to the paper, preventing permanent hood surface contamination.

    Phase 2: Weighing and Transfer

    • Static Mitigation: Use an anti-static gun on the weighing boat and utilize a grounded, static-free spatula.

      • Causality: Organotin powders can carry static charges, leading to sudden aerosolization and inhalation exposure.

    • Closed Transfer: Weigh the chemical strictly inside the fume hood. Cap the reaction vial securely before removing it from the hood to transport it to other analytical stations.

    Phase 3: Decontamination

    • Surface Quenching: Dampen any solid residue on tools with acetone, then wipe with absorbent paper[5].

      • Causality: Dry wiping aerosolizes the toxic powder. Acetone dampens the dust and dissolves the lipophilic compound without causing violent reactions.

    • Aqueous Wash: Wash the decontaminated area with a strong soap and water solution to remove any remaining lipophilic residues[5].

    OperationalWorkflow Start Pre-Operation Setup (Verify Fume Hood Flow) PPE Don PPE (Double Gloves, Tyvek Sleeves) Start->PPE Weigh Weighing (Use Anti-Static Tools) PPE->Weigh Transfer Closed-System Transfer Weigh->Transfer React Reaction Execution (Inert Atmosphere) Transfer->React Quench Acetone Dampening (Prevent Aerosolization) React->Quench Waste Segregate Organotin Waste Quench->Waste Decon Soap & Water Surface Decon Waste->Decon

    Fig 2: Self-validating operational workflow for the safe handling of Bis(triphenyltin)sulfide.

    Emergency Response & Spill Management

    • Skin Contact: Immediately remove contaminated PPE. Flush the affected skin with copious amounts of water and soap for at least 15 minutes[5]. Critical Warning: Do not use harsh organic solvents (like pure acetone or ethanol) directly on the skin to clean the spill, as this will artificially enhance the lipophilic absorption of the organotin into your bloodstream.

    • Small Spills: First, remove all sources of ignition. Dampen the solid spill material with acetone to prevent airborne dust, then transfer the dampened material to a hazardous waste container[5]. Seal all contaminated absorbent paper in a vapor-tight plastic bag.

    Waste Disposal Plan

    Organotin compounds are highly toxic to aquatic life, with median effective concentrations (EC50) often in the sub-microgram per liter range[1].

    • Segregation: Bis(triphenyltin)sulfide waste must be strictly segregated into designated "Heavy Metal / Organometallic Hazardous Waste" containers.

    • Prohibition: Under no circumstances should aqueous washes containing trace organotins be poured down the drain.

    • Consumables: All contaminated Tyvek sleeves, outer neoprene gloves, and bench papers must be disposed of as solid hazardous waste.

    References

    • PubChem: Triphenyltin Chloride (CID 12540) - Absorption, Distribution and Excretion. National Center for Biotechnology Information. Available at:[Link]

    • PubMed (NIH): Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Available at:[Link]

    • Ataman Kimya: TRIPHENYLTIN HYDROXIDE - Mechanism of Action. Available at: [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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